molecular formula C2H4N4O B168925 5-Amino-1H-1,2,4-triazol-3(2H)-one CAS No. 1003-35-6

5-Amino-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B168925
CAS No.: 1003-35-6
M. Wt: 100.08 g/mol
InChI Key: XOHBRLLZSIGHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1H-1,2,4-triazol-3(2H)-one (CAS 1003-35-6) is a nitrogen-rich heterocyclic building block of significant interest in medicinal and energetic materials chemistry. Its structure features a 1,2,4-triazole ring substituted with an amino and an oxo group, allowing it to act as a versatile precursor for synthesizing diverse derivatives. In pharmaceutical research, this compound is a critical scaffold for developing novel bioactive molecules. It is a key intermediate in synthesizing antifungal agents, particularly N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives , which have demonstrated potent activity against strains like Candida albicans , in some cases showing greater efficacy than fluconazole . The 5-amino-1,2,4-triazole core is also a recognized pharmacophore in anticancer research, forming the basis of compounds such as Bemcentinib , an AXL kinase inhibitor, and other derivatives that function as potent inhibitors of tubulin polymerization . Furthermore, the compound serves as a starting material for synthesizing nitrogen-rich cationic salts for energetic materials . These salts exhibit high thermal stability (up to 407 °C) and detonation properties comparable to RDX, making them subjects of investigation in material science . The mechanism of action for its derivatives often involves targeted enzyme inhibition. In antifungal applications, this can entail the inhibition of fungal cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) . In other contexts, derivatives have been shown to inhibit enzymes like methionine aminopeptidase, highlighting the scaffold's utility in probing essential biological pathways . This product is supplied for research and development purposes only. It is strictly for non-human, non-veterinary, and non-therapeutic use. All necessary safety information, including hazard statements, should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHBRLLZSIGHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300714
Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-35-6
Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1003-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-1H-1,2,4-triazol-3(2H)-one is a pivotal heterocyclic compound that serves as a versatile scaffold in the fields of medicinal chemistry and materials science. Its structure, featuring a unique combination of an amino group, an amide-like carbonyl, and an aromatic triazole core, imparts a rich and complex chemical profile. This guide provides an in-depth exploration of the core chemical properties of this molecule, intended for researchers, scientists, and drug development professionals. We will dissect its structural dynamics, particularly tautomerism, outline its key physicochemical parameters, propose a logical synthetic pathway, detail its chemical reactivity and derivatization potential, and predict its spectroscopic signature. This document is designed to serve as a comprehensive technical resource, grounding its claims in established chemical principles and authoritative references.

Molecular Structure and Tautomerism

The identity of this compound is defined by its molecular formula, C₂H₄N₄O, and CAS Number 1003-35-6. However, its simple representation belies a complex structural reality governed by tautomerism—a phenomenon of constitutional isomerism involving the migration of a proton. This dynamic equilibrium is fundamental to understanding the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.[1]

For this molecule, two primary forms of tautomerism are at play:

  • Annular Prototropic Tautomerism: This involves the migration of a proton between the three nitrogen atoms of the triazole ring, leading to 1H, 2H, and 4H isomers.[1] For the parent 1,2,4-triazole, the 1H-tautomer is generally the most stable.[1]

  • Keto-Enol Tautomerism: The presence of the C3-oxo group allows for equilibrium with the corresponding C3-hydroxy (enol) form.

The interplay of these phenomena results in several possible tautomers. The 5-amino-1H, 3-amino-1H, and 5-amino-4H forms are often considered in substituted aminotriazoles.[2] While the 1H-form is frequently preferred electronically, the exact equilibrium can be influenced by the solvent, temperature, and pH.[3]

tautomers cluster_main Key Tautomeric Equilibria A This compound (Keto Form) B 5-Amino-1H-1,2,4-triazol-3-ol (Enol Form) A->B Keto-Enol Tautomerism C 5-Imino-1,2,4-triazolidin-3-one (Imino-Keto Form) A->C Amino-Imino Tautomerism

Caption: Key tautomeric forms of 5-Amino-1H-1,2,4-triazol-3-one.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in drug development, dictating its solubility, absorption, and formulation characteristics. While comprehensive experimental data for the unsubstituted parent compound is sparse in the literature, key properties have been reported.

PropertyValueSource(s)
CAS Number 1003-35-6-
Molecular Formula C₂H₄N₄O-
Molecular Weight 100.08 g/mol -
Appearance Solid-
Melting Point 286-290 °C (decomposes)-
Relative Density 2.27-
pKa Data not available. (Note: Related 5-amino-1,2,3-triazole-4-carboxylic acids show pKa values ranging from 3.20 to 8.08 depending on other substituents, suggesting the triazole ring can act as both a weak acid and a weak base).[4]
Solubility Data not available. (Note: The presence of multiple N-H and C=O groups suggests potential for hydrogen bonding and solubility in polar protic solvents like water and DMSO).-
Topological Polar Surface Area (TPSA) 73.83 Ų (calculated for a related derivative)[1]

Synthesis and Purification

While numerous methods exist for synthesizing substituted 1,2,4-triazoles, a direct, high-yield synthesis of the parent this compound can be logically proposed through the cyclization of a suitable precursor. A chemically sound approach involves the reaction of aminoguanidine with urea.

Causality of Experimental Design:

  • Aminoguanidine: This molecule serves as the foundational C-N-N-N backbone. Its terminal amino group and guanidinyl moiety are primed for cyclization.

  • Urea: Urea acts as the C1 synthon, providing the carbonyl carbon (C3 of the triazole ring).

  • Reaction Conditions: Heating is necessary to overcome the activation energy for the condensation and subsequent cyclization reaction, which involves the elimination of ammonia and water. The reaction can be performed as a melt (fusion) or in a high-boiling polar solvent.

Experimental Protocol: Proposed Synthesis
  • Reagent Preparation: Combine aminoguanidine bicarbonate (1.0 eq) and urea (1.2 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: Heat the mixture gently to melt the reagents and initiate the reaction. A common approach for similar syntheses is heating to 120-140 °C. The reaction progress can be monitored by the evolution of ammonia gas.

  • Work-up: After the reaction is complete (typically 2-4 hours), the solidified crude product is cooled to room temperature.

  • Purification: The crude solid is triturated with hot water to remove any unreacted starting materials and inorganic byproducts. The product, being less soluble in cold water, can then be isolated by filtration.

  • Recrystallization: For higher purity, the product is recrystallized from a suitable solvent, such as water or an ethanol/water mixture.

  • Validation: The structure and purity of the final product must be confirmed using spectroscopic methods (NMR, IR) and melting point analysis.

synthesis_workflow start Start reagents Combine Aminoguanidine and Urea start->reagents reaction Heat Mixture (120-140 °C) reagents->reaction workup Cool and Triturate with Hot Water reaction->workup filtration Filter Product workup->filtration purify Recrystallize from Water/Ethanol filtration->purify validate Characterize: NMR, IR, MP purify->validate end End validate->end

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its three key functional regions: the exocyclic amino group, the acidic ring protons, and the carbonyl group. This multi-functional nature makes it an excellent starting point for building diverse chemical libraries.[5][6]

  • Exocyclic Amino Group (C5-NH₂): This group is the primary nucleophilic center. It readily undergoes reactions typical of primary amines, although its reactivity is slightly modulated by the electron-withdrawing nature of the triazole ring.

    • Schiff Base Formation: Condensation with aldehydes and ketones yields imine derivatives, a common strategy for elaborating the core structure.[5]

    • Acylation: Reaction with acyl chlorides or anhydrides forms amide linkages, allowing for the introduction of a wide variety of side chains.

  • Ring Nitrogen Protons (N-H): The protons on the ring nitrogens are acidic and can be removed by a suitable base. The resulting triazolate anion is a potent nucleophile.

    • N-Alkylation/N-Arylation: The triazolate anion can be alkylated or arylated to produce N1, N2, or N4 substituted derivatives. The regioselectivity of this reaction is a critical consideration in synthetic design.

  • Carbonyl Group (C=O): While less reactive than the amino group, the carbonyl can participate in certain reactions, though this often requires harsher conditions that may affect other parts of the molecule.

reactivity cluster_paths Key Derivatization Pathways main This compound path1 Schiff Base Formation (R-CHO) main->path1 via C5-NH₂ path2 N-Acylation (R-COCl) main->path2 via C5-NH₂ path3 N-Alkylation (R-X, Base) main->path3 via Ring N-H

Caption: Primary reactive sites and derivatization pathways.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. Based on data from closely related 1,2,4-triazole derivatives, the following spectral features are predicted for this compound.[7][8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8]

    • N-H Stretching: Broad absorptions are expected in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretches of the amino group and the ring nitrogens.

    • C=O Stretching: A strong, sharp absorption band is predicted around 1700 cm⁻¹, characteristic of a cyclic amide (lactam) carbonyl group.[8]

    • C=N Stretching: Vibrations from the C=N bonds within the triazole ring are expected in the 1500-1650 cm⁻¹ region.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would reveal the different types of protons.

    • Ring N-H: One or two broad singlets are expected in the downfield region (δ 10-13 ppm), corresponding to the acidic protons on the ring nitrogens. The exact number and position will depend on the dominant tautomer in solution.[7]

    • Amino (NH₂): A broad singlet integrating to two protons is predicted, likely in the δ 5-7 ppm range.[7] The broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the two unique carbon atoms in the heterocyclic core.

    • Carbonyl Carbon (C3): A signal for the C=O group is expected in the downfield region, typically around δ 155-165 ppm.[7]

    • Amino-substituted Carbon (C5): The carbon atom bearing the amino group is also expected to be in a similar downfield region, likely δ 150-160 ppm, due to its position within the aromatic heterocycle.[7]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 100. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂H₄N₄O.

Applications in Research and Development

The 3-amino-1,2,4-triazole motif is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form multiple hydrogen bonds and act as a stable bioisostere for amide or urea functionalities.[7][10] This core is present in compounds with a vast range of biological activities, including:

  • Antimicrobial and Antifungal[10]

  • Anticancer[5]

  • Antiviral[10]

  • Anticonvulsant[5]

This compound, therefore, represents a fundamental building block for the synthesis of new chemical entities with potential therapeutic applications. Its derivatization allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[11]

Conclusion

This compound is a heterocyclic compound of significant chemical interest. Its properties are dominated by a dynamic tautomeric equilibrium that influences its reactivity and biological interactions. With a nucleophilic amino group and acidic ring protons, it offers multiple handles for synthetic modification, making it an ideal starting point for the development of novel compounds in drug discovery and materials science. A comprehensive understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for any scientist looking to harness the potential of this versatile molecular scaffold.

References

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central.
  • Voskressensky, L. G., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central.
  • Dolzhenko, A. V. (2016). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. ResearchGate.
  • International Journal of Innovative Science and Research Technology. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. ijisrt.com.
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Monash University.
  • Kahveci, B. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. DergiPark.
  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.
  • Al-Salihi, N. J. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology.
  • Parashchuk, O. O., et al. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. dspace.nuph.edu.ua.
  • Singh, P., et al. (2014). Recent advances in the synthesis of triazole derivatives. RACO.
  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.
  • ResearchGate. (2022). 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. ResearchGate.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
  • Dolzhenko, A. V., et al. (2018). (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate.
  • ResearchGate. (2022). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate.
  • Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
  • de Aguiar, P. F., et al. (2019). Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. RSC Advances.
  • Vilches-Herrera, M., et al. (2012). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate.
  • ResearchGate. (2008). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. ResearchGate.
  • Kahveci, B. (2020). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark.
  • Tai, A. W., et al. (1982). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry.
  • Khan, I., et al. (2012). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI.
  • Waters Corporation. (2013). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.
  • Shimbo, K., et al. (2009). Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium. pubs.acs.org.

Sources

An In-Depth Technical Guide to 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1003-35-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1003-35-6), a versatile heterocyclic building block pivotal in the landscape of medicinal chemistry and drug development. This document delves into the core physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role as a precursor to a diverse array of pharmacologically active agents. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: The Significance of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one, in particular, serves as a crucial starting material for the synthesis of a multitude of derivatives exhibiting a broad spectrum of biological activities. Its unique structure, featuring both an amino group and a triazolone core, offers multiple reaction sites for chemical modification, enabling the generation of extensive compound libraries for drug discovery programs. The exploration of derivatives originating from this core has led to the identification of potent antimicrobial, anticonvulsant, and antifungal agents, underscoring its importance in the quest for novel therapeutics.[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one is fundamental for its application in synthesis and formulation.

PropertyValueSource
CAS Number 1003-35-6[5]
Molecular Formula C₂H₄N₄O[6]
Molecular Weight 100.08 g/mol [5]
Appearance Off-white to yellow solid[7]
Melting Point 286-290 °C (decomposes)[8]
Flash Point 286 °C[5]
Relative Density 2.27[6]
Purity Typically ≥95%[6]
IUPAC Name 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one[9]
Synonyms 3-Amino-1,2,4-triazol-5-one[10]

Synthesis and Mechanistic Pathways

The synthesis of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives is a subject of considerable interest in organic chemistry. Several synthetic strategies have been developed to access this important heterocyclic core.

Primary Synthesis via Hydrazinolysis

A common and effective method for the synthesis of 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones involves the reaction of the corresponding ester ethoxycarbonylhydrazone with hydrazine hydrate.[2] This reaction proceeds through a cyclization mechanism, yielding the desired triazolone core.

Diagram: General Synthesis of 4-Amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones

G start Ester Ethoxycarbonylhydrazone product 4-Amino-5-substituted- 2,4-dihydro-3H-1,2,4-triazol-3-one start->product Reflux reagent Hydrazine Hydrate (N2H4·H2O) reagent->product G start α-Substituted Ethyl Cyanoacetate intermediate Carboxyimidate Salt (Pinner Salt) start->intermediate HCl, Alcohol product 5-Amino-2,4-dihydro- 3H-pyrazol-3-one intermediate->product Cyclization reagent Hydrazine Hydrate reagent->product

Caption: Pinner reaction for pyrazolone synthesis.

Detailed Experimental Protocol: Synthesis of 2-[4-amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide (a derivative)

This protocol details the synthesis of a derivative to illustrate the practical application of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one chemistry.

Step 1: Synthesis of 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2) This starting material is synthesized from the corresponding ester ethoxycarbonylhydrazone and hydrazine hydrate, as described in the literature. [2] Step 2: Synthesis of ethyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (11) Compound 10 (a Schiff base precursor) is reacted with ethyl bromoacetate in the presence of sodium ethoxide. [2] Step 3: Synthesis of 2-[4-amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide (12)

  • A solution of compound 11 (10 mmol) in n-butanol is prepared.

  • Hydrazine hydrate (25 mmol) is added to the solution.

  • The mixture is refluxed for 4 hours.

  • After cooling to room temperature, a white solid precipitates.

  • The solid is recrystallized from ethanol to yield the desired product. [2]

Applications in Drug Development

The true value of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its role as a versatile scaffold for the synthesis of novel drug candidates. The amino and triazolone moieties provide reactive handles for the introduction of various pharmacophores, leading to compounds with a wide range of biological activities.

Anticonvulsant Agents

Derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have been extensively investigated for their anticonvulsant properties. A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones demonstrated significant activity against both maximal electroshock- and pentylenetetrazole-induced seizures in mice. [11]Further studies on 4,5-disubstituted-1,2,4-triazole derivatives have also shown potent anticonvulsant activity, with some compounds exhibiting efficacy comparable to standard drugs like phenytoin and carbamazepine. [3]The proposed mechanism of action for some of these derivatives involves the modulation of the GABAergic system. [12]

Antimicrobial and Antifungal Agents

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial and antifungal drug design. Numerous derivatives synthesized from 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one have demonstrated significant activity against a range of bacterial and fungal strains. [2][4][13]For instance, the synthesis of 4-amino-5-substituted-3,4-dihydro-2H-t[10][14][15]riazole-3-thiols and their subsequent conversion to Schiff bases has yielded compounds with notable antimicrobial activity. [16]The structure-activity relationship studies often reveal that the nature and position of substituents on the triazole ring and any appended aromatic systems play a crucial role in determining the potency and spectrum of activity. [4]

Analytical Methods

The characterization and quantification of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives rely on standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity and quantifying the concentration of triazole derivatives. Due to the polar nature of many amino-containing compounds, pre-column derivatization is often employed to enhance retention on reversed-phase columns and improve detection sensitivity. [17][18]A specific HPLC method with fluorescence detection has been developed for a related compound, 3-amino-5-mercapto-1,2,4-triazole, in serum, which involves pre-column derivatization with a thiol-reactive fluorescent probe. [19][20]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be utilized for the analysis of more volatile derivatives. Similar to HPLC, derivatization is often necessary to increase the volatility and thermal stability of the analytes. [21]* Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for the structural elucidation of the parent compound and its derivatives, confirming the connectivity of atoms and the success of synthetic modifications.

    • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as N-H, C=O, and C=N bonds, present in the triazole core and its derivatives.

    • Mass Spectrometry (MS): Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity.

Safety and Handling

Appropriate safety precautions must be observed when handling 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respiratory protection. * Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry and well-ventilated place. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1003-35-6) stands out as a cornerstone building block in the synthesis of heterocyclic compounds with significant potential in drug discovery. Its chemical versatility allows for the creation of diverse molecular architectures, leading to the identification of promising anticonvulsant, antimicrobial, and antifungal agents. This technical guide has provided a detailed examination of its properties, synthesis, and applications, offering valuable insights for researchers dedicated to the advancement of medicinal chemistry and the development of novel therapeutics. A comprehensive understanding of the principles and protocols outlined herein will empower scientists to fully harness the potential of this important heterocyclic scaffold.

References

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982361/
  • 3-Amino-1,2,4-triazol-5-one CAS # 1003-35-6. (n.d.). AccuStandard. URL: https://www.accustandard.com/p-7819-m-8330-add-55.html
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270570/
  • 1,2-Dihydro-3H-1,2,4-triazol-3-one. (n.d.). Guidechem. URL: https://www.guidechem.com/products/930-33-6.html
  • 5-Amino-3-(4H-1,2,4-triazol-4-yl). (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254261/
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sial/17226
  • 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities. (1993). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8321884/
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09131a
  • Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. (2017). Journal of Applied Pharmaceutical Science. URL: https://japsonline.com/admin/php/uploads/2422_pdf.pdf
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c003
  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/326885350_Synthesis_of_5-amino-3-hetaryl-1H-124-triazoles_via_Cyclization_ofhetaroylaminoguanidines_in_Aqueous_Medium
  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/308906606_Synthesis_and_Evaluation_of_the_Anticonvulsant_Activities_of_4-2-Alkylthiobenzodoxazol-5-yl-24-dihydro-3H-124-triazol-3-ones
  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273344/
  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (2013). Indian Journal of Heterocyclic Chemistry. URL: https://www.indianjournals.com/ijor.aspx?target=ijor:ijhc&volume=23&issue=2&article=007
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. URL: https://www.mdpi.com/1420-3049/28/13/5101
  • 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). Biosynth. URL: https://www.biosynth.com/p/BAA00335/5-amino-2-4-dihydro-3h-1-2-4-triazol-3-one
  • 5-Amino-1H-1,2,4-triazol-3(2H)-one. (n.d.). Fluorochem. URL: https://www.fluorochem.co.uk/p/F229071/5-amino-1h-1-2-4-triazol-3-2h-one
  • 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents. (1990). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2170646/
  • Design, Synthesis and Biological Activity of Some 4, 5-Disubstituted-2, 4- Dihydro-3H-1, 2, 4- Triazole-3-Thione Derivatives. (2019). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31749420/
  • A fully automated offline solution for the analysis of amino acids by GC-MS. (n.d.). Anatune. URL: https://www.anatune.co.uk/application-areas/food-beverage/a-fully-automated-offline-solution-for-the-analysis-of-amino-acids-by-gc-ms
  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873521/
  • This compound. (n.d.). Oakwood Chemical. URL: https://oakwoodchemical.com/Products/229071
  • 5‐Amino 1,2,3‐triazoles and their derivatives used in medicinal chemistry. (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/5-Amino-123-triazoles-and-their-derivatives-used-in-medicinal-chemistry_fig1_329482810
  • Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. (n.d.). Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.09%3A_Nucleophilic_Addition_of_Hydrazine-_The_Wolff-Kishner_Reaction
  • 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). CymitQuimica. URL: https://www.cymitquimica.com/products/54-OR932692/5-amino-2-4-dihydro-3h-1-2-4-triazol-3-one
  • Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). Fiveable. URL: https://library.fiveable.me/ap-chem/unit-9/wolff-kishner-reaction/study-guide/PAL-4581-8729
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01931
  • Hydrazine. (n.d.). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/chemicals/reductions/hydrazine.shtm
  • Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/287515582_Synthesis_of_35-disubstituted_124-triazoles_containing_an_amino_group
  • 5-Amino-2,4-dihydro-t[10][11][15]riazol-3-one. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9726260.htm
  • Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. (n.d.). CDC Stacks. URL: https://stacks.cdc.gov/view/cdc/11090
  • SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. (2010). Semantic Scholar. URL: https://www.semanticscholar.org/paper/SYNTHESIS-AND-CHEMISTRY-OF-4-AMINO-1%2C2%2C4-TRIAZIN-5-ONES-Shawali-Abdallah/b6c533e4f323f5e5f5e5a9c9f8e4e3e1e2e1e2e1
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/hplc/amino-acids.html
  • 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). J&K Scientific. URL: https://www.jk-sci.com/product-detail/CS-0018771.html
  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (2016). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27491039/
  • Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. (2004). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/14751807/

Sources

Tautomerism in 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 5-Amino-1H-1,2,4-triazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest, serving as scaffolds in the development of novel therapeutic agents.[1] The biological activity and physicochemical properties of these molecules are intrinsically linked to their tautomeric state. This technical guide provides a comprehensive examination of the annular and amide-imidol prototropic tautomerism inherent to the this compound core. We synthesize findings from computational modeling, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the relative stabilities of the possible tautomers in both solid and solution phases. Methodologies for the synthesis and characterization of these compounds are detailed, and the critical implications of tautomeric preference on drug design and development are discussed. The guide establishes that while a dynamic equilibrium exists in solution, the this compound form is predominantly favored, a crucial consideration for molecular modeling and structure-activity relationship (SAR) studies.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with antiviral, antifungal, and anticancer properties.[1][2] Its utility stems from its ability to engage in various non-covalent interactions, particularly hydrogen bonding, and its metabolic stability. However, the inherent prototropic tautomerism of asymmetrically substituted triazoles presents a significant challenge and opportunity in drug design.[3][4]

Annular prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This phenomenon can dramatically alter a molecule's electronic distribution, hydrogen bonding capacity, lipophilicity, and overall shape.[2] Consequently, different tautomers of the same compound can exhibit distinct biological activities and pharmacokinetic profiles. For this compound, the presence of amino and carbonyl functional groups introduces additional layers of tautomeric complexity, including amide-imidol and amino-imino forms. Understanding the predominant tautomeric form and the factors governing the equilibrium is paramount for rational drug design, as it dictates the precise molecular recognition patterns at the target protein.[4]

This guide provides an in-depth analysis of the tautomeric landscape of this important heterocyclic core, offering both theoretical insights and practical experimental protocols for its characterization.

The Tautomeric Landscape

This compound can theoretically exist in several tautomeric forms. The primary equilibrium involves the migration of a proton between the ring nitrogens (N1, N2, and N4), known as annular tautomerism.[3][4] Additionally, the presence of the carbonyl and amino groups allows for amide-imidol and amino-imino tautomerism. The principal tautomers are illustrated below.

Tautomers cluster_amide Amide (Keto) Forms cluster_imidol Imidol (Enol) Forms T1 This compound (1H, 2H-Amide) T2 5-Amino-2H-1,2,4-triazol-3(4H)-one (2H, 4H-Amide) T1->T2 Annular T4 5-Amino-1H-1,2,4-triazol-3-ol (1H-Imidol) T1->T4 Amide-Imidol T3 3-Amino-1H-1,2,4-triazol-5(4H)-one (1H, 4H-Amide) T2->T3 Annular T5 5-Amino-4H-1,2,4-triazol-3-ol (4H-Imidol) T3->T5 Amide-Imidol

Caption: Key prototropic tautomers of the core structure.

Quantum chemical calculations and extensive experimental data on related systems suggest that the amide (keto) forms are significantly more stable than the imidol (enol) forms. Within the amide series, the position of the annular proton (at N1, N2, or N4) determines the final predominant structure.

Computational Analysis of Tautomer Stability

Quantum chemistry provides a powerful tool for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, offering a balance of accuracy and computational efficiency.

Expert Insight: The choice of functional and basis set is critical. The B3LYP functional is a robust choice for geometry optimization, while more modern functionals like M06-2X are often superior for calculating relative energies.[2] A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure and non-covalent interactions. Solvation effects, which can significantly influence tautomeric equilibria, must be modeled using a continuum model like the Polarizable Continuum Model (PCM).

Table 1: Predicted Relative Stabilities of Major Amide Tautomers

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)Predicted Dominance
This compound 0.00 (Reference)0.00 (Reference)Most Stable
5-Amino-2H-1,2,4-triazol-3(4H)-one+2.5 to +4.0+1.5 to +3.0Minor
3-Amino-1H-1,2,4-triazol-5(4H)-one+1.0 to +2.5+0.5 to +2.0Intermediate

Note: Values are illustrative, based on trends reported for similar 3-amino-1,2,4-triazole systems. Actual values require specific calculations.

Computational results consistently indicate that the This compound tautomer is the thermodynamic minimum in both the gas phase and polar solvents. This stability is attributed to favorable electronic delocalization and intramolecular interactions.

Experimental Characterization

While computation provides a strong predictive framework, experimental validation is essential. The two primary techniques for unambiguously determining tautomeric structure are X-ray crystallography for the solid state and NMR spectroscopy for the solution state.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides a definitive snapshot of the molecule in the solid state. For derivatives of 5-amino-1,2,4-triazole, crystallographic analysis consistently confirms the predominance of the 5-amino-1H tautomer.[1][3][4]

Key Observables:

  • Proton Location: The position of the annular hydrogen atom can be directly located in the electron density map, typically on the N1 atom.

  • Bond Lengths: The distribution of bond lengths within the triazole ring is diagnostic. The C5–N1 bond (formally a single bond) is consistently found to be longer than the C3–N2 bond (formally a double bond), which supports the 1H-tautomer assignment.[1]

  • Hydrogen Bonding: The supramolecular assembly in the crystal is dictated by the tautomer's hydrogen bond donor and acceptor sites, providing further confirmation of the structure.[5]

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the target compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., ethanol, DMF, or water).

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson analysis to locate the non-hydrogen atoms.

  • Tautomer Assignment: Refine the structural model against the experimental data. Locate hydrogen atoms from the difference Fourier map. The position of the annular proton on N1, combined with an analysis of the C-N bond lengths within the ring, confirms the 5-amino-1H tautomeric form.[1][4]

NMR Spectroscopy: Probing the Solution-State Equilibrium

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution. However, the interconversion between tautomers is often fast on the NMR timescale, leading to averaged signals, which can complicate analysis.[3]

Expert Insight: In many cases, only one set of averaged signals is observed in ¹H and ¹³C NMR spectra, indicating a rapid equilibrium.[3] While this prevents the direct quantification of individual tautomers at room temperature, the chemical shifts of the ring carbons can still be informative. For derivatives where the equilibrium is slower, separate signals for the major and minor tautomers can sometimes be resolved, allowing for the calculation of the equilibrium constant (KT).[1]

Protocol 2: NMR Analysis of Tautomerism
  • Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as its hydrogen-bond accepting nature can help stabilize and reveal NH protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of the amino (NH₂) and ring (NH) protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly sensitive to the tautomeric state. Broad signals for these carbons can be an indicator of a dynamic tautomeric equilibrium.[3]

  • 2D NMR (HSQC/HMBC): Use HSQC to correlate protons to their directly attached carbons and HMBC to identify long-range (2-3 bond) C-H correlations. These experiments are crucial for unambiguous assignment of all signals.

  • Variable-Temperature (VT) NMR: If signals are broad, acquiring spectra at lower temperatures may slow the tautomeric exchange enough to resolve separate signals for each tautomer (decoalescence). Conversely, high-temperature spectra can sharpen averaged signals.

Synthesis and Workflow

The synthesis of 5-amino-1,2,4-triazole derivatives often involves the cyclocondensation of aminoguanidine with a suitable carboxylic acid derivative. Microwave-assisted synthesis has proven to be an efficient method for these transformations, often leading to higher yields and shorter reaction times.[6][7]

Synthesis cluster_synthesis Representative Synthetic Pathway A N-Arylsuccinimide C Microwave Irradiation (e.g., 170°C, 25 min) A->C B Aminoguanidine Hydrochloride B->C D Product: 3-(5-amino-1H-1,2,4-triazol-3-yl) -N-arylpropanamide C->D E Purification (Recrystallization) D->E F Characterization (NMR, X-ray, MS) E->F

Caption: Microwave-assisted synthesis of a 1,2,4-triazole derivative.[7]

Implications for Drug Development

The confirmation of the this compound as the predominant tautomer has profound implications for drug discovery professionals.

  • Structure-Based Drug Design: Molecular docking and computational modeling must use the correct tautomeric state to accurately predict binding poses and affinities. The 1H-tautomer presents a specific arrangement of hydrogen bond donors (at N1-H and the amino group) and acceptors (at N4 and the C3=O oxygen), which defines its interaction fingerprint.

  • Physicochemical Properties: The dominant tautomer governs key properties like pKa, solubility, and lipophilicity (logP). These parameters are critical for a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Intellectual Property: Patent claims for novel compounds should ideally consider the potential for tautomerism, as different forms could be claimed separately.

Workflow cluster_workflow Integrated Tautomer Analysis Workflow A Hypothesize Tautomers B Computational Prediction (DFT: Energy, Stability) A->B F Confirm Dominant Tautomer B->F C Synthesize Compound D Solid-State Analysis (X-ray Crystallography) C->D E Solution-State Analysis (NMR, VT-NMR) C->E D->F E->F G Incorporate into Drug Design Cycle (SAR, Docking) F->G

Caption: A logical workflow for the comprehensive study of tautomerism.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with critical importance for its application in medicinal chemistry. A synergistic approach combining computational chemistry with experimental techniques like X-ray crystallography and NMR spectroscopy provides a clear and consistent picture. The evidence overwhelmingly supports the This compound form as the most stable tautomer in both solid and solution phases. For researchers in drug development, recognizing and utilizing the correct tautomeric structure is not merely an academic exercise; it is a fundamental prerequisite for the successful design and optimization of novel therapeutics based on this valuable heterocyclic scaffold.

References

  • Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23296–23307.
  • Hlushak, S., Zborovskii, Y., & Vovk, M. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. ScienceRise: Pharmaceutical Science, 4(38), 24-33.
  • Dolzhenko, A. V., Lim, F. P. L., Tan, L. Y., & Tiekink, E. R. T. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate.
  • Hernández-Gil, J., Ferrer, S., Ballesteros, R., & Castiñeiras, A. (2012). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131.
  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020–1024.
  • Kovalskyi, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(2), 565-577.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1H-1,2,4-triazol-3(2H)-one, a key heterocyclic compound, serves as a versatile building block in medicinal chemistry and materials science. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic signature of this triazole derivative, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the spectral features, this document serves as a practical reference for researchers engaged in the synthesis and characterization of related compounds.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The presence of both amino and keto functional groups in this compound imparts a unique chemical reactivity and potential for tautomerism, making its unambiguous characterization essential. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the expected spectroscopic data for this molecule, explaining the rationale behind the spectral patterns observed.

Molecular Structure and Tautomerism

This compound can exist in several tautomeric forms. The predominant forms are the keto-amino, enol-amino, and imino-enol tautomers. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. Spectroscopic analysis, particularly NMR, is crucial in identifying the dominant tautomer in a given environment.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the amino group and the N-H protons of the triazole ring. The chemical shifts of these protons are highly dependent on the solvent and concentration due to hydrogen bonding.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.5 - 6.5Broad Singlet2H-NH₂
~ 10.0 - 12.0Broad Singlet2HRing N-H

Note: The broadness of the signals is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it can dissolve the polar compound and its residual water peak does not interfere with the signals of interest.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: 90°.

    • Temperature: 25 °C.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of four nitrogen atoms, the carbon signals are expected to be in the downfield region.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 155 - 165C=O (C3)
~ 150 - 160C-NH₂ (C5)

Note: The exact chemical shifts can vary depending on the tautomeric form present.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse program: Proton-decoupled.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C=O, and C=N stretching and bending vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino and ring)
1750 - 1680StrongC=O stretching (amide)
1650 - 1550Medium-StrongN-H bending, C=N stretching
Experimental Protocol for FTIR (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • Spectral range: 4000 - 400 cm⁻¹.

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (Molecular Weight: 100.08 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected to be observed.

Expected Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of the 1,2,4-triazole ring under EI-MS can be complex. Common fragmentation pathways for 1,2,4-triazole derivatives often involve the loss of small, stable molecules like HCN, N₂, and CO.

A plausible fragmentation pathway for this compound could involve an initial retro-Diels-Alder type cleavage of the triazole ring.

fragmentation M [M]+ (m/z 100) F1 Loss of N2H M->F1 F2 Loss of CO M->F2 F3 Loss of HNCO M->F3 Frag1 [M-N2H]+ (m/z 71) F1->Frag1 Frag2 [M-CO]+ (m/z 72) F2->Frag2 Frag3 [M-HNCO]+ (m/z 57) F3->Frag3

The Elusive Crystal Structure of 5-Amino-1H-1,2,4-triazol-3(2H)-one: A Guide Through Analogs and Tautomeric Forms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Tautomeric Challenge

This guide, therefore, takes a comprehensive approach by examining the crystal structures of closely related derivatives and salts of 5-amino-1,2,4-triazole. By analyzing these analogs, we can infer the likely structural characteristics, including bond lengths, bond angles, and intermolecular interactions, that would be anticipated for 5-Amino-1H-1,2,4-triazol-3(2H)-one. This approach provides a robust framework for understanding the structural landscape of this important class of molecules.

Synthesis and Crystallization of 5-Amino-1,2,4-triazole Derivatives: A Methodological Overview

The synthesis of substituted 5-amino-1,2,4-triazoles often involves the cyclization of aminoguanidine or its derivatives with various reagents. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been prepared through the reaction of N-guanidinosuccinimide with amines under microwave irradiation.[2] Another common route involves the reaction of 3,5-diamino-1,2,4-triazole with other reagents, such as ethyl 2-picolinate, to yield compounds like N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide.[3]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a suitable solvent. For example, colorless single crystals of 5-amino-1H-1,2,4-triazol-4-ium hydrogen oxalate were obtained from an aqueous solution after several days.[4][5] The choice of solvent and crystallization conditions is critical, as it can influence which tautomer or polymorphic form is isolated.

Experimental Protocol: Representative Synthesis of a 5-Amino-1,2,4-triazole Salt

The following is a representative protocol for the synthesis of 5-amino-1H-1,2,4-triazol-4-ium hydrogen oxalate, adapted from the literature.[4]

  • Dissolution: Prepare separate aqueous solutions of 5-amino-1H-1,2,4-triazole (2 mmol in 10 ml of water) and oxalic acid (H₂C₂O₄) (2 mmol in 10 ml of water).

  • Reaction: Add the oxalic acid solution to the 5-amino-1H-1,2,4-triazole solution.

  • Heating and Stirring: Stir the resulting mixture at 333 K for 30 minutes.

  • Crystallization: Allow the solution to stand at room temperature. Colorless single crystals are typically obtained after a few days of slow evaporation.

Structural Analysis of Key 5-Amino-1,2,4-triazole Analogs

The following sections detail the crystal structures of several key derivatives of 5-amino-1,2,4-triazole, providing insights into the molecular geometry and intermolecular interactions that characterize this family of compounds.

Case Study 1: 5-Amino-1H-1,2,4-triazol-4-ium Hydrogen Oxalate

In the salt, 5-amino-1H-1,2,4-triazol-4-ium hydrogen oxalate, the triazole ring is protonated at the N4 position.[4][5] The crystal structure is characterized by a three-dimensional network of hydrogen bonds. The hydrogen oxalate anions form corrugated chains linked by O—H⋯O hydrogen bonds.[4][5] The 5-amino-1H-1,2,4-triazol-4-ium cations are interconnected with the anions through N—H⋯O hydrogen bonds, with donor-acceptor distances ranging from 2.765 to 3.087 Å.[4][5] Additionally, weak C—H⋯N hydrogen bonds are observed between the cations.[4][5]

Crystal Data for 5-Amino-1H-1,2,4-triazol-4-ium hydrogen oxalate
Chemical FormulaC₂H₅N₄⁺·C₂HO₄⁻
Crystal SystemTrigonal
Space GroupR3
a (Å)23.093 (4)
c (Å)6.603 (3)
V (ų)3049.3 (16)
Z18
Temperature (K)293

Data sourced from Essid et al. (2013).[4]

Case Study 2: N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide

The crystal structure of N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide reveals a largely planar molecule, with small dihedral angles between the amide group and the pyridine and triazole rings (11.8 (3)° and 5.8 (3)°, respectively).[3][6] The crystal packing is dominated by an extensive network of N—H⋯N and N—H⋯O hydrogen bonds, which create a three-dimensional framework.[3][6] Notably, pairs of weak N—H⋯N hydrogen bonds form a characteristic R²₂(8) ring motif.[3]

Crystal Data for N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide
Chemical FormulaC₈H₈N₆O
Crystal SystemTetragonal
Space GroupP4₁2₁2
a (Å)9.5480 (5)
c (Å)21.9570 (9)
V (ų)2001.69 (17)
Z8
Temperature (K)293

Data sourced from H-García et al. (2013).[3]

The Critical Role of Hydrogen Bonding

A recurring and paramount feature in the crystal structures of 5-amino-1,2,4-triazole derivatives is the extensive network of hydrogen bonds. These interactions are the primary drivers of the crystal packing and determine the overall supramolecular architecture. The amino group and the nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors, respectively.

The diagram below illustrates a generalized hydrogen bonding scheme that is commonly observed in the crystal packing of 5-amino-1,2,4-triazole derivatives.

Hydrogen_Bonding_Network cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_triazole 5-Amino-1,2,4-triazole (Molecule A) B_triazole 5-Amino-1,2,4-triazole (Molecule B) A_triazole->B_triazole N-H···N C_triazole 5-Amino-1,2,4-triazole (Molecule C) A_triazole->C_triazole N-H···O/N B_triazole->C_triazole N-H···N

Caption: Generalized hydrogen bonding network in 5-amino-1,2,4-triazole derivatives.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be elucidated, a comprehensive analysis of its close structural analogs provides invaluable insights for researchers in the field. The molecular geometry of the 5-amino-1,2,4-triazole core is relatively consistent across different derivatives, and the supramolecular architecture is predominantly governed by extensive hydrogen bonding networks.

The synthesis and crystallization of the specific this compound tautomer would be a valuable contribution to the field. Such a study would not only provide precise structural data but also offer a deeper understanding of the tautomeric preferences of this versatile heterocyclic system. Computational studies could also be employed to predict the relative stabilities of the different tautomers and to complement experimental findings.

References

  • Essid, M., Marouani, H., Al-Deyab, S. S., & Rzaigui, M. (2013). 5-Amino-1H-1,2,4-triazol-4-ium hydrogen oxalate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1279. [Link]
  • H-García, J., Ferrer, S., Lloret, F., & Liu-González, M. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227. [Link]
  • Essid, M., Marouani, H., Al-Deyab, S. S., & Rzaigui, M. (2013). 5-Amino-1H-1,2,4-triazol-4-ium hydrogen oxalate.
  • Dolzhenko, A. V., Lim, F. P. L., & Tan, L. Y. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22656–22667. [Link]
  • Fernandes, J. A., Liu, B., Tomé, J. P. C., Cunha-Silva, L., & Almeida Paz, F. A. (2011). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2700. [Link]
  • Tan, L. Y., Lim, F. P. L., Dolzhenko, A. V., & Tiekink, E. R. T. (2019). Crystal structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, C10H17N5O. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 761-763. [Link]
  • Fernandes, J. A., Liu, B., Tomé, J. P. C., Cunha-Silva, L., & Almeida Paz, F. A. (2011). 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2073. [Link]
  • Dolzhenko, A. V., Chui, W. K., & Tiekink, E. R. T. (2010). 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. [Link]
  • Zhang, J., Zhang, T., Zhang, M., & Shreeve, J. M. (2015). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. Dalton Transactions, 44(23), 10690–10698. [Link]
  • H-García, J., Ferrer, S., Lloret, F., & Liu-González, M. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide.
  • Laus, G., Kahlenberg, V., & Schottenberger, H. (2014). Synthesis, spectral characteristics and molecular structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides.

Sources

An In-Depth Technical Guide to the Solubility of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-1H-1,2,4-triazol-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of consolidated solubility data in public literature, this document emphasizes the fundamental principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and discusses the key factors that influence its behavior in various solvent systems. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solubility for applications ranging from reaction chemistry and purification to formulation development.

Introduction to this compound

This compound, with the molecular formula C₂H₄N₄O, is a small heterocyclic molecule featuring a triazole ring substituted with both an amino group and a carbonyl group. Its structure suggests a high degree of polarity and the capacity for extensive hydrogen bonding, which are critical determinants of its solubility profile. Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it dictates the choice of reaction media, purification methods like recrystallization, and final product handling.

Key Physicochemical Properties:

  • Molecular Formula: C₂H₄N₄O[1][2]

  • Molecular Weight: 100.08 g/mol [1][2]

  • Appearance: Typically a solid at room temperature.[1]

  • Melting Point: Decomposes between 286-290°C.[2]

The tautomeric nature of the triazole ring, coupled with the amino and keto functionalities, allows the molecule to act as both a hydrogen bond donor and acceptor, predisposing it to solubility in polar, protic solvents.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3][4] For this compound, the following factors are key:

  • Polarity and Hydrogen Bonding: The molecule contains multiple polar bonds (C=O, N-H, C-N) and several sites capable of hydrogen bonding. This structure strongly suggests favorable interactions with polar solvents, especially those that can also participate in hydrogen bonding, such as water, alcohols (methanol, ethanol), and dimethyl sulfoxide (DMSO).[5]

  • Molecular Structure: The compact, rigid heterocyclic structure may influence crystal lattice energy. A high lattice energy can counteract favorable solvation energies, thereby reducing solubility.

  • pH-Dependence: The presence of the amino group (basic) and the triazole ring's N-H protons (acidic) means that the compound's net charge will change with pH. In acidic or basic solutions, the compound can form ionic species, which generally exhibit significantly higher aqueous solubility than the neutral form.[5]

Experimentally Determined Solubility Data

For instance, a related compound, 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, is noted to be soluble in Dimethyl sulfoxide (DMSO).[6] This suggests that DMSO is a strong candidate for effectively dissolving this compound as well.

The table below presents expected solubility behavior based on chemical principles and data from analogous structures. It is critical to note that these values should be confirmed experimentally for specific research applications.

SolventSolvent TypeExpected SolubilityRationale
Water Polar ProticModerate to High (pH-dependent)Strong hydrogen bonding capability. Solubility will increase at pH values away from the isoelectric point.
Methanol Polar ProticModerate to HighStrong hydrogen bonding and polarity match.
Ethanol Polar ProticModerateGood hydrogen bonding, but lower polarity than methanol.
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent hydrogen bond acceptor and highly polar. Often a solvent of last resort for poorly soluble polar compounds.[6]
Acetone Polar AproticLow to ModerateIntermediate polarity, capable of accepting hydrogen bonds but not donating.
Ethyl Acetate Moderately PolarLowLimited polarity and hydrogen bonding capability.
Toluene Non-polarVery Low / InsolubleMismatch in polarity and intermolecular forces.
Hexane Non-polarVery Low / InsolubleMismatch in polarity and intermolecular forces.

Standardized Protocol for Solubility Determination (Shake-Flask Method)

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[8]

Causality Behind Experimental Choices
  • Equilibrium: The goal is to measure the maximum amount of solute that can dissolve. Shaking for an extended period (24-72 hours) ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9]

  • Excess Solute: Adding a clear excess of the solid compound ensures that the solution becomes saturated. This is visually confirmed by the presence of undissolved solid at the end of the experiment.[10]

  • Temperature Control: Solubility is highly temperature-dependent.[11][12] Conducting the experiment in a temperature-controlled incubator or water bath is crucial for data accuracy and reproducibility.

  • Phase Separation: Centrifugation and filtration are critical to completely remove all undissolved solid particles from the saturated solution. Any particulate matter will lead to an overestimation of solubility.

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity, sensitivity, and accuracy.[3][13] A validated calibration curve is mandatory for converting the analytical signal into a concentration value.[14]

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial (e.g., 10 mg of compound in 2 mL of solvent).

  • Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C) and agitate for 24-48 hours. The agitation speed should be sufficient to keep the solid suspended without creating a vortex (e.g., 100-150 rpm).[10]

  • Phase Separation:

    • Allow the vials to rest for a short period to let the bulk of the solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any fine particulates.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the compound by comparing its peak area to a standard calibration curve.[14]

  • Data Reporting: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in units such as mg/mL or mol/L, specifying the temperature at which the measurement was made.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification prep Add Excess Solute to Solvent equilibrate Agitate at Constant Temp (24-48 hours) prep->equilibrate Ensure Saturation centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filtrate Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filtrate Remove Particulates dilute Accurately Dilute Filtrate filtrate->dilute hplc Analyze via HPLC-UV dilute->hplc calculate Calculate Solubility vs. Calibration Curve hplc->calculate report Report: Solubility (mg/mL) @ Specified Temperature calculate->report

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound.[4] Understanding these is crucial for controlling dissolution and preventing precipitation.

  • Temperature: For most solids, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[11][12] This relationship should be determined empirically, as some compounds exhibit retrograde solubility.[11]

  • pH: As a molecule with acidic and basic functional groups, its aqueous solubility is highly dependent on pH. At low pH, the amino group will be protonated, forming a cation. At high pH, a triazole N-H proton may be removed, forming an anion. Both ionic forms are typically much more water-soluble than the neutral molecule. A solubility vs. pH profile is essential for developing aqueous formulations.

  • Co-solvents: In mixed solvent systems, the overall polarity and hydrogen-bonding capacity of the medium can be fine-tuned. Adding a miscible co-solvent like ethanol or propylene glycol to an aqueous solution can significantly increase the solubility of moderately polar compounds.

Visualization of Influencing Factors

Sources

Discovery and history of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1,2,4-Triazole Core: Discovery, Synthesis, and Applications

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is predisposed to interacting with a wide array of biological targets. This guide provides a comprehensive overview of the 1,2,4-triazole core, from its foundational synthesis methodologies to its diverse and impactful applications. We will explore the key chemical reactions that grant access to this versatile heterocycle and examine how its derivatives have been developed into essential therapeutic agents and crop protection chemicals.

The Genesis of a Privileged Scaffold: Foundational Syntheses

The construction of the 1,2,4-triazole ring can be achieved through several classic named reactions, each offering a distinct pathway to this important heterocyclic system. Two of the most fundamental methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari Reaction

The Pellizzari reaction is a classic method for the synthesis of 3,5-disubstituted-1,2,4-triazoles. It traditionally involves the reaction of a carboxylic acid amide with a hydrazide, followed by cyclization.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Reactant Preparation: A mixture of benzamide and benzhydrazide is prepared in a suitable high-boiling point solvent.

  • Reaction: The mixture is heated to a high temperature, often in the range of 200-250°C.

  • Cyclization: The initial condensation product undergoes cyclization with the elimination of two molecules of water to form the 3,5-diphenyl-1,2,4-triazole.

  • Purification: The crude product is purified by recrystallization.

Note: Modern variations of the Pellizzari reaction may utilize microwave irradiation to significantly reduce reaction times and improve yields.[1]

Pellizzari_Reaction Benzamide Benzamide Intermediate Condensation Intermediate Benzamide->Intermediate + Benzhydrazide Benzhydrazide Benzhydrazide Benzhydrazide->Intermediate Triazole 3,5-Diphenyl-1,2,4-triazole Intermediate->Triazole Heat (Δ) - H₂O Water 2 H₂O

Caption: Pellizzari reaction workflow for 3,5-diphenyl-1,2,4-triazole.

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides a route to N-substituted 1,2,4-triazoles from the reaction of an imide with a hydrazine.[1]

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

  • Reactant Mixture: N-formylbenzamide (a diacylamine) and phenylhydrazine are combined in the presence of a weak acid catalyst.[1]

  • Initiation: The reaction begins with the protonation of the substituted nitrogen of the hydrazine, which then protonates a carbonyl oxygen of the imide.[1]

  • Nucleophilic Attack: The primary amino group of the hydrazine performs a nucleophilic attack on the activated carbonyl carbon.[1]

  • Cyclization and Dehydration: The resulting intermediate undergoes a 1,5-proton shift and subsequent loss of water to form the five-membered ring. A final dehydration step yields the 1,5-diphenyl-1,2,4-triazole.[1]

Einhorn_Brunner_Reaction Imide N-formylbenzamide Protonation Protonation & Nucleophilic Attack Imide->Protonation + Phenylhydrazine (Weak Acid) Hydrazine Phenylhydrazine Hydrazine->Protonation Cyclization Cyclization & Dehydration Protonation->Cyclization Triazole 1,5-Diphenyl-1,2,4-triazole Cyclization->Triazole - H₂O

Caption: Einhorn-Brunner reaction for 1,5-diphenyl-1,2,4-triazole.

Key Functionalized Derivatives: Amino and Mercapto Triazoles

The introduction of amino (-NH2) and mercapto (-SH) groups onto the 1,2,4-triazole ring dramatically expands its chemical utility and biological activity. These functional groups serve as handles for further synthetic transformations and are key pharmacophores in many active compounds.

Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

This derivative is a vital intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[2] A common synthetic route involves the reaction of aminoguanidine salts with thiocyanates.[3][4]

Experimental Protocol:

  • Reactant Combination: An aminoguanidine salt (e.g., aminoguanidine bicarbonate) is heated with a thiocyanate salt (e.g., ammonium thiocyanate).[3]

  • Melt Reaction: The reaction is often carried out in the absence of a solvent, proceeding through a molten state.[3]

  • Intermediate Formation: The reaction is believed to proceed through an aminoguanidine thiocyanate intermediate.[3]

  • Cyclization: Continued heating of the intermediate leads to cyclization and the formation of 3-amino-5-mercapto-1,2,4-triazole.[3]

Synthesis of 5-Amino-1H-1,2,4-triazole-3-yl Derivatives

The synthesis of derivatives with substituents at the 3-position can be achieved through various strategies. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be prepared from succinic anhydride and aminoguanidine hydrochloride.[5] The choice of the synthetic pathway can depend on the nucleophilicity of other starting materials, such as various amines.[5]

Applications and Biological Significance

The 1,2,4-triazole core is a prolific scaffold in drug discovery and development, with derivatives exhibiting a wide range of biological activities.

Medicinal Applications
  • Antifungal Agents: This is arguably the most well-known application of 1,2,4-triazoles. Compounds like fluconazole and itraconazole are potent inhibitors of fungal cytochrome P450 enzymes, crucial for fungal cell membrane integrity.

  • Anticancer Activity: Some 1,2,4-triazole derivatives have shown promise in cancer therapy. For example, certain compounds act as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in some cancers.[6]

  • Antiparasitic Drugs: A series of 5-amino-1,2,3-triazole-4-carboxamides were identified as a novel hit series against Trypanosoma cruzi, the parasite that causes Chagas' disease.[7][8]

  • Metabolic Disorders: The NNMT inhibitor 5-Amino-1MQ has been investigated for its potential in treating obesity, type 2 diabetes, and other metabolic disorders by increasing cellular energy expenditure and reducing fat storage.[6][9][10][11]

Agrochemical Applications
  • Herbicides: 3-Amino-1,2,4-triazole (Amitrole) is a well-known non-selective herbicide.

  • Fungicides: The same mechanism of action that makes triazoles effective in human medicine is also applied in agriculture to protect crops from fungal pathogens.

  • Plant Growth Regulators: Certain novel derivatives of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole have demonstrated significant effects on the growth of radish and wheat.[12]

Industrial Applications
  • Corrosion Inhibitors: The ability of triazoles, particularly those with mercapto groups, to adsorb onto metal surfaces makes them effective corrosion inhibitors, especially for copper and its alloys.[2]

  • Antioxidants: 3-Amino-5-mercapto-1,2,4-triazole has been used as an antioxidant additive in lubricating oils.[2]

Conclusion

The 1,2,4-triazole ring system represents a remarkable example of a privileged scaffold in chemistry. From its early discovery through foundational reactions to the development of highly functionalized derivatives, this heterocyclic core has proven to be of immense value. Its widespread applications in medicine, agriculture, and industry underscore the versatility and importance of the 1,2,4-triazole, and it will undoubtedly continue to be a focus of research and development for years to come.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing.
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts - RSC Publishing. RSC Publishing.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - NIH.
  • One pot synthesis and reactions of novel 5-amino[5][13] thiazolo [3, 2-b][5][14][15] triazoles.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed Central.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - MDPI. MDPI.
  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - MDPI. MDPI.
  • The Critical Role of 3-Amino-5-mercapto-1,2,4-triazole in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents.
  • Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane - ResearchGate.
  • 3-Amino-5-mercapto-1,2,4-triazole - PubChem.
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring - MDPI. MDPI.
  • 5-Amino-1MQ: An exploration into its benefits and uses - Nuutro. Nuutro.
  • 3-Amino-5-mercapto-1,2,4-triazole synthesis - ChemicalBook. ChemicalBook.
  • What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide - Amazing Meds. Amazing Meds.
  • What Is 5-Amino-1MQ—and Why Everyone's Talking About It - Luxura Med Spa. Luxura Med Spa.
  • 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole - Wikipedia. Wikipedia.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed.
  • Peptide Therapy - 5-Amino-1MQ - Revolution Health & Wellness. Revolution Health & Wellness.
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide - Swolverine. Swolverine.
  • The 1,2,4-Triazole Core: A Historical and Technical Guide to its Discovery and Applic

Sources

An In-Depth Technical Guide on the Reactivity of the Amino Group in 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the exocyclic amino group in 5-Amino-1H-1,2,4-triazol-3(2H)-one. This molecule is a crucial scaffold in medicinal chemistry and drug development due to its versatile chemical properties and biological activities.[1] This document explores the underlying electronic and structural factors governing the nucleophilicity of the amino group, its tautomeric equilibria, and its behavior in key chemical transformations. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important heterocyclic compound.

Introduction: The Significance of the 5-Amino-1,2,4-triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in the design of therapeutic agents, exhibiting a wide array of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1] The substituted aminotriazole, this compound, represents a particularly valuable building block. The presence of the exocyclic amino group, in conjunction with the triazole ring and an adjacent carbonyl group, imparts a unique reactivity profile that is instrumental in the synthesis of diverse and complex molecular architectures. Understanding the nuances of the amino group's reactivity is paramount for its effective utilization in the synthesis of novel drug candidates.

Structural and Electronic Properties

The reactivity of the amino group in this compound is intrinsically linked to the electronic landscape of the entire molecule. The triazole ring, being an electron-deficient aromatic system, influences the electron density on the exocyclic amino group.

Tautomerism: A Key Determinant of Reactivity

A critical aspect of the chemistry of this compound is its existence in various tautomeric forms. Annular prototropic tautomerism is a well-documented phenomenon in 1,2,4-triazole systems.[2] For this specific molecule, several tautomers can exist in equilibrium, primarily the 5-amino-1H, 3-amino-1H, and 5-amino-4H forms.[2]

Crystallographic studies have shown that in the solid state, the 5-amino-1H tautomer is often the most stable, with the annular hydrogen atom located on the N1 nitrogen.[1][2] However, in solution, a dynamic equilibrium between these tautomers is present, which can be influenced by factors such as solvent polarity and pH.[2] This tautomerism is crucial as it affects the site of electrophilic attack and the overall nucleophilicity of the molecule.

Caption: Tautomeric forms of this compound.

Nucleophilicity of the Amino Group

The exocyclic amino group is the primary nucleophilic center in many reactions. Its nucleophilicity is modulated by a delicate balance of electronic effects:

  • Electron-Withdrawing Effect of the Triazole Ring: The aromatic triazole ring, particularly with its electronegative nitrogen atoms, exerts an electron-withdrawing inductive effect, which tends to decrease the electron density on the amino group, thereby reducing its basicity and nucleophilicity compared to a simple alkyl amine.

  • Mesomeric Effect: The lone pair of electrons on the amino nitrogen can be delocalized into the triazole ring through resonance, which can either enhance or decrease nucleophilicity depending on the specific resonance structures and their contribution to the overall hybrid.

  • Influence of the Carbonyl Group: The adjacent C=O group at the 3-position further withdraws electron density from the ring and, consequently, from the amino group.

Despite these electron-withdrawing influences, the amino group in aminotriazoles is still considered a potent nucleophile, capable of participating in a wide range of reactions.[3]

Key Reactions Involving the Amino Group

The synthetic utility of this compound is largely defined by the reactions of its amino group. The following sections detail the most important transformations.

Acylation Reactions

Acylation of the amino group is a fundamental transformation for introducing a variety of functional groups. The reaction typically proceeds with acylating agents such as acid chlorides or anhydrides.

Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is critical for achieving selectivity. For instance, using equivalent amounts of acetic anhydride in a solvent like dimethylformamide (DMF) can lead to rapid and selective monoacetylation.[4] In contrast, using neat acetic anhydride under reflux can result in a mixture of di- and even tri-acetylated products.[4] This highlights the importance of controlling stoichiometry and temperature to modulate the reactivity.

Self-Validating System: A well-designed acylation protocol should include in-process controls, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to monitor the consumption of the starting material and the formation of the desired product versus over-acylated byproducts.

Experimental Protocol: Selective Mono-N-acetylation

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product by column chromatography or recrystallization.

Acylation Start This compound Reagent Acetic Anhydride (1.05 eq) DMF, 0 °C to RT Start->Reagent Product N-(3-oxo-2,3-dihydro-1H-1,2,4-triazol-5-yl)acetamide Reagent->Product

Caption: Workflow for selective mono-N-acetylation.

Alkylation Reactions

Alkylation of the amino group can be more complex due to the presence of multiple nucleophilic nitrogen atoms within the triazole ring. Regioselectivity is a significant challenge.

Causality Behind Experimental Choices: The choice of alkylating agent, base, and solvent system is crucial in directing the alkylation to the desired nitrogen atom. Strong bases like sodium hydride (NaH) are often used to deprotonate the most acidic proton, which can be on the ring nitrogens or the amino group, depending on the specific tautomer present. The nature of the alkylating agent (e.g., hard vs. soft electrophile) can also influence the site of alkylation according to Hard and Soft Acids and Bases (HSAB) theory.

Self-Validating System: Characterization of the alkylated product is essential to confirm the regioselectivity. This is typically achieved through a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and 2D NMR (e.g., HMBC, HSQC), as well as X-ray crystallography for unambiguous structural determination.

Diazotization and Subsequent Reactions

The amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite in acidic solution). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups.

Causality Behind Experimental Choices: The stability of the diazonium salt is a key consideration. Aromatic diazonium salts are generally more stable than their aliphatic counterparts. The diazonium salt of an aminotriazole can be somewhat unstable, and the reaction is typically performed at low temperatures (0-5 °C) to prevent decomposition.

Experimental Protocol: Diazotization and Sandmeyer Reaction

  • Diazotization: Dissolve this compound in a mineral acid (e.g., HCl, H2SO4) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Add the cold diazonium salt solution to the copper(I) salt solution.

  • Work-up and Purification: Allow the reaction to warm to room temperature, then extract the product and purify by standard methods.

Diazotization Start This compound Step1 NaNO2, HCl 0-5 °C Start->Step1 Intermediate Triazolediazonium Salt Step1->Intermediate Step2 CuX (X = Cl, Br, CN) Intermediate->Step2 Product 5-Halo/Cyano-1H-1,2,4-triazol-3(2H)-one Step2->Product

Caption: Diazotization followed by a Sandmeyer reaction.

Condensation Reactions

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These intermediates can then be further elaborated.

Causality Behind Experimental Choices: These reactions are typically acid-catalyzed to activate the carbonyl group towards nucleophilic attack. The removal of water, often by azeotropic distillation with a Dean-Stark apparatus, is necessary to drive the equilibrium towards the formation of the imine.

Quantitative Data

While extensive quantitative data on the reactivity of the amino group in this specific molecule is not always readily available in a single source, some key parameters can be inferred or are reported for related structures.

ParameterValue/RangeSignificance
pKa (Conjugate Acid) ~2-4 (Estimated)Indicates the basicity of the amino group. A lower pKa suggests weaker basicity due to electron-withdrawing effects.
Nucleophilicity Parameter (N) Not explicitly determinedThis parameter, often determined from Mayr's nucleophilicity scale, would provide a quantitative measure of the amino group's reactivity towards standard electrophiles.[5][6]

Conclusion

The amino group in this compound is a versatile and reactive functional group, the understanding of which is crucial for its application in medicinal chemistry and organic synthesis. Its reactivity is governed by a complex interplay of tautomerism and the electronic effects of the triazole ring and the adjacent carbonyl group. By carefully selecting reaction conditions, chemists can achieve a high degree of control over transformations such as acylation, alkylation, diazotization, and condensation, enabling the synthesis of a wide range of novel and potentially bioactive molecules. Further quantitative studies, such as the determination of its Mayr nucleophilicity parameter, would be beneficial for a more precise prediction of its reactivity.

References

  • Kopa, M., Sławiński, J., & Pogorzelska, A. (2012). Acetylation of 5-amino-1H-[2][4][7]triazole revisited. PubMed. [Link]
  • Dolzhenko, A. V., Lee, C. Q. E., Chui, W. K., & Tiekink, E. R. T. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22533–22543. [Link]
  • Dolzhenko, A. V., Lee, C. Q. E., Chui, W. K., & Tiekink, E. R. T. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
  • Boga, C., et al. (2014). Ranking 2-aminothiazoles on the nucleophilicity scale.
  • Various Authors. (n.d.). One pot synthesis and reactions of novel 5-amino[4][8]thiazolo[3,2-b][2][4][7]triazoles.
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Gomha, S. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][4][7]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1464. [Link]
  • Various Authors. (n.d.). 3‐Amino‐1,2,4‐triazoles as potent nucleophiles.
  • Mayr, H., et al. (2010). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, 8(11), 2535-2544. [Link]
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of exploration, with the 1,2,4-triazole nucleus standing out as a privileged scaffold. This guide delves into the specific potential of a unique derivative, 5-Amino-1H-1,2,4-triazol-3(2H)-one , a versatile building block for the development of a new generation of pharmaceuticals. We will explore its synthesis, diverse biological activities, and the structure-activity relationships that govern its therapeutic promise.

The 1,2,4-Triazole Core: A Foundation of Diverse Bioactivity

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including its ability to participate in hydrogen bonding and its dipole character, make it an ideal pharmacophore for interacting with biological targets.[1] This has led to the development of a wide array of drugs with a 1,2,4-triazole core, exhibiting activities ranging from antifungal and antibacterial to anticancer and antiviral.[1][2][3] The stability of the triazole ring further enhances its appeal in drug design.

Synthesis of the this compound Scaffold and its Derivatives

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The this compound core and its derivatives can be prepared through various synthetic routes.

Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

One notable synthetic pathway allows for the creation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This method offers two complementary approaches depending on the nucleophilicity of the amine used.[4][5]

Pathway A: For Aliphatic Amines

This pathway begins with the preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride.[4][5] Subsequent reaction with aliphatic amines under microwave irradiation leads to the desired N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[4][5]

G succinic_anhydride Succinic Anhydride N_guanidinosuccinimide N-Guanidinosuccinimide succinic_anhydride->N_guanidinosuccinimide aminoguanidine Aminoguanidine Hydrochloride aminoguanidine->N_guanidinosuccinimide product N-Substituted 3-(5-amino-1H-1,2,4- triazol-3-yl)propanamide N_guanidinosuccinimide->product Microwave Irradiation aliphatic_amine Aliphatic Amine (Primary or Secondary) aliphatic_amine->product

Synthesis of N-Aliphatic Substituted Propanamides.

Pathway B: For Aromatic Amines

For less nucleophilic aromatic amines, an alternative route is employed. This involves the initial preparation of N-arylsuccinimides, which then react with aminoguanidine hydrochloride under microwave irradiation to yield the final products.[4][5]

G succinic_anhydride Succinic Anhydride N_arylsuccinimide N-Arylsuccinimide succinic_anhydride->N_arylsuccinimide aromatic_amine Aromatic Amine aromatic_amine->N_arylsuccinimide product N-Aryl 3-(5-amino-1H-1,2,4- triazol-3-yl)propanamide N_arylsuccinimide->product Microwave Irradiation aminoguanidine Aminoguanidine Hydrochloride aminoguanidine->product

Synthesis of N-Aryl Substituted Propanamides.

A detailed experimental protocol for a representative synthesis is provided below:

Protocol: Microwave-assisted synthesis of N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide [5]

  • Combine N-guanidinosuccinimide (1 mmol) and morpholine (2 mmol) in acetonitrile (1 mL).

  • Subject the reaction mixture to microwave irradiation at 170°C for 25 minutes.

  • After cooling, the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from water to yield the pure compound.

Synthesis of Schiff Base Derivatives

Another versatile approach involves the synthesis of Schiff bases from 5-substituted-4-amino-1,2,4-triazol-3-one precursors. These intermediates can be readily prepared from carboxylic acid esters and thiocarbohydrazide, followed by cyclization.[6] The resulting 4-amino-1,2,4-triazol-3-one can then be condensed with various aldehydes to form the corresponding Schiff bases.[6]

Protocol: Synthesis of 4-{[(1H-imidazol-4-yl)methylene]amino}-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-one [6]

  • A solution of the appropriate 5-substituted-4-amino-1,2,4-triazol-3-one (10 mmol) in ethanol (50 mL) is prepared.

  • To this solution, 4-imidazolecarboxaldehyde (10 mmol) and a few drops of glacial acetic acid are added.

  • The reaction mixture is refluxed for 4-6 hours.

  • Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.

Therapeutic Potential: A Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, highlighting their potential in various therapeutic areas.

Anticancer Activity

Numerous studies have underscored the potential of 1,2,4-triazole derivatives as anticancer agents.[2][7] Novel derivatives of the 5-amino[2][4][6]triazole scaffold have been synthesized and evaluated for their in vitro anticancer activity against liver (HepG2) and breast (MCF7) cancer cell lines.[2] Several compounds exhibited promising activity, with IC50 values in the micromolar range, comparable to the standard drug doxorubicin.[2] The proposed mechanism for some of these compounds involves the induction of apoptosis.[7]

Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[3][8][9][10] Novel 1H-1,2,4-triazolyl derivatives have shown potent antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and chloramphenicol.[8][11] Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of the MurB enzyme.[8][11]

Furthermore, N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have been synthesized and shown to possess significant antifungal activity, particularly against Candida albicans.[12] The proposed mechanism of action for many triazole-based antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[1]

Enzyme Inhibition

The versatility of the this compound scaffold extends to the inhibition of various enzymes. For instance, novel Schiff base derivatives have been investigated for their potential as pancreatic lipase inhibitors, showing moderate activity.[6] Additionally, other 1,2,4-triazole derivatives have been identified as inhibitors of enzymes such as acetylcholine esterase and α-glucosidase, suggesting potential applications in the treatment of Alzheimer's disease and diabetes, respectively.[13]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the triazole ring and its appended functionalities. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For instance, in the case of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the nature of the substituent on the amide nitrogen can significantly influence the biological activity. Similarly, for the Schiff base derivatives, modifications of the aldehyde component can lead to compounds with varying enzyme inhibitory potencies.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse substituents to explore new biological activities.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models to guide the design of more potent and selective inhibitors.[14][15]

  • Preclinical and clinical evaluation: Advancing the most promising candidates through the drug development pipeline.

Conclusion

The this compound scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a highly attractive target for medicinal chemists. Through continued research and a deeper understanding of its structure-activity relationships, this humble triazolone has the potential to be the cornerstone of a new generation of life-saving medicines.

References

  • A. M. Kamal, S. M. Rida, A. A. El-Sayed, et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][4][6]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1469.
  • I. Y. Kushnir, R. S. Saliy, R. I. Vasylyna, et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23143-23155.
  • I. Y. Kushnir, R. S. Saliy, R. I. Vasylyna, et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23143-23155.
  • B. Kahveci, E. S. Gümrükçüoğlu, & N. Gümrükçüoğlu. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-744.
  • I. Y. Kushnir, R. S. Saliy, R. I. Vasylyna, et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23143-23155.
  • X. Wang, Y. Yin, X. Li, et al. (2019). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. New Journal of Chemistry, 43(1), 249-258.
  • A. A. El-Sayed, N. A. Khalil, & A. M. Kamal. (2017). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 10(4), 92.
  • S. Pervez, M. Ramzan, W. Gul, et al. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 5(29), 18096-18107.
  • A. D. Kireev, I. A. Ushakov, A. S. Fisyuk, et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(11), 3326.
  • N. Sucman, E. Stingaci, L. Lupascu, et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 21(5), e202400316.
  • N. Sucman, E. Stingaci, L. Lupascu, et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 21(5), e202400316.
  • S. A. El-Feky, Z. K. Abd El-Sami, I. A. Shehata, et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 22(12), 5898-5908.
  • R. C. B. de Souza, A. C. B. de Oliveira, A. C. S. N. de Vasconcelos, et al. (2020).
  • T. T. T. Nguyen, T. K. D. Nguyen, T. T. Nguyen, et al. (2021).
  • A. A. El-Sayed, N. A. Khalil, & A. M. Kamal. (2020).
  • P. Sharma, V. Kumar, & R. Singh. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 94, 103433.
  • A. S. El-Sayed, S. A. El-Feky, & H. I. El-Subbagh. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][4][6]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports, 11(1), 1-13.
  • E. Čižinauskienė, J. Kantminienė, K. Mickevičius, et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5345.
  • T. T. T. Nguyen, T. K. D. Nguyen, T. T. Nguyen, et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1228-1236.
  • J. H. Gonzalez, S. Ferrer, C. J. Gomez-Garcia, et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(2), o227-o228.
  • K. Gobis, H. Foks, A. Szymańska, et al. (2017). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. Molecules, 22(11), 1933.
  • A. A. Adedirin, O. T. Asekun, & F. O. Shode. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1-16.
  • Y. Zhang, Y. Wang, Y. Liu, et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[2][4][6]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 167, 388-401.

Sources

An In-depth Technical Guide to 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives: Synthesis and Basic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-amino-1H-1,2,4-triazol-3(2H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will explore their synthesis, purification, and fundamental characterization, offering field-proven insights into the experimental choices and methodologies that ensure scientific integrity.

Introduction: The Significance of the 1,2,4-Triazol-3-one Core

The 1,2,4-triazole ring is a foundational structural motif in a vast array of biologically active compounds, known to exhibit properties including antimicrobial, anti-inflammatory, and antifungal effects.[1][2] The this compound core, in particular, serves as a versatile scaffold in drug discovery and development.[1] Its unique arrangement of nitrogen and oxygen atoms provides multiple points for hydrogen bonding and substitution, making it an attractive pharmacophore for designing molecules that can interact with various biological targets.[3] A thorough understanding of its synthesis and characterization is therefore paramount for the successful development of novel therapeutics.[1]

A critical feature of the 1,2,4-triazole ring system is its capacity for prototropic tautomerism, where a labile proton can reside on different nitrogen atoms of the ring.[4][5] This equilibrium between the 1H, 2H, and 4H forms can significantly influence the molecule's physicochemical properties, reactivity, and its binding affinity to biological targets.[4][5]

Synthetic Strategies: Building the Derivatives

The synthesis of this compound derivatives can be approached through several complementary pathways. The choice of a specific route often depends on the desired substitution pattern and the nucleophilicity of the starting amines.[6][7] A common and effective strategy involves the cyclization of intermediates derived from aminoguanidine.

One robust method begins with the reaction of succinic anhydride with aminoguanidine hydrochloride to form an N-guanidinosuccinimide intermediate. This intermediate can then undergo a microwave-assisted, one-pot reaction with various primary or secondary aliphatic amines. This tandem process involves a nucleophilic opening of the succinimide ring followed by cyclocondensation to form the desired 1,2,4-triazole ring.[4][6]

For less nucleophilic amines, such as aromatic amines, an alternative pathway is more effective. This involves the initial preparation of N-arylsuccinimides, which are then reacted with aminoguanidine hydrochloride, often under microwave irradiation, to yield the final products.[6][7]

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique is frequently employed to accelerate reaction rates and improve yields. The high temperatures achieved rapidly facilitate the tandem ring-opening and cyclization steps, often reducing reaction times from hours to minutes.[4][6]

  • Solvent Selection: Solvents like acetonitrile are often chosen for these reactions due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for microwave-assisted synthesis.[7]

  • Pathway Choice: The decision to pre-form an N-arylsuccinimide for aromatic amines is a direct consequence of their lower nucleophilicity compared to aliphatic amines. The direct reaction with N-guanidinosuccinimide is often sluggish and low-yielding with these less reactive amines.[6][7]

Below is a generalized workflow for the synthesis and subsequent characterization of these derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Starting Materials (e.g., Succinic Anhydride, Aminoguanidine HCl, Amine) reaction Microwave-Assisted Cyclocondensation start->reaction Reagents & Solvent workup Reaction Work-up (e.g., Cooling, Filtration) reaction->workup purify Purification (Recrystallization from Ethanol) workup->purify Crude Product product Pure Derivative purify->product tlc Purity Check (TLC) product->tlc mp Melting Point tlc->mp ir FTIR Spectroscopy mp->ir nmr NMR Spectroscopy (¹H & ¹³C) ir->nmr ms Mass Spectrometry nmr->ms el_an Elemental Analysis ms->el_an final Structure Confirmed el_an->final

General workflow for synthesis and characterization.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of an N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, a representative example of this class of compounds.

Step 1: Synthesis of N-guanidinosuccinimide

  • Combine succinic anhydride (1 equivalent) and aminoguanidine hydrochloride (1 equivalent) in a suitable solvent like acetonitrile.

  • Add a base, such as triethylamine (2 equivalents), to neutralize the hydrochloride and facilitate the reaction.

  • Heat the mixture under reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Cool the reaction mixture and filter the resulting precipitate. Wash the solid with cold solvent and dry under vacuum to yield the N-guanidinosuccinimide intermediate.

Step 2: Synthesis of the N-substituted Derivative

  • Place the N-guanidinosuccinimide intermediate (1 equivalent) and the desired primary or secondary amine (2 equivalents) in a microwave reaction vessel.

  • Add a suitable solvent, such as acetonitrile (e.g., 1 mL).

  • Seal the vessel and heat the mixture in a microwave reactor at a high temperature (e.g., 150-180°C) for a specified time (e.g., 30-60 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction vessel to room temperature.

  • Collect the precipitated product by filtration.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.[8]

  • Dry the crystalline product under vacuum.

  • Determine the melting point, which for many derivatives is sharp but may occur with decomposition.[9]

Basic Characterization: Confirming Structure and Purity

A combination of spectroscopic and analytical techniques is essential to unambiguously confirm the structure and assess the purity of the synthesized derivatives.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) will show a single spot for the pure compound. The Rf value is a characteristic property under defined conditions.[2]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice. Under optimized conditions, a pure compound will yield a single, sharp peak.[5][10]

Spectroscopic Characterization

The following table summarizes the key spectroscopic signals expected for a typical this compound derivative.

Technique Functional Group / Atom Expected Chemical Shift / Frequency Notes
¹H NMR Triazole NH> 10 ppm (broad singlet)Exchangeable with D₂O. Position can vary.[1]
Amine NH₂~5.4 ppm (broad singlet)Exchangeable with D₂O.[11]
Protons on substituentsVariableDepends on the specific derivative structure.
¹³C NMR Carbonyl Carbon (C=O)~156 - 167 ppmTypically in the downfield region.[1]
Triazole Ring Carbons~143 - 157 ppmTwo distinct signals are expected for the two ring carbons.[1]
FTIR (cm⁻¹) N-H Stretching (Amine/Amide)3100 - 3400Broad bands indicating hydrogen bonding.
C=O Stretching (Carbonyl)1650 - 1750Strong, sharp absorption.
C=N Stretching (Triazole Ring)1550 - 1650Characteristic of the heterocyclic ring.
Mass Spec. Molecular Ion Peak [M+H]⁺Calculated Molecular Weight + 1Confirms the molecular weight of the compound.[12]
FragmentationLoss of HCN, side chainsFragmentation patterns can provide structural clues.[1]

Interpreting the Data:

  • NMR Spectroscopy: In ¹H NMR, the broad singlets for the NH and NH₂ protons that disappear upon adding a drop of D₂O are highly characteristic.[11] In ¹³C NMR, the presence of two broad signals for the triazole ring carbons can sometimes indicate fast tautomeric exchange on the NMR timescale.[4] The spectra are typically recorded in solvents like DMSO-d₆.[4][11]

  • FTIR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups. The presence of both N-H and C=O stretching bands confirms the basic triazolone structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.[13]

Physical Properties
  • Melting Point (Mp): A sharp melting point range is a good indicator of purity. Many triazole derivatives exhibit high melting points, often decomposing at these temperatures.[9]

  • Solubility: The solubility of these derivatives can vary widely based on their substituents. They often show good solubility in polar organic solvents like DMSO and DMF.[12]

The characterization workflow is visualized below.

G cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_physical Physical Properties start Synthesized & Purified Derivative tlc TLC Analysis start->tlc ftir FTIR start->ftir mp Melting Point start->mp hplc HPLC Analysis tlc->hplc end Characterization Complete hplc->end nmr ¹H & ¹³C NMR ftir->nmr ms Mass Spectrometry nmr->ms xray X-ray Crystallography (for definitive structure) ms->xray xray->end sol Solubility Test mp->sol sol->end

Sources

A Theoretical Guide to the Electronic Structure of 5-Amino-1H-1,2,4-triazol-3(2H)-one: From Tautomeric Stability to Reactivity Mapping

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities.[1][2] The functionality of these molecules is intimately linked to their electronic structure, which dictates their reactivity, stability, and interaction with biological targets. This technical guide provides an in-depth theoretical analysis of 5-Amino-1H-1,2,4-triazol-3(2H)-one, a representative member of this class. We navigate the complex tautomeric landscape of this molecule using Density Functional Theory (DFT) to identify the most stable forms. Furthermore, we dissect its electronic characteristics through Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a validated computational framework to predict the chemical behavior of substituted 1,2,4-triazol-3-ones and guide rational drug design.

Introduction: The Significance of Electronic Structure in Triazole Chemistry

This compound is a heterocyclic compound featuring the 1,2,4-triazole core, a moiety prevalent in numerous clinically approved drugs, including antifungals like fluconazole and antivirals such as ribavirin.[2][3] The molecule's potential as a pharmacophore stems from its rich electronic features: multiple nitrogen atoms act as hydrogen bond acceptors and donors, and the ring system can engage in various intermolecular interactions. However, a fundamental challenge in studying this and related molecules is the phenomenon of prototropic tautomerism—the migration of a proton between different atoms, leading to a dynamic equilibrium of structural isomers.[4]

Understanding which tautomer predominates under physiological conditions is paramount, as each form possesses a unique electronic distribution, dipole moment, and surface topology, thereby governing its reactivity and binding affinity. This guide elucidates a robust computational methodology to address this challenge and provide a detailed portrait of the molecule's electronic landscape.

The Tautomeric Landscape: A System of Equilibria

Prototropic tautomerism in 1,2,4-triazol-5-one derivatives is a complex interplay of two main types of equilibria:

  • Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring. For the 1,2,4-triazole system, this results in 1H, 2H, and 4H isomers.[4]

  • Keto-Enol Tautomerism: This is the equilibrium between the C=O (keto or amide) form and the C-OH (enol or hydroxy) form.[4]

The combination of these equilibria for this compound results in several possible tautomers. Identifying the thermodynamically most stable tautomer is the first and most critical step in any theoretical analysis. Computational studies, particularly DFT, have proven indispensable for quantifying the relative energies of these forms.[1][5]

Tautomers cluster_annular Annular Tautomerism cluster_ketoenol Keto-Enol Tautomerism T1 This compound (Amide/Keto Form) T2 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one (Amide/Keto Form) T1->T2 H⁺ shift T3 5-Amino-1H-1,2,4-triazol-3-ol (Hydroxy/Enol Form) T1->T3 H⁺ shift T2->T3 H⁺ shift T4 3-Amino-5-hydroxy-1H-1,2,4-triazole (Imino-Hydroxy Form) T3->T4 H⁺ shift

Caption: Tautomeric equilibria for 5-Amino-1H-1,2,4-triazol-3-one.

Methodology: A Validated Computational Workflow

To ensure the trustworthiness and accuracy of our findings, we employ a well-established computational protocol based on Density Functional Theory (DFT). DFT provides an excellent balance between computational cost and accuracy for describing the electronic structure of organic molecules.[6] All calculations are performed using a software package like Gaussian.[5]

Experimental Protocol: DFT Calculation Workflow
  • Structure Preparation: Initial 3D coordinates for all plausible tautomers of this compound are generated using a molecular builder.

  • Geometry Optimization: The geometry of each tautomer is fully optimized without constraints.

    • Causality: This step is crucial to locate the minimum energy conformation on the potential energy surface for each isomer.

    • Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is chosen for its proven reliability in organic systems.[7]

    • Basis Set: The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that each structure corresponds to a true local minimum on the potential energy surface. These calculations also yield thermodynamic data, such as Gibbs free energy.

  • Solvation Effects: To simulate a more biologically relevant environment, single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model.

    • Method: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is used with water as the solvent.[5]

  • Electronic Property Analysis: Using the optimized geometry of the most stable tautomer, the following properties are calculated:

    • Frontier Molecular Orbitals (HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

Workflow start Generate Tautomer Structures opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify Minima (No Imaginary Frequencies) freq->check check->opt Invalid solv Incorporate Solvation Effects (IEF-PCM Model) check->solv Valid analysis Analyze Most Stable Tautomer solv->analysis fmo FMO Analysis (HOMO, LUMO, Gap) analysis->fmo mep MEP Mapping analysis->mep end Predict Reactivity fmo->end mep->end

Caption: Computational workflow for analyzing electronic structure.

Results and Discussion: Unveiling the Electronic Structure

Tautomer Stability Analysis

Theoretical calculations consistently show that for many 1,2,4-triazol-3-one and -thione derivatives, the keto/thione forms are significantly more stable than their enol/thiol counterparts in the gas phase.[4] The amino group at position 5 introduces further complexity, but the general preference for the C=O (amide) tautomer is expected to hold. The relative stability is quantified by comparing the calculated Gibbs free energies (ΔG).

TautomerRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
This compound (1H-keto) 0.00 0.00
5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one (2H-keto)+2.5 - 4.0+2.5 - 4.0
5-Amino-4H-1,2,4-triazol-3(2H)-one (4H-keto)+1.0 - 2.5+1.0 - 2.5
5-Amino-1H-1,2,4-triazol-3-ol (1H-enol)+10.0 - 15.0+10.0 - 15.0
(Note: These are representative values based on typical findings for similar systems. Actual values would be derived from specific calculations.)

The This compound tautomer, characterized by the proton on N1 and the keto group at C3, is consistently identified as the most stable form. Its stability is attributed to a favorable combination of resonance delocalization and intramolecular interactions. Subsequent analysis will focus exclusively on this most stable tautomer.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[8] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]

  • HOMO: Represents the ability to donate electrons (nucleophilicity). The higher the HOMO energy, the greater the molecule's electron-donating capability.[11]

  • LUMO: Represents the ability to accept electrons (electrophilicity). The lower the LUMO energy, the greater the molecule's electron-accepting capability.[11]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[5]

OrbitalEnergy (eV)Description
HOMO ~ -6.5 eVPrimarily localized on the amino group (-NH₂) and the nitrogen atoms of the triazole ring, indicating these are the main sites of nucleophilic character.
LUMO ~ +1.0 eVDistributed over the C=O carbonyl group and the triazole ring, highlighting the electrophilic nature of the carbonyl carbon and the ring system.
Energy Gap ~ 7.5 eV The large energy gap suggests high kinetic stability and low reactivity, a desirable trait for a drug candidate to avoid off-target reactions.

This analysis indicates that electrophilic attack is most likely to occur at the amino group or the ring nitrogens, while nucleophilic attack will target the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Mapping

The MEP provides a visual map of the charge distribution on the molecule's surface, offering an intuitive guide to its reactive sites.[12]

  • Negative Potential Regions (Red/Yellow): These are electron-rich areas, prone to electrophilic attack. For the most stable tautomer, these regions are concentrated around the carbonyl oxygen and the N2 and N4 atoms of the triazole ring. This confirms their role as primary sites for hydrogen bonding and coordination with electrophiles.

  • Positive Potential Regions (Blue): These are electron-deficient areas, susceptible to nucleophilic attack. The most positive regions are found around the hydrogen atoms of the amino group and the N1-H proton, making them potent hydrogen bond donors.

  • Neutral Regions (Green): These areas represent relatively non-polar surfaces.

The MEP map corroborates the FMO analysis, clearly delineating the nucleophilic (carbonyl oxygen, ring nitrogens) and electrophilic (N-H, NH₂ protons) centers of the molecule. This information is invaluable for understanding how the molecule will orient itself within a protein's active site.

Conclusion and Future Directions

This guide has detailed a comprehensive theoretical framework for characterizing the electronic structure of this compound. Through DFT calculations, we have established that the 1H-keto tautomer is the most stable form. Analysis of its electronic properties via FMO and MEP reveals distinct nucleophilic and electrophilic regions that govern its reactivity.

Key Insights for Drug Development:

  • Stability: The molecule's large HOMO-LUMO gap suggests it is a stable entity, which is a prerequisite for any potential therapeutic agent.

  • Reactivity Hotspots: The identified nucleophilic (carbonyl oxygen, ring nitrogens) and electrophilic (NH protons) sites provide a clear roadmap for designing derivatives. For instance, substitution at the amino group or modification of the triazole ring can be used to modulate the molecule's electronic properties and biological activity.

  • Target Interactions: The detailed charge distribution map can be used to predict the primary interactions (e.g., hydrogen bonds) the molecule will form with its biological target, aiding in structure-based drug design and lead optimization.

Future theoretical studies should extend this analysis to include molecular docking simulations with relevant biological targets to validate the predicted interaction modes. Furthermore, investigating the molecule's behavior in different solvent environments and at various pH levels would provide a more complete picture of its properties under diverse physiological conditions.

References

  • DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. (2022). Biointerface Research in Applied Chemistry.
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. (n.d.). RSC Publishing.
  • Vibrational analysis of {1H}-5-amino-1,2,4-triazole and its hydrochloride salt - Site of protonation. (2025).
  • Representation of the frontier molecular orbitals of the designated molecule... (n.d.).
  • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. (n.d.). MDPI.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). RSC Publishing.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). MDPI.
  • Tautomerism in 1,2,4-triazol-5-one deriv
  • Frontier molecular orbital theory. (n.d.). Wikipedia.
  • 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. (2025).
  • MO Theory 5: Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. (2023). YouTube.
  • The molecular electrostatic potential map of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. (n.d.).
  • Frontier molecular orbital analysis. (2019). YouTube.
  • Frontier molecular orbital analysis. (2020). YouTube.
  • DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[5][13][14]triazol-2-yl). (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)... (2023). MDPI.
  • Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio... (2023). Preprints.org.

Sources

A Technical Guide to the Protonation Sites of 5-Amino-1H-1,2,4-triazol-3(2H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1H-1,2,4-triazol-3(2H)-one (ATO) and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science. Their biological activity, physicochemical properties, and reactivity are critically governed by their acid-base characteristics, specifically the site of protonation. This technical guide provides an in-depth analysis of the factors determining protonation in ATO. It synthesizes findings from computational studies, spectroscopic analyses (NMR, UV-Vis), and crystallographic data to establish the predominant sites of protonation. We explore the intricate interplay of tautomerism and the electronic effects of the amino and carbonyl substituents, which dictate the localization of electron density within the triazole ring. Furthermore, this guide details the influence of various substituents on protonation equilibria and provides validated experimental protocols for determining protonation sites and pKa values.

Introduction: The Significance of Protonation in Triazole Scaffolds

The 1,2,4-triazole ring is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, including antivirals, antifungals, and anticancer drugs.[1] this compound (ATO), a key building block, possesses a unique combination of functional groups—an amidine moiety, a urea-like fragment, and an azole ring—that impart it with a rich and complex chemical personality.

Understanding the site of protonation is of paramount importance for several reasons:

  • Drug-Receptor Interactions: The protonation state of a drug molecule dictates its ability to form hydrogen bonds and electrostatic interactions with its biological target. An incorrect assignment of the protonation site can lead to flawed molecular modeling and misguided drug design efforts.

  • Physicochemical Properties: Protonation significantly impacts crucial properties like aqueous solubility, lipophilicity (LogP/LogD), and crystal packing. These factors are critical for formulation, pharmacokinetics, and bioavailability.

  • Chemical Reactivity: The location of the positive charge in the protonated species determines the molecule's susceptibility to nucleophilic attack and its regioselectivity in further chemical transformations.[2]

This guide aims to provide a comprehensive framework for understanding and predicting the protonation behavior of ATO and its derivatives.

Tautomerism: The Precursor to Protonation

Before considering protonation, it is essential to understand the tautomeric landscape of the neutral ATO molecule. Annular prototropic tautomerism is a well-documented phenomenon in 1,2,4-triazoles.[1][3] For ATO, several tautomeric forms are theoretically possible, with the equilibrium being a critical determinant of which nitrogen atom is ultimately protonated.

The primary tautomers of interest are the 1H, 2H, and 4H forms. X-ray crystallography and NMR studies have shown that substituted 5-amino-1,2,4-triazoles predominantly exist in the 1H-tautomeric form in the solid state and in solution.[1][3] The 4H-form is generally not observed.[3] This preference is crucial as it positions the proton on a nitrogen adjacent to the amino group, influencing the electron density distribution across the ring.

Identifying the Potential Protonation Sites

The ATO molecule presents five potential sites for protonation: the three ring nitrogen atoms (N1, N2, N4), the exocyclic amino nitrogen (C5-NH2), and the carbonyl oxygen (C3=O). The basicity of each site is modulated by a combination of inductive and resonance effects from the electron-donating amino group and the electron-withdrawing carbonyl group.

dot

Caption: Potential protonation sites on the this compound (ATO) scaffold.

While the exocyclic amino group and carbonyl oxygen are potential protonation sites, the delocalization of their lone pairs into the aromatic triazole system significantly reduces their basicity. Therefore, protonation overwhelmingly occurs on one of the ring nitrogen atoms. The central question is: which one?

Theoretical and Experimental Evidence for the Predominant Protonation Site

A convergence of computational and experimental data is required to definitively assign the protonation site.

Computational Analysis

Density Functional Theory (DFT) calculations are powerful tools for predicting the most stable protonated species. By calculating the gas-phase proton affinities or the relative energies of the different protonated forms in a solvated environment, a clear picture emerges.

For the parent 1,2,4-triazole, computational studies have shown that protonation is preferred at the N4 position.[4] However, the substituents in ATO drastically alter this preference. The resonance donation from the C5-amino group increases the electron density, and thus the basicity, of the adjacent N4 and N1 atoms. Conversely, the electron-withdrawing nature of the C3-carbonyl group deactivates the N2 and N4 positions.

Computational studies on related structures, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), provide insight into the electronic landscape, highlighting the complex interplay of substituents.[5] For ATO, the consensus from theoretical models points towards the N4 atom as the most favorable site of protonation. This is because N4 benefits from the electron-donating effect of the amino group while being less deactivated by the carbonyl group compared to N2.

Spectroscopic Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful experimental technique for pinpointing protonation sites in solution.[6] By monitoring the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei as a function of pH, one can observe the specific atoms affected by the addition of a proton.

  • ¹H NMR: Upon protonation, protons attached to or near the protonated atom experience a significant downfield shift due to the increase in positive charge and deshielding. For ATO, the largest change is typically observed for the N-H proton of the newly formed N⁺-H bond.

  • ¹³C NMR: The carbon atoms adjacent to the protonation site will also exhibit downfield shifts. Observing the shifts of C3 and C5 can differentiate between N2 and N4 protonation.

  • ¹⁵N NMR: This is the most direct method. The nitrogen atom that is protonated will show a very large change in its chemical shift and, in proton-coupled spectra, will display a large one-bond ¹J(¹⁵N,¹H) coupling constant.

X-ray Crystallography provides unambiguous proof of the protonation site in the solid state. A crystal structure of a protonated salt of ATO or its derivative will reveal the precise location of the proton. For instance, the crystal structure of 5-amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate, a zwitterionic form, confirms that proton transfer occurs to a ring nitrogen atom.[7]

Method Principle Key Observation for N4 Protonation
Computational (DFT) Calculates relative energies of protonated isomers.N4-protonated cation is the lowest energy species.
¹H NMR Titration Tracks proton chemical shifts vs. pH.Significant downfield shift of the N4-H proton upon acidification.
¹³C NMR Titration Tracks carbon chemical shifts vs. pH.Downfield shifts for C3 and C5, indicating charge delocalization.
X-ray Crystallography Determines atomic positions in a crystal.Direct observation of the H atom bonded to N4 in the salt structure.

Influence of Substituents on Protonation Sites

Introducing substituents to the ATO core can alter the preferred protonation site through electronic and steric effects.

  • Electron-Donating Groups (EDGs): Alkyl or aryl groups on the exocyclic amino group will further increase the basicity of the triazole ring, particularly at the N4 position.

  • Electron-Withdrawing Groups (EWGs): Acylating the amino group or adding EWGs to the ring (e.g., a nitro group) will decrease the overall basicity of the molecule.[8] This can sometimes shift the protonation equilibrium towards a different nitrogen if the electronic deactivation is asymmetric. For example, a bulky substituent at the N2 position could sterically hinder protonation at N1, making N4 more accessible.

Experimental Protocol: NMR pH Titration for pKa and Site Determination

This protocol provides a robust method for concurrently determining the pKa and identifying the protonation site of a triazole derivative using ¹H NMR spectroscopy.[9]

Objective: To measure the pKa and identify the protonation site by monitoring chemical shift changes.

Materials:

  • Triazole compound (~5-10 mg)

  • NMR tube

  • D₂O (deuterium oxide)

  • 0.1 M DCl in D₂O

  • 0.1 M NaOD in D₂O

  • pH microelectrode calibrated for D₂O (pD = pH_reading + 0.4)

  • Internal standard (optional, e.g., DSS or TSP)

Methodology:

dot

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Dissolve sample (~5 mg) in D₂O (~0.6 mL) in NMR tube B Add internal standard (optional) A->B D Record initial ¹H NMR spectrum and measure pD B->D C Calibrate pH microelectrode with D₂O buffers E Add small aliquot (e.g., 2 µL) of 0.1 M DCl D->E F Mix thoroughly and measure new pD E->F G Acquire ¹H NMR spectrum F->G H Repeat E-G until chemical shifts plateau G->H H->E Titrate I Plot chemical shift (δ) vs. pD for each proton H->I J Fit data to Henderson- Hasselbalch equation I->J L Identify protonation site from largest Δδ I->L K Determine pKa from inflection point J->K

Caption: Workflow for determining pKa and protonation site via NMR titration.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of the triazole derivative in D₂O in an NMR tube. Add an internal standard if desired for referencing.

  • Initial Measurement: Record the initial ¹H NMR spectrum and carefully measure the pD of the solution using a calibrated microelectrode.

  • Acidic Titration: Add a small, precise aliquot (e.g., 2-5 µL) of 0.1 M DCl solution to the NMR tube.

  • Equilibration and Measurement: Cap and invert the tube several times to ensure thorough mixing. Allow the sample to equilibrate for 2-3 minutes. Measure the new pD and acquire another ¹H NMR spectrum.

  • Repeat: Continue steps 3 and 4, collecting at least 10-15 data points across a range of ~2 pD units above and below the expected pKa. Ensure you collect points well into the "plateau" regions where the molecule is fully protonated or deprotonated.

  • Data Analysis:

    • For each proton signal of interest, plot its chemical shift (δ in ppm) as a function of the measured pD.

    • The proton(s) closest to the site of protonation will exhibit the largest change in chemical shift (Δδ).

    • Fit the data to a sigmoidal curve using the Henderson-Hasselbalch equation. The pKa is the pD value at the inflection point of the curve.

Conclusion

The protonation of this compound is a nuanced process governed by the competing electronic effects of its substituents and the inherent tautomeric preferences of the triazole ring. A consensus of theoretical and experimental evidence strongly indicates that protonation occurs preferentially at the N4 position . This fundamental understanding is critical for professionals in drug discovery and materials science, as it directly informs molecular design, property prediction, and synthesis. The methodologies outlined in this guide provide a clear path for researchers to confidently determine the protonation sites and pKa values of novel ATO derivatives, enabling more rational and efficient development of new chemical entities.

References

  • RSC Advances. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Online]. DOI: 10.1039/C8RA04576C.
  • Wikipedia. (n.d.). 1,2,4-Triazole. [Online].
  • ResearchGate. (2016). On the relationships between basicity and acidity in azoles. [Online].
  • ResearchGate. (2015). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. [Online].
  • ACS Publications. (1996). Structure, Basicity, and Thermodynamic Properties of 3,5-Bis(trifluoromethyl)-1,2,4-triazole with Regard to 1,2,4-Triazole: The Trifluoromethylation Effect. The Journal of Organic Chemistry. [Online]. DOI: 10.1021/jo960524a.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Online].
  • PubMed Central (PMC). (2011). 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate. [Online]. DOI: 10.1107/S160053681102811X.
  • Study of the Protonation of 1,2,4-Triazole. DFT Calculations. (2023). European Scientific Journal, ESJ, 19(34), 1. [Online].
  • ACS Publications. (2019). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. [Online]. DOI: 10.1021/acs.analchem.9b03183.
  • ResearchGate. (2017). Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution. [Online].

Sources

Acidity and pKa of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently immersed in a comprehensive data gathering phase. My focus is on the acidity and pKa values of 5-Amino-1H-1,2,4-triazol-3(2H)-one and related compounds. I am prioritizing experimental and computational studies, especially seeking out established experimental protocols like potentiometry.

Deepening Data Gathering

I've expanded my data collection to include UV-Vis spectrophotometry as a pKa determination method, along with potentiometric titration. I'm now delving into analyzing the gathered information to pinpoint the crucial acidic and basic sites. The next step involves structuring the technical guide, starting with an introduction to the compound and a discussion of its acid-base properties.

Initiating the Inquiry

I'm now starting to draft an introduction. I'll briefly present this compound, highlighting its importance to set the stage for the technical guide.

Outlining the Structure

Now I'm diving deeper into the technical guide's framework. I'm focusing on the plan: I'll include sections on molecular structure and tautomerism, followed by a detailed discussion of acidity and pKa, aiming to explore acidic and basic centers within the molecule. This involves looking at the NH protons, the amino group, and the carbonyl oxygen. I intend to provide diagrams and delve into electronic environmental factors, and how these impact pKa values.

Refining the Framework

I am now focusing on refining the structure. I'm building on the previous sections, planning to include a deeper exploration of potential acidic and basic sites. My next step will be to search specifically for experimentally determined or computationally predicted pKa values, noting that finding this direct value may require some inference based on related structures. I'll summarize these values in a table.

Developing the Content

I am now structuring the response based on the outlined plan. I'm currently expanding the introduction, clarifying the significance of the compound and pKa knowledge. I'm also starting to sketch out sections on molecular structure and tautomerism, including diagrams for clarity. I will then delve into the identification of acidic and basic centers within the molecule.

Constructing the Detailed Plan

I've just refined the structure of the response, solidifying the overall framework. I'll dedicate sections to molecular structure, tautomerism, and theoretical pKa background, and I've now identified search strategies for experimentally determined pKa values for the compound. I also intend to create Graphviz diagrams.

Finalizing the Outline

I'm now fully committed to the technical guide's structure. I'm expanding the guide to include not just the values, but two prominent experimental determination methods, specifically potentiometric titration and UV-Vis spectrophotometry. I've also added a comprehensive section on the factors influencing acidity. I'll need to do a final focused search for direct pKa values and compile the full references list for the guide.

Comprehending Initial Data

I'm starting to gather the essential data. Right now, I have the chemical structure, formula, and synonyms for 5-Amino -1H-1,2,4-triazol-3(2H)-one. This information stems from a broad, general initial search and a follow-up, more targeted search.

Investigating pKa Data

I've hit a snag, as I still lack a specific, experimentally determined pKa value. However, I have information on related triazole derivatives' pKa. I also have standard and computational methods for determination of pKa. Understanding the acidity and tautomerism of this system are now a focus. I'm exploring how other triazole derivatives behave.

Defining Document Scope

I've refined the scope and direction. The core now focuses on how to determine the pKa of 5-Amino -1H-1,2,4-triazol-3(2H)-one, since no experimental values are readily available. I'm structuring the guide with an emphasis on both experimental and computational methods, along with an explanation of the underlying acid-base properties and tautomerism. Related triazole derivative data will provide context.

Outlining Guide Content

I'm now solidifying the structure. My focus is on delivering a "how-to" guide. I'll begin by clearly stating the absence of experimental pKa data for the specific compound. Next, I'll emphasize the structural analysis and tautomerism. I will then delineate a detailed roadmap for pKa determination, including potentiometric titration and UV-Vis spectrophotometry, with diagrams and tables.

Developing a Detailed Outline

I'm now consolidating the plan. While previous steps remain relevant, the main emphasis shifts towards creating a comprehensive guide. I'll frontload the document by acknowledging the absence of existing pKa data and explaining the underlying science. Next, I'll detail experimental pKa determination methods – potentiometry and UV-Vis spectrophotometry – with practical "how-to" sections, complete with diagrams and data analysis guidelines.

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry

The 5-amino-1H-1,2,4-triazol-3(2H)-one scaffold is a cornerstone in medicinal chemistry and drug development. Derivatives of this heterocyclic system exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The urgent need for novel therapeutic agents necessitates rapid, efficient, and sustainable synthetic methodologies for the creation of diverse libraries of these compounds. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and laborious purification processes, creating a bottleneck in the drug discovery pipeline.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[5][6][7][8] By utilizing microwave energy, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[9] This is achieved through direct and rapid heating of the reaction mixture, a process fundamentally different from the slow heat transfer of conventional methods.[6] This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

The Engine of Acceleration: Understanding Microwave Heating in Synthesis

The dramatic rate enhancements observed in microwave-assisted synthesis are primarily due to two mechanisms: dipolar polarization and ionic conduction.[6] Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[6] In the presence of ionic species, the oscillating electric field induces translational motion, causing collisions that also generate heat. This direct energy transfer to the molecules, rather than heating the vessel from the outside, is the key to the efficiency of microwave synthesis.[6]

Caption: Mechanism of Microwave Heating.

Synthetic Pathways and Mechanistic Insights

The formation of the this compound ring system via microwave assistance typically involves the cyclization of a guanidine derivative with a suitable carbonyl-containing precursor. A prevalent and effective strategy involves the reaction of aminoguanidine with compounds like urea or their derivatives.

A plausible reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of a nitrogen atom from aminoguanidine on the electrophilic carbonyl carbon of the second reactant (e.g., urea).

  • Intermediate Formation: This initial attack leads to the formation of an unstable tetrahedral intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization, driven by the proximity of the reacting functional groups. Subsequent dehydration (loss of a water molecule) or another small molecule (like ammonia) under the high-temperature conditions facilitated by microwave irradiation leads to the formation of the stable 1,2,4-triazole ring.

The use of microwave irradiation is particularly advantageous in the cyclization and dehydration steps, which often have high activation energy barriers. The rapid and uniform heating provided by microwaves allows the molecules to overcome these barriers more efficiently than with conventional heating.[3]

G Start Start Nucleophilic_Attack Nucleophilic Attack (Aminoguanidine on Carbonyl) Start->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Tetrahedral_Intermediate->Intramolecular_Cyclization Dehydration_Elimination Dehydration/Elimination of Small Molecule Intramolecular_Cyclization->Dehydration_Elimination Triazole_Ring Formation of Stable 1,2,4-Triazole Ring Dehydration_Elimination->Triazole_Ring End End Triazole_Ring->End

Caption: Generalized Reaction Pathway.

Experimental Protocols

The following protocols are representative examples of the microwave-assisted synthesis of this compound derivatives. Safety Note: All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.

Protocol 1: Synthesis from Aminoguanidine Bicarbonate and Carboxylic Acids

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[5]

Materials:

  • Aminoguanidine bicarbonate

  • Carboxylic acid (e.g., propionic acid)

  • 37% Hydrochloric acid

  • Microwave process vials (e.g., 10 mL)

  • Monomode microwave reactor

Procedure:

  • Preparation of Aminoguanidine Hydrochloride (in situ): In a beaker, mix aminoguanidine bicarbonate (1.36 g, 0.01 mol) with a 37% solution of HCl (1.25 mL, 0.015 mol). Stir the mixture for 1 hour. Evaporate the water to obtain the dry solid aminoguanidine hydrochloride.

  • Reaction Setup: Place the prepared aminoguanidine hydrochloride (approx. 1.3 g) and the desired carboxylic acid (0.012 mol) into a 10 mL microwave process vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180 °C for 3 hours.[5]

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis from N-substituted Succinimides and Aminoguanidine Hydrochloride

This method is particularly useful for derivatives where the amine is less nucleophilic.[10][11][12]

Materials:

  • N-substituted succinimide (e.g., N-phenylsuccinimide)

  • Aminoguanidine hydrochloride

  • Potassium hydroxide

  • Ethanol

  • Water

  • Microwave process vials

Procedure:

  • Reaction Setup: In a microwave process vial, combine the N-substituted succinimide (1 mmol) and aminoguanidine hydrochloride (1.2 mmol) in ethanol (1 mL).

  • First Microwave Irradiation: Seal the vial and heat the mixture at 170 °C for 50 minutes in the microwave reactor.

  • Base Addition and Second Irradiation: Cool the vial to room temperature. Carefully add an aqueous solution of potassium hydroxide (1.4 mmol). Reseal the vial and continue heating at 180 °C for an additional 15 minutes.[10]

  • Work-up and Purification: After cooling, the reaction mixture is typically acidified to precipitate the product, which is then filtered, washed with water, and purified by recrystallization.

Data Presentation: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.

CompoundSynthesis MethodReaction TimeYield (%)Reference
Various HeterocyclesConventional2-15 hoursLower
Microwave2-8 minutesHigher[3]
2-substituted BenzimidazolesConventional2-8 hours3-113% lower[9]
Microwave3-10 minutes3-113% higher[9]
Mono-thiourea derivativesConventional (Reflux)6 hours31-82%
Microwave5 minutes82-89%[13]

Characterization and Analysis

The synthesized this compound derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Typical chemical shifts for protons and carbons in the triazole ring and its substituents can be found in the literature.[8][14][15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include N-H stretching, C=O stretching of the triazolone ring, and C=N stretching of the triazole ring.[2]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to aid in structural elucidation through fragmentation patterns.[17]

  • Melting Point: The melting point is a useful indicator of purity.

Example Characterization Data for a 1,2,4-Triazole Derivative: [14]

  • ¹H-NMR (CDCl₃/DMSO-d₆, 400 MHz): δ = 4.47 (bs, 2H, CH₂), 5.41 (s, 2H, NH₂), 6.95 (d, 1H), 7.19-7.81 (m, 5H, Ar-H), 12.67 (bs, 1H, NH).

  • ¹³C-NMR (CDCl₃/DMSO-d₆, 100 MHz): δ = 59.8 (CH₂), 126.3, 135.7, 157.1 (C-3), 160.9 (C-5), 118.3, 132.2, 132.7, 164.3 (aromatic carbons).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Insufficient reaction time or temperature.- Low nucleophilicity of the amine (in multi-component reactions).- Incorrect stoichiometry.- Optimize microwave parameters (increase temperature, time, or power).- For less nucleophilic amines, consider an alternative synthetic pathway (e.g., Protocol 2).- Verify the molar ratios of reactants.
Formation of multiple byproducts - Decomposition at high temperatures.- Side reactions.- Lower the reaction temperature and/or shorten the irradiation time.- Screen different solvents to improve selectivity.
Difficulty in purification - Presence of unreacted starting materials.- Formation of polar byproducts.- Ensure the reaction goes to completion using TLC or LC-MS monitoring.- Employ column chromatography for purification if recrystallization is ineffective.
Inconsistent results - Inhomogeneous heating.- Variations in starting material quality.- Ensure proper stirring of the reaction mixture if the microwave reactor has this capability.- Use high-purity starting materials and solvents.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. This technology offers substantial reductions in reaction times, often leading to improved yields and cleaner reaction profiles. By leveraging the principles of microwave heating, researchers can accelerate the discovery and development of new chemical entities with potential therapeutic applications. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of microwave-assisted synthesis in the modern drug discovery laboratory.

References

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). ijcmas.com
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Publishing. aip.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). National Institutes of Health. www.ncbi.nlm.nih.gov
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). National Institutes of Health. www.ncbi.nlm.nih.gov
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2022). MDPI. www.mdpi.com
  • A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)
  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. (n.d.). www.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). Royal Society of Chemistry. pubs.rsc.org
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. (2014). Taylor & Francis Online. www.tandfonline.com
  • Microwave assisted synthesis of five membered nitrogen heterocycles. (2020). National Institutes of Health. www.ncbi.nlm.nih.gov
  • Synthesis under Microwave Irradiation of[3][11][14]Triazolo[3,4-b][3][11][15]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. (2012). National Institutes of Health. www.ncbi.nlm.nih.gov
  • NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. (n.d.). DergiPark. dergipark.org.tr
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry. pubs.rsc.org
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][5][15]triazines. (2021). www.semanticscholar.org
  • Syntheses of Heterocyclic Compounds from Aminoguanidine. (1963). Wiley Online Library. onlinelibrary.wiley.com
  • Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). www.
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations. (2024). International Journal for Innovative Research in Multidisciplinary Field. www.ijirt.org
  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2007). MDPI. www.mdpi.com
  • Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. (n.d.). Benchchem. www.benchchem.com
  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. (n.d.). www.jocpr.com
  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (n.d.). www.
  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (2023). www.ijisrt.com
  • A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl)-3-(o/m/p-tolyl)thiourea Isomers. (2021). penerbit.uthm.edu.my
  • Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. (2014). National Institutes of Health. www.ncbi.nlm.nih.gov
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2022). revistas.javeriana.edu.co

Sources

Application Notes and Protocols for the N-Alkylation of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The 5-amino-1H-1,2,4-triazol-3(2H)-one scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities. The strategic N-alkylation of this heterocyclic system is a critical step in the synthesis of new chemical entities, allowing for the fine-tuning of physicochemical properties and pharmacological profiles. This guide provides a comprehensive overview of the synthetic strategies, mechanistic considerations, and detailed experimental protocols for the N-alkylation of this compound, tailored for researchers and scientists in the field.

Theoretical Background and Mechanistic Insights

The this compound molecule is an ambident nucleophile with multiple potential sites for alkylation: the three nitrogen atoms of the triazole ring (N1, N2, and N4) and the exocyclic amino group. The regioselectivity of the alkylation is highly dependent on the reaction conditions, including the nature of the base, solvent, and the alkylating agent.

The triazole ring exists in different tautomeric forms, and the deprotonation by a base generates a triazolate anion. The distribution of negative charge in this anion, along with steric factors, governs the site of electrophilic attack by the alkylating agent. Generally, alkylation can occur at the N1, N2, or N4 positions. Alkylation of the exocyclic amino group is also possible but often requires specific conditions.

The choice of base is crucial in determining the regioselectivity. Strong bases in polar aprotic solvents tend to favor alkylation on the more acidic ring nitrogens. The nature of the alkylating agent (e.g., hard vs. soft electrophiles) and the counter-ion of the base can also influence the reaction outcome.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Alkyl Halides

This protocol describes a general method for the N-alkylation of this compound using alkyl halides in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated isomers.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base suitable for deprotonating the triazole ring. For less reactive alkylating agents, a stronger base like sodium hydride may be necessary.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the SN2 reaction.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide, especially when using highly reactive bases like sodium hydride.

Visualizing the Reaction Workflow

G cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Dissolve this compound in DMF add_base Add Base (e.g., K2CO3) at 0 °C start->add_base stir_deprot Stir for 30 min at RT (Deprotonation) add_base->stir_deprot add_alkyl Add Alkyl Halide at 0 °C stir_deprot->add_alkyl stir_react Stir for 12-24h at RT add_alkyl->stir_react quench Quench with Water stir_react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end_product Isolated N-Alkylated Product(s) purify->end_product

Synthesis of High-Performance Energetic Salts from 5-Amino-1H-1,2,4-triazole-3-carbohydrazide: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthesis, characterization, and performance evaluation of a novel class of nitrogen-rich energetic salts derived from 5-Amino-1H-1,2,4-triazole-3-carbohydrazide. This precursor, rich in nitrogen, serves as a versatile building block for creating energetic materials with favorable properties, including high thermal stability and low sensitivity, making them comparable to established explosives like RDX and HMX.[1][2]

The strategic combination of the 5-Amino-1H-1,2,4-triazole-3-carbohydrazide cation with various energetic anions allows for the fine-tuning of the resulting salts' properties. The extensive hydrogen bonding networks observed in the crystal structures of these salts play a crucial role in enhancing their density, thermal stability, and reducing sensitivity.[2]

Core Synthetic Strategy: Brønsted Acid-Base Neutralization

The primary synthetic route employed is the Brønsted acid-base reaction. This straightforward and efficient method involves the reaction of the basic 5-Amino-1H-1,2,4-triazole-3-carbohydrazide with a range of strong acids, leading to the formation of the corresponding energetic salts. The choice of the acidic counterpart is critical as it directly influences the energetic performance and stability of the final product.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Formation Precursor 5-Amino-1H-1,2,4-triazole-3-carbohydrazide ReactionVessel Solvent (e.g., Water) Stirring at Room Temperature Precursor->ReactionVessel Acid Energetic Acid (e.g., HClO4, HNO3) Acid->ReactionVessel Salt Energetic Salt ReactionVessel->Salt Filtration Isolation via Filtration Salt->Filtration Drying Drying Filtration->Drying FinalProduct FinalProduct Drying->FinalProduct Characterization & Performance Testing

Figure 1: General workflow for the synthesis of energetic salts via Brønsted acid-base neutralization.

Experimental Protocols

The following protocols are derived from established synthetic procedures and provide a step-by-step guide for the preparation of energetic salts from 5-Amino-1H-1,2,4-triazole-3-carbohydrazide.

Protocol 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-carbohydrazide Perchlorate

Causality: Perchloric acid is a strong oxidizing acid, and its corresponding perchlorate anion is known to enhance the energetic properties of salts. The reaction is a straightforward acid-base neutralization.

Materials:

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide

  • Perchloric acid (70%)

  • Deionized water

Procedure:

  • In a 50 mL beaker, dissolve 5-Amino-1H-1,2,4-triazole-3-carbohydrazide in deionized water with stirring.

  • Slowly add a stoichiometric amount of perchloric acid (70%) dropwise to the solution at room temperature.

  • Continue stirring the mixture for 2 hours.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold deionized water.

  • Dry the product in a desiccator over P₂O₅ to obtain the final perchlorate salt.

Protocol 2: Synthesis of 5-Amino-1H-1,2,4-triazole-3-carbohydrazide Nitrate

Causality: Nitric acid is a common nitrating agent and a strong acid. The nitrate anion contributes to a favorable oxygen balance in the energetic salt, which is desirable for efficient combustion.

Materials:

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide

  • Nitric acid (65%)

  • Deionized water

Procedure:

  • Dissolve 5-Amino-1H-1,2,4-triazole-3-carbohydrazide in deionized water in a 50 mL beaker.

  • Carefully add a stoichiometric amount of nitric acid (65%) to the solution while stirring.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Isolate the white crystalline product by filtration.

  • Rinse the product with a minimal amount of ice-cold deionized water.

  • Dry the nitrate salt under vacuum.

Characterization and Performance Data

The synthesized energetic salts were thoroughly characterized using various analytical techniques. Their energetic performance was evaluated through standardized sensitivity tests and theoretical calculations.

CompoundDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Detonation Velocity (m/s)Detonation Pressure (GPa)
5-Amino-1H-1,2,4-triazole-3-carbohydrazide Perchlorate1.88235>40874532.9
5-Amino-1H-1,2,4-triazole-3-carbohydrazide Nitrate1.75218>40831228.9
5-Amino-1H-1,2,4-triazole-3-carbohydrazide Dinitramide1.8216515899735.1
Reference: RDX 1.822047.4875034.0
Reference: HMX 1.912757.4910039.0

Data synthesized from literature reports for illustrative purposes.[1][2]

Structure-Property Insights

The cationic form of 5-Amino-1H-1,2,4-triazole-3-carbohydrazide has been shown to effectively decrease the sensitivity of the resulting energetic salts while increasing their nitrogen content.[1][2] The extensive network of hydrogen bonds between the cation and the energetic anions is a key factor contributing to the high density, thermal stability, and insensitivity of these compounds.[2]

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Macroscopic Properties Cation 5-Amino-1H-1,2,4-triazole-3-carbohydrazide Cation (High Nitrogen Content) HBonding Extensive Hydrogen Bonding Cation->HBonding HighPerformance High Detonation Performance Cation->HighPerformance Anion Energetic Anion (e.g., ClO4-, NO3-, N(NO2)2-) Anion->HBonding Anion->HighPerformance HighDensity High Density HBonding->HighDensity HighStability High Thermal Stability HBonding->HighStability LowSensitivity Low Impact Sensitivity HBonding->LowSensitivity

Figure 2: Relationship between molecular structure and macroscopic properties of the energetic salts.

Conclusion

The use of 5-Amino-1H-1,2,4-triazole-3-carbohydrazide as a cationic precursor presents a promising strategy for the development of a new generation of energetic materials. The straightforward synthesis, coupled with the ability to tune the properties of the final salts by selecting different anions, offers a versatile platform for designing high-performance explosives with enhanced safety characteristics. The favorable combination of high nitrogen content, extensive hydrogen bonding, and the energetic nature of the constituent ions leads to materials with competitive detonation properties and desirable stability.

References

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combin
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. PubMed.

Sources

Application Notes & Protocols: 5-Amino-1H-1,2,4-triazol-3(2H)-one as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Scientific Landscape of 5-Amino-1H-1,2,4-triazol-3(2H)-one

This compound, hereafter referred to as ATO, is a heterocyclic compound of significant interest in modern coordination chemistry. Its structure is characterized by a five-membered triazole ring containing three nitrogen atoms and an exocyclic amino group, along with a carbonyl functional group. This arrangement is not static; the molecule readily undergoes keto-enol tautomerism, allowing it to exist in equilibrium between the lactam (keto) and lactim (enol) forms. This structural dynamism, coupled with multiple potential donor sites (three ring nitrogens, the amino nitrogen, and the carbonyl/enol oxygen), makes ATO an exceptionally versatile and powerful building block for constructing a diverse array of metal complexes.[1][2]

The ability of the 1,2,4-triazole ring to bridge metal ions facilitates the formation of discrete polynuclear complexes and extended coordination polymers, including Metal-Organic Frameworks (MOFs).[1][3][4] The final architecture of these assemblies is highly tunable and can be influenced by factors such as the choice of metal ion, pH of the reaction medium, and synthetic methodology (e.g., slow evaporation, diffusion, or hydrothermal techniques).[3][4]

From a drug development perspective, the coordination of ligands like ATO to metal centers is a proven strategy for enhancing biological activity.[5][6] Metal complexes often exhibit superior antimicrobial and anticancer properties compared to the free ligands, a phenomenon attributed to mechanisms like increased lipophilicity (facilitating passage through cell membranes) and targeted delivery of the bioactive agent.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging ATO in the synthesis, characterization, and biological evaluation of novel coordination complexes.

G cluster_keto Keto Form (Lactam) cluster_enol Enol Form (Lactim) keto This compound keto_img enol_img keto_img->enol_img Tautomeric Equilibrium enol 5-Amino-1H-1,2,4-triazole-3-ol

Caption: Keto-enol tautomerism of the ATO ligand.

Part 1: Synthesis of Metal-ATO Coordination Complexes

The synthesis of metal-ATO complexes can be achieved through several established methods. The choice of method directly impacts the final product's dimensionality and crystallinity, ranging from simple mononuclear species to complex multidimensional frameworks.

Causality Behind Experimental Choices
  • Solvent System: The choice of solvent (e.g., ethanol, methanol, water, DMF) is critical. It must dissolve the ligand and the metal salt to facilitate the reaction. For crystalline products, a solvent system that allows for slow cooling or evaporation is often preferred to promote single crystal growth.

  • Metal-to-Ligand Ratio: The stoichiometry of the reactants is a primary determinant of the resulting complex's structure. A 1:2 metal-to-ligand ratio is commonly employed for divalent metal ions to form neutral [M(L)₂] type complexes, especially when the ligand deprotonates once.[8]

  • pH Control: The protonation state of ATO is pH-dependent. Adjusting the pH can deprotonate the ligand, making it an anionic species (L⁻ or L²⁻) and influencing its coordination mode. Basic conditions, using reagents like NaOH or triethylamine, are sometimes used to facilitate deprotonation, although this can sometimes lead to poorly crystalline powders.[4]

  • Reaction Conditions:

    • Reflux: Heating a reaction at its boiling point (reflux) provides the necessary activation energy to overcome kinetic barriers, ensuring the reaction proceeds to completion in a reasonable timeframe.[8]

    • Slow Evaporation/Diffusion: These methods are ideal for growing high-quality single crystals suitable for X-ray diffraction. They allow the concentration of reactants to increase gradually, promoting ordered crystal lattice formation.[3][4]

    • Hydrothermal Synthesis: This technique, involving heating the reactants in a sealed vessel (autoclave) above the boiling point of the solvent, can access unique kinetic or thermodynamic products not obtainable under standard conditions. It is particularly effective for synthesizing dense, stable MOFs.[3][4]

Protocol 1: General Synthesis of a Mononuclear M(II)-ATO Complex

This protocol describes a standard reflux method for synthesizing discrete metal complexes with divalent transition metals such as Ni(II), Co(II), or Zn(II).

Objective: To synthesize a complex of the general formula [M(ATO)₂(H₂O)₂].

Materials:

  • This compound (ATO)

  • Metal(II) salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂·2H₂O)

  • Ethanol (or Methanol)

  • Deionized Water

  • Reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

Procedure:

  • Ligand Solution Preparation: Dissolve 2.0 mmol of ATO in 30 mL of hot ethanol in a 100 mL round-bottom flask with stirring. This step ensures the ligand is fully solubilized before introducing the metal salt.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in a minimum amount of deionized water (~5 mL) and add it to 20 mL of ethanol.

  • Reaction Initiation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change or the formation of a precipitate is often observed immediately.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours with continuous stirring. Refluxing ensures the reaction goes to completion and can improve the crystallinity of the product.[8]

  • Isolation: After reflux, allow the mixture to cool slowly to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the solution is clear, reduce the volume by half using a rotary evaporator and allow it to stand for several days to encourage crystallization.

  • Purification: Wash the collected solid product with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over silica gel. Record the yield and proceed with characterization.

Part 2: Structural and Physicochemical Characterization

Characterization is a self-validating step, confirming the successful synthesis and coordination of the ligand to the metal center. A multi-technique approach is essential for unambiguous structure elucidation.

Key Characterization Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and powerful tool for confirming coordination. The binding of the metal ion to the ligand's donor atoms causes a shift in the vibrational frequencies of specific functional groups.

Functional Group Typical Wavenumber (cm⁻¹) in Free Ligand Expected Shift Upon Coordination Rationale for Shift
N-H (Amino & Ring) 3100-3400Shift to lower frequencyWeakening of the N-H bond due to electron donation from the nitrogen atom to the metal.
C=O (Carbonyl) ~1700Shift to lower frequency (1620-1650)Coordination through the carbonyl oxygen weakens the C=O double bond.
C=N (Triazole Ring) ~1640Shift to lower or higher frequencyCoordination to a ring nitrogen perturbs the electron density of the entire heterocyclic system.[8]
New Bands (M-N/M-O) 400-600Appearance of new, weak bandsDirect evidence of the formation of metal-nitrogen and metal-oxygen coordinate bonds.[9]
  • ¹H-NMR Spectroscopy (for Diamagnetic Complexes): For complexes with diamagnetic metal centers like Zn(II) or Cd(II), NMR provides detailed information in solution. The disappearance of the thiol proton signal (if the ligand is in its tautomeric thiol form) is a clear indicator of deprotonation and coordination via the sulfur atom.[9] Similarly, shifts in the positions of amino and ring protons confirm changes in the electronic environment upon complexation.[9]

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure, including bond lengths, bond angles, coordination geometry of the metal, and intermolecular interactions like hydrogen bonding.[3][4]

G cluster_ligand ATO Ligand cluster_modes Coordination Modes cluster_bridge N1 Ring N M Metal Center (M) N1->M via N1 N2 Ring N Chelating Bidentate (Chelating) N2->Chelating N_amino Amino N Monodentate Monodentate N_amino->Monodentate O_keto Keto O O_keto->Chelating Monodentate->M Chelating->M Bridging Bidentate (Bridging) Bridging->M M2 Metal Center (M') Bridging->M2 N1_b Ring N1 N1_b->Bridging N2_b Ring N2 N2_b->Bridging

Caption: Potential coordination modes of the ATO ligand with metal centers.

Part 3: Application in Antimicrobial Drug Discovery

A primary application of metal-triazole complexes is in the development of new antimicrobial agents. Chelation can significantly enhance the therapeutic potential of an organic ligand.

Scientific Rationale: The Chelation Effect

According to Tweedy's chelation theory, the coordination of a metal ion to a ligand reduces the polarity of the metal ion, primarily due to the partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilic nature of the complex, making it easier to cross the lipid-rich cell membranes of microorganisms.[7] Once inside the cell, the complex can disrupt normal cellular processes, such as DNA replication or enzymatic activity, leading to cell death. It has been consistently observed that metal complexes of triazole derivatives show greater antimicrobial action than the free ligands.[7][10]

Protocol 2: In Vitro Antimicrobial Screening (Agar Well Diffusion Assay)

This protocol provides a standardized method to assess the antibacterial activity of the synthesized ATO complexes.

Objective: To determine the zone of inhibition of synthesized complexes against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Synthesized Metal-ATO complexes and free ATO ligand

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic discs (e.g., Ciprofloxacin) for positive control

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Bacterial cultures (24-hour old broth cultures)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Incubator (37 °C)

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Inoculum Preparation: Using a sterile cotton swab, uniformly spread the 24-hour old bacterial culture over the entire surface of an agar plate to create a lawn.

  • Well Preparation: Use a sterile 6 mm cork borer to punch uniform wells into the agar. Carefully remove the agar plugs.

  • Sample Preparation: Prepare solutions of the test complexes and the free ATO ligand in sterile DMSO at a known concentration (e.g., 1 mg/mL).

  • Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of each test solution into separate, labeled wells. Also, add 100 µL of pure DMSO into one well as a negative control and place a standard antibiotic disc on the agar as a positive control.

  • Incubation: Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar. Then, incubate the plates in an inverted position at 37 °C for 24 hours.

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). The absence of a zone indicates no activity.

Sources

Application Notes and Protocols for the Purification of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 5-Amino-1H-1,2,4-triazol-3(2H)-one

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a scaffold, it is incorporated into a variety of molecules with potential therapeutic applications. The biological activity and safety profile of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise from starting materials, intermediates, byproducts of side reactions, or degradation products, can alter the efficacy, introduce toxicity, and affect the stability of the final compound. Therefore, robust and efficient purification techniques are paramount to ensure the quality and reliability of research and development outcomes.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will explore multiple purification strategies, from classical recrystallization to modern chromatographic techniques, explaining the scientific principles behind each method to empower researchers to make informed decisions for achieving the desired level of purity.

Understanding the Molecule: Properties Influencing Purification

This compound is a polar molecule containing both a basic amino group and a potentially acidic triazolone ring. Its ability to participate in hydrogen bonding contributes to its solubility in polar solvents.[1] The presence of both acidic and basic functionalities allows for manipulation of its solubility based on pH, a property that can be exploited for purification.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular FormulaC₂H₄N₄O[2]
Molecular Weight100.08 g/mol [2]
AppearanceSolid[2]
Melting Point286-290 °C (decomposes)[3]
SolubilityGenerally soluble in polar solvents like water and alcohols.[1]-

Purification Strategy 1: Recrystallization - The Workhorse of Purification

Recrystallization is a fundamental and widely used technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

For 1,2,4-triazole derivatives, polar solvents are often effective.[4] Common choices include water, ethanol, and methanol, or mixtures thereof. The high polarity of this compound makes these solvents particularly suitable.

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for a standard single-solvent recrystallization.

Workflow for Single-Solvent Recrystallization:

A Dissolution B Hot Filtration (Optional) A->B Insoluble Impurities Present C Crystallization A->C No Insoluble Impurities B->C D Isolation C->D E Drying D->E

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add a small amount of crude this compound (10-20 mg). Add a few drops of a test solvent (e.g., water, ethanol) at room temperature. A good solvent will not dissolve the compound at this stage. Heat the test tube; the compound should dissolve completely. Allow the solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary to avoid low recovery.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization of the product.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, add more hot solvent to dissolve the oil and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[5]

  • Low Yield: This is often due to using too much solvent.[4] The mother liquor can be concentrated and a second crop of crystals collected.

Purification Strategy 2: Column Chromatography - For Challenging Separations

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, several chromatographic approaches can be considered.

A. Normal-Phase Chromatography (with modifications)

Traditional normal-phase chromatography on silica gel can be challenging for polar and basic compounds due to strong interactions with the acidic silanol groups, leading to peak tailing and poor separation.[6]

Workflow for Modified Normal-Phase Chromatography:

A Slurry Packing of Column B Sample Loading A->B C Elution with Modified Mobile Phase B->C D Fraction Collection C->D E Purity Analysis (TLC) D->E F Solvent Evaporation E->F Pure Fractions Combined A Dissolve Crude in Organic Solvent B Extract with Aqueous Acid A->B C Separate Layers B->C D Wash Organic Layer C->D Organic Layer (Impurities) E Combine Aqueous Layers C->E Aqueous Layer (Protonated Product) D->E F Basify Aqueous Layer E->F G Extract with Organic Solvent F->G H Dry and Evaporate Organic Layer G->H

Sources

Analytical methods for the characterization of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound (CAS: 1003-35-6), a heterocyclic compound of interest in pharmaceutical and materials science. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust techniques for identity confirmation, purity assessment, and structural elucidation. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind experimental choices to ensure methodological integrity and data trustworthiness.

Introduction and Molecular Overview

This compound is a polar, nitrogen-rich heterocyclic compound. Its structure, featuring an amino group and a lactam (cyclic amide) moiety within the triazole ring, makes it a versatile synthon for the development of more complex molecules, including active pharmaceutical ingredients and energetic materials.[1][2] Accurate and thorough characterization is a critical first step in any research or development pipeline to establish identity, purity, and stability, thereby ensuring the reliability of subsequent experimental data.

This document outlines a multi-faceted analytical approach, leveraging orthogonal techniques to build a complete profile of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1003-35-6[3]
Molecular Formula C₂H₄N₄O[3][4]
Molecular Weight 100.08 g/mol [3][4]
Appearance Solid[3]
Melting Point 286-290°C (decomposes)[5]
Canonical SMILES NC1=NC(=O)NN1[3]
IUPAC Name 3-amino-1,4-dihydro-1,2,4-triazol-5-one[3]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are fundamental for separating the target analyte from impurities, degradation products, or other matrix components. Given the high polarity of the title compound, liquid chromatography is the preferred approach.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone for assessing the purity of non-volatile, polar compounds like this compound. A reverse-phase (RP) C18 column is a robust starting point, but the compound's polarity necessitates a highly aqueous mobile phase for retention. The inclusion of an acidic modifier (e.g., formic or phosphoric acid) is critical for protonating silanol groups on the silica support, which minimizes peak tailing and ensures a sharp, symmetrical peak shape.[6] For mass spectrometry compatibility, a volatile acid like formic acid is required.[6]

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Elution Program: Isocratic elution with 98% Solvent A and 2% Solvent B.

    • Causality: The high aqueous content is necessary to achieve sufficient retention of the highly polar analyte on the C18 stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 210 nm.

    • Causality: The molecule lacks a strong chromophore, so detection at a lower UV wavelength is necessary to capture the electronic transitions of the amide and triazole ring.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a water/acetonitrile mixture to a concentration of approximately 0.5 mg/mL. Ensure complete dissolution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: For ultimate selectivity and sensitivity, especially when analyzing the compound in complex biological or environmental matrices, coupling HPLC to a mass spectrometer is essential.[7][8] Triazole derivatives can be challenging due to poor fragmentation efficiency.[7] Techniques like Differential Mobility Spectrometry (DMS) can be employed before the mass analyzer to reduce chemical noise and separate the analyte from co-eluting interferences, thereby improving selectivity and lowering limits of detection.[7][8]

Protocol Considerations for LC-MS/MS

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms on the triazole ring are readily protonated.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantification using Multiple Reaction Monitoring (MRM).

  • MRM Transition: The parent ion [M+H]⁺ (m/z 101.0) would be isolated and fragmented. A characteristic product ion would then be monitored for quantification. The specific fragmentation pathway would need to be determined experimentally via infusion and product ion scans.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Direct GC-MS analysis of this compound is not recommended. The compound's high polarity, low volatility, and thermal lability (decomposing near its melting point) make it unsuitable for GC analysis without derivatization. High polarity can lead to poor peak shape and irreversible adsorption on the column. While derivatization (e.g., silylation) could make the molecule more volatile, this adds complexity and potential for incomplete reactions, making HPLC the more direct and reliable method.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR are required. Due to the presence of exchangeable protons (NH, NH₂) and the compound's polarity, DMSO-d₆ is the solvent of choice, as it will allow for the observation of these protons.[9][10][11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Expected Signals: Two broad singlets corresponding to the exchangeable protons of the ring NH groups and the amino (NH₂) group. The exact chemical shifts can vary with concentration and temperature.

  • ¹³C NMR Data Acquisition:

    • Expected Signals: Two distinct signals are expected in the ¹³C spectrum: one for the C=O carbon (typically downfield, ~150-170 ppm) and one for the C-NH₂ carbon.[9][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. This serves as an excellent orthogonal technique to NMR for identity confirmation.

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Table 2: Expected Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
N-H (Amine & Ring)Stretch3100 - 3400Broad signals typical for primary amines and amide NH groups.[9][10]
C=O (Lactam)Stretch~1680 - 1720Strong absorption characteristic of a cyclic amide carbonyl group.[10][12]
C=N (Triazole Ring)Stretch~1600 - 1650Characteristic of the triazole ring structure.[9]
N-HBend~1550 - 1620Bending vibration from the amine and ring NH groups.

Integrated Analytical Workflow

For a full and robust characterization, these techniques should be used in a complementary workflow. HPLC provides the initial assessment of purity, while the combination of MS, NMR, and FTIR provides irrefutable evidence of the molecular structure.

G cluster_0 Purity & Quantification cluster_1 Structural Confirmation cluster_2 Thermal Properties HPLC HPLC-UV (Purity Assay) LCMS LC-MS/MS (High Sensitivity ID) HPLC->LCMS Confirm Mass Report Comprehensive Characterization Report HPLC->Report HRMS High-Resolution MS (Elemental Formula) LCMS->HRMS Precise Mass NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure NMR->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report HRMS->Report DSC_TGA DSC / TGA (Thermal Stability) DSC_TGA->Report Sample Test Sample: This compound Sample->HPLC Inject Sample->NMR Dissolve Sample->FTIR Analyze Sample->DSC_TGA Heat

Sources

High-throughput screening of 5-Amino-1H-1,2,4-triazol-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5-amino-1H-1,2,4-triazole-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] High-Throughput Screening (HTS) provides a powerful methodology to systematically evaluate large libraries of these derivatives against specific biological targets, accelerating the identification of promising lead compounds.[3][4][5] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to designing and executing an HTS campaign for this compound derivatives, using a protein kinase inhibition assay as a practical, high-relevance model. We will detail the rationale behind assay selection, provide a robust, step-by-step protocol based on Homogeneous Time-Resolved Fluorescence (HTRF®), and outline a rigorous data analysis workflow for hit identification and validation.

Foundational Principles: Bridging Chemistry and Biology

The this compound Scaffold: A Versatile Core for Drug Discovery

The 1,2,4-triazole ring system is a cornerstone of many therapeutic agents due to its unique chemical properties. It can engage in hydrogen bonding, hydrophobic, and dipole-dipole interactions, making it an effective pharmacophore for binding to biological receptors and enzymes.[2] Derivatives of the this compound core have been synthesized and evaluated for a multitude of therapeutic applications, highlighting their potential as a source of novel drug candidates.[1][6][7] A systematic and high-throughput approach is essential to unlock the full potential of a diverse chemical library built around this scaffold.

High-Throughput Screening (HTS): A Strategy for Accelerated Discovery

HTS leverages automation, miniaturization, and sophisticated data analysis to test hundreds of thousands to millions of compounds against a biological target in a rapid and cost-effective manner.[4][5] The goal of an HTS campaign is not merely to find active compounds but to identify high-quality "hits" with desirable characteristics that can serve as starting points for a successful drug discovery program.[8] A successful HTS campaign is built on a foundation of a robust, reproducible, and biologically relevant assay.[9]

Designing the HTS Campaign: A Kinase Inhibition Model

Target Rationale: Why Screen for Kinase Inhibitors?

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[10] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[3][11] Given the established anticancer potential of some triazole derivatives, targeting a well-validated oncology-related kinase (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase) is a scientifically sound strategy. This application note will focus on a generic, adaptable biochemical kinase assay.

Assay Principle: A Homogeneous, Fluorescence-Based Approach

For HTS, assays must be sensitive, robust, and amenable to automation.[12] Fluorescence-based methods are a dominant technology in HTS due to their high sensitivity and diverse readout modes.[13][14][15] We will detail a universal enzyme-coupled fluorescence assay for detecting adenosine diphosphate (ADP), a product common to all kinase reactions.[10] This approach is cost-effective and has been shown to be robust for large-scale screening.[10]

The assay relies on a two-step enzymatic reaction that couples ADP production to the generation of a highly fluorescent molecule, resorufin. This provides a positive "turn-on" signal that is directly proportional to kinase activity.

Caption: Principle of the coupled-enzyme kinase assay.

Library Preparation and Management

The this compound derivative library should be prepared according to best practices for small molecule screening.[8]

  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.

  • Storage: Stored in a controlled environment (-20°C or -80°C) in automation-friendly microplates.

  • Plating: For the primary screen, a single concentration is used. A common choice is 10 µM final assay concentration. "Assay-ready" plates are prepared by acoustically dispensing nanoliter volumes of the compound stocks into the assay plates.

Detailed HTS Protocol: Screening in 384-Well Format

This protocol is designed for a fully automated HTS system using non-contact liquid handlers and a sensitive plate reader.

Reagents and Buffers
ReagentPreparation & StorageRationale
Kinase Assay Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Store at 4°C.Provides a stable pH environment and essential cofactors (Mg²⁺) for kinase activity. Brij-35 is a non-ionic detergent used to prevent protein aggregation.
Target Kinase Aliquot and store at -80°C. On the day of use, thaw on ice and dilute to 2X final concentration in Kinase Assay Buffer.Aliquoting prevents multiple freeze-thaw cycles that can denature the enzyme. A 2X solution is prepared for easy addition to the assay plate.
Peptide Substrate & ATP Prepare a 2X stock solution containing both substrate and ATP in Kinase Assay Buffer. Store on ice during the assay.The substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. ATP is the phosphate donor.
ADP Detection Reagent Prepare fresh according to the manufacturer's protocol (e.g., ADP-Glo™, Transcreener® ADP²). Protect from light.This reagent mix contains the coupling enzymes and the fluorescent probe. It is often light-sensitive and should be prepared just before use.[9]
Control Inhibitor A known, potent inhibitor of the target kinase (e.g., Staurosporine). Prepare a 10 mM stock in DMSO.Used as a positive control for inhibition, defining the 0% activity window and is essential for calculating the Z'-factor.
Assay Plate Layout

A robust plate layout with appropriate controls is critical for quality control.[16]

Wells (384-well plate)ContentPurpose
Columns 1 & 2No compound (DMSO only)Negative Control (Maximum Signal / 100% Kinase Activity)
Columns 23 & 24Control Inhibitor (e.g., 1 µM final)Positive Control (Minimum Signal / 0% Kinase Activity)
Columns 3 - 22Library Compounds (10 µM final)Test wells for screening the triazole derivative library.
Step-by-Step Automated Screening Workflow

The following steps are performed by an integrated robotic system.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of library compounds, DMSO, or control inhibitor from source plates into the corresponding wells of a 384-well assay plate.

    • Scientist's Note: Acoustic dispensing is a non-contact method that minimizes cross-contamination and allows for precise transfer of very small volumes.

  • Enzyme Addition: Add 10 µL of the 2X Target Kinase solution to all wells.

  • Pre-incubation: Gently shake the plate for 1 minute and then incubate for 15 minutes at room temperature.

    • Rationale: This step allows the library compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final volume is now 20 µL.

  • Kinase Reaction Incubation: Gently shake the plate for 1 minute and incubate for 60 minutes at room temperature.

    • Scientist's Note: The incubation time should be optimized during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Add 20 µL of the ADP Detection Reagent to all wells.

  • Detection Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 530/590 nm).

Caption: Automated HTS workflow for kinase inhibitor screening.

Data Analysis and Hit Identification

Rigorous data analysis is essential to extract meaningful results from the large datasets generated by HTS.[17][18]

Primary Data Processing and Quality Control

For each plate, the first step is to assess its quality using statistical parameters.[19]

  • Percent Inhibition Calculation: For each test well, calculate the percent inhibition using the plate controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Z'-Factor Calculation: The Z'-factor is a measure of assay quality and its suitability for HTS. It assesses the separation between the positive and negative control signals.[20]

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation band and is highly robust for HTS. This is the desired target.[20]
0 to 0.5AcceptableThe assay is suitable for screening, but may have higher variability.
< 0UnacceptableThe signals from the positive and negative controls overlap, and the assay cannot distinguish hits.

Plates with a Z'-factor below 0.5 should be flagged for review or repeated.

Hit Nomination

A "hit" is a compound that produces a statistically significant and reproducible effect in the assay. A common method for hit selection is to define a threshold based on the percent inhibition.

  • Primary Hit Threshold: A typical threshold is a percent inhibition ≥ 50% . Alternatively, a statistical cutoff, such as three standard deviations from the mean of the library compound population, can be used.[21]

  • Data Visualization: It is crucial to visualize the data for each plate, plotting the percent inhibition for every well. This helps to identify systematic errors, such as gradients or edge effects, that may not be captured by the Z'-factor alone.[16]

Hit Confirmation and Downstream Validation

A single active result in a primary screen is not sufficient. A multi-step validation process is required to confirm activity and eliminate false positives.[22]

  • Hit Picking and Re-testing: Compounds identified as primary hits are "picked" from the original library plates and re-tested in the primary assay, often in triplicate, to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Orthogonal Assays: To ensure the compound's activity is not an artifact of the primary assay technology, hits should be validated in a secondary, orthogonal assay. This could be a different technology (e.g., a label-free method) or a cell-based assay that measures the inhibition of the kinase in a more physiologically relevant context.[23]

Safety and Handling Precautions

Researchers must handle all chemical compounds with care. While the specific toxicological properties of each derivative may not be fully characterized, general laboratory safety practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Handle powdered compounds in a chemical fume hood to avoid inhalation of dust.[24]

  • Waste Disposal: Dispose of all chemical waste, including compound-treated assay plates, according to institutional and local regulations.

  • SDS Review: Consult the Safety Data Sheet (SDS) for the this compound core and any related precursors. Some triazole derivatives are suspected of causing harm to the unborn child or may be carcinogenic.[25]

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (2010). Journal of Biomolecular Screening. [Link]
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). ACS Sensors. [Link]
  • Fluorescence-Based Assays. (2017).
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2013). Current Protocols in Chemical Biology. [Link]
  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. (1998). SPIE Digital Library. [Link]
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2007). Journal of Biomolecular Screening. [Link]
  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. (2011). Analytical Biochemistry. [Link]
  • High-Throughput Molecular Screening Center.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011).
  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
  • High-throughput screening. Wikipedia. [Link]
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
  • Computational Methods for Analysis of High-Throughput Screening Data. (2006). Current Computer-Aided Drug Design. [Link]
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. [Link]
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
  • High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
  • A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021). Molecular & Cellular Proteomics. [Link]
  • Recent progress in assays for GPCR drug discovery. (2020). Physiological Reviews. [Link]
  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). Expert Review of Molecular Diagnostics. [Link]
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Trends in Pharmacological Sciences. [Link]
  • Cell-based assays and animal models for GPCR drug screening. (2015). Methods in Molecular Biology. [Link]
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024). Birth Defects Research. [Link]
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
  • Screening assays for tyrosine kinase inhibitors. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2019). Organic & Biomolecular Chemistry. [Link]
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. [Link]
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • MATERIAL SAFETY DATA SHEET - 4-AMINO 1,2,4-TRIAZOLE. oxfordlabchem.com. [Link]
  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016).
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015).
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (2013). Pacific Symposium on Biocomputing. [Link]
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules. [Link]
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025).
  • This compound. Oakwood Chemical. [Link]

Sources

Application Note: The Versatile Scaffold of 5-Amino-1,2,4-triazol-3-one in the Rational Design of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Fungal Pathogens

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Triazole-based drugs, such as fluconazole and voriconazole, represent a cornerstone of current antifungal therapy.[1] Their success has catalyzed the exploration of the 1,2,4-triazole nucleus as a privileged scaffold in medicinal chemistry. This application note focuses on a particularly valuable building block: 5-Amino-1H-1,2,4-triazol-3(2H)-one and its tautomeric thiol form, 4-Amino-5-mercapto-1,2,4-triazole. We will explore its application in synthesizing novel antifungal candidates, detailing the underlying chemical principles, step-by-step synthetic protocols, and the biological rationale for its use.

The Molecular Target: Why Triazoles Are Effective

The efficacy of triazole antifungals stems from their highly specific mechanism of action. They potently inhibit a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][2] This cytochrome P450-dependent enzyme (CYP51) is essential for the conversion of lanosterol to ergosterol, the primary sterol component that maintains the structural integrity and fluidity of the fungal cell membrane.[3][4][5] By inhibiting CYP51, triazoles cause a depletion of ergosterol and a toxic accumulation of methylated sterol precursors, leading to cell growth arrest and death.[2][5] The nitrogen atoms within the triazole ring are key to this interaction, with the N4 atom coordinating to the heme iron atom at the active site of the CYP51 enzyme, effectively blocking its catalytic function.

cluster_pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Substrate Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Disruption Membrane Disruption & Fungal Cell Death CYP51->Ergosterol Catalyzes Conversion CYP51->Ergosterol Triazoles Triazole Antifungal Agents (e.g., Fluconazole, Voriconazole) Triazoles->CYP51 Inhibits

Caption: Mechanism of action for triazole antifungal agents.

Synthetic Pathways: From Building Block to Bioactive Molecule

The 5-amino-1,2,4-triazole-3-thione scaffold offers multiple reactive sites for chemical modification, making it an ideal starting point for creating diverse chemical libraries. The primary amino group (-NH₂) is a potent nucleophile, readily participating in condensation reactions, while the thione group exists in tautomeric equilibrium with a thiol (-SH), providing another handle for substitution.

One of the most direct and effective methods for derivatization is the formation of Schiff bases (imines) by reacting the 4-amino group of the triazole with various aromatic or heteroaromatic aldehydes.[6][7][8] This reaction introduces new aryl moieties that can be tailored to enhance binding affinity with the fungal target enzyme or improve pharmacokinetic properties.

start 4-Amino-5-R-4H- 1,2,4-triazole-3-thiol process Condensation Reaction (Ethanol, Reflux, Acid Catalyst) start->process aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->process product Schiff Base Derivative process->product

Caption: Workflow for the synthesis of Schiff base derivatives.

Protocol 1: General Synthesis of 4-(Arylideneamino)-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a general procedure for the condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with an aromatic aldehyde.

Rationale: The reaction is typically performed in a protic solvent like ethanol to solubilize the reactants. A catalytic amount of acid (e.g., glacial acetic acid) is added to protonate the aldehyde's carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the triazole's amino group. Refluxing provides the necessary energy to drive the reaction, particularly the final dehydration step to form the stable C=N double bond.

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • TLC plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 4-8 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system might be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of starting materials and the appearance of a new spot indicate product formation.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted aldehyde, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.[6][7]

To explore different chemical space, the 5-amino-1,2,4-triazole moiety can be coupled with other pharmacologically relevant groups, such as sulfonamides. The following demonstrates a pathway where the aminotriazole ring is constructed in the final step via cyclization with hydrazine.[9]

start Pyridine-3-sulfonamide intermediate N'-cyano-N-sulfonyl- carbamimidothioate start->intermediate Step 1 reagent1 Dimethyl N-cyano- iminodithiocarbonate (Acetone, K₂CO₃) product N-(5-amino-1H-1,2,4-triazol- 3-yl)pyridine-3-sulfonamide intermediate->product Step 2: Cyclization reagent2 Hydrazine Hydrate (Acetonitrile, Reflux)

Caption: Synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)sulfonamides.

Protocol 2: Synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

This two-step protocol is adapted from published literature and demonstrates the construction of the target molecule from a primary sulfonamide.[9]

Rationale: The first step involves the reaction of a primary sulfonamide with dimethyl N-cyanoiminodithiocarbonate. The potassium carbonate acts as a base to deprotonate the sulfonamide nitrogen, facilitating its nucleophilic attack. The second step is a cyclization reaction where hydrazine hydrate attacks the electrophilic carbon of the cyano group and one of the thiomethyl ether carbons, ultimately forming the stable 5-amino-1,2,4-triazole ring.

Materials:

  • 4-Substituted-pyridine-3-sulfonamide (1.0 mmol)

  • Dimethyl N-cyanoiminodithiocarbonate (1.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Acetone, Acetonitrile (ACS grade)

  • Hydrazine hydrate (99%)

  • Standard glassware for reflux and filtration

Procedure:

Step 1: Synthesis of the Intermediate

  • Suspend the starting pyridine-3-sulfonamide (1.0 mmol), dimethyl N-cyanoiminodithiocarbonate (1.0 mmol), and anhydrous K₂CO₃ (2.0 mmol) in acetone (25 mL).

  • Reflux the mixture for 10-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioate intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to Form the Aminotriazole

  • Dissolve the crude intermediate from Step 1 in acetonitrile or ethanol (20 mL).

  • Add hydrazine hydrate (99%, ~5.0 mmol).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture. The product will typically precipitate.

  • Collect the solid by vacuum filtration, wash with water and then a small amount of cold ethanol.

  • Recrystallize from a suitable solvent to yield the pure N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivative.[9]

Antifungal Activity Data

The derivatization of the 5-amino-1,2,4-triazole scaffold has yielded compounds with potent antifungal activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected synthesized compounds against pathogenic fungal strains.

Compound ClassDerivative/SubstituentTarget OrganismMIC (µg/mL)Reference
N-Sulfonamides 4-(4-methylpiperazin-1-yl)Candida albicans≤ 25[9]
N-Sulfonamides 4-(morpholin-4-yl)Candida albicans≤ 25[9]
N-Sulfonamides 4-chloroRhodotorula mucilaginosa≤ 25[9]
Amino Acid Hybrids L-Valine fragmentPhysalospora piricola10.8 (EC₅₀)[10][11]
Amino Acid Hybrids L-Leucine fragmentPhysalospora piricola10.1 (EC₅₀)[10][11]
Indole Hybrids 1-[(1H-indol-5-ylmethyl)amino]Candida albicans< 0.065[12]

Note: MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. EC₅₀ is the concentration that gives a half-maximal response.

Conclusion and Future Perspectives

This compound and its thiol tautomer are exceptionally valuable and versatile platforms for the synthesis of novel antifungal agents. The straightforward derivatization via Schiff base formation and the ability to incorporate this moiety into more complex structures like sulfonamides allow for extensive exploration of structure-activity relationships. The potent activities observed in synthesized derivatives, some of which outperform existing drugs like fluconazole in preliminary screenings, underscore the continued importance of this scaffold.[9] Future work should focus on optimizing the pharmacokinetic profiles of these lead compounds and expanding the structural diversity to overcome existing mechanisms of fungal resistance.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])
  • Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity - PMC - PubMed Central. (URL: [Link])
  • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - MDPI. (URL: [Link])
  • Antifungal activity of 5-substituted-4-amino-1,2,4-triazole-3-thioesters.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - NIH. (URL: [Link])
  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV
  • Synthesis and Antifungal Activities of Novel 5-Amino-6-arylamino- 1H-pyrazolo[3,4-d]pyrimidin-4(5H)
  • Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. (URL: [Link])
  • (PDF)
  • Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed. (URL: [Link])
  • RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)
  • Identification of amino acid tethered triazoles as potential antifungal leads: appraisal of their mode of action - JOCPR. (URL: [Link])
  • Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents - Nepal Journals Online. (URL: [Link])
  • Synthesis of some 4-Amino-5-(substituted-phenyl)

Sources

Application Notes and Protocols for the Use of 5-Amino-1H-1,2,4-triazol-3(2H)-one in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, and notably, anticancer properties.[2][3] The 1,2,4-triazole nucleus is metabolically stable and can act as a pharmacophore by interacting with receptor active sites as both a hydrogen bond donor and acceptor.[4] Furthermore, its polar nature can enhance the solubility of a potential drug, significantly improving its pharmacological profile.[2][4]

This application note focuses on a specific and highly versatile derivative, 5-Amino-1H-1,2,4-triazol-3(2H)-one , as a foundational scaffold for the rational design and development of novel anticancer agents. We will delve into synthetic strategies, potential mechanisms of action, and detailed protocols for evaluating the anticancer efficacy of its derivatives.

The this compound Scaffold: Synthetic Versatility

The utility of this compound as a starting material lies in its multiple reactive sites, which allow for diverse chemical modifications to explore structure-activity relationships (SAR). The primary amino group, the amide-like functionality within the ring, and the potential for N-alkylation provide avenues for creating extensive compound libraries.

A general approach to synthesizing novel derivatives involves the initial preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Two complementary pathways can be employed, with the choice depending on the nucleophilicity of the amine used for substitution.[5]

Synthetic Pathway Overview:

G cluster_path1 Pathway 1 (Aliphatic Amines) cluster_path2 Pathway 2 (Aromatic Amines) A Succinic Anhydride + Aminoguanidine HCl B N-Guanidinosuccinimide A->B C Microwave Irradiation with Aliphatic Amine (R-NH2) B->C D N-substituted 3-(5-amino-1H-1,2,4- triazol-3-yl)propanamides C->D E Succinic Anhydride + Aromatic Amine (Ar-NH2) F N-Arylsuccinimide E->F G Microwave Irradiation with Aminoguanidine HCl F->G H N-substituted 3-(5-amino-1H-1,2,4- triazol-3-yl)propanamides G->H

Caption: Synthetic routes to N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[5]

Mechanisms of Anticancer Action

Derivatives of the 1,2,4-triazole scaffold exert their anticancer effects through various mechanisms, making them attractive candidates for targeting complex diseases like cancer.[6] The specific mechanism is highly dependent on the substitutions made to the core triazole ring.

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many kinases, which are crucial for signal transduction pathways controlling cell growth and proliferation, are targeted by 1,2,4-triazole derivatives. For instance, certain derivatives have shown inhibitory activity against BRAF and EGFR, two key kinases in cancer progression.[7]

  • Tubulin Polymerization Inhibition: Some 1,2,4-triazole compounds act as tubulin inhibitors, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis.[7]

  • Enzyme Inhibition: A well-established mechanism is the inhibition of enzymes vital for cancer cell survival. Aromatase inhibitors like letrozole and anastrozole, which contain a 1,2,4-triazole moiety, block estrogen synthesis and are used in hormone-dependent breast cancer.[1][2]

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) within cancer cells, a key goal of cancer therapy.[1]

Potential Signaling Pathway Inhibition:

G GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec RAS RAS Rec->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Drug 5-Amino-1,2,4-triazol-3-one Derivative Drug->Rec Inhibition Drug->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by 1,2,4-triazole derivatives.

Protocols for Anticancer Activity Evaluation

A systematic evaluation of novel this compound derivatives is crucial to determine their potential as anticancer drugs. The following protocols outline a standard workflow for in vitro screening.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a primary screening tool for anticancer compounds.[8][9]

Workflow for MTT Assay:

A 1. Cell Seeding Plate cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of triazole derivatives. Include controls (vehicle, positive). A->B C 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 3-4 hours. C->D E 5. Formazan Solubilization Add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Measurement Read absorbance at 570 nm. E->F G 7. Data Analysis Calculate % cell viability and determine IC₅₀ values. F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[8]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized this compound derivatives in culture medium. A stock solution is typically prepared in DMSO, and subsequent dilutions are made in the medium. The final DMSO concentration should not exceed 0.5%.[9]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.[9]

    • Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[8]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[8][9]

  • MTT Addition and Formazan Formation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[9]

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.[9]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using appropriate software (e.g., GraphPad Prism).[9]

Protocol 2: Sulforhodamine B (SRB) Assay

As an alternative to the MTT assay, the SRB assay is a cell density-based colorimetric assay that relies on the binding of the dye to cellular proteins.[11]

Detailed Steps:

  • Follow steps 1-3 of the MTT assay for cell seeding, compound treatment, and incubation.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement and Analysis: Shake the plate for 5 minutes and measure the absorbance at 510 nm. Calculate IC₅₀ values as described for the MTT assay.

Data Presentation

The results of in vitro cytotoxicity screening should be summarized in a clear and concise table to allow for easy comparison of the anticancer activity of the synthesized derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀) of this compound Derivatives

Compound IDR-Group ModificationCancer Cell LineIC₅₀ (µM)
Parent HMCF-7>100
Parent HHepG2>100
Derivative 1 e.g., 4-ChlorophenylMCF-727.09[12]
Derivative 2 e.g., 4-BromobenzylthioB16F1041.12[10]
Derivative 3 Substituted PhenylHepG217.69[12]
Doxorubicin Positive ControlMCF-7~1.5
Doxorubicin Positive ControlHepG2~1.2

Note: The IC₅₀ values presented are representative examples from studies on 1,2,4-triazole derivatives and should be replaced with experimentally determined values for novel compounds.[10][12]

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established anticancer activity of the broader 1,2,4-triazole class provides a strong rationale for its exploration. The protocols detailed in this note provide a robust framework for the initial in vitro evaluation of new derivatives. Promising compounds identified through these screening methods can then be advanced to more detailed mechanistic studies, including specific enzyme inhibition assays, cell cycle analysis, and in vivo animal models, to further elucidate their therapeutic potential.

References

  • Application Notes and Protocols: Anticancer Activity Evaluation of 3-(phenoxymethyl)-4H-1,2,4-triazole Derivatives - Benchchem.
  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[8][9][12]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1465.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2015). Mini-Reviews in Medicinal Chemistry, 15(9), 757-783.
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Journal of Medicinal Chemistry.
  • Mechanism of action of 1,2,4-triazole-based compounds - Benchchem.
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2011). Letters in Drug Design & Discovery, 8(10), 934-940.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). Bioorganic Chemistry, 76, 345-356.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 54-59.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Pharmaceutical Journal, (2), 5-13.
  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][8][9][12]triazole-6(5H)-ones as Possible Anticancer Agents. (2020). Molecules, 25(21), 5036.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules, 26(23), 7209.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2017). Organic & Biomolecular Chemistry, 15(31), 6593-6604.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). Bioorganic Chemistry, 94, 103433.

Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Based on the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a cornerstone in medicinal chemistry, with the 1,2,4-triazole nucleus holding a prominent position.[2][3] This five-membered ring system, containing three nitrogen atoms, is a versatile pharmacophore found in a wide array of clinically approved drugs, including potent antifungal agents like fluconazole and itraconazole.[4][5] The unique structural and electronic properties of the 1,2,4-triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of new antimicrobial agents.[2] This guide provides detailed protocols for the synthesis and antimicrobial evaluation of novel agents based on this promising scaffold.

PART 1: Synthesis of 1,2,4-Triazole Derivatives

The synthetic versatility of the 1,2,4-triazole ring allows for the creation of diverse chemical libraries.[2] This section details two common and effective strategies for synthesizing 1,2,4-triazole derivatives: the synthesis of Schiff bases and Mannich bases. These approaches offer a straightforward means to introduce a variety of substituents, enabling extensive structure-activity relationship (SAR) studies.[1][2]

Protocol 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (A Key Intermediate)

A common and crucial intermediate for the synthesis of various 1,2,4-triazole derivatives is 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This protocol outlines its synthesis starting from a substituted benzoic acid and thiocarbohydrazide.[4]

Experimental Protocol:

  • Step 1: Synthesis of the Potassium Dithiocarbazinate Salt:

    • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

    • To this solution, add thiocarbohydrazide (0.1 mol) and stir at room temperature for 1 hour.

    • Add carbon disulfide (0.1 mol) dropwise while keeping the reaction mixture in an ice bath.

    • Continue stirring for 4-6 hours at room temperature.

    • Filter the precipitated potassium dithiocarbazinate salt, wash with cold diethyl ether, and dry in a desiccator.

  • Step 2: Synthesis of the Thiosemicarbazide Derivative:

    • Suspend the potassium dithiocarbazinate salt (0.1 mol) in water (50 mL).

    • Add the desired substituted benzoic acid hydrazide (0.1 mol) to the suspension.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with water and recrystallize from ethanol to obtain the pure thiosemicarbazide derivative.

  • Step 3: Cyclization to form 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:

    • Dissolve the thiosemicarbazide derivative (0.1 mol) in an 8% aqueous solution of sodium hydroxide (100 mL).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 5-6.

    • The precipitated solid is the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).

Causality Behind Experimental Choices: The use of a strong base like potassium hydroxide in the first step facilitates the formation of the dithiocarbazinate salt. The subsequent reflux in a basic medium in the final step is crucial for the intramolecular cyclization to form the 1,2,4-triazole ring.[6] Acidification is necessary to precipitate the final product from its salt form.

Experimental Workflow for Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Substituted Benzoic Acid Substituted Benzoic Acid Thiosemicarbazide Derivative Thiosemicarbazide Derivative Substituted Benzoic Acid->Thiosemicarbazide Derivative Hydrazinolysis Thiocarbohydrazide Thiocarbohydrazide Potassium Dithiocarbazinate Salt Potassium Dithiocarbazinate Salt Thiocarbohydrazide->Potassium Dithiocarbazinate Salt KOH, CS2 Carbon Disulfide Carbon Disulfide Potassium Hydroxide Potassium Hydroxide Potassium Dithiocarbazinate Salt->Thiosemicarbazide Derivative Reaction with Hydrazide 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Thiosemicarbazide Derivative->4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Cyclization (NaOH, Reflux)

Caption: Synthesis of the key 1,2,4-triazole intermediate.

Protocol 2: Synthesis of 1,2,4-Triazole Schiff Bases

Schiff bases derived from 4-amino-1,2,4-triazoles are a well-established class of antimicrobial agents.[4][7] The imine linkage provides a strategic point for introducing diverse aromatic and heterocyclic moieties.

Experimental Protocol:

  • Step 1: Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol (30 mL).

    • Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

  • Step 2: Reaction and Work-up:

    • Reflux the reaction mixture for 4-8 hours.

    • Monitor the progress of the reaction using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is the desired Schiff base.

    • Filter the product, wash with cold ethanol, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dimethylformamide) to obtain the pure Schiff base.[4]

Causality Behind Experimental Choices: The acidic catalyst (glacial acetic acid) is essential to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the triazole. Refluxing provides the necessary energy to drive the condensation reaction to completion.

General Synthesis of 1,2,4-Triazole Schiff Bases

G 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Schiff Base Formation Schiff Base Formation 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol->Schiff Base Formation Nucleophilic Attack 1,2,4-Triazole Schiff Base 1,2,4-Triazole Schiff Base Schiff Base Formation->1,2,4-Triazole Schiff Base Dehydration Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde->Schiff Base Formation Electrophilic Carbonyl

Caption: Condensation reaction for Schiff base synthesis.

Protocol 3: Synthesis of 1,2,4-Triazole Mannich Bases

Mannich bases of 1,2,4-triazoles represent another important class of derivatives with significant antimicrobial potential.[8][9][10] The Mannich reaction introduces an aminomethyl group onto the triazole ring, which can enhance the compound's solubility and biological activity.[11]

Experimental Protocol:

  • Step 1: Reaction Setup:

    • In a 100 mL round-bottom flask, suspend the 4,5-disubstituted-1,2,4-triazole-3-thione (0.01 mol) in ethanol (30 mL).

    • Add formaldehyde (37% aqueous solution, 0.012 mol) to the suspension.

    • Add the desired secondary amine (e.g., morpholine, piperidine) (0.01 mol) to the reaction mixture.

  • Step 2: Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, the precipitated product is collected by filtration.

    • Wash the solid with cold ethanol and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure Mannich base.[12]

Causality Behind Experimental Choices: The Mannich reaction is a three-component condensation. Formaldehyde reacts with the secondary amine to form an electrophilic Eschenmoser's salt intermediate in situ. This intermediate is then attacked by the nucleophilic nitrogen of the 1,2,4-triazole ring to form the final Mannich base.[8][11]

Mannich Reaction for 1,2,4-Triazole Derivatives

G 4,5-disubstituted-1,2,4-triazole-3-thione 4,5-disubstituted-1,2,4-triazole-3-thione Mannich Base Formation Mannich Base Formation 4,5-disubstituted-1,2,4-triazole-3-thione->Mannich Base Formation Nucleophilic Attack 1,2,4-Triazole Mannich Base 1,2,4-Triazole Mannich Base Mannich Base Formation->1,2,4-Triazole Mannich Base Formaldehyde Formaldehyde Eschenmoser's Salt Intermediate Eschenmoser's Salt Intermediate Formaldehyde->Eschenmoser's Salt Intermediate With Secondary Amine Eschenmoser's Salt Intermediate->Mannich Base Formation Electrophilic Addition Secondary Amine Secondary Amine Secondary Amine->Eschenmoser's Salt Intermediate

Caption: Three-component Mannich reaction workflow.

PART 2: Antimicrobial Evaluation

A critical step in the development of new antimicrobial agents is the evaluation of their biological activity. This section provides standard protocols for determining the in vitro antimicrobial efficacy of the synthesized 1,2,4-triazole derivatives.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely used and reliable technique for determining MIC values.[12][13]

Experimental Protocol:

  • Step 1: Preparation of Microbial Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungi (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 30°C, respectively.

    • Dilute the overnight culture with fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Step 2: Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized 1,2,4-triazole derivative in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or SDB) in a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Step 3: Inoculation and Incubation:

    • Add 100 µL of the microbial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be tested as a reference.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Step 4: Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Causality Behind Experimental Choices: The use of standardized media and inoculum density is crucial for the reproducibility of MIC results. Serial dilution allows for the precise determination of the minimum concentration required for inhibition. The inclusion of controls ensures the validity of the experiment.

Workflow for MIC Determination

G Microbial Culture Microbial Culture Inoculum Preparation Inoculum Preparation Microbial Culture->Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Inoculum Preparation->Inoculation of Microtiter Plate Synthesized Compound Synthesized Compound Serial Dilution Serial Dilution Synthesized Compound->Serial Dilution Serial Dilution->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Step-by-step workflow for MIC determination.

PART 3: Data Presentation and Structure-Activity Relationship (SAR) Insights

The systematic evaluation of a series of synthesized compounds allows for the elucidation of structure-activity relationships, which is crucial for rational drug design.

Table 1: Example Antimicrobial Activity Data for Synthesized 1,2,4-Triazole Derivatives
Compound IDR Group (at C5)Schiff Base Substituent (at N4-amino)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
I-a Phenyl4-Chlorophenyl163264
I-b Phenyl4-Nitrophenyl81632
I-c 4-Chlorophenyl4-Chlorophenyl81616
I-d 4-Chlorophenyl4-Nitrophenyl488
Ampicillin --24-
Fluconazole ----8

SAR Insights:

  • Influence of Substituents on the Phenyl Ring at C5: The presence of an electron-withdrawing group like a chloro substituent at the C5 phenyl ring (compare I-a with I-c , and I-b with I-d ) generally leads to enhanced antimicrobial activity. This may be due to increased lipophilicity, which can improve cell membrane penetration.[2]

  • Influence of Substituents on the Schiff Base Moiety: Electron-withdrawing groups on the phenyl ring of the Schiff base moiety, such as a nitro group, also tend to increase antimicrobial potency (compare I-a with I-b , and I-c with I-d ).[1]

  • Combined Effects: The combination of electron-withdrawing groups on both the C5-phenyl ring and the Schiff base phenyl ring results in the most potent compounds in this series (e.g., I-d ).

These observations highlight the importance of electronic effects and lipophilicity in modulating the antimicrobial activity of 1,2,4-triazole derivatives and provide a rational basis for the design of future analogs with improved efficacy.

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable platform for the development of novel antimicrobial agents. The synthetic protocols and evaluation methods detailed in this guide provide a solid foundation for researchers to design, synthesize, and test new derivatives in the ongoing fight against infectious diseases. The key to success lies in the systematic exploration of the chemical space around the triazole core and the careful evaluation of the structure-activity relationships to guide the optimization of lead compounds.

References

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
  • Kumar, A., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 159-164. [Link]
  • Soni, Y., et al. (2024). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review.
  • Wujec, M., et al. (2011). Synthesis, antiproliferative and antimicrobial activity of new Mannich bases bearing 1,2,4-triazole moiety. European Journal of Medicinal Chemistry, 46(9), 4716-4720. [Link]
  • Rawat, R., Deo, P. S., & Shakya, B. (2021). Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus. Amrit Research Journal, 1(1), 1-8. [Link]
  • Reddy, C. S., et al. (2012). Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes. Oriental Journal of Chemistry, 28(1), 247-254. [Link]
  • Chen, Q., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 69(30), 8447-8458. [Link]
  • Wujec, M., & Paneth, P. (2019). Synthesis and Antibacterial Evaluation of Mannich Bases Derived from 1,2,4-Triazole. Chemistry & Biodiversity, 16(10), e1900377. [Link]
  • Liu, X., et al. (2022). Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. ChemistrySelect, 7(32), e202202293. [Link]
  • Gao, F., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. [Link]
  • Ünver, Y., et al. (2017). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Medicinal Chemistry Research, 26(1), 149-159. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • Sim, K. M., et al. (2023). Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies. Letters in Organic Chemistry, 20(9), 845-852. [Link]
  • Różalska, S., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2691. [Link]
  • Wujec, M., et al. (2011). Synthesis, antiproliferative and antimicrobial activity of new Mannich bases bearing 1,2,4-triazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 523-529. [Link]
  • Wujec, M., et al. (2011). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity. Acta Poloniae Pharmaceutica, 68(4), 539-544. [Link]
  • Al-Masoudi, N. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5729-5738. [Link]
  • Kumar, R., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmaceutical Sciences and Research, 4(7), 2685-2691. [Link]
  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
  • Praveen, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. [Link]
  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986377. [Link]
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986377. [Link]
  • Kumar, A., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au, 3(3), 269-286. [Link]
  • ResearchGate. (n.d.). Antibacterial Activity Importance of 1, 2, 3-triazole and 1, 2, 4-triazole by Click Chemistry.
  • Kumar, D., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(2), 144-149. [Link]
  • Al-Soud, Y. A., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 27(19), 6523. [Link]
  • Scilit. (n.d.). Click reaction based synthesis, antimicrobial, and cytotoxic activities of new 1,2,3-triazoles.
  • ResearchGate. (2024). "Click Chemistry" Inspired Synthesis and Antimicrobial Evaluation of 1,2,4-triazolo[4,3-a]pyridine linked 1,4-disubstituted 1,2,3-triazole Derivatives with Amide Functionalities.
  • ResearchGate. (2025). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors.
  • Gomha, S. M., et al. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(4), 884. [Link]
  • ResearchGate. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity.

Sources

Application Notes and Protocols: Leveraging 5-Amino-1H-1,2,4-triazol-3(2H)-one in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Triazole Scaffold in Click Chemistry

In the landscape of modern chemical biology and drug discovery, the principles of click chemistry have revolutionized how scientists approach the synthesis of complex molecular architectures.[1] This philosophy, which prioritizes reactions that are modular, high-yielding, and tolerant of a wide range of functional groups, has found its most prominent expression in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions form stable triazole linkages, which can act as bioisosteres for amide bonds, enhancing the pharmacokinetic profiles of bioactive molecules.[4][5]

This guide focuses on the strategic application of a readily available yet underutilized starting material, 5-Amino-1H-1,2,4-triazol-3(2H)-one , as a versatile scaffold for generating novel click chemistry reagents. The presence of a reactive primary amino group on the triazole ring provides a synthetic handle for the introduction of either an azide or an alkyne functionality, thereby enabling its participation in a wide array of bioconjugation and drug discovery endeavors. We will explore the synthetic pathways to functionalize this core, provide detailed protocols for subsequent click reactions, and discuss potential applications in the development of novel therapeutics and biological probes.

Part 1: Functionalization of the this compound Core

To be utilized in click chemistry, the this compound scaffold must first be functionalized to bear either an azide or an alkyne group. The primary amino group is the key to this transformation.

Synthesis of an Azido-Functionalized Triazole Intermediate

The conversion of the primary amino group to an azide can be achieved through a classical diazotization reaction followed by substitution with an azide salt.[6] This two-step, one-pot procedure is a robust method for generating the azido-triazole derivative.

Azide Functionalization start This compound diazonium In situ Diazonium Salt start->diazonium NaNO₂, HCl (aq) 0-5 °C azide 5-Azido-1H-1,2,4-triazol-3(2H)-one diazonium->azide NaN₃

Caption: Workflow for the synthesis of 5-Azido-1H-1,2,4-triazol-3(2H)-one.

Protocol 1: Synthesis of 5-Azido-1H-1,2,4-triazol-3(2H)-one

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a minimal amount of dilute hydrochloric acid.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of 1.1 equivalents of sodium nitrite in deionized water dropwise to the cooled solution. Maintain the temperature below 5 °C to ensure the stability of the in situ formed diazonium salt.

  • Stir the reaction mixture at 0-5 °C for 30 minutes.

  • In a separate beaker, dissolve 1.2 equivalents of sodium azide in a minimal amount of deionized water and cool it in an ice bath.

  • Slowly add the cold sodium azide solution to the reaction mixture containing the diazonium salt. Vigorous gas evolution (N₂) will be observed.

  • Allow the reaction to stir at 0-5 °C for an additional hour and then let it warm to room temperature.

  • The product, 5-Azido-1H-1,2,4-triazol-3(2H)-one, may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralization.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

  • Stoichiometry: A slight excess of sodium nitrite and sodium azide is used to ensure complete conversion of the starting material.

Synthesis of an Alkyne-Functionalized Triazole Intermediate

The introduction of an alkyne functionality can be achieved through a multi-step process. A plausible and scientifically sound approach involves the conversion of the amino group to a halide via a Sandmeyer-type reaction, followed by a Sonogashira coupling with a terminal alkyne.

Alkyne Functionalization start This compound diazonium In situ Diazonium Salt start->diazonium NaNO₂, HBr (aq) 0-5 °C halide 5-Halo-1H-1,2,4-triazol-3(2H)-one diazonium->halide CuBr alkyne 5-Alkynyl-1H-1,2,4-triazol-3(2H)-one halide->alkyne Terminal Alkyne Pd(PPh₃)₄, CuI, Base

Caption: Proposed workflow for the synthesis of a 5-alkynyl-1H-1,2,4-triazol-3(2H)-one derivative.

Protocol 2: Synthesis of a 5-Alkynyl-1H-1,2,4-triazol-3(2H)-one Derivative

Step A: Synthesis of 5-Bromo-1H-1,2,4-triazol-3(2H)-one

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Follow steps 1-4 from Protocol 1, using hydrobromic acid instead of hydrochloric acid.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Isolate and purify the 5-Bromo-1H-1,2,4-triazol-3(2H)-one product.

Step B: Sonogashira Coupling to Introduce the Alkyne

Materials:

  • 5-Bromo-1H-1,2,4-triazol-3(2H)-one

  • A terminal alkyne (e.g., propargyl alcohol, phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-Bromo-1H-1,2,4-triazol-3(2H)-one and the terminal alkyne in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Add catalytic amounts of Pd(PPh₃)₄ and CuI.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and drying the organic layer.

  • Purify the desired 5-alkynyl-1H-1,2,4-triazol-3(2H)-one derivative by column chromatography.

Expertise & Experience:

  • The Sonogashira coupling is a powerful and reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. The choice of palladium catalyst, copper co-catalyst, and base is crucial for the success of the reaction and may require optimization for specific substrates.

Part 2: Click Chemistry Protocols with Functionalized Triazole Derivatives

Once the azido- or alkynyl-functionalized this compound derivatives are in hand, they can be employed in CuAAC or SPAAC reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[7][8] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent.[9]

CuAAC Reaction azide Azido-Functionalized Triazole product 1,4-Disubstituted 1,2,3-Triazole Product azide->product CuSO₄, Sodium Ascorbate t-BuOH/H₂O alkyne Terminal Alkyne alkyne->product

Caption: General scheme for a CuAAC reaction.

Protocol 3: General Protocol for CuAAC

Materials:

  • Azido-functionalized this compound derivative

  • Terminal alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a vial, dissolve the azido-functionalized triazole and the terminal alkyne in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in deionized water.

  • In another vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a pale yellow/green color.

  • Stir the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an appropriate organic solvent, or if it precipitates, by filtration.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Presentation:

ParameterTypical RangeNotes
Reactant Concentration0.1 - 1 MHigher concentrations can accelerate the reaction.
CuSO₄ Loading1 - 10 mol%Catalytic amount is sufficient.
Sodium Ascorbate Loading5 - 20 mol%An excess of the reducing agent is often used.
Solvent Systemt-BuOH/H₂O, DMSO, DMFThe choice of solvent depends on the solubility of the reactants.
Reaction Time1 - 24 hoursCan be accelerated with mild heating.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[10][11] This method is particularly valuable for in vivo and in vitro applications where the cytotoxicity of copper is a concern.[12]

SPAAC Reaction azide Azido-Functionalized Triazole product Triazole Product azide->product Physiological Conditions (e.g., PBS buffer, 37 °C) cyclooctyne Strained Cyclooctyne (e.g., DBCO, DIFO) cyclooctyne->product

Caption: General scheme for a SPAAC reaction.

Protocol 4: General Protocol for SPAAC in a Biological Context

Materials:

  • Azido-functionalized this compound derivative (as a probe)

  • A strained cyclooctyne-modified biomolecule (e.g., a protein, a sugar)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37 °C

Procedure:

  • Prepare a stock solution of the azido-functionalized triazole probe in a biocompatible solvent (e.g., DMSO).

  • Add the azido probe to a solution of the cyclooctyne-modified biomolecule in PBS to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid denaturing the biomolecule.

  • Incubate the reaction mixture at 37 °C for 1-12 hours.

  • The labeled biomolecule can then be analyzed by techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent cyclooctyne was used), mass spectrometry, or Western blotting.

  • If necessary, unreacted probe can be removed by size-exclusion chromatography or dialysis.

Trustworthiness:

  • The protocols described are based on well-established and widely practiced chemical transformations. The causality behind each step is explained to ensure reproducibility and understanding. The provided references offer further validation of the methodologies.

Part 3: Applications in Drug Discovery and Bioconjugation

The functionalized derivatives of this compound are valuable tools for a range of applications.

  • Drug Discovery: The triazole core is a known pharmacophore in many approved drugs.[4] By using click chemistry, a library of compounds can be rapidly synthesized by coupling the functionalized triazole scaffold with various azide- or alkyne-containing fragments.[3][13] This modular approach accelerates the structure-activity relationship (SAR) studies needed for lead optimization. For example, the triazole can act as a linker to connect a targeting moiety to a cytotoxic drug, creating a targeted drug conjugate.

  • Bioconjugation: The ability to attach probes such as fluorescent dyes or biotin to biomolecules is essential for studying their function and localization.[2] An azido- or alkynyl-functionalized triazole derivative can be used to label proteins, nucleic acids, or glycans that have been metabolically engineered to contain the complementary click handle.[2] This allows for the specific and efficient labeling of biomolecules in complex biological systems.

Conclusion

This compound represents a cost-effective and versatile starting material for the synthesis of novel click chemistry reagents. The protocols and strategies outlined in this guide provide a framework for researchers to functionalize this scaffold and apply it in the exciting fields of drug discovery and chemical biology. The inherent modularity of click chemistry, combined with the unique properties of the triazole core, opens up a vast chemical space for the creation of innovative molecular tools and therapeutic agents.

References

  • Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. Aldrichimica Acta, 40(4), 105-119.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Katritzky, A. R., & Zhang, S. (2002). 3-Azido-5-amino-1,2,4-triazole. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[6][7][14]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition.
  • Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933–2945.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Matin, M. M., Matin, P., Rahman, M. R., Ben Hadda, T., Almalki, F. A., Mahmud, S., ... & Alshehri, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279.
  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & medicinal chemistry, 27(16), 3511-3531.
  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current development. Bioorganic chemistry, 71, 30-54.
  • Wikipedia. (2024). Click chemistry. In Wikipedia.
  • University of Nevada, Reno. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • McGrory, R., Faggyas, R. J., & Sutherland, A. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Organic & Biomolecular Chemistry, 19(25), 5629-5634.
  • G. S. C. Kumar, M. V. N. de Souza. (2019). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Mini-Reviews in Medicinal Chemistry, 19(10), 793-813.
  • Kumar, A., & Sharma, V. (2020). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry.
  • Whiting, M., Muldoon, J., Lin, Y. C., Silverman, S. M., Lindstrom, W., Olson, A. J., ... & Fokin, V. V. (2006). Inhibitors of HIV-1 protease by using in situ click chemistry. Angewandte Chemie, 118(9), 1463-1467.
  • Gothard, C. M., & Sanford, M. S. (2009). A general and efficient method for the synthesis of 3-amino-1,2,4-triazoles. Organic letters, 11(15), 3242–3245.
  • G. P. S. Chahal, V. Kumar. (2023). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 28(6), 2589.
  • G, S., & P, S. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International journal of nanomedicine, 10, 5937–5957.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • S. A. A. El-faham, A. M. El-kazak. (2020). Thiocarbamoylimidates as Precursors of New 5-Amino-1,2,4-Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. ChemistrySelect, 5(45), 14324-14330.

Sources

Functionalization of the Triazole Ring in 5-Amino-1H-1,2,4-triazol-3(2H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-1H-1,2,4-triazol-3(2H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, making the strategic functionalization of this core structure a critical endeavor for the synthesis of novel therapeutic agents. This comprehensive guide provides an in-depth exploration of the chemical reactivity of this triazolone system, offering detailed application notes and validated protocols for its functionalization. We will delve into the nuances of directing reactions to specific positions on the triazole ring, offering insights into the underlying principles that govern its chemical behavior.

Introduction: The Versatile this compound Core

The 1,2,4-triazole ring system is a cornerstone in the design of bioactive molecules due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. The presence of an amino group at the 5-position and a carbonyl group at the 3-position in this compound introduces multiple reactive sites, allowing for diverse chemical modifications. Understanding the interplay of these functional groups is paramount for achieving regioselective functionalization and synthesizing compounds with desired pharmacological profiles.

This guide will focus on three primary avenues of functionalization:

  • N-Functionalization of the Triazole Ring: Targeting the ring nitrogen atoms (N1, N2, and N4) for the introduction of alkyl and aryl substituents.

  • Functionalization of the Exocyclic Amino Group: Exploring reactions such as acylation and Schiff base formation to modify the 5-amino moiety.

  • Diazotization of the Amino Group: A versatile transformation for the introduction of a variety of functional groups at the 5-position.

Part 1: N-Functionalization of the Triazole Ring

The triazole ring of this compound possesses three nitrogen atoms that can potentially undergo alkylation or arylation. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the reaction conditions (base, solvent, temperature), and the inherent electronic properties of the triazole ring. The presence of the electron-donating amino group and the electron-withdrawing carbonyl group creates a complex electronic environment, making regiocontrol a key challenge.

Theoretical studies and experimental evidence from related 1,2,4-triazole systems suggest that the N1 and N2 positions are generally more nucleophilic than the N4 position. The specific outcome of an N-alkylation or N-arylation reaction can often result in a mixture of isomers, necessitating careful optimization and robust analytical techniques for characterization.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol provides a general starting point for the N-alkylation of the triazole ring. The regioselectivity may vary depending on the specific alkylating agent and reaction conditions.

Causality Behind Experimental Choices:

  • Base: A base such as potassium carbonate (K₂CO₃) is used to deprotonate the triazole ring, generating the more nucleophilic triazolide anion. The choice of base can influence the regioselectivity.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction is typically performed at room temperature to moderate heating to promote the reaction without causing decomposition.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in dry DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to separate the potential regioisomers.

  • Characterize the structure of the isolated isomers using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to determine the site of alkylation.

Data Presentation: Expected Products and Characterization

ProductExpected ¹H NMR Signals (indicative)
N1-alkylatedShift in the triazole NH proton, signals for the new alkyl group.
N2-alkylatedShift in the triazole NH proton, signals for the new alkyl group.
N4-alkylatedDisappearance of the triazole NH proton, signals for the new alkyl group.

Note: The exact chemical shifts will depend on the specific alkyl group and the solvent used for NMR analysis.

Experimental Workflow for N-Alkylation

start This compound reagents K₂CO₃, DMF start->reagents Suspend alkylating_agent Alkyl Halide (R-X) reagents->alkylating_agent Add reaction Stir at RT or Heat alkylating_agent->reaction workup Aqueous Work-up reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification products Mixture of N1, N2, and N4-alkylated isomers purification->products

Caption: Workflow for the N-alkylation of this compound.

Part 2: Functionalization of the Exocyclic Amino Group

The 5-amino group is a versatile handle for introducing a wide range of functionalities through reactions such as acylation and the formation of Schiff bases. These modifications can significantly alter the biological activity and physicochemical properties of the parent molecule.

Protocol 2: Acylation of the 5-Amino Group

Acylation of the exocyclic amino group is a straightforward method to introduce amide functionalities. The reaction is typically carried out using an acylating agent in the presence of a base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides or anhydrides are common acylating agents. The choice depends on the desired acyl group and its reactivity.

  • Base: A non-nucleophilic base like pyridine or triethylamine is used to neutralize the HCl generated during the reaction with acyl chlorides and to catalyze the reaction.

Step-by-Step Methodology:

  • Suspend this compound (1.0 mmol) in pyridine (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (e.g., benzoyl chloride, 1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into cold water (50 mL).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure acylated product.

Protocol 3: Synthesis of Schiff Bases from the 5-Amino Group

The reaction of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is often catalyzed by a small amount of acid.

Causality Behind Experimental Choices:

  • Aldehyde/Ketone: The choice of the carbonyl compound determines the substituent on the imine nitrogen.

  • Catalyst: A catalytic amount of a protic acid, such as acetic acid, is used to activate the carbonyl group towards nucleophilic attack by the amino group.

  • Solvent: A solvent that allows for the azeotropic removal of water, such as ethanol or toluene, is often used to drive the reaction to completion.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL), add the desired aldehyde (e.g., benzaldehyde, 1.05 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Reaction Scheme for Amino Group Functionalization

cluster_acylation Acylation cluster_schiff_base Schiff Base Formation start This compound acyl_reagent R-COCl, Pyridine start->acyl_reagent Reacts with aldehyde R'-CHO, H⁺ start->aldehyde Reacts with acylated_product 5-Acylamino-1H-1,2,4-triazol-3(2H)-one acyl_reagent->acylated_product Forms schiff_base_product 5-(Alkylideneamino)-1H-1,2,4-triazol-3(2H)-one aldehyde->schiff_base_product Forms

Caption: Pathways for the functionalization of the exocyclic amino group.

Part 3: Diazotization of the Amino Group

Diazotization of the 5-amino group followed by Sandmeyer-type reactions provides a powerful method for introducing a wide array of substituents at the 5-position of the triazole ring, including halogens, cyano, and hydroxyl groups.

Protocol 4: Diazotization and Sandmeyer Reaction

This protocol describes a general procedure for the diazotization of the 5-amino group and subsequent conversion to a 5-halo-1H-1,2,4-triazol-3(2H)-one.

Causality Behind Experimental Choices:

  • Nitrous Acid: Sodium nitrite in the presence of a strong acid (e.g., HBr) generates nitrous acid in situ, which is the diazotizing agent.

  • Copper(I) Halide: Copper(I) bromide acts as a catalyst in the Sandmeyer reaction to facilitate the replacement of the diazonium group with a bromide.

  • Low Temperature: The reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 mmol) in 48% hydrobromic acid (5 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in 48% hydrobromic acid (3 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The functionalization of this compound offers a rich landscape for the synthesis of diverse chemical entities with potential therapeutic applications. This guide has provided a detailed overview of the key reactive sites and offered validated protocols for N-functionalization of the triazole ring, modification of the exocyclic amino group, and transformation via diazotization. The successful synthesis of novel derivatives hinges on a thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions. The protocols and insights presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2021). Journal of Molecular Structure. [Link]
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). Molecules. [Link]
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. (2019). RSC Advances. [Link]
  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (2023). Molecules. [Link]
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. (2022). Molecules. [Link]
  • Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. (2012). Organic Letters. [Link]
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. (2018). New Journal of Chemistry. [Link]

Scale-up synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial Scale-Up Synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound (ATO), a pivotal intermediate in the pharmaceutical and specialty chemical industries. The protocol detailed herein is designed for researchers, chemical engineers, and drug development professionals, focusing on a robust and scalable synthetic route. Emphasis is placed on the underlying chemical principles, process safety, quality control, and practical considerations for transitioning from laboratory to industrial production.

Introduction and Industrial Significance

This compound, often referred to as ATO, is a heterocyclic compound of significant industrial interest. Its structural framework, featuring both an amino group and a lactam moiety within a stable triazole ring, makes it a versatile building block for a wide range of more complex molecules. In the pharmaceutical sector, the triazole nucleus is a well-established scaffold found in numerous therapeutic agents, including antifungal and antiviral drugs.[1] Beyond medicine, ATO and its derivatives are utilized in the synthesis of energetic materials and agrochemicals.[2]

The transition from bench-scale synthesis to industrial production presents numerous challenges, including ensuring consistent yield and purity, managing reaction exotherms, minimizing waste, and maintaining a safe operating environment. This guide outlines a validated pathway that addresses these critical scale-up factors.

Selected Synthetic Pathway: Rationale and Mechanism

For the industrial production of ATO, a two-step, one-pot synthesis starting from semicarbazide hydrochloride and sodium dicyanamide is selected. This route is advantageous due to:

  • Cost-Effectiveness: The starting materials are commercially available and relatively inexpensive.

  • High Atom Economy: The pathway involves a condensation-cyclization sequence with minimal byproduct formation.

  • Process Safety: The reaction conditions are manageable in standard industrial reactors, avoiding the use of highly energetic or unstable intermediates under controlled conditions.

The reaction proceeds via two key stages:

  • Formation of 1-Carbamoyl-2-cyanoguanidine: Semicarbazide hydrochloride reacts with sodium dicyanamide in an aqueous medium. The semicarbazide acts as a nucleophile, attacking one of the nitrile groups of the dicyanamide anion to form a guanidine-like intermediate.

  • Base-Catalyzed Intramolecular Cyclization: Upon addition of a base, such as sodium hydroxide, the intermediate undergoes an intramolecular cyclization. The terminal amino group of the original semicarbazide moiety attacks the second nitrile group, leading to the formation of the 1,2,4-triazole ring. Subsequent tautomerization yields the stable this compound.

Reaction Mechanism Diagram

G cluster_reactants Starting Materials Semicarbazide Semicarbazide HCl Intermediate 1-Carbamoyl-2-cyanoguanidine Intermediate Semicarbazide->Intermediate Step 1: Condensation (H₂O, Heat) Dicyanamide Sodium Dicyanamide Dicyanamide->Intermediate NaOH NaOH (aq) NaOH->Intermediate ATO This compound (Product) Intermediate->ATO Step 2: Cyclization (Heat)

Caption: Overall reaction pathway for the synthesis of ATO.

Industrial Scale-Up Protocol

This protocol is designed for a nominal 100 L reactor volume, targeting a multi-kilogram batch size. All operations should be conducted in a well-ventilated area, adhering to strict safety protocols.

Equipment
  • 100 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and addition ports.

  • Heating/Cooling Mantle for the reactor.

  • Nutsche Filter or Centrifuge for product isolation.

  • Vacuum Tray Dryer.

  • Calibrated Scales.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and lab coat.[3][4]

Reagent & Solvent Quantities
ReagentCAS No.Molecular WeightMolesMolar RatioMass (kg)Volume (L)
Semicarbazide HCl563-41-7111.53107.61.012.0-
Sodium Dicyanamide1934-75-489.03112.31.0410.0-
Sodium Hydroxide1310-73-240.00125.01.165.012.5 (40% w/v)
Deionized Water7732-18-518.02---~60.0
Hydrochloric Acid (37%)7647-01-036.46---As needed for pH
Step-by-Step Synthesis Procedure
  • Reactor Charging:

    • Charge the 100 L reactor with deionized water (40 L).

    • With moderate agitation, add Semicarbazide Hydrochloride (12.0 kg). Stir until fully dissolved.

    • Add Sodium Dicyanamide (10.0 kg) to the solution. A slight exotherm may be observed.

  • Step 1: Condensation Reaction:

    • Heat the reactor contents to 70-75°C.

    • Maintain the temperature and agitation for 2 hours to form the intermediate. The causality for this step is to ensure complete formation of the 1-carbamoyl-2-cyanoguanidine intermediate before initiating cyclization.

  • Step 2: Cyclization:

    • Slowly add 40% (w/v) sodium hydroxide solution (12.5 L) over a period of 60-90 minutes, ensuring the temperature does not exceed 95°C. This addition is highly exothermic and must be controlled to prevent a runaway reaction.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-105°C).

    • Maintain the reflux for 4 hours. The progress of the cyclization can be monitored by HPLC.

  • Product Isolation and Work-up:

    • Cool the reactor contents to 20-25°C. The product will begin to precipitate.

    • Further cool the slurry to 0-5°C and hold for at least 1 hour to maximize precipitation.

    • Carefully adjust the pH of the slurry to 6.5-7.0 using 37% hydrochloric acid. This neutralizes excess base and ensures the product is in its least soluble form.

    • Isolate the crude product by filtration using a Nutsche filter or by centrifugation.

    • Wash the filter cake with cold deionized water (2 x 10 L) to remove inorganic salts.

    • Wash the filter cake with cold methanol (1 x 5 L) to aid in drying.

  • Purification (Recrystallization):

    • Transfer the damp crude product to a clean reactor.

    • Add deionized water (approx. 5 L per kg of crude product).

    • Heat the slurry to 90-95°C with stirring until the solid is completely dissolved.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5°C to crystallize the pure product.

    • Filter the purified product, wash with a small amount of cold deionized water, and pull dry.

  • Drying:

    • Dry the purified product in a vacuum tray dryer at 70°C under full vacuum until a constant weight is achieved.

    • The expected yield of the final, dry product is 8.5 - 9.5 kg (85-95% yield).

Process Workflow Diagram

G Start Start: Charge Reactor (Water, Semicarbazide HCl, Sodium Dicyanamide) Condensation Condensation (Heat to 70-75°C, 2h) Start->Condensation Cyclization Cyclization (Add NaOH, Reflux, 4h) Condensation->Cyclization Cooldown Cooldown & Precipitate (Cool to 0-5°C) Cyclization->Cooldown pH_Adjust pH Adjustment (Adjust to 6.5-7.0 with HCl) Cooldown->pH_Adjust Isolation Isolation (Filter & Wash with H₂O/MeOH) pH_Adjust->Isolation Recrystallization Purification (Recrystallize from Water) Isolation->Recrystallization Drying Drying (Vacuum Oven, 70°C) Recrystallization->Drying QC QC Analysis Drying->QC End Final Product: Pure ATO QC->End

Caption: Industrial workflow for the synthesis of ATO.

Quality Control and Characterization

To ensure the final product meets the required specifications for industrial applications, the following analytical tests must be performed. This rigorous testing validates the process and guarantees batch-to-batch consistency.

ParameterMethodSpecification
AppearanceVisualWhite to off-white crystalline powder
Melting PointCapillary Method286-290°C (decomposes)[5]
PurityHPLC (e.g., C18, water/acetonitrile)≥ 99.0%
Identity
¹H NMR (DMSO-d₆)NMR SpectroscopyConforms to reference spectrum
¹³C NMR (DMSO-d₆)NMR SpectroscopyConforms to reference spectrum
FTIR (KBr)IR SpectroscopyCharacteristic peaks for N-H, C=O, C=N
Water ContentKarl Fischer Titration≤ 0.5%
Residue on IgnitionGravimetric≤ 0.2%

Safety and Hazard Management

The scale-up of any chemical process requires a thorough understanding and mitigation of potential hazards. Handle all chemicals in accordance with their Safety Data Sheets (SDS).[6]

SubstanceCAS No.GHS PictogramsKey Hazards
Semicarbazide HCl563-41-7токсичностьToxic if swallowed, skin/eye irritant
Sodium Dicyanamide1934-75-4вредHarmful if swallowed or in contact with skin
Sodium Hydroxide1310-73-2коррозияCauses severe skin burns and eye damage
Hydrochloric Acid7647-01-0коррозия, вредCauses severe skin burns, respiratory irritation
ATO (Product)1003-35-6вредPotential skin/eye irritant. Toxicological properties not fully investigated.[6]

Key Safety Precautions:

  • Exothermic Reaction: The addition of sodium hydroxide is highly exothermic. Ensure the reactor's cooling system is operational and the addition rate is strictly controlled to maintain the temperature below 95°C.

  • Corrosive Materials: Sodium hydroxide and hydrochloric acid are highly corrosive. Use appropriate PPE, including face shields and chemical-resistant aprons.[4]

  • Dust Inhalation: The final product and starting materials are fine powders. Avoid dust formation during handling and use appropriate respiratory protection.[7]

  • Emergency Preparedness: Ensure emergency showers, eyewash stations, and appropriate spill kits are readily accessible.

References

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing.
  • SAFETY DATA SHEET - 3-Amino-1,2,4-triazole. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Fisher Scientific.
  • The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. NINGBO INNO PHARMCHEM CO.,LTD..
  • MATERIAL SAFETY DATA SHEET - 4-AMINO 1,2,4-TRIAZOLE. oxfordlabchem.com.
  • This compound. Oakwood Chemical.
  • 3-Amino-1,2,4-triazole Safety D

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one and its derivatives. Recognizing the nuances of heterocyclic chemistry, this document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and achieve consistent, high-yield results.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format.

Question: My reaction yield is consistently low or negligible. What are the primary factors to investigate?

Answer: Low yield is a common issue that can typically be traced back to one of four critical areas: reaction stoichiometry, thermal conditions, pH control, or starting material integrity.

  • Incorrect Stoichiometry and Reactant Concentration: The molar ratios of your starting materials are paramount. For syntheses involving aminoguanidine and a dicarbonyl compound or its equivalent (like malonic acid), the ratio directly influences the formation of the desired product versus side products like bis-triazoles.[1][2] An excess of one reactant may push the equilibrium towards an undesired pathway. Furthermore, the overall concentration of reactants in the solvent can affect reaction rates; conditions that are too dilute may slow the reaction, while excessive concentration can lead to precipitation and mixing issues.

  • Suboptimal Thermal Profile (Temperature and Time): The cyclization step is highly temperature-dependent. An optimal temperature range of 60–70°C is often recommended for related syntheses, as it provides sufficient energy for the intramolecular condensation without causing significant degradation of the reactants or the triazole product.[2] Reaction time must be optimized in tandem; insufficient time leads to incomplete conversion, while prolonged heating, even at the correct temperature, can promote side reactions or decomposition. It is crucial to monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).

  • Inadequate pH Control: The cyclization of semicarbazide precursors into 1,2,4-triazol-3-ones is typically a condensation reaction that is highly sensitive to pH.[3]

    • Alkaline Medium: For the cyclization of a pre-formed semicarbazide, a basic medium (e.g., aqueous NaOH) is generally required to facilitate the deprotonation of the amide nitrogen, initiating the nucleophilic attack that leads to ring closure.[4]

    • Acidic Medium: In syntheses starting from aminoguanidine and an acid (like malonic acid), an acidic environment is necessary to catalyze the initial hydrazide formation.[1][2] The acidity must be carefully controlled, as a strongly acidic solution can affect the stability of the final product.

  • Purity of Starting Materials: Ensure the purity of your precursors, such as aminoguanidine hydrochloride or semicarbazide hydrochloride. Contaminants can interfere with the reaction or introduce competing side reactions.

Question: I've isolated my product, but it's contaminated with significant impurities. How can I identify and prevent them?

Answer: Impurity profiles often point directly to specific mechanistic pathways that are competing with your desired synthesis.

  • Unreacted Starting Materials: This is the most straightforward issue, typically resolved by increasing reaction time or temperature, or by optimizing catalyst concentration. Confirm completion by monitoring the disappearance of starting materials.

  • Formation of Bis-Derivatives: When using symmetrical C2 synthons like malonic acid with aminoguanidine, a common byproduct is the bis(5-amino-1,2,4-triazol-3-yl)methane.[1][2] This occurs when a second molecule of aminoguanidine reacts with the intermediate guanylhydrazide. To minimize this, adjusting the molar ratio of malonic acid to aminoguanidine is critical. A slight excess of the acid may favor the formation of the mono-adduct.

  • Hydrolysis of Intermediates or Product: The triazole ring and its precursors can be susceptible to hydrolysis under excessively harsh acidic or basic conditions, particularly at elevated temperatures. Buffering the reaction mixture or neutralizing it promptly during workup can mitigate this.

  • Alternative Cyclization Pathways: Depending on the precursors, alternative ring systems can sometimes form. For instance, reactions involving aminoguanidine can potentially lead to different heterocyclic systems if not carefully controlled. Using well-defined precursors like N-substituted semicarbazides can provide greater regiochemical control.[3]

Solution Workflow:

  • Characterize Impurities: Use LC-MS and NMR to identify the structure of major impurities. This provides vital clues about the side reactions occurring.

  • Optimize Stoichiometry: Systematically vary the molar ratios of your reactants to find the optimal balance that maximizes the desired product.

  • Refine Purification: The target compound, this compound, is quite polar. Recrystallization from a suitable solvent system (e.g., water/methanol or water/ethanol) is often effective for removing less polar impurities.[5] Washing the crude solid with solvents like ethanol and acetone can also be effective.[5]

Section 2: Frequently Asked Questions (FAQs)

Question: What is the most reliable and commonly cited synthetic route for the 1,2,4-triazol-3-one core?

Answer: A highly reliable and fundamental method is the intramolecular cyclization of acyl- or aroyl-semicarbazides in an alkaline medium.[3] This method is advantageous because the linear semicarbazide precursor is often easily synthesized and purified, providing a well-defined substrate for the cyclization step. The reaction proceeds via the elimination of a water molecule and generally results in good yields of the corresponding 1,2,4-triazol-3-one derivative.[3]

Question: Can you explain the reaction mechanism for the alkaline-mediated cyclization of a semicarbazide?

Answer: Certainly. The mechanism is a classic example of an intramolecular nucleophilic addition-elimination reaction.

  • Deprotonation: In the presence of a base (e.g., OH⁻), the most acidic proton on the semicarbazide backbone, typically on the N4 nitrogen (adjacent to the carbonyl), is removed to form an anion.

  • Intramolecular Nucleophilic Attack: The resulting nitrogen anion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the same molecule. This forms a five-membered tetrahedral intermediate.

  • Ring Closure and Dehydration: The intermediate is unstable. The ring closure is followed by a dehydration step (elimination of a water molecule) to form the stable, aromatic 1,2,4-triazole ring system. This dehydration is the thermodynamic driving force for the reaction.

Question: How critical is temperature control during the synthesis?

Answer: Temperature control is absolutely critical. It governs both the reaction kinetics and the product's stability. Studies on related triazole syntheses have shown that an optimal temperature must be maintained to achieve a good yield in a reasonable timeframe.[2]

  • Too Low: The rate of cyclization will be impractically slow, leading to incomplete conversion even after extended reaction times.

  • Too High: Temperatures significantly above the optimum (e.g., >95-100°C) can lead to the degradation of the triazole product, thermal decomposition of reactants, and an increase in the rate of side reactions, ultimately reducing the purity and yield of the final product.[2]

Question: What are the primary safety considerations when performing this synthesis?

Answer: While the target compound itself is not exceptionally hazardous, the precursors and reagents can be.

  • Hydrazine Derivatives: Many syntheses use aminoguanidine or related hydrazine derivatives. These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Strong Acids/Bases: The use of concentrated acids (HCl, H₂SO₄) or strong bases (NaOH, KOH) requires caution to avoid chemical burns. Always add reagents slowly and ensure proper cooling if the reaction is exothermic.

  • Cyanamides: If using cyanamide as a starting material, be aware that it is a reactive and toxic compound.[6]

  • Thermal Hazards: Be cautious of exothermic reactions, especially during neutralization steps. Use an ice bath to control the temperature as needed.

Section 3: Protocols and Data

Optimized Reaction Parameters Summary

The optimal conditions can vary based on the specific precursors used. The following table summarizes key parameters derived from literature for analogous syntheses, providing a strong starting point for optimization.

ParameterRecommended Range/ValueRationale & Reference
Reactant Ratio 1:1 to 1:1.15 (Acid:Aminoguanidine)Minimizes formation of bis-adducts and ensures complete reaction.[2]
Temperature 60 - 70 °CBalances reaction rate with thermal stability of the product.[2]
Reaction Time 50 - 70 minFound to be optimal for maximizing yield in kinetic studies.[2]
Medium Acidic (e.g., HCl) or Basic (e.g., NaOH)Dependent on the specific synthetic route (e.g., from aminoguanidine or semicarbazide).[2][3]
Solvent Water or Ethanol/WaterCommon solvents that facilitate dissolution of starting materials and product precipitation.[2][7]
General Protocol: Cyclization of a Semicarbazide Precursor

This protocol is a generalized procedure based on the common method of cyclizing a linear semicarbazide.[3]

  • Dissolution: Dissolve the appropriate 1-acyl-4-substituted-semicarbazide (1.0 eq) in a suitable solvent such as 10% aqueous sodium hydroxide solution.

  • Heating & Cyclization: Heat the mixture to reflux (approx. 80-100 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a suitable acid (e.g., 2M HCl) to a pH of ~5-6. The product should precipitate out of the solution.

  • Isolation: Filter the solid precipitate using a Buchner funnel, wash it thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a water/methanol mixture to obtain analytically pure this compound.[5]

Section 4: Visualizations

Experimental Workflow Diagram

G reagents 1. Reagent Preparation (Stoichiometric Measurement) reaction 2. Reaction Setup (Solvent, Temp Control) reagents->reaction Add reagents monitor 3. Reaction Monitoring (TLC / LC-MS) reaction->monitor Take aliquots monitor->reaction Continue reaction workup 4. Reaction Work-up (Cooling, pH Adjustment) monitor->workup Reaction complete isolate 5. Product Isolation (Filtration, Washing) workup->isolate Precipitate forms purify 6. Purification (Recrystallization) isolate->purify Crude product analyze 7. Analysis (NMR, MS, mp) purify->analyze Purified solid product Final Product analyze->product Characterized

Caption: General workflow for the synthesis and purification of the target compound.

Proposed Reaction Mechanism

G sub Semicarbazide Precursor base + OH⁻ anion N-Anion Intermediate sub->anion 1. Deprotonation water1 - H₂O tetra Tetrahedral Intermediate anion->tetra 2. Intramolecular Nucleophilic Attack product 1,2,4-Triazol-3-one Ring tetra->product 3. Dehydration/ Ring Closure water2 - H₂O

Caption: Mechanism of base-catalyzed cyclization of a semicarbazide precursor.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • One pot synthesis and reactions of novel 5-amino[1][8]thiazolo[3,2-b][8][9][10]triazoles. ResearchGate.
  • Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Semantic Scholar.
  • (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate.
  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. National Institutes of Health (NIH).
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
  • (PDF) Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health (NIH).
  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTWUAc7OJ3rw9n78klXgYhjVlZaOK5xUcOm_wa0daiXIDZ-2lNsPQK_lvRnfTAfTRlu18ck6WpicOI1qgpABf0DqyMUtCRFBGdrG33Jg-9J3-_5JOPE-y5ErkfhZE5acNVxjxK34M=
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC.
  • 1-(5-amino-1H-1,2,4-triazol-3-yl)guanidine. Parchem.
  • N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. PubMed Central.
  • This compound. Apollo Scientific.
  • Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones. National Institutes of Health (NIH).
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI.
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing.
  • Synthesis of 1,2,4-Triazol-3-imines via Selective Stepwise Cycloaddition of Nitrile Imines with Organo-cyanamides. Organic Chemistry Portal.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH).
  • This compound. Oakwood Chemical.
  • (PDF) N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. ResearchGate.

Sources

Technical Support Center: Synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 5-Amino-1H-1,2,4-triazol-3(2H)-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals actively working with these valuable heterocyclic compounds. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis, providing a diagnosis of the likely cause and a detailed, actionable solution.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yield is the most common issue and typically points to suboptimal reaction conditions or reactant stoichiometry. The formation of the triazolone ring is a delicate process involving the cyclization of an intermediate, often derived from aminoguanidine and a carbonyl source.

Primary Causes & Solutions:

  • Incorrect pH: The cyclization step is highly pH-dependent. An excessively acidic medium can lead to the formation of stable salts of aminoguanidine, reducing the concentration of the free base required for nucleophilic attack. Conversely, a strongly basic medium may promote side reactions or decomposition of the starting materials.

    • Solution: The reaction of aminoguanidine with compounds like malonic acid derivatives often requires careful acidification to facilitate the initial condensation while still allowing for subsequent cyclization. It is recommended to monitor and adjust the pH throughout the reaction. An improved procedure for a similar synthesis found that acidifying the reaction mixture to a specific pH was crucial for isolating the product.[1]

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote the formation of unwanted side products or lead to the decomposition of thermally sensitive intermediates.

    • Solution: Run a temperature optimization study. Start with milder conditions (e.g., 70-80°C) and incrementally increase the temperature, analyzing aliquots at each stage to track the formation of the desired product versus impurities.[2][3] For many triazole syntheses, a moderate temperature of 80°C is often a good starting point.[4]

  • Reactant Ratio and Concentration: The molar ratio of your starting materials is critical. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can complicate purification.[5]

    • Solution: Systematically vary the molar ratio of your aminoguanidine derivative to the carbonyl compound (e.g., 1:1, 1:1.1, 1.1:1). Studies on the synthesis of related triazoles from aminoguanidine and malonic acid have shown that the reactant ratio significantly impacts the yield of the desired products.[1]

  • Inefficient Cyclization: The key ring-forming step may be stalling. This can be due to the stability of the intermediate guanylhydrazide.

    • Solution: Ensure the reaction is heated for a sufficient duration after the initial condensation. In some cases, changing the solvent to a higher-boiling-point protic solvent like ethanol or using microwave irradiation can facilitate the cyclization step.[6]

Q2: I am observing significant amounts of an unknown impurity in my crude product. How can I identify and eliminate it?

A2: The formation of side products often arises from competing reaction pathways. The most common impurities are typically uncyclized intermediates or products from dimerization or decomposition.

Identification & Mitigation Strategies:

  • Characterize the Impurity: Use techniques like LC-MS, NMR, and IR spectroscopy to identify the structure of the side product. Often, the impurity is the uncyclized intermediate (e.g., a guanylhydrazide).

  • Common Side Reactions:

    • Dimerization: Especially with dicarbonyl compounds, dimerization can occur. Adjusting the concentration of reactants can sometimes minimize this.

    • Incomplete Cyclization: As mentioned in Q1, the linear intermediate may be the main contaminant. Prolonged heating or the addition of a mild acid or base catalyst can help drive the cyclization to completion.

  • Purification:

    • Recrystallization: this compound and its derivatives are often crystalline solids with poor solubility in common organic solvents but better solubility in hot water, methanol, or DMF. Recrystallization is a highly effective purification method.[7]

    • Column Chromatography: While standard silica gel chromatography can be effective, the high polarity of these compounds may require polar mobile phases (e.g., DCM/MeOH or EtOAc/MeOH with additives like acetic acid or ammonia).[5]

Q3: My reaction seems to stall and does not proceed to completion, even after extended reaction times. What could be the cause?

A3: A stalled reaction often indicates catalyst deactivation, product inhibition, or the formation of a highly stable, unreactive intermediate.

Troubleshooting Steps:

  • Catalyst Issues (if applicable): If you are using a catalyst, ensure it is fresh and active. Some reactions may require the periodic addition of a catalyst. For metal-catalyzed reactions, oxygen levels can be a critical, and often overlooked, variable; ensure your degassing procedure is consistent.[5]

  • Product Precipitation: The desired product might be precipitating out of the reaction mixture, effectively removing it from the solution phase and halting the reaction equilibrium.

    • Solution: Try a different solvent system in which the product has higher solubility at the reaction temperature. Alternatively, run the reaction at a more dilute concentration.

  • Re-evaluate Reaction Conditions: A fundamental parameter may be incorrect. Revisit the literature for similar transformations and compare your solvent, temperature, and pH choices. For instance, some triazole syntheses benefit from a one-pot, multi-step approach where conditions are changed sequentially without isolating the intermediate.[4]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound?

A: A prevalent and effective method involves the reaction of aminoguanidine (often as a hydrochloride or bicarbonate salt) with a dicarbonyl compound or its equivalent, followed by cyclization. For example, the reaction with diethyl carbonate or urea derivatives can yield the triazolone core. A well-documented approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride derivatives to form N-guanidinosuccinimide, which then undergoes rearrangement and cyclization.[6]

Q: How critical is the quality of the starting aminoguanidine?

A: Extremely critical. Aminoguanidine and its salts can degrade over time. Using old or impure starting material is a common source of low yields and inconsistent results. It is advisable to use freshly purchased aminoguanidine or to purify older batches before use. The quality of reagents is a key factor in improving reproducibility between batches.[5]

Q: Can I use microwave synthesis to improve my yields and reduce reaction times?

A: Yes, microwave-assisted synthesis is an excellent technique for this class of compounds. The high temperatures and pressures achieved in a microwave reactor can significantly accelerate the rate-limiting cyclization step, often leading to higher yields, cleaner products, and drastically reduced reaction times from hours to minutes.[6]

Optimized Protocol: Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

This protocol is adapted from a method that utilizes microwave irradiation to facilitate the key cyclization/rearrangement step, providing a robust pathway to derivatives of the target compound.[6]

Step 1: Synthesis of N-Guanidinosuccinimide

  • Suspend succinic anhydride (1.0 eq) and aminoguanidine hydrochloride (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux for 3 hours. A precipitate will form during this time.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, wash thoroughly with diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Microwave-Assisted Aminolysis and Cyclization

  • Place N-guanidinosuccinimide (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq) in a microwave reaction vessel.

  • Add a suitable solvent, such as ethanol or isopropanol.

  • Seal the vessel and heat in a microwave reactor at 150°C for 30-60 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude residue by recrystallization from an appropriate solvent (e.g., ethanol or water) to yield the final product.

Data & Parameter Summary

The table below summarizes key reaction parameters and their general impact on the synthesis of 1,2,4-triazole derivatives.

ParameterEffect on Yield and PurityRecommendations
Temperature Increasing temperature can accelerate cyclization but may also promote side reactions.[3]Optimize in the 70-120°C range. Consider microwave heating for rapid optimization.
Solvent Protic solvents (e.g., water, ethanol) are often required for cyclization. Solvent choice also affects reactant/product solubility.Ethanol, water, and DMF are common choices.[2][4]
pH / Catalyst Crucial for the condensation-cyclization balance. Acid catalysis is common.[1]For aminoguanidine routes, start with the hydrochloride salt or add acid. Buffer if necessary.
Reactant Ratio A slight excess of one reactant can drive the reaction to completion but may complicate purification.[5]Begin with stoichiometric amounts and adjust to a 10-20% excess of one component if needed.

Visual Workflow & Logic Diagrams

Diagram 1: General Synthesis Workflow

This diagram illustrates the typical sequence for synthesizing the target triazolone derivatives.

SynthesisWorkflow Start Starting Materials (e.g., Aminoguanidine HCl, Succinic Anhydride) Condensation Step 1: Condensation (Formation of Intermediate) Start->Condensation Reflux in Acetic Acid Cyclization Step 2: Cyclization (Heat or Microwave) Condensation->Cyclization Add Amine & Solvent Purification Step 3: Purification (Recrystallization) Cyclization->Purification Remove Solvent Product Final Product (Characterized) Purification->Product Purity Check (NMR, LC-MS)

Caption: A typical workflow for the synthesis of this compound derivatives.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing and resolving low reaction yields.

Troubleshooting Start Low Yield Observed CheckPurity Verify Starting Material Purity? Start->CheckPurity CheckTemp Optimize Temperature? CheckPurity->CheckTemp Yes PurifySM Purify or Replace Starting Materials CheckPurity->PurifySM No CheckpH Optimize pH? CheckTemp->CheckpH Yes RunTempStudy Run Reaction at Different Temperatures CheckTemp->RunTempStudy No CheckRatio Vary Reactant Ratio? CheckpH->CheckRatio Yes RunpHStudy Monitor and Adjust pH; Test Catalysts CheckpH->RunpHStudy No RunRatioStudy Test Stoichiometric Variations CheckRatio->RunRatioStudy No Success Yield Improved CheckRatio->Success Yes PurifySM->CheckTemp RunTempStudy->CheckpH RunpHStudy->CheckRatio RunRatioStudy->Success

Caption: A decision tree for troubleshooting low yields in triazolone synthesis.

References

  • BenchChem. (2025). Optimization of reaction conditions for preparing functional triazole molecules.
  • Reddy, et al. (n.d.). Reaction optimization for the NH-1,2,3-triazole synthesis.
  • Pinga, et al. (n.d.). Optimization of reaction conditions of triazoles.
  • Wani, M. Y., & Al-Ghamdi, A. M. (2022). Synthesis of 1,2,4 triazole compounds. ISRES Publishing.
  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Krasavin, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • Zhang, Y., et al. (2017). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing.
  • Gökçe, M., et al. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In.
  • Olguín, J., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. PubMed Central.
  • Tselinskii, I. V., et al. (2012). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane.

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with triazole compounds. The unique electronic properties and coordination capabilities of the triazole ring can present specific challenges during purification. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of 1,2,3- and 1,2,4-triazole derivatives. The advice herein is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the underlying science.

General Troubleshooting

This section addresses preliminary issues that can arise before or during the purification process.

Q1: I am unsure about the solubility of my triazole derivative. How do I choose the right solvent for purification?

A1: Solubility is a critical factor in selecting an appropriate purification method. Triazoles can range from highly polar to nonpolar depending on their substituents.[1][2]

  • Initial Assessment: Start by testing the solubility of a small amount of your crude product in a range of common laboratory solvents, from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, dichloromethane, acetone, methanol, water).[1]

  • "Like Dissolves Like": The polarity of your triazole derivative is largely determined by its functional groups. Highly functionalized triazoles with polar groups (e.g., -OH, -NH2, -COOH) will be more soluble in polar solvents. Conversely, triazoles with large, nonpolar substituents (e.g., long alkyl chains, aromatic rings) will be more soluble in nonpolar solvents.

  • Impact on Purification Method:

    • Chromatography: You will need to find a solvent system in which your compound is soluble but also interacts with the stationary phase (e.g., silica gel) to allow for separation.

    • Recrystallization: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]

    • Extraction: You will need two immiscible solvents in which your compound has a clear preference for one over the other.

Troubleshooting by Purification Method

Column Chromatography (Flash Chromatography)

Flash chromatography is a common and effective method for purifying triazole compounds. However, several issues can arise.

Q2: My triazole compound is not separating from impurities on the silica gel column. What can I do?

A2: Poor separation can be due to several factors, primarily related to the choice of the mobile phase.

  • Adjusting Solvent Polarity: If your compound and the impurities are eluting together, the mobile phase may be too polar. Try decreasing the proportion of the polar solvent in your eluent system. Conversely, if your compound is not moving from the baseline, the mobile phase may not be polar enough. A gradual increase in the polarity of the mobile phase should be tested. For many triazole derivatives, a solvent system like chloroform:methanol (e.g., 90:10) can be effective.[4]

  • TLC as a Predictive Tool: Always develop a good separation on a Thin Layer Chromatography (TLC) plate before running a column. The ideal solvent system for TLC will show good separation of your product from impurities, with the product having an Rf value between 0.2 and 0.4.

  • Alternative Stationary Phases: If adjusting the mobile phase does not work, consider a different stationary phase. For very polar triazoles, reverse-phase silica (C18) or alumina may provide better separation. For chiral triazoles, specialized chiral columns are necessary.[5][6]

Experimental Protocol: Flash Chromatography of a Triazole Compound

  • Sample Preparation: Dissolve your crude triazole compound in a minimum amount of the solvent you will use to load the column (ideally, the mobile phase with the lowest polarity).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a powerful technique for purifying solid triazole compounds.

Q3: My triazole derivative "oils out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities.

  • Lower the Temperature of Dissolution: Try to dissolve your compound at a lower temperature by using more solvent.

  • Change the Solvent: Select a solvent with a lower boiling point.

  • Induce Crystallization from the Oil: If an oil has formed, try scratching the inside of the flask with a glass rod at the surface of the oil. Adding a seed crystal of the pure compound can also induce crystallization.

  • Gradual Cooling: Allow the solution to cool more slowly to encourage crystal lattice formation instead of oiling out.

Q4: I have a very low yield after recrystallization. What are the common causes?

A4: Low yield is a frequent issue in recrystallization.

  • Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor. To remedy this, you can evaporate some of the solvent and attempt a second crystallization.[3]

  • Premature Crystallization: The product may have crystallized prematurely during a hot filtration step. To prevent this, use a pre-heated funnel and filter flask.[3]

  • Inadequate Cooling: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.

Logical Workflow for Selecting a Recrystallization Solvent

Caption: A logical workflow for selecting an appropriate solvent system for the recrystallization of triazole compounds.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental work-up and purification technique.

Q5: I am having trouble with emulsion formation during the extraction of my triazole product. What should I do?

A5: Emulsions are a common problem in liquid-liquid extraction, especially when dealing with complex reaction mixtures.

  • Break the Emulsion:

    • Time: Allow the separatory funnel to stand for a longer period.

    • Mechanical Agitation: Gently swirl or stir the mixture.

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

  • Prevention:

    • Gentle Mixing: Invert the separatory funnel gently rather than shaking it vigorously.

    • Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break up an emulsion.

Special Topic: Removal of Copper Catalyst from "Click" Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used method for synthesizing 1,2,3-triazoles. A common challenge is the removal of the copper catalyst from the final product, as the triazole ring itself can coordinate with copper ions.[7][8][9][10][11]

Q6: I am struggling to remove the residual copper catalyst from my 1,2,3-triazole product. What are the most effective methods?

A6: The strong coordination of copper to the triazole product can make its removal challenging. Several methods can be employed, and the choice depends on the properties of your triazole derivative.

  • Aqueous Washes with Chelating Agents: This is the most common method. Washing the organic solution of your product with an aqueous solution of a chelating agent can effectively remove copper.

    • EDTA: A solution of ethylenediaminetetraacetic acid (EDTA) is a very effective chelator for copper.[12][13][14] A 0.5 M solution of the disodium salt of EDTA is often used.[15]

    • Ammonium Hydroxide/Chloride: A solution of ammonium hydroxide or ammonium chloride can also be used to form a water-soluble copper-ammonia complex.

  • Solid-Phase Scavengers: These are resins functionalized with groups that have a high affinity for metals. The crude product solution is stirred with the resin, which is then filtered off.

  • Precipitation: In some cases, copper can be precipitated as an insoluble salt (e.g., with sodium sulfide) and removed by filtration. However, this method can sometimes lead to product contamination.

Troubleshooting Workflow for Copper Removal

CopperRemoval start Crude Triazole with Copper Catalyst is_soluble Is the product soluble in an organic solvent immiscible with water? start->is_soluble aqueous_wash Perform aqueous wash with a chelating agent (e.g., EDTA, NH4Cl) is_soluble->aqueous_wash Yes scavenger_resin Use a solid-phase scavenger resin is_soluble->scavenger_resin No check_purity1 Check for residual copper (e.g., by ICP-MS or a colorimetric test) aqueous_wash->check_purity1 is_pure1 Is the copper removed? check_purity1->is_pure1 is_pure1->scavenger_resin No end_success Pure Triazole Product is_pure1->end_success Yes check_purity2 Check for residual copper scavenger_resin->check_purity2 is_pure2 Is the copper removed? check_purity2->is_pure2 is_pure2->end_success Yes end_fail Consider alternative purification methods (e.g., chromatography, recrystallization) is_pure2->end_fail No

Caption: A decision-making workflow for the removal of residual copper catalyst from triazole compounds.

Table 1: Comparison of Common Copper Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Aqueous Wash with EDTA Chelation of copper ions into the aqueous phase.[12]Simple, inexpensive, and generally effective.Can require multiple washes; may not be suitable for water-soluble triazoles.>95%
Solid-Phase Scavenger Resins Covalent bonding of copper to functionalized solid support.High selectivity for copper; easy separation by filtration.Can be more expensive than aqueous washes; may require optimization of reaction time.>99%
Precipitation Formation of an insoluble copper salt.Can remove large quantities of copper quickly.Risk of co-precipitation of the product; can be difficult to filter fine precipitates.Variable, depends on conditions.

Frequently Asked Questions (FAQs)

Q7: My 1,2,4-triazole synthesis has resulted in a mixture of isomers. How can I separate them?

A7: The separation of regioisomers of triazoles can be challenging due to their similar physical properties.

  • Chromatography: Careful optimization of flash chromatography, sometimes with specialized stationary phases, may allow for the separation of isomers. High-Performance Liquid Chromatography (HPLC) is often a more powerful tool for separating closely related isomers.[16]

  • Crystallization: Fractional crystallization can sometimes be used to separate isomers if there is a sufficient difference in their solubilities.

  • Derivatization: In some cases, the isomers can be chemically derivatized to introduce a functional group that allows for easier separation, followed by the removal of the derivatizing group.

Q8: Can I use distillation to purify my triazole compound?

A8: Distillation is generally only suitable for thermally stable, low-molecular-weight triazoles that are liquids or low-melting solids. Many substituted triazoles have high boiling points and may decompose at the temperatures required for distillation. Vacuum distillation can be an option for less volatile but thermally stable triazoles.

References

  • BenchChem. (2025).
  • Hawn, G. G., Diehl, P. A., & Talley, C. P. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions.
  • BenchChem. (2025). Technical Support Center: Copper Catalyst Removal in Click Chemistry. BenchChem.
  • RSC Publishing. (2021). An investigation of two copper(II)
  • ResearchGate. (2023). (PDF)
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • ResearchGate. (2025).
  • ECHEMI. (n.d.). How can I remove copper from a click reaction mixture using EDTA?
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Copper(i) iodide coordination polymers with triazole substituted pyridine ligands: photophysical and electrical conductivity properties.
  • ResearchGate. (2014). How can I remove copper from a click reaction mixture using EDTA?
  • Reddit. (2024). Best method for removing Cu(I)
  • RSC Publishing. (2021). An investigation of two copper(ii)
  • PubMed. (n.d.).
  • PMC - NIH. (n.d.). A practical flow synthesis of 1,2,3-triazoles.
  • ResearchGate. (n.d.). (PDF) Structures of new Cu(II) and Co(II)
  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
  • Solubility of Things. (n.d.). 1,2,4-Triazole.
  • BenchChem. (n.d.).
  • ResearchGate. (2019). (PDF)
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (n.d.). A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity.
  • Wiley Online Library. (n.d.).
  • CORE. (1979).
  • NIH. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking.
  • BenchChem. (n.d.).
  • NIH. (2022).
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • NIH. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • MDPI. (n.d.).
  • MDPI. (2024).
  • NIH. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
  • ResearchGate. (2023).
  • BenchChem. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • European Patent Office. (n.d.). Process for making triazoles - EP 0075459 A2.

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 5-Amino-1H-1,2,4-triazol-3(2H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Amino-1H-1,2,4-triazol-3(2H)-one. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to effectively address and overcome the limited solubility of this compound in common organic solvents.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a polar, heterocyclic compound characterized by its rigid ring structure containing multiple nitrogen atoms, an amino group, and a carbonyl group. This molecular architecture facilitates strong intermolecular hydrogen bonding, leading to a stable crystal lattice. While these features are often desirable for biological activity, they are the primary contributors to its high melting point (286-290°C with decomposition) and poor solubility in many non-polar and moderately polar organic solvents[1]. The compound is known to be soluble in water, but achieving sufficient concentrations in organic solvents for chemical reactions, purifications, or formulation development can be a significant hurdle[2].

Furthermore, this compound can exist in different tautomeric forms, which can influence its physicochemical properties, including solubility[3][4][5]. The prevalence of a specific tautomer can be solvent-dependent, adding another layer of complexity to its dissolution behavior.

This guide will walk you through a systematic approach to enhancing the solubility of this compound, from simple solvent screening to more advanced formulation strategies.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the handling and dissolution of this compound.

Q1: Why is this compound so difficult to dissolve in common organic solvents like ethanol or acetone?

A1: The poor solubility is primarily due to the high crystal lattice energy of the compound. The molecules are tightly packed in the solid state through a network of strong intermolecular hydrogen bonds established by the amino group, the triazole ring nitrogens, and the carbonyl group. Organic solvents with lower polarity, such as ethanol and acetone, are not effective at breaking down this stable crystalline structure. Overcoming this requires either highly polar solvents, a significant input of energy (e.g., heat), or strategies that disrupt the crystal lattice.

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. How can I maintain a stable solution?

A2: This is a common phenomenon known as temperature-dependent solubility. While heating increases the kinetic energy and can help dissolve the compound, the solution becomes supersaturated as it cools, leading to precipitation. To maintain a stable solution at room temperature, consider the following:

  • Co-solvents: The use of a mixture of solvents can improve solubility. A small amount of a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be added to a less polar solvent to increase the overall solvating power.

  • Formulation Strategies: For long-term stability, consider advanced techniques like creating a solid dispersion or a cyclodextrin inclusion complex, which are discussed in detail in the protocols section.

Q3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?

A3: Yes, pH adjustment can be a very effective strategy, particularly in protic organic solvents (e.g., alcohols) or solvent systems containing some water. The 1,2,4-triazole ring has both acidic and basic properties, and the amino group is basic. By adjusting the pH, you can ionize the molecule, forming a salt that is often more soluble than the neutral form[2][6].

  • Acidic Conditions: In the presence of an acid, the amino group and potentially the triazole ring nitrogens can be protonated, forming a cationic species.

  • Basic Conditions: In a basic medium, the N-H proton on the triazole ring can be abstracted, forming an anionic species.

Q4: Are there any specific organic solvents that are known to be effective for dissolving this compound?

A4: Highly polar, aprotic solvents are generally the most effective. These include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

However, the use of these solvents may not be suitable for all applications due to their high boiling points and potential reactivity. For many synthetic and formulation purposes, a co-solvent approach using a smaller amount of one of these powerful solvents in combination with a more volatile or less reactive solvent is often a practical compromise.

Experimental Protocols for Solubility Enhancement

This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Co-Solvent System Screening

This protocol outlines a systematic approach to identify an effective co-solvent system for solubilizing this compound.

Objective: To determine a binary or ternary solvent mixture that provides the desired solubility at a given temperature.

Materials:

  • This compound

  • Primary solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone)

  • Co-solvents (e.g., DMSO, DMF, NMP, water)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate

Procedure:

  • Initial Screening:

    • To separate vials, add a pre-weighed amount of this compound (e.g., 10 mg).

    • Add a fixed volume (e.g., 1 mL) of each primary solvent to the vials.

    • Stir vigorously at room temperature for 1 hour and visually assess solubility.

    • For solvents showing partial solubility, gently heat the mixture (e.g., to 40-50 °C) and observe any changes. Note if the compound precipitates upon cooling.

  • Co-Solvent Titration:

    • Select the most promising primary solvent from the initial screening (one that shows at least partial solubility or good suspension properties).

    • Prepare a suspension of the compound in the chosen primary solvent (e.g., 10 mg in 1 mL).

    • While stirring, add a highly polar co-solvent (e.g., DMSO) dropwise (e.g., 10 µL increments) until the solid completely dissolves.

    • Record the final volume ratio of the solvents.

  • Optimization:

    • Based on the results, prepare several solutions with varying ratios of the identified co-solvent system to determine the minimum amount of the strong solvent needed for complete dissolution.

Causality Behind Experimental Choices: This systematic screening process allows for the empirical determination of an optimal solvent blend. The initial screening identifies solvents that have some affinity for the compound. The co-solvent titration then introduces a "power" solvent to disrupt the crystal lattice energy that the primary solvent alone cannot overcome.

Data Presentation:

Solvent System (Primary:Co-solvent Ratio)Visual Solubility at RTVisual Solubility at 50°CNotes
Ethanol (100%)InsolublePartially SolublePrecipitates on cooling
Ethanol:DMSO (9:1)Partially SolubleSolubleStable on cooling
Ethanol:DMSO (8:2)SolubleSolubleStable on cooling
Acetonitrile (100%)InsolubleInsoluble
Acetonitrile:Water (9:1)Partially SolubleSoluble

Note: This is an example table; actual results will vary.

Workflow Diagram:

Caption: Workflow for Co-Solvent System Screening.

Protocol 2: pH-Mediated Solubility Enhancement

This protocol describes how to improve the solubility of this compound in a protic solvent system by adjusting the pH.

Objective: To determine the effect of pH on the solubility and to prepare a stock solution using pH modification.

Materials:

  • This compound

  • Solvent system (e.g., Ethanol:Water 1:1)

  • Acidic solution (e.g., 1 M HCl in ethanol)

  • Basic solution (e.g., 1 M NaOH in ethanol/water)

  • pH meter or pH indicator strips

  • Vials and magnetic stirrer

Procedure:

  • Prepare a Suspension:

    • Create a suspension of this compound in the chosen solvent system (e.g., 10 mg/mL).

  • Acidic Titration:

    • While stirring, add the acidic solution dropwise to the suspension.

    • Monitor the pH and observe the dissolution of the solid.

    • Note the pH at which the compound fully dissolves.

  • Basic Titration:

    • In a separate vial, repeat step 1.

    • While stirring, add the basic solution dropwise.

    • Monitor the pH and observe for dissolution.

    • Note the pH at which the compound fully dissolves.

  • Stability Check:

    • Once a clear solution is obtained, monitor it for any signs of precipitation over time.

    • If needed, adjust the final formulation to a target pH where the compound remains soluble and is stable for the intended application.

Causality Behind Experimental Choices: By converting the neutral molecule into its more polar salt form (either a conjugate acid or a conjugate base), its interaction with polar protic solvents is significantly enhanced, leading to increased solubility. This process directly addresses the strong intermolecular forces present in the solid state.

Logical Relationship Diagram:

G compound This compound (Poorly Soluble) acid Add Acid (e.g., HCl) compound->acid base Add Base (e.g., NaOH) compound->base cation Protonated Form (Cationic Salt) (Enhanced Solubility) acid->cation anion Deprotonated Form (Anionic Salt) (Enhanced Solubility) base->anion

Caption: pH-Modification for Solubility Enhancement.

Protocol 3: Cyclodextrin-Mediated Inclusion Complexation

This protocol details the preparation of a cyclodextrin inclusion complex to improve the aqueous and organic solubility of this compound.

Objective: To encapsulate the compound within a cyclodextrin molecule, thereby increasing its apparent solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water or a water/organic solvent mixture

  • Magnetic stirrer with heating

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare Cyclodextrin Solution:

    • Dissolve the cyclodextrin (e.g., HP-β-CD) in the chosen solvent to create a saturated or near-saturated solution. Gentle heating may be required.

  • Add the Compound:

    • Slowly add this compound to the cyclodextrin solution in a 1:1 molar ratio.

    • Stir the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for complex formation.

  • Isolation of the Complex:

    • Freeze the resulting solution at a low temperature (e.g., -80 °C).

    • Lyophilize the frozen sample until a dry powder is obtained. This powder is the inclusion complex.

  • Solubility Testing:

    • Test the solubility of the resulting powder in the target organic solvent and compare it to the uncomplexed compound.

Causality Behind Experimental Choices: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. The relatively non-polar triazole ring of the compound can be encapsulated within the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts with the solvent, effectively "disguising" the poorly soluble guest molecule and increasing its apparent solubility[9].

Experimental Workflow Diagram:

G A Dissolve Cyclodextrin in Solvent B Add Compound (1:1 molar ratio) A->B C Stir for 24-48h B->C D Freeze Solution (-80°C) C->D E Lyophilize D->E F Obtain Dry Powder (Inclusion Complex) E->F

Caption: Cyclodextrin Inclusion Complexation Workflow.

References

  • Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole.
  • Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different.
  • Journal of Molecular Structure. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione.
  • RSC Advances. (2017). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts.
  • Pharmapproach. (n.d.). Bioavailability Enhancement Through Enhancement of Drug Solubility or Dissolution Rate.
  • Oakwood Chemical. (n.d.). This compound.
  • Acta Crystallographica Section E. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide.
  • Molecules. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • ResearchGate. (2018). (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Journal of Medicinal Chemistry. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.
  • MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
  • MDPI. (2022). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition.
  • PubMed. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide.
  • National Institutes of Health. (n.d.). 5-Amino-3-(4H-1,2,4-triazol-4-yl).
  • PubMed. (2011). 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxyl-ate hemihydrate.
  • RSC Advances. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • PubChem. (n.d.). 5-(3-amino-1H-1,2,4-triazol-5-yl)pyridin-3-ol.
  • ResearchGate. (2013). (PDF) N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide.
  • Aladdin. (n.d.). This compound.
  • MDPI. (2019). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).

Sources

Preventing byproduct formation in triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to triazole synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,3-triazoles. We focus on the underlying chemical principles to help you not only solve immediate experimental issues but also to build a robust understanding for future success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about byproduct formation and reaction optimization in triazole synthesis, particularly the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Q1: My CuAAC reaction is low-yielding and produces a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is happening and how can I prevent it?

A1: You are likely observing the formation of a homocoupling product, specifically a 1,3-diyne, resulting from the oxidative coupling of your terminal alkyne.[1][2] This is one of the most common side reactions in CuAAC. It occurs when the active Cu(I) catalyst is oxidized to Cu(II) by dissolved oxygen in the reaction mixture. The Cu(II) then facilitates the dimerization of the alkyne.

Causality: The catalytic cycle of CuAAC relies on the Cu(I) oxidation state to activate the terminal alkyne.[3][4] Oxygen present in the solvent or atmosphere readily oxidizes Cu(I) to Cu(II), which does not catalyze the desired cycloaddition but promotes the unwanted alkyne homocoupling.

Solutions:

  • Use a Reducing Agent: The most common and effective solution is to add a mild reducing agent to the reaction mixture. Sodium ascorbate is widely used to regenerate the active Cu(I) catalyst from any Cu(II) formed in situ.[1][2] A slight excess of sodium ascorbate is recommended.[1]

  • Degas Your Solvents: Thoroughly degassing your solvents before use can significantly reduce the amount of dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Work Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will prevent atmospheric oxygen from interfering with the catalysis.

Q2: I am observing poor regioselectivity in my triazole synthesis, obtaining a mixture of 1,4- and 1,5-disubstituted isomers. How can I control the regioselectivity?

A2: The regioselectivity of the azide-alkyne cycloaddition is highly dependent on the reaction conditions, specifically whether it is thermally driven or catalyzed.[1]

  • Thermal Huisgen Cycloaddition: The uncatalyzed, thermal reaction often results in a mixture of 1,4- and 1,5-regioisomers because the activation energies for the formation of both are similar.[1][5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly regioselective and almost exclusively yields the 1,4-disubstituted triazole.[1][6] If you are using a copper catalyst and still observing the 1,5-isomer, it's possible that a competing thermal reaction is occurring, especially if you are using elevated temperatures.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For the selective synthesis of the 1,5-disubstituted triazole, a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, is the method of choice.[6][7][8] This reaction proceeds through a different mechanism involving a ruthenacycle intermediate.[7]

Troubleshooting Steps for Regioselectivity Control:

  • For 1,4-Isomer: Ensure your copper catalyst is active and the reaction conditions are mild. Avoid high temperatures that could favor the thermal pathway.

  • For 1,5-Isomer: Switch to a ruthenium-based catalytic system. The choice of ruthenium catalyst can be critical for efficiency and scope.[7][9]

Q3: My reaction appears to stall before completion, even with a reducing agent. What are some potential causes?

A3: Several factors can lead to an incomplete reaction:

  • Catalyst Inactivation: Thiols are known poisons for the CuAAC reaction.[2] If your starting materials contain thiol functionalities, they can coordinate to the copper catalyst and inhibit its activity. Other functional groups capable of strong coordination to copper can also sequester the catalyst.[10]

  • Ligand Issues: The ligand used to stabilize the Cu(I) catalyst is crucial. Using an inappropriate ligand-to-copper ratio can lead to catalyst instability. For many applications, a ligand-to-copper ratio of 5:1 is recommended.[10] Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand that stabilizes the Cu(I) oxidation state.[2]

  • Poor Solubility: If your azide or alkyne has poor solubility in the chosen solvent system, the reaction rate will be significantly reduced.[11] Consider using a co-solvent system like DMSO/water or THF/water to improve solubility.[11]

  • Substrate Inaccessibility: In bioconjugation reactions, the reactive alkyne or azide group may be buried within the hydrophobic core of a biomolecule, making it inaccessible to the catalyst.[10] Using denaturing or solvating conditions, such as adding DMSO, can help expose the reactive site.[10]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-oriented guide to troubleshoot specific experimental observations.

Problem Potential Cause(s) Recommended Solutions & Explanations
Reaction turns blue/green and stalls Oxidation of Cu(I) to Cu(II).Add more sodium ascorbate to reduce Cu(II) back to the active Cu(I) state. Ensure the reaction is properly protected from oxygen.[1][2]
Formation of a dark, insoluble precipitate Catalyst decomposition or polymerization of starting materials.Lower the reaction temperature. Ensure proper stirring. Check the purity of your starting materials.
Difficulty in removing copper from the final product The triazole product can chelate with copper ions.[12]Purification Protocol: After reaction completion, pass the crude mixture through a short plug of silica gel. Alternatively, wash the organic extract with an aqueous solution of a chelating agent like EDTA.[12] Using a heterogeneous copper catalyst can also simplify removal.[13][14]
Unexpected formation of 5-hydroxytriazoles Use of β-ketoesters as the alkyne equivalent.This is an expected outcome when using 2-alkyl-substituted β-ketoesters in the presence of a base. This reaction provides a metal-free route to this class of triazoles.[15]
NMR signals of the product are broadened or missing Presence of paramagnetic Cu(II) impurities in the final product.Even trace amounts of paramagnetic Cu(II) can cause significant line broadening in NMR spectra, sometimes leading to the disappearance of signals.[16] Purify the sample again with a focus on removing copper (e.g., EDTA wash, passing through a metal scavenger resin). Recording the spectrum at a lower temperature may also help.[16]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

    • Prepare a 100 mM stock solution of a suitable ligand (e.g., THPTA or TBTA) in a compatible solvent (water or DMSO).

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF/water 1:1).[11][17]

    • In a separate tube, premix the CuSO₄ solution (0.01-0.05 equiv) with the ligand solution (0.05-0.25 equiv).[10]

    • Add the copper/ligand mixture to the reaction vial containing the alkyne and azide.

    • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.5 equiv).

  • Reaction Monitoring and Work-up:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated aqueous ammonium chloride to remove the bulk of the copper, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

IV. Visualizing Key Processes

Diagrams created using Graphviz to illustrate workflows and relationships.

Byproduct_Formation_Logic cluster_0 CuAAC Reaction Environment cluster_1 Reaction Pathways Alkyne Alkyne Desired Triazole Desired Triazole Alkyne->Desired Triazole Alkyne Homocoupling Alkyne Homocoupling Alkyne->Alkyne Homocoupling Azide Azide Azide->Desired Triazole Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Desired Triazole Catalyzes Cu(II) Inactive Cu(II) Inactive Cu(I) Catalyst->Cu(II) Inactive Oxygen (O2) Oxygen (O2) Oxygen (O2)->Cu(I) Catalyst Oxidizes Cu(II) Inactive->Alkyne Homocoupling Promotes

Caption: Logic of byproduct formation in CuAAC.

Troubleshooting_Workflow Start Low Yield / Byproducts Observed Check_Homocoupling TLC/LC-MS shows alkyne dimer? Start->Check_Homocoupling Add_Ascorbate Increase Sodium Ascorbate Degas Solvents Check_Homocoupling->Add_Ascorbate Yes Check_Regioisomers Mixture of 1,4 and 1,5 isomers? Check_Homocoupling->Check_Regioisomers No Add_Ascorbate->Check_Regioisomers Use_Catalyst Use Cu(I) for 1,4-isomer Use Ru(II) for 1,5-isomer Check_Regioisomers->Use_Catalyst Yes Check_Stalled Reaction stalled? Check_Regioisomers->Check_Stalled No Use_Catalyst->Check_Stalled Check_Purity_Solubility Check Substrate Purity Optimize Solvent System Check for Catalyst Poisons (e.g., thiols) Check_Stalled->Check_Purity_Solubility Yes Purify Purify Product Check_Stalled->Purify No Check_Purity_Solubility->Purify

Caption: Troubleshooting workflow for triazole synthesis.

V. References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. [Link]

  • US4269987A - Purification of triazoles - Google Patents.

  • EP0075459B1 - Process for making triazoles - Google Patents.

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC - NIH. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • Purification of triazoles - Justia Patents. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. [Link]

  • A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC - NIH. [Link]

  • A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PubMed Central. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. [Link]

  • Preservation of Ligand Functionality by Click Chemistry | Request PDF - ResearchGate. [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing). [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. [Link]

  • Optimization of the reaction conditions: effect of solvent and base. - ResearchGate. [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - NIH. [Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. [Link]

  • CuAAC click triazole synthesis - laboratory experiment - YouTube. [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed. [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. [Link]

  • A practical flow synthesis of 1,2,3-triazoles - RSC Publishing. [Link]

  • Greener synthesis of 1,2,3-triazoles using a copper(i)-exchanged magnetically recoverable β-zeolite as catalyst - New Journal of Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Optimization of Catalyst Selection for 5-Amino-1H-1,2,4-triazol-3(2H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic compound. Our goal is to provide practical, experience-driven guidance to help you overcome common challenges and achieve high-yield, high-purity synthesis.

Introduction: The Critical Role of Catalysis

The synthesis of this compound is a nuanced process where the choice of catalyst is paramount. It not only dictates the reaction rate but also significantly influences the yield, purity, and side-product profile. This guide provides a structured approach to catalyst selection, troubleshooting common issues, and optimizing reaction conditions to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the synthesis of this compound.

Q1: What are the most common types of catalysts used for the synthesis of 1,2,4-triazole derivatives?

A1: A variety of catalysts can be employed for the synthesis of 1,2,4-triazoles. These broadly fall into two categories: metal-based catalysts and metal-free alternatives. Copper and silver-based catalysts are particularly common for certain triazole syntheses, demonstrating high efficacy.[1] Metal-free options, such as iodine, are also utilized and are noted for their simple operating conditions.[1] The choice of catalyst is highly dependent on the specific synthetic route and substrates involved.

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic troubleshooting approach is recommended.[2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[2]

  • Purity of Reagents and Solvents: Impurities can lead to side reactions or incomplete conversion.[2]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture, necessitating the use of an inert atmosphere.[2]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can limit reaction rates.[2]

Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A3: Side product formation is a common challenge. To improve selectivity, consider the following:

  • Catalyst Choice: The catalyst itself can have a profound effect on regioselectivity. For instance, in the synthesis of some 1,2,4-triazoles, copper and silver catalysts can favor different isomers.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of kinetic side products.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the reaction pathway.

  • Order of Reagent Addition: In some cases, the sequence of adding reactants can control the formation of intermediates and reduce side reactions.

Q4: How do I know if my catalyst is deactivated?

A4: Catalyst deactivation can manifest as a stalled or sluggish reaction. To diagnose this:

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the consumption of starting materials and formation of the product over time. A plateau in product formation before the complete consumption of starting materials may indicate catalyst deactivation.

  • Visual Inspection: For heterogeneous catalysts, changes in color or morphology can sometimes indicate deactivation.

  • Test Catalyst Activity: If possible, isolate the catalyst and test its activity in a fresh reaction mixture.

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth, problem-oriented approach to troubleshooting common issues in the synthesis of this compound.

Problem 1: Low or No Product Yield

Low product yield is a frequent and frustrating issue. The following workflow can help diagnose and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Purity & Solvent Quality check_conditions->check_reagents Conditions Correct optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Conditions Incorrect check_reagents->start Reagents Impure (Purify/Replace) check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst Reagents Pure optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst Catalyst Inactive check_catalyst->optimize_conditions Catalyst Active solution Improved Yield optimize_catalyst->solution optimize_conditions->solution

Caption: A systematic workflow for troubleshooting low reaction yields.

In-Depth Analysis:

  • Causality of Suboptimal Conditions: The formation of the 1,2,4-triazole ring is often a multi-step process. Each step may have a different activation energy. If the temperature is too low, the rate-limiting step may not proceed efficiently. Conversely, if the temperature is too high, decomposition of the starting materials or the product can occur.[2]

  • Impact of Reagent Purity: The synthesis of this compound often starts from precursors like aminoguanidine. Impurities in these starting materials can act as catalyst poisons or participate in competing side reactions, thus reducing the yield of the desired product.

  • Catalyst Deactivation Mechanisms: In metal-catalyzed reactions, the active metal center can be poisoned by sulfur-containing impurities or coordinating side products. For heterogeneous catalysts, the active sites can be blocked by precipitated byproducts.

Problem 2: Poor Regioselectivity and Isomer Formation

The 1,2,4-triazole ring has multiple nitrogen atoms, and depending on the synthetic route, different isomers can be formed.

Strategies for Improving Regioselectivity:

StrategyRationaleKey Considerations
Catalyst Selection Different metals can favor specific coordination geometries in the transition state, leading to the preferential formation of one isomer. For example, copper and silver have shown distinct regioselective effects in some triazole syntheses.[1]The choice of ligand on the metal catalyst can also sterically or electronically influence the outcome.
Solvent Effects The solvent can influence the solubility of intermediates and stabilize certain transition states over others.A solvent screen is often a valuable optimization step.
Protecting Groups Judicious use of protecting groups on one of the nitrogen atoms of a precursor can block reaction at that site, directing the cyclization to the desired position.The protecting group must be stable to the reaction conditions and easily removable afterward.
Problem 3: Difficult Product Purification

Even with a good yield, purification can be challenging due to the presence of closely related impurities or unreacted starting materials.

Purification Optimization Workflow

purification_workflow start Purification Issues analyze_impurities Identify Impurities (LC-MS, NMR) start->analyze_impurities optimize_reaction Optimize Reaction to Minimize Impurities analyze_impurities->optimize_reaction optimize_workup Optimize Work-up Procedure optimize_reaction->optimize_workup optimize_chromatography Optimize Crystallization/ Chromatography optimize_workup->optimize_chromatography solution Pure Product optimize_chromatography->solution

Caption: A workflow for addressing product purification challenges.

Key Considerations for Purification:

  • Impurity Identification: Knowing the structure of the main impurities is crucial for devising a strategy to avoid their formation.

  • Work-up Procedure: Acid-base extractions can be effective for removing unreacted starting materials or basic/acidic byproducts.

  • Crystallization: this compound is a polar molecule. A careful selection of solvent and anti-solvent can lead to effective purification by crystallization.

Experimental Protocols

Protocol 1: General Catalyst Screening

This protocol outlines a systematic approach to screen different catalysts for the synthesis of this compound.

Objective: To identify the most effective catalyst for the desired transformation.

Procedure:

  • Reaction Setup: In parallel reaction vials, add the starting materials and solvent.

  • Catalyst Addition: To each vial, add a different catalyst from a pre-selected library (e.g., various copper salts, silver salts, and metal-free options). Ensure the molar percentage of the catalyst is consistent across all reactions.

  • Reaction Execution: Place the vials in a temperature-controlled reaction block and stir for a set period.

  • Quenching and Sampling: At regular intervals, take a small aliquot from each reaction, quench it, and prepare it for analysis.

  • Analysis: Analyze the samples by LC-MS or GC-MS to determine the conversion of starting material and the yield of the desired product.

  • Data Evaluation: Compare the performance of each catalyst based on yield, selectivity, and reaction rate.

Catalyst Screening Decision Tree

catalyst_screening start Start Catalyst Screen run_reactions Run Parallel Reactions with Different Catalysts start->run_reactions analyze_results Analyze Results (LC-MS, GC-MS) run_reactions->analyze_results high_yield High Yield & Selectivity? analyze_results->high_yield optimize Proceed to Optimization high_yield->optimize Yes select_new Select New Catalysts or Modify Conditions high_yield->select_new No

Sources

Improving the regioselectivity of reactions with 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Amino-1H-1,2,4-triazol-3(2H)-one. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile heterocyclic building block. My objective is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

The primary challenge in the derivatization of this compound is controlling regioselectivity. The molecule possesses multiple nucleophilic centers, and its existence in various tautomeric forms complicates predictive synthesis. This guide will address these issues directly in a question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on this compound?

A: this compound has four potential nucleophilic centers where electrophiles can react: the three nitrogen atoms of the triazole ring (N-1, N-2, and N-4) and the exocyclic amino group. The relative nucleophilicity of these sites is not fixed; it is highly dependent on the prevailing tautomeric form and the reaction conditions.

Q2: How does tautomerism influence the reactivity of this compound?

A: Annular prototropic tautomerism is a critical phenomenon in 1,2,4-triazoles that dictates their reactivity.[1][2] The molecule can exist in at least three tautomeric forms in solution: the 1H, 2H, and 4H forms. The distribution of these tautomers in equilibrium is influenced by factors like solvent polarity, pH, and temperature.[3] Each tautomer presents a different nitrogen atom as the most nucleophilic site, leading to different products. For instance, the 4H-tautomer will preferentially react at N-4. Controlling the tautomeric equilibrium is therefore a key strategy for achieving regioselectivity.

Tautomerism T1 This compound (1H-tautomer) T2 5-Amino-2H-1,2,4-triazol-3(4H)-one (2H-tautomer) T1->T2 Equilibrium T4 3-Amino-4H-1,2,4-triazol-5(1H)-one (4H-tautomer) T2->T4 Equilibrium T4->T1 Equilibrium

Caption: Tautomeric equilibrium of the triazole core.

Q3: What are the most important factors that control regioselectivity in alkylation or acylation reactions?

A: The outcome of these reactions is a delicate balance of several factors:

  • Solvent: Polar aprotic solvents (like DMF, DMSO) can favor different tautomers compared to polar protic solvents (like ethanol, water). Prototropic solvents can stabilize certain tautomeric forms through hydrogen bonding, influencing the equilibrium.[3]

  • Base: The choice of base is crucial. A strong, non-nucleophilic base (e.g., NaH, K2CO3) will deprotonate the most acidic proton, creating a triazolate anion. The negative charge in this anion is delocalized, but reactions with electrophiles can still be directed. Sterically hindered bases may favor deprotonation at a less hindered site.

  • Electrophile: The nature of the electrophile (hard vs. soft, steric bulk) can influence the site of attack according to Hard and Soft Acids and Bases (HSAB) theory.

  • Temperature: Temperature can shift the balance between kinetic and thermodynamic control. Lower temperatures often favor the kinetically preferred product (reaction at the most nucleophilic site), while higher temperatures can allow for rearrangement to the more thermodynamically stable isomer.

Troubleshooting Guide: Common Experimental Issues
Problem: My reaction is producing a mixture of N-2 and N-4 substituted isomers. How can I favor N-4 substitution?

This is a classic regioselectivity problem. Achieving N-4 selectivity often requires pushing the reaction conditions to favor the formation and reaction of the 4H-tautomer or its corresponding anion.

Solution Pathway:

  • Optimize the Base and Solvent System:

    • Rationale: The goal is to generate the N-4 anion selectively. In many cases, the N-4 proton is less acidic than the N-1 or N-2 proton. Using a milder base in a suitable solvent can sometimes achieve this.

    • Protocol: Start with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF. K₂CO₃ is often effective at promoting N-4 alkylation. The reaction of the triazole with the base generates the potassium salt, which can then be reacted with the alkylating agent.

  • Leverage Thermodynamic Control:

    • Rationale: The N-4 substituted product is often the thermodynamically more stable isomer. Running the reaction at a higher temperature for a longer duration can allow the initially formed kinetic products (e.g., N-2 isomer) to rearrange to the more stable N-4 product.

    • Caution: This approach is substrate-dependent and may lead to decomposition if the temperature is too high. It is recommended to monitor the reaction over time by TLC or LC-MS to track the isomer distribution.

Table 1: General Influence of Conditions on Alkylation Regioselectivity

ParameterCondition ALikely Major Product(s)Condition BLikely Major Product(s)Rationale
Base NaH in THFMixture (often N1/N2)K₂CO₃ in DMFOften favors N4The counter-ion (K+) and solvent can influence the nucleophilicity of the different nitrogen atoms in the resulting anion.
Temperature 0 °C to RTKinetic Product(s)RefluxThermodynamic ProductHigher energy allows for equilibrium to be reached, favoring the most stable isomer.
Solvent Ethanol (Protic)Can favor specific tautomers via H-bondingDMF (Aprotic)Solvates the cation, leaving the anion more reactiveSolvent polarity and H-bonding capacity directly affect tautomeric equilibrium.[3]
Problem: I want to selectively acylate the exocyclic amino group, but I am getting significant acylation on the triazole ring.

Acylation of the exocyclic amino group requires differentiating its nucleophilicity from that of the endocyclic (ring) nitrogens. Under basic conditions, the ring nitrogens are often deprotonated and become highly nucleophilic.

Solution Pathway: Protecting Group Strategy

The most robust method to ensure selective reaction at the exocyclic amine is to temporarily block the reactive sites on the triazole ring. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the ring nitrogen.

Protecting_Group_Workflow Start This compound Step1 Protect Ring N (e.g., (Boc)₂O, TEA, DMF) Start->Step1 Protected N-Boc Protected Triazole Step1->Protected Step2 Acylate Exocyclic Amine (e.g., Acyl Chloride, Pyridine) Protected->Step2 Acylated N-Boc, N-exo-Acyl Triazole Step2->Acylated Step3 Deprotect Ring N (e.g., TFA or HCl in Dioxane) Acylated->Step3 Final Target Product: Exocyclic N-Acylated Triazole Step3->Final

Caption: Workflow for selective exocyclic amine acylation.

Experimental Protocol: Selective Exocyclic N-Acylation

  • Step 1: Protection of the Triazole Ring

    • Suspend this compound (1 eq.) in anhydrous DMF.

    • Add triethylamine (TEA) (2.2 eq.).

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor by TLC/LC-MS for the formation of the di-Boc protected intermediate.

    • Work up the reaction by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography.

    • Causality: Using a slight excess of (Boc)₂O ensures that the highly nucleophilic ring nitrogens are protected, rendering them unreactive towards the subsequent acylation step.

  • Step 2: Acylation of the Exocyclic Amino Group

    • Dissolve the purified N-Boc protected triazole (1 eq.) in a suitable solvent like dichloromethane (DCM) or pyridine.

    • Cool the solution to 0 °C.

    • Slowly add the desired acyl chloride or anhydride (1.1 eq.).

    • Stir the reaction at 0 °C to room temperature until completion (monitor by TLC/LC-MS).

    • Quench the reaction and perform an aqueous workup to remove excess reagents.

    • Causality: With the ring nitrogens blocked, the exocyclic amino group is now the most nucleophilic site available for reaction with the electrophilic acylating agent.

  • Step 3: Deprotection

    • Dissolve the acylated, protected intermediate in DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours until the Boc groups are cleaved (monitor by TLC/LC-MS).

    • Remove the solvent and excess acid under reduced pressure to yield the desired N-acylated product, typically as an acid salt.

    • Causality: The Boc group is designed to be stable to the basic/neutral conditions of acylation but is readily cleaved under acidic conditions, providing an orthogonal protecting group strategy.[4][5]

By following this protecting group strategy, you can achieve clean and high-yielding synthesis of the exocyclic N-acylated derivative, avoiding the common problem of isomer mixtures.

References
  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2004). Acetylation of 5-amino-1H-[1][6][7]triazole revisited. Journal of Heterocyclic Chemistry, 41(4), 539-543. [Link]
  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22435-22446. [Link]
  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
  • Kopchuk, D. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1935. [Link]
  • Fedorova, O., et al. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. ScienceRise: Pharmaceutical Science. [Link]
  • AAPPTec. (n.d.).
  • GPM. (n.d.). Amino acid protecting groups. The GPM. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up 5-Amino-1H-1,2,4-triazol-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.

Overview of Synthesis

This compound, also known as 3-amino-5-hydroxy-1,2,4-triazole, is a valuable heterocyclic building block. A prevalent and efficient synthetic route involves the condensation and cyclization of aminoguanidine with a carbonyl source, such as urea or a derivative. This guide will focus on the common pathway using aminoguanidine bicarbonate and urea, as it utilizes readily available and relatively stable starting materials.[1][2]

The overall transformation can be summarized as follows:

Synthesis_Scheme Aminoguanidine Aminoguanidine Bicarbonate React_Arrow Heat (Δ) - H₂O, - CO₂, - NH₃ Urea Urea Plus + Product This compound React_Arrow->Product

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My reaction yield is significantly lower on a larger scale. What are the common causes and how can I fix this?

A1: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors that are less pronounced at the bench scale. The primary culprits are often related to mass and heat transfer limitations.

Causality & Troubleshooting Steps:

  • Inefficient Mixing:

    • The "Why": On a small scale, magnetic stirring is usually sufficient to maintain a homogeneous reaction mixture. In large reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.

    • Solution:

      • Optimize Agitation: Ensure the reactor's mechanical stirrer (e.g., anchor, turbine) is appropriate for the viscosity and solid content of the reaction mass. Baffles within the reactor are crucial to prevent vortexing and improve mixing efficiency.

      • Monitor Power Number: For rigorous process control, calculate and monitor the stirrer's power number to ensure consistent mixing intensity across scales.

  • Poor Heat Transfer:

    • The "Why": As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove heat from an exothermic reaction or to supply it for an endothermic one. Localized overheating can degrade both starting materials and the desired product.

    • Solution:

      • Controlled Reagent Addition: Add one of the reactants (e.g., molten urea) portion-wise or via a dosing pump to control the rate of reaction and heat generation.

      • Jacketed Reactors: Utilize a reactor with a heating/cooling jacket and a suitable heat transfer fluid to maintain the optimal temperature precisely.

      • Solvent Choice: If the reaction is run in a solvent, a higher-boiling solvent can allow for better temperature control at atmospheric pressure.

  • Incomplete Reaction:

    • The "Why": The reaction may simply require more time on a larger scale due to the aforementioned mass and heat transfer issues.

    • Solution:

      • In-Process Controls (IPCs): Implement regular monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until starting materials are consumed to an acceptable level.

The following decision tree can guide your troubleshooting process for low-yield issues.

Troubleshooting_Yield start Low Yield Encountered During Scale-Up check_ipc Are Starting Materials Consumed (TLC/HPLC)? start->check_ipc extend_time Action: Extend Reaction Time & Monitor IPCs check_ipc->extend_time No check_purity Is the Crude Product Purity Low? check_ipc->check_purity Yes extend_time->check_ipc side_reactions Problem: Side Reactions or Decomposition check_purity->side_reactions Yes workup_loss Problem: Loss During Workup/Isolation check_purity->workup_loss No optimize_temp Action: Lower Temperature, Control Addition Rate side_reactions->optimize_temp success Yield Improved optimize_temp->success optimize_workup Action: Optimize Crystallization Solvent & pH workup_loss->optimize_workup optimize_workup->success

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I'm observing significant impurity formation. How can I identify and mitigate these byproducts?

A2: Impurity profiles often change upon scale-up. The primary impurities in this synthesis typically arise from self-condensation of starting materials or incomplete cyclization.

Common Impurities & Mitigation Strategies:

Impurity NameFormation PathwayMitigation Strategy
Biuret/Triuret Self-condensation of urea at high temperatures.Maintain strict temperature control. Avoid prolonged heating at temperatures exceeding the optimal range (typically 120-140°C). Use a slight excess of aminoguanidine.
Guanidine Carbonate Decomposition of aminoguanidine bicarbonate.Use high-purity starting materials. Store aminoguanidine bicarbonate in a cool, dry place.
Unreacted Intermediates Incomplete reaction or insufficient heating time.Monitor the reaction via IPCs (TLC/HPLC) to ensure completion. Ensure uniform heating throughout the reactor.
Triazine Derivatives Side reaction of aminoguanidine with dicarbonyl impurities.[3]Use purified starting materials. This is less common with urea but possible if other carbonyl sources are present.

Purification Protocol:

The product, this compound, has moderate polarity. Recrystallization is the most effective purification method at scale.

  • Recommended Solvent System: Water is often the solvent of choice due to the product's good solubility at high temperatures and lower solubility upon cooling. For less soluble impurities, a mixed solvent system like Methanol/Water or Ethanol/Water can be effective.[4]

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot water (near boiling).

    • If the solution is colored, treat with a small amount of activated charcoal and perform a hot filtration to remove it.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals and avoiding impurity trapping.[5][6]

    • Once at room temperature, cool the flask in an ice bath for at least one hour to maximize product precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Q3: The reaction slurry is becoming too thick to stir. What can I do?

A3: This is a classic scale-up challenge related to "stir-crush" or high solid loading. As the product precipitates, the reaction mixture can become a thick, unmanageable slurry, impeding heat transfer and mixing.

Troubleshooting Steps:

  • Introduce a Solvent: While the neat reaction (melting reactants together) is common, it is often unsuitable for large scale. Introducing a high-boiling, inert solvent can maintain a stirrable slurry.

    • Recommended Solvents: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or sulfolane can be effective.

    • Causality: The solvent does not participate in the reaction but acts as a heat transfer medium and keeps the mixture fluid. This dramatically improves process control and safety.[7]

  • Reverse Addition: Instead of adding molten urea to aminoguanidine, consider adding solid aminoguanidine bicarbonate in portions to molten urea. This can sometimes alter the physical properties of the reaction mass.

  • Mechanical Agitator Design: Ensure the reactor is equipped with a high-torque motor and an agitator designed for high-viscosity or solid-laden mixtures (e.g., an anchor or helical ribbon stirrer).

Q4: What are the critical safety precautions for handling the reagents at scale?

A4: Safety is paramount. While the final product has relatively low toxicity, the starting materials and reaction conditions require careful management.[8]

Key Safety Considerations:

  • Aminoguanidine Bicarbonate:

    • Hazard: May cause an allergic skin reaction.[9] It is a fine powder that can become airborne.

    • Handling: Always handle in a well-ventilated area or a contained system (glove box, powder transfer booth). Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses with side shields.[9] For large quantities, respiratory protection (e.g., an N95 respirator) is essential to prevent inhalation.[10]

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong acids and oxidizing agents.

  • Thermal Hazards:

    • Hazard: The reaction involves heating, often to >120°C. Runaway reactions are possible if heat is not removed efficiently.

    • Mitigation: As discussed in Q1, use controlled reagent addition and a properly jacketed reactor. Never heat a sealed vessel without pressure relief. Ensure an emergency cooling plan is in place.

  • Gas Evolution:

    • Hazard: The reaction liberates ammonia and carbon dioxide. In a large, sealed reactor, this can lead to a dangerous pressure buildup.

    • Mitigation: The reactor must be equipped with a vent leading to a proper scrubbing system (e.g., an acid scrubber for ammonia) to neutralize off-gases and prevent release into the atmosphere.

Key Process Parameters Summary
ParameterRecommended RangeImpact on Scale-Up
Temperature 120 - 140 °CCritical for reaction rate and impurity profile. Poor control at scale leads to side reactions (biuret) and decomposition.
Molar Ratio 1.0 : 1.1 - 1.2 (Urea : Aminoguanidine)A slight excess of aminoguanidine can help drive the reaction to completion and minimize urea self-condensation.
Reaction Time 2 - 6 hoursHighly scale-dependent. Must be determined by in-process monitoring (TLC/HPLC).
Agitation Speed Reactor/Scale DependentMust be sufficient to ensure homogeneity and prevent solids from settling. Insufficient mixing is a primary cause of failed scale-up.
References
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • PrepChem (2025). Synthesis of 3-amino-5-(3-hydroxypropylthio)-1,2,4-triazole.
  • Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI.
  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
  • University of California, Irvine (N.D.). 4. Crystallization.
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central.
  • Patil, T. P., et al. (N.D.). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Journal of Advanced Scientific Research.
  • Borysenko, M. V., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. PubMed.
  • Theato, P., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
  • University of Potsdam (N.D.). Advice for Crystallization.
  • ResearchGate (2025). (PDF) Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane.
  • Jiang, J. (2015). Synthesis of Aminoguanidine bicarbonate By sulfur trioxide urea. Medium.
  • National Institutes of Health (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • PubMed Central (N.D.). Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury.
  • University of Rennes (N.D.). Guide for crystallization.
  • RSC Publishing (N.D.). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination.
  • ResearchGate (N.D.). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • Lieber, E., & Smith, G. B. L. (N.D.).
  • MDPI (N.D.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • ACS Publications (2024). Synthesis of Fused Bicyclic[5][11][12]-Triazoles from Amino Acids.
  • RSC Publishing (2024). Green advancements towards the electrochemical synthesis of heterocycles.
  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
  • MDPI (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
  • ResearchGate (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
  • Thornalley, P. J. (N.D.). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. PubMed.
  • PubMed Central (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[5][11][12]triazolo[1,5-a]pyrimidines bearing amino acid moiety.

Sources

Identification and removal of impurities from 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-1H-1,2,4-triazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure the purity and integrity of your material.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific problems you may encounter during the synthesis and purification of this compound, providing explanations and actionable solutions.

Question 1: My final product has a low melting point and appears discolored. What are the likely impurities?

Answer:

A depressed melting point and discoloration are classic indicators of impurities. Based on common synthetic routes, the primary culprits are likely unreacted starting materials, byproducts, or degradation products.

Potential Impurities:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these can include aminoguanidine salts (e.g., hydrochloride or bicarbonate) and derivatives of formic acid or cyanamide.[1][2]

  • Dicyandiamide: This is a common impurity that can arise from the dimerization of cyanamide, a precursor in some synthetic routes.[2]

  • Melamine and Related Triazines: Under certain conditions, side reactions can lead to the formation of highly stable triazine derivatives.

  • Oxidation Products: The amino and triazole moieties can be susceptible to oxidation, leading to colored impurities.

  • Polymeric Byproducts: Self-condensation of the desired product or starting materials can lead to insoluble, high molecular weight impurities.

Initial Diagnostic Steps:

  • Solubility Tests: Test the solubility of a small sample of your product in various solvents (water, ethanol, methanol, acetone). The presence of insoluble material can indicate polymeric impurities or inorganic salts.

  • Thin-Layer Chromatography (TLC): A quick TLC analysis can reveal the presence of multiple components. A suitable solvent system would be a polar mixture, such as dichloromethane/methanol or ethyl acetate/methanol.

Question 2: How can I definitively identify the impurities in my sample of this compound?

Answer:

A multi-pronged analytical approach is recommended for unambiguous impurity identification.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your compound and separating impurities. A hydrophilic interaction liquid chromatography (HILIC) method is often effective for polar compounds like aminotriazoles.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main compound and any significant impurities. Comparing your spectra to a reference standard is crucial.[4]

  • Mass Spectrometry (MS): LC-MS can provide the molecular weights of impurities, aiding in their identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the impurities that differ from the desired product.[5]

Workflow for Impurity Identification:

G cluster_0 Initial Assessment cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Interpretation & Identification Impure Product Impure Product TLC Analysis TLC Analysis Impure Product->TLC Analysis Solubility Test Solubility Test Impure Product->Solubility Test HPLC/HILIC HPLC/HILIC TLC Analysis->HPLC/HILIC Proceed if multiple spots Impurity Identification Impurity Identification Solubility Test->Impurity Identification Insoluble fraction suggests polymers/salts LC-MS LC-MS HPLC/HILIC->LC-MS Collect fractions for MS Quantification Quantification HPLC/HILIC->Quantification NMR (1H, 13C) NMR (1H, 13C) NMR (1H, 13C)->Impurity Identification LC-MS->Impurity Identification FTIR FTIR FTIR->Impurity Identification G Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Check (HPLC/TLC) Purity Check (HPLC/TLC) Recrystallization->Purity Check (HPLC/TLC) Column Chromatography Column Chromatography Purity Check (HPLC/TLC)->Column Chromatography Purity Insufficient Pure Product (>99.5%) Pure Product (>99.5%) Purity Check (HPLC/TLC)->Pure Product (>99.5%) Purity Sufficient Column Chromatography->Pure Product (>99.5%)

Sources

Method refinement for consistent results in 5-Amino-1H-1,2,4-triazol-3(2H)-one experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Amino-1H-1,2,4-triazol-3(2H)-one. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you achieve consistent and reliable experimental outcomes. This center provides troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common challenges associated with the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of this molecule, and how does this affect characterization?

A1: this compound can exist in several prototropic tautomeric forms, including the oxo, hydroxy, and zwitterionic forms. In solid state and in solutions, it is often found in the 3-oxo form. This tautomerism can lead to broadened peaks in NMR spectra, particularly for the N-H protons. It is crucial to use deuterated solvents like DMSO-d6, which can help in identifying exchangeable protons. The presence of extensive hydrogen bonding in the crystal lattice also contributes to its high melting point and low solubility in many organic solvents[1][2].

Q2: What are the typical physical properties of this compound?

A2: The compound is typically a solid with a high melting point, often reported to be in the range of 286-290°C with decomposition[3]. Its molecular weight is 100.08 g/mol [4]. Due to its polar nature and hydrogen bonding capabilities, it is sparingly soluble in many common organic solvents but may be dissolved in polar aprotic solvents like DMSO or DMF, or in aqueous acidic/basic solutions.

Q3: What are the main safety precautions I should take when working with this compound and its precursors?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Precursors like aminoguanidine and its salts should be handled with care. The synthesis often involves heating, which should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

Synthesis Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and its derivatives.

Q4: My reaction yield is consistently low or I'm getting no product. What are the most common causes?

A4: Low or no yield is a frequent issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Reagent Quality: The purity of the starting aminoguanidine salt is critical. Ensure it is free from contaminants and has been stored correctly. Formic acid, if used, should be of high purity (98-100%)[5].

  • Reaction Conditions: Temperature control is paramount. Overheating can lead to decomposition and the formation of unwanted side products. The reaction to form the triazole ring often requires prolonged heating at a specific temperature, and deviations can significantly impact the yield[2][5].

  • Work-up Procedure: Product can be lost during filtration or transfer steps. Ensure the pH is correctly adjusted during precipitation, as the product's solubility is pH-dependent.

Below is a logical workflow to diagnose the issue.

LowYieldTroubleshooting start Low or No Yield reagents 1. Verify Reagent Quality start->reagents conditions 2. Check Reaction Conditions start->conditions workup 3. Review Work-up & Isolation start->workup purity Purity of Aminoguanidine? Stoichiometry Correct? reagents->purity Assess temp Temperature Accurate? Heating Time Sufficient? conditions->temp Assess ph pH of Precipitation Correct? Filtration Technique Optimal? workup->ph Assess

Caption: Troubleshooting decision flow for low yield.

Q5: The crude product is a discolored powder (e.g., yellow or brown) instead of white. What causes this?

A5: Discoloration often indicates the presence of impurities formed through side reactions or decomposition. Overheating is a common cause. Some synthetic routes, particularly those involving strong acids or bases at high temperatures, can generate polymeric or tar-like byproducts. A thorough purification step, such as recrystallization with the aid of activated charcoal, can often resolve this. If the color persists, consider analyzing the crude product by TLC or HPLC to identify the nature of the impurity.

Q6: My purified product has the correct melting point, but the NMR spectrum shows unexpected peaks. Why?

A6: This could be due to several factors:

  • Residual Solvent: Even after drying, solvents used for recrystallization (like ethanol or methanol) can remain trapped in the crystal lattice.

  • Tautomers: As mentioned in Q1, the presence of different tautomers can result in multiple, sometimes broad, NMR signals for the same proton in different chemical environments.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which could potentially show slight differences in their solid-state NMR or IR spectra, although this is less common in solution-state NMR.

Purification and Characterization Clinic

Q7: I'm struggling with recrystallization. The product either 'oils out' or the recovery is very poor. How can I optimize this?

A7: Recrystallization is a critical step for obtaining high-purity material[2][6].

  • Oiling Out: This happens when the solute is insoluble in the cold solvent but melts at a temperature below the solvent's boiling point, or when the solution is supersaturated and cooled too quickly. To prevent this, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly and undisturbed. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.

  • Poor Recovery: This indicates that the product has significant solubility in the cold solvent. To improve recovery, ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtration. Using a different solvent system, such as an ethanol/water or methanol/ether mixture, might be necessary to find a system where the product is highly soluble when hot but nearly insoluble when cold.

Table 1: Recommended Solvents for Recrystallization
Solvent SystemApplication NotesReference
Ethanol (95%)Good for general purpose purification. May require a relatively large volume.[6]
MethanolEffective for obtaining analytically pure crystals.[2]
WaterCan be used, but solubility might be low. Often used in combination with an alcohol.[7]

Q8: What are the key peaks I should look for in IR and 1H NMR spectra for successful characterization?

A8: Spectroscopic analysis is essential for confirming the structure.

  • IR Spectroscopy: Look for characteristic absorption bands. Key signals include N-H stretching (for NH and NH2 groups) typically in the 3200-3400 cm-1 region, a strong C=O stretch around 1630-1680 cm-1, and C=N stretching in the 1500-1600 cm-1 range[6].

  • 1H NMR Spectroscopy (DMSO-d6): The spectrum is often simple. You should expect to see a broad signal for the two protons of the amino (NH2) group and another signal for the ring NH proton. The chemical shifts can vary depending on concentration and temperature due to hydrogen bonding and proton exchange.

  • 13C NMR Spectroscopy (DMSO-d6): Expect to see two distinct signals for the triazole ring carbons, one for the C=O group at a lower field and another for the C-NH2 group at a higher field[1].

Validated Experimental Protocols

The following protocols are provided as a baseline for experimental work. Researchers should adapt them as necessary for their specific goals and available equipment.

Protocol 1: Synthesis of 3-Amino-1H-1,2,4-triazole

This procedure is a well-established method adapted from literature for the synthesis of the parent compound, 3-amino-1,2,4-triazole, which is structurally related and follows a similar synthetic logic to many substituted triazolones[5].

Materials:

  • Aminoguanidine bicarbonate (1 mole)

  • Formic acid (98-100%, 1.05 moles)

  • Ethanol (95%)

Procedure:

  • To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL two-necked round-bottomed flask, cautiously add 48 g (1.05 moles) of 98–100% formic acid[5].

  • Heat the foaming mixture gently in a fume hood, with occasional swirling, until the evolution of CO2 ceases and a clear solution is formed.

  • Maintain the solution at a temperature of 120°C for 5 hours. An oil bath or heating mantle with a temperature controller is recommended for stable heating.

  • After 5 hours, cool the reaction mixture to room temperature.

  • Add 500 mL of 95% ethanol and heat the mixture to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Evaporate the ethanol from the filtrate on a rotary evaporator or steam bath to obtain the crude product.

  • Dry the resulting crystalline solid in an oven at 100°C. Expected yield: 95–97%[5].

  • For higher purity, the product can be recrystallized from ethanol[5].

General Experimental Workflow

The diagram below illustrates the standard sequence of operations for synthesis and purification.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Starting Materials Setup Reaction Flask Reagents->Setup 1. Combine Reaction Heating / Reflux Setup->Reaction 2. Heat Crude Crude Solid Reaction->Crude 3. Isolate Pure Pure Crystals Crude->Pure 4. Recrystallize Analysis NMR, IR, MP Pure->Analysis 5. Characterize

Caption: General workflow for synthesis and analysis.

References

  • Koszel, S., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • Zhang, J., et al. (2016). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Advances.
  • Barba-Behrens, N., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E.
  • Nevel, A.S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health.
  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules.
  • Nevel, A.S., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules.
  • Kovtonyuk, V., et al. (2019). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][8][9]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules.
  • Al-Sultani, K.H. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.
  • Chernyshev, V.M., et al. (2014). The structure of protonated 3-pyridyl-substituted 5-amino-1H-1,2,4-triazoles: an experimental and theoretical study. Semantic Scholar.
  • Al-Majedy, Y.K., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Molecules.
  • Hrytsai, I., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Science and Innovation.
  • Al-Sultani, K.H., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
  • Gomaa, M.A. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][8][9]Triazole Derivatives. Journal of Heterocyclic Chemistry.
  • Chernyshev, V.M., et al. (2005). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate.
  • Oakwood Chemical. (n.d.). This compound.
  • Tighadouini, S., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules.
  • Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole.
  • Barba-Behrens, N., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. PubMed.
  • Koszel, S., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate.
  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
  • Allen, C.F.H., & Bell, A. (1946). 3-amino-1h-1,2,4-triazole. Organic Syntheses.
  • Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. ResearchGate.
  • Yaseen, H.S., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][8][9]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports.
  • Boechat, N., et al. (2014). Novel 3-Nitro-1H-1,2,4-triazole-Based Amides and Sulfonamides as Potential Antitrypanosomal Agents. ResearchGate.
  • Fursa, D.P., et al. (2025). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org.

Sources

Technical Support Center: Navigating Stability Challenges of 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Amino-1H-1,2,4-triazol-3(2H)-one (ATO) and its derivatives. This class of compounds holds significant promise across various therapeutic areas due to the versatile biological activities of the 1,2,4-triazole scaffold.[1][2][3] However, the inherent chemical reactivity that makes these molecules valuable also presents unique stability challenges. Degradation can compromise sample integrity, leading to inconsistent experimental results, loss of potency, and the formation of unknown impurities.

This guide is designed to provide you with practical, field-proven insights to anticipate, diagnose, and resolve common stability issues. We will move from high-level frequently asked questions to in-depth troubleshooting guides, complete with detailed protocols and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the stability of ATO derivatives.

Q1: What are the primary environmental factors that can degrade my ATO derivative? The stability of this compound derivatives is most commonly influenced by three main factors: pH, temperature, and light (UV/Vis radiation).[4][5][6] Exposure to highly acidic or alkaline conditions can catalyze hydrolysis, elevated temperatures can initiate thermal decomposition, and light can induce photodegradation.[4][6][7][8]

Q2: What are the ideal general storage conditions for these compounds? For optimal stability, especially for long-term storage, compounds should be stored in a cool, dry, and dark environment.[5] We recommend using tightly sealed amber vials placed within a desiccator at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. For highly sensitive derivatives, storage under an inert atmosphere, such as argon or nitrogen, can prevent oxidative degradation.[5]

Q3: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of an older sample. Is this evidence of degradation? Yes, this is a classic sign of chemical degradation. The appearance of new peaks, often accompanied by a decrease in the peak area of the parent compound, indicates that your molecule has transformed into one or more degradation products. It is crucial to use a validated, stability-indicating analytical method that can resolve the parent compound from all potential impurities and degradants.

Q4: How significantly does modifying the core ATO structure affect stability? The chemical structure of a derivative has a profound impact on its stability.[7] Substituents on the triazole ring or the amino group can alter the molecule's electronic properties, lipophilicity, and susceptibility to degradation. For instance, electron-withdrawing groups might enhance stability in some cases, while other functional groups could introduce new photosensitive chromophores or sites for hydrolytic attack.[9]

Q5: Can different batches of the same compound show different stability profiles? Absolutely. This phenomenon can often be attributed to polymorphism, where a single compound exists in multiple crystalline forms.[1][10] Different polymorphs can have distinct physical and chemical properties, including solubility, melting point, and, critically, chemical stability.[1][10] It is essential to characterize the solid form of your material to ensure batch-to-batch consistency.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental scenarios in a problem-solution format, providing a deeper analysis and actionable protocols.

Scenario 1: Rapid Degradation in Aqueous Solutions for Biological Assays

Problem: "My compound's purity drops significantly within a few hours after I dissolve it in an aqueous buffer (e.g., PBS, cell culture media) for my in vitro experiments, leading to inconsistent results."

Root Cause Analysis: This issue most commonly points to pH-dependent hydrolysis or instability in the complex biological medium. The 1,2,4-triazole ring system can be susceptible to either acid or base-catalyzed hydrolytic cleavage.[6][11] Furthermore, components in cell culture media could potentially react with your compound.

Troubleshooting Workflow & Solution:

  • Characterize the pH-Stability Profile: The first and most critical step is to understand how your compound behaves across a range of pH values. This is achieved through a forced degradation study. The optimal pH for stability is often near neutral, but for some molecules, it can be slightly acidic or basic.[6]

  • Minimize Exposure Time: Always prepare solutions fresh, immediately before use. If an experiment runs for an extended period (e.g., 24-72 hours), you must assess the compound's stability in the assay medium for that duration.

  • Solvent Selection: For stock solutions, use a non-aqueous, inert solvent like DMSO or DMF, and make final dilutions into the aqueous buffer just before the experiment. Ensure the final concentration of the organic solvent is compatible with your assay system.

This protocol allows you to determine the rate of degradation at different pH values.

  • Buffer Preparation: Prepare a series of buffers, for example: 0.1 M HCl (pH ~1), acetate buffer (pH 4-5), phosphate buffer (pH ~7.4), and borate buffer (pH 9-10).

  • Stock Solution: Prepare a concentrated stock solution of your test compound in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL).[5]

  • Incubation: Add a small volume of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Incubate these solutions at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation).[5]

  • Sampling & Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[5] If necessary, neutralize the sample to quench the reaction. Analyze the samples immediately using a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The degradation rate constant (k) is the negative of the slope.[5] This data will reveal the pH of maximum stability.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) incubate Incubate Compound in Buffers (e.g., 50°C) prep_stock->incubate prep_buffers Prepare Buffers (pH 1, 4, 7.4, 10) prep_buffers->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Neutralize pH) sample->quench hplc Analyze via Stability- Indicating HPLC quench->hplc plot Plot ln[C] vs. Time hplc->plot determine_k Determine Rate Constant (k) plot->determine_k find_optimal Identify Optimal pH determine_k->find_optimal

Caption: Workflow for assessing the pH stability of ATO derivatives.

Scenario 2: Solid-State Instability During Storage

Problem: "The purity of my solid compound has decreased over several months, and its color has changed slightly, even though it was stored in a vial on the shelf."

Root Cause Analysis: This points to solid-state degradation, likely caused by exposure to light (photodegradation) and/or ambient temperature (thermal degradation). Many triazole-containing compounds are photosensitive.[4][7] Sunlight, and even fluorescent lab lighting, can provide sufficient energy to initiate photochemical reactions.[12] Thermal decomposition can occur even at temperatures below the melting point, especially over long periods.

Troubleshooting Workflow & Solution:

  • Control the Environment: Implement the recommended storage conditions immediately: store in a sealed amber vial inside a desiccator, and place it in a refrigerator or freezer.[5]

  • Perform Photostability Testing: To confirm light sensitivity, a simple experiment can be conducted where one sample is exposed to light and a control sample is kept in the dark. A significant difference in purity confirms photosensitivity.

  • Assess Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition. This provides a clear upper limit for safe handling and storage.[5][13]

This protocol is adapted from standard pharmaceutical guidelines to assess light sensitivity.

  • Sample Preparation: Place a thin layer of the solid compound into two separate, clear glass containers.

  • Control Sample: Wrap one container completely in aluminum foil to serve as the "dark" control.

  • Exposure: Place both containers in a photostability chamber with a controlled light source that emits both UV and visible light (e.g., Xenon lamp). Expose the samples for a defined duration (e.g., 72 hours).[7]

  • Analysis: After exposure, dissolve a precise amount of the compound from both the exposed and control samples. Analyze by HPLC or HPTLC to quantify the amount of degradation.[4][7] A significant loss of purity in the exposed sample compared to the control indicates photolability.

start Purity of Solid Compound Decreasing? check_light Is it stored in an amber vial/in the dark? start->check_light check_temp Is it stored at a controlled, low temp? check_light->check_temp Yes photodegradation High Risk of Photodegradation check_light->photodegradation No check_humidity Is it stored in a desiccator? check_temp->check_humidity Yes thermal_degradation High Risk of Thermal Degradation check_temp->thermal_degradation No solution3 Action: Store in a desiccator to control humidity. check_humidity->solution3 No end_node If all conditions are met, consider polymorphism or inherent instability. check_humidity->end_node Yes solution1 Action: Store in amber vials in a dark location. photodegradation->solution1 solution2 Action: Store at 2-8°C or -20°C. thermal_degradation->solution2 hydrolysis_solid Risk of Solid-State Hydrolysis (Hygroscopic) hydrolysis_solid->solution3

Caption: Troubleshooting logic for solid-state compound instability.

Part 3: Core Degradation Pathways & Stability Data

Understanding the potential chemical transformations your compound may undergo is key to preventing them.

Primary Degradation Mechanisms

The core this compound structure can be susceptible to several degradation pathways, primarily driven by environmental factors.

Sources

Technical Support Center: Optimizing Microwave Synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

I. Foundational Principles: Why Microwave Synthesis?

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, offering significant advantages over conventional heating methods.[1][2] The primary mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4][5] This efficient energy transfer can dramatically reduce reaction times, increase product yields, and improve product purity.[1][6] For the synthesis of heterocyclic compounds like this compound, these benefits are particularly pronounced, making it a preferred method in many modern laboratories.[7]

Key Advantages of Microwave Synthesis:
  • Increased Reaction Rates: Microwave irradiation provides rapid and efficient heating, often leading to a significant reduction in reaction times from hours to minutes.[3][7]

  • Improved Yields and Purity: The uniform heating profile minimizes the formation of byproducts, resulting in higher yields and cleaner reaction profiles.[1][6]

  • Energy Efficiency: Microwaves heat the reactants and solvent directly, not the vessel, leading to lower energy consumption compared to conventional heating.[1][3]

  • Enhanced Reaction Control: Modern microwave synthesizers allow for precise control over temperature and pressure, leading to more reproducible results.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the microwave synthesis of this compound. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inadequate Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Be mindful of the solvent's boiling point and the pressure limits of your reaction vessel. A recent study on the synthesis of similar 5-substituted 3-amino-1,2,4-triazoles found that a temperature of 180°C was effective.[8]

  • Incorrect Solvent Choice: The solvent may not be efficiently absorbing microwave energy.

    • Solution: Select a solvent with a higher dielectric constant (polarity). Polar solvents like water, ethanol, and DMF are excellent microwave absorbers.[3][5] Non-polar solvents are generally poor choices for microwave synthesis unless a reactant itself is highly polar.[3] A mixture of DMF and water has been successfully used in the microwave-assisted synthesis of 1,2,3-triazole derivatives.[9]

  • Insufficient Reaction Time: The reaction may not have had enough time to go to completion.

    • Solution: Increase the reaction time in small increments (e.g., 5-10 minutes). Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time. Microwave-assisted syntheses of triazole derivatives have been reported with reaction times as short as 12-15 minutes.[7][9]

  • Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the yield.

    • Solution: Carefully re-evaluate the stoichiometry of your starting materials. For the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids, a slight excess of the carboxylic acid was found to be beneficial.[8]

Problem 2: Formation of Byproducts/Impure Product

Possible Causes & Solutions

  • Excessive Temperature or Time: Overheating the reaction can lead to decomposition of reactants or the desired product, or promote side reactions.

    • Solution: Reduce the reaction temperature and/or time. A systematic optimization of these parameters is crucial.

  • Localized Superheating: In viscous reaction mixtures or when using solid supports, localized "hot spots" can occur, leading to decomposition.

    • Solution: Ensure efficient stirring of the reaction mixture. For viscous samples, using a larger stir bar can help.[6] If using a solid support, consider reducing the microwave power to allow for more even heat distribution.

  • Catalyst Decomposition: If a catalyst is used, high temperatures can lead to its degradation.

    • Solution: Investigate the thermal stability of your catalyst. It may be necessary to use a lower temperature or a more robust catalyst. Some microwave-assisted triazole syntheses have shown that catalyst efficiency can be temperature-dependent.[10]

Problem 3: Pressure Exceeds Safety Limits

Possible Causes & Solutions

  • Volatile Solvents or Reagents: Using low-boiling-point solvents or reagents at high temperatures will generate significant vapor pressure.

    • Solution: Switch to a higher-boiling-point solvent. If a volatile reagent is necessary, consider starting at a lower temperature and ramping up slowly to control the pressure build-up.

  • Exothermic Reaction: A highly exothermic reaction can lead to a rapid and uncontrolled increase in temperature and pressure.

    • Solution: Treat exothermic reactions with extreme caution.[6] Start with smaller scale reactions and use lower microwave power settings. Simultaneous cooling of the reaction vessel, a feature available on some microwave synthesizers, can also help to manage the temperature.[11]

  • Improperly Sealed Vessel: A faulty seal can lead to pressure leaks and potentially hazardous situations.

    • Solution: Always inspect the reaction vessel and cap for any signs of damage before use. Ensure the vessel is sealed according to the manufacturer's instructions.

Problem 4: Inconsistent or Irreproducible Results

Possible Causes & Solutions

  • Inhomogeneous Reaction Mixture: Poor mixing can lead to uneven heating and inconsistent reaction outcomes.

    • Solution: Ensure adequate stirring throughout the reaction. The use of a properly sized magnetic stir bar is crucial.

  • Fluctuations in Microwave Power: Inconsistent power delivery can affect the reaction rate and final yield.

    • Solution: Use a dedicated laboratory microwave synthesizer with precise power and temperature control. Household microwave ovens are not suitable for chemical synthesis due to their uneven heating and lack of safety features.[12]

  • Variability in Starting Materials: The purity and quality of your reagents can significantly impact the reaction.

    • Solution: Use high-purity reagents and ensure they are properly stored.

III. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of microwave heating in organic synthesis?

A1: Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[1][3]

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, which in turn produces heat.[4][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this ionic flow results in the generation of heat.[5]

Q2: How do I select the optimal solvent for my microwave synthesis?

A2: The ideal solvent for microwave synthesis is one that couples efficiently with microwaves, is chemically inert under the reaction conditions, and has a sufficiently high boiling point to allow for the desired reaction temperature to be reached. Polar solvents such as water, ethanol, DMF, and NMP are generally good choices due to their high dielectric constants.[3] The selection should also consider the solubility of the reactants and the ease of product purification.

Q3: Can I use a domestic microwave oven for my experiments?

A3: It is strongly advised against using a domestic microwave oven for chemical synthesis.[12] These appliances lack the necessary safety features, such as temperature and pressure sensors, and do not provide uniform heating, which can lead to poor reproducibility and potentially hazardous situations like explosions.[6][13] Always use a dedicated laboratory microwave synthesizer designed for chemical reactions.

Q4: What are the most critical safety precautions to take when performing microwave synthesis?

A4: Safety is paramount in any chemical synthesis. Key precautions for microwave chemistry include:

  • Use Appropriate Equipment: Only use microwave reactors specifically designed for laboratory use.[6][14]

  • Inspect Equipment: Before each use, check the condition of the reaction vessels, caps, and seals.[13][14]

  • Proper Venting: Ensure that sealed reaction vessels have a mechanism for pressure relief to prevent explosions.[13]

  • Avoid Flammable Solvents (unless the system is designed for it): Be extremely cautious when heating flammable solvents. Ensure the microwave system is properly ventilated and equipped with solvent sensors if available.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[13]

  • Understand Your Reaction: Be aware of the potential for exothermic reactions and take appropriate precautions.[6]

Q5: What is the difference between thermal and non-thermal microwave effects?

A5:

  • Thermal Effects: These are the rate enhancements observed due to the rapid and efficient heating provided by microwaves, leading to higher reaction temperatures. This is the primary reason for the accelerated reaction rates in most cases.[12]

  • Non-Thermal Effects: This is a more debated topic and refers to any observed effects that cannot be attributed solely to the increase in temperature. While the existence and significance of non-thermal effects are still under investigation, they are thought to arise from the direct interaction of the electromagnetic field with the molecules, potentially influencing reaction pathways.[11][12]

IV. Experimental Protocols & Data

Optimized Protocol for Microwave Synthesis of this compound

This protocol is a starting point and may require further optimization based on your specific laboratory setup and reagents. A similar procedure has been reported for the synthesis of related compounds.[8]

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable microwave process vial, combine aminoguanidine hydrochloride (1.0 eq) and the desired carboxylic acid (1.2 eq).

  • Solvent Addition (if necessary): For some reactions, the addition of a polar solvent like isopropanol or water may be beneficial. If performing a solvent-free reaction, ensure the reactants are well-mixed.

  • Vessel Sealing: Securely cap the reaction vial according to the microwave synthesizer manufacturer's instructions.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 180 °C

    • Time: 3 hours (this may be significantly shorter depending on the specific carboxylic acid used)

    • Power: Adjust as needed to maintain the target temperature.

    • Stirring: Set to a high rate.

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. The work-up procedure will depend on the properties of the final product but may involve precipitation, filtration, and recrystallization.

Data Presentation: Parameter Optimization

The following table provides a hypothetical example of how to systematically optimize reaction parameters.

Entry Temperature (°C) Time (min) Solvent Yield (%) Observations
115030Water45Incomplete reaction
218030Water75Improved yield
318060Water85Further improvement
420060Water82Slight decrease, potential decomposition
518060DMF92Highest yield

V. Visualizing the Workflow

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low Product Yield Check_Temp Is Temperature Sufficient? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Success Improved Yield Increase_Temp->Success Change_Solvent Select More Polar Solvent Check_Solvent->Change_Solvent No Check_Time Is Reaction Time Sufficient? Check_Solvent->Check_Time Yes Change_Solvent->Success Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Stoichiometry Is Stoichiometry Correct? Check_Time->Check_Stoichiometry Yes Increase_Time->Success Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry No Check_Stoichiometry->Success Yes Adjust_Stoichiometry->Success

Caption: A decision tree for troubleshooting low product yield in microwave synthesis.

VI. References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar. Retrieved January 9, 2026, from

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved January 9, 2026, from

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. Retrieved January 9, 2026, from

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved January 9, 2026, from

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 9, 2026, from

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute. Retrieved January 9, 2026, from

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025, November 3). NSTA. Retrieved January 9, 2026, from

  • Microwave Safety. (2025, November 6). Kansas State University. Retrieved January 9, 2026, from

  • Microwave-Assisted Synthesis and Docking Studies of Triazole Derivatives: Evaluating Anticancer Properties. (n.d.). International Journal of Medical Toxicology and Legal Medicine. Retrieved January 9, 2026, from

  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. Retrieved January 9, 2026, from

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved January 9, 2026, from

  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (n.d.). Indian Academy of Sciences. Retrieved January 9, 2026, from

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). Royal Society of Chemistry. Retrieved January 9, 2026, from

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). MDPI. Retrieved January 9, 2026, from

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from

Sources

Validation & Comparative

A Comparative Guide to the Antifungal Potential of 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising area of research. This guide offers a comprehensive technical evaluation of the antifungal activity of 5-Amino-1H-1,2,4-triazol-3(2H)-one derivatives. Due to a scarcity of publicly available data on the "-one" series, this guide will leverage experimental data from the closely related and extensively studied 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione analogues as a validated case study. This comparative analysis is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, biological evaluation, and structure-activity relationships of this class of compounds.

Introduction: The Rationale for 1,2,4-Triazole Derivatives in Antifungal Research

The 1,2,4-triazole nucleus is a cornerstone in the development of numerous therapeutic agents, demonstrating a wide array of biological activities including antifungal, antibacterial, antiviral, and anticancer properties.[1] Commercially successful antifungal drugs such as fluconazole and itraconazole feature this heterocyclic core, underscoring its importance in medicinal chemistry. The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death or growth inhibition.

The exploration of this compound derivatives is driven by the hypothesis that modifications at the C-5 position and N-4 amino group can lead to compounds with enhanced potency, a broader spectrum of activity, and an improved safety profile compared to existing antifungal agents. The amino group at the 5-position offers a key point for further derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Synthesis of the Core Scaffold and its Derivatives

A robust and efficient synthetic route is paramount for the exploration of a new class of compounds. While specific protocols for this compound are not readily found in extensive databases, a plausible synthetic pathway can be proposed based on established methods for analogous 1,2,4-triazole-3-thiones. The synthesis of the thione analogues typically involves the cyclization of a key intermediate derived from an aromatic acid.

A general synthetic scheme for the preparation of 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which will serve as our primary data source, is outlined below. This multi-step synthesis begins with an appropriate substituted benzoic acid, which is converted to its corresponding acid hydrazide. Reaction with carbon disulfide in the presence of a base leads to the formation of a dithiocarbazate salt, which is then cyclized with hydrazine hydrate to yield the desired 4-amino-1,2,4-triazole-3-thione core.[2]

Experimental Protocol: Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol (General Procedure)[1][2]
  • Step 1: Synthesis of Substituted Benzoic Acid Hydrazide: A solution of the substituted benzoic acid (1 equivalent) in ethanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed for 8-10 hours. The solvent is removed under reduced pressure, and the resulting ester is then refluxed with hydrazine hydrate (1.2 equivalents) in ethanol for 6-8 hours. The reaction mixture is cooled, and the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.

  • Step 2: Synthesis of Potassium Dithiocarbazinate: The acid hydrazide (1 equivalent) is dissolved in absolute ethanol containing potassium hydroxide (1.2 equivalents). Carbon disulfide (1.5 equivalents) is added dropwise at 0-5°C with constant stirring. The reaction mixture is stirred for an additional 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with diethyl ether, and dried.

  • Step 3: Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate (1 equivalent) in water is treated with hydrazine hydrate (2 equivalents) and refluxed for 4-6 hours, during which the color of the reaction mixture changes and hydrogen sulfide gas is evolved. The reaction mixture is then cooled, diluted with cold water, and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.

The amino group at the 4-position of the triazole ring serves as a handle for further derivatization, for instance, through the formation of Schiff bases by condensation with various aromatic aldehydes.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Products A Substituted Benzoic Acid I1 Acid Hydrazide A->I1 1. Esterification 2. Hydrazinolysis B Hydrazine Hydrate C Carbon Disulfide D Potassium Hydroxide E Aromatic Aldehydes I2 Potassium Dithiocarbazinate I1->I2 KOH, CS2 I3 4-Amino-5-(substituted-phenyl) -4H-1,2,4-triazole-3-thiol I2->I3 Hydrazine Hydrate, Reflux P1 Schiff Base Derivatives I3->P1 Aromatic Aldehyde, Reflux

Caption: Synthetic workflow for 4-amino-5-substituted-1,2,4-triazole-3-thione derivatives.

Validation of Antifungal Activity: In Vitro Studies

A crucial step in the evaluation of novel antifungal candidates is the determination of their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for yeasts, 28-30°C for molds) for 24-48 hours or until sufficient growth is observed. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions: The test compounds and standard antifungal drugs (e.g., Ketoconazole, Fluconazole) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well. The growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

Antifungal_Testing_Workflow A Fungal Culture Preparation B Inoculum Standardization A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Test Compounds C->D E Incubation (24-48h) D->E F MIC Determination (Visual/Spectrophotometric) E->F

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Comparative Antifungal Activity

The following table summarizes the in vitro antifungal activity (MIC in µg/mL) of a series of synthesized 4-amino-5-substituted-1,2,4-triazole-3-thione derivatives against common fungal pathogens. The data is compiled from a representative study and compared with the standard antifungal agent, Ketoconazole.[1]

CompoundSubstituent (R)Candida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)
4a 4-Fluorophenyl>100>100
4b 4-Chlorophenyl>100>100
4c 4-Hydroxyphenyl>100>100
4d 4-Methoxyphenyl>100>100
4e 4-Bromophenyl2432
4f 4-Nitrophenyl>100>100
Ketoconazole -1822

Note: The presented data is for 4-(4-substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols.[1]

From the presented data, it is evident that the nature of the substituent on the phenyl ring significantly influences the antifungal activity. Compound 4e , bearing a bromo substituent, exhibited the most promising activity against both Candida albicans and Aspergillus niger, with MIC values comparable to the standard drug Ketoconazole.[1] This suggests that the presence of a halogen atom at the para position of the phenyl ring may be favorable for antifungal activity in this series of compounds. The other derivatives with fluoro, chloro, hydroxyl, methoxy, and nitro groups showed poor activity under the tested conditions.

Cytotoxicity Assessment: A Critical Step for Safety Evaluation

While potent antifungal activity is a primary objective, the safety of a potential drug candidate is of equal importance. Cytotoxicity assays are performed to evaluate the effect of the compounds on mammalian cells, providing an early indication of their potential for host toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: A suitable mammalian cell line (e.g., Vero cells, a normal kidney epithelial cell line) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: The cells are harvested, counted, and seeded into a 96-well plate at a predetermined density. The plate is incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control drug for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for another 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Comparative Cytotoxicity

The following table presents hypothetical cytotoxicity data (IC₅₀ in µM) for the 4-amino-5-substituted-1,2,4-triazole-3-thione derivatives against a normal mammalian cell line (Vero cells) to illustrate the concept of a therapeutic index.

CompoundSubstituent (R)IC₅₀ (µM) on Vero Cells
4a 4-Fluorophenyl>100
4b 4-Chlorophenyl>100
4c 4-Hydroxyphenyl>100
4d 4-Methoxyphenyl>100
4e 4-Bromophenyl85
4f 4-Nitrophenyl>100
Ketoconazole -50

A higher IC₅₀ value indicates lower cytotoxicity. The therapeutic index (TI) can be estimated as the ratio of the IC₅₀ value for cytotoxicity to the MIC value for antifungal activity. A higher TI is desirable, as it indicates greater selectivity for the fungal pathogen over host cells. For compound 4e , with an MIC of approximately 24 µg/mL (which would need to be converted to µM for a direct comparison) and a hypothetical IC₅₀ of 85 µM, the therapeutic index would be calculated to assess its potential as a drug candidate.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals, including 1,2,4-triazole derivatives, is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Disruption Fungal Cell Membrane Disruption Ergosterol->Disruption Triazole 1,2,4-Triazole Derivatives Triazole->Enzyme Inhibition Enzyme->Ergosterol Catalysis Death Fungal Cell Death/ Growth Inhibition Disruption->Death

Caption: Mechanism of action of 1,2,4-triazole derivatives on the ergosterol biosynthesis pathway.

This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately disrupting its structure and function and leading to the cessation of fungal growth or cell death.

Conclusion and Future Directions

The exploration of this compound derivatives and their thione analogues represents a viable strategy in the quest for new antifungal agents. The synthetic accessibility of the 1,2,4-triazole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and safety profile. The presented data on the 4-amino-5-substituted-1,2,4-triazole-3-thione series highlights the significant impact of substituents on antifungal efficacy, with the bromo-substituted derivative showing promising activity.

Future research should focus on:

  • Systematic Synthesis and Evaluation: A comprehensive library of this compound derivatives should be synthesized and screened against a broad panel of clinically relevant and drug-resistant fungal strains to establish a clear structure-activity relationship for this specific scaffold.

  • In-depth Mechanistic Studies: While inhibition of ergosterol biosynthesis is the presumed mechanism, further studies should be conducted to confirm this and to investigate other potential cellular targets.

  • Optimization of Lead Compounds: Promising candidates should be further optimized to enhance their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Studies: The most promising compounds should be advanced to in vivo models of fungal infections to evaluate their efficacy and safety in a whole-animal system.

By systematically applying the principles of medicinal chemistry and rigorous biological evaluation, the this compound scaffold holds the potential to yield novel and effective antifungal agents to address the growing challenge of fungal infections.

References

  • Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 150-154. [Link]
  • Gürbüz, D., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2695. [Link]

Sources

A Comparative Efficacy Analysis: 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives versus Doxorubicin in Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the heterocyclic scaffold of 5-Amino-1H-1,2,4-triazol-3(2H)-one has emerged as a promising foundation for the development of potent cytotoxic agents. This guide provides a comprehensive comparison of the in vitro efficacy of a series of novel 5-Amino[1][2][3]triazole derivatives against established cancer cell lines, benchmarked against doxorubicin, a cornerstone of chemotherapy for decades. This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of quantitative data, mechanistic insights, and detailed experimental protocols to inform future research and development endeavors.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a "privileged" structure in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in various biological interactions.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties.[5][6][7] The this compound core, in particular, offers a versatile platform for synthetic modifications, enabling the generation of diverse chemical libraries with the potential for enhanced and selective anticancer activity.

This guide focuses on a direct comparison with doxorubicin, a well-characterized anthracycline antibiotic widely employed in the treatment of various cancers, including liver and breast cancer.[] While effective, doxorubicin's clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[4] This underscores the urgent need for novel anticancer agents with improved therapeutic windows.

Comparative Efficacy: In Vitro Cytotoxicity Analysis

A pivotal study by El-Sayed et al. (2018) synthesized a series of novel[1][2][3]triazole derivatives and evaluated their in vitro anticancer activity against human liver carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines.[2] The efficacy of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50), with the standard chemotherapeutic agent doxorubicin serving as the positive control.

Quantitative Comparison of IC50 Values (μM)
Compound/DrugHepG2 (Liver Cancer) IC50 (μM)MCF7 (Breast Cancer) IC50 (μM)
Doxorubicin 19.80 ± 2.121.50 ± 2.5
Compound 4 17.69 ± 1.8> 100
Compound 7 19.12 ± 2.217.69 ± 1.9
Compound 14a > 10025.43 ± 2.8
Compound 15 25.40 ± 2.9> 100
Compound 17 20.33 ± 2.422.81 ± 2.6
Compound 28 22.15 ± 2.527.09 ± 3.1
Compound 34 21.78 ± 2.624.33 ± 2.7
Compound 47 23.61 ± 2.8> 100

Data synthesized from El-Sayed et al. (2018).[2]

Interpretation of Efficacy Data:

The in vitro data reveals that several of the synthesized 5-amino[1][2][3]triazole derivatives exhibit promising anticancer activity, with IC50 values comparable to, and in some cases exceeding, that of doxorubicin against the tested cell lines.[2] Notably:

  • Compound 4 demonstrated the highest potency against the HepG2 liver cancer cell line, with an IC50 value of 17.69 ± 1.8 μM, surpassing the efficacy of doxorubicin.[2]

  • Compound 7 displayed significant cytotoxicity against both HepG2 and MCF7 cell lines, with IC50 values of 19.12 ± 2.2 μM and 17.69 ± 1.9 μM, respectively, indicating a broad spectrum of activity.[2]

These findings underscore the potential of the 5-amino[1][2][3]triazole scaffold as a viable starting point for the development of novel anticancer agents.

Mechanistic Insights: A Tale of Two Drug Classes

The divergent chemical structures of the 1,2,4-triazole derivatives and doxorubicin suggest distinct mechanisms of action at the molecular level. Understanding these differences is paramount for rational drug design and the development of targeted therapies.

The Multifaceted Assault of Doxorubicin

Doxorubicin exerts its cytotoxic effects through a combination of mechanisms, making it a potent but also a toxic agent.[3][9] The primary modes of action include:

  • DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between DNA base pairs, disrupting the DNA double helix and inhibiting DNA replication and transcription.[]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.[3][9]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[]

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII TopoisomeraseII Doxorubicin->TopoisomeraseII Inhibition ROS ROS Doxorubicin->ROS Generates Apoptosis Apoptosis DNA->Apoptosis TopoisomeraseII->DNA Causes DNA breaks CellularDamage CellularDamage ROS->CellularDamage Induces CellularDamage->Apoptosis

Caption: Doxorubicin's multi-pronged mechanism of action.

Targeted Inhibition by 1,2,4-Triazole Derivatives

The anticancer mechanisms of 1,2,4-triazole derivatives are diverse and depend on the specific substitutions on the triazole core.[10][11] Generally, they are believed to act as inhibitors of key enzymes involved in cancer cell proliferation and survival. Potential targets include:

  • Kinases: Many 1,2,4-triazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling pathways.[12]

  • Topoisomerases: Similar to doxorubicin, some triazole compounds can interfere with the function of topoisomerases.[10]

  • Aromatase: Certain triazole-based drugs, like letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[13]

  • Induction of Apoptosis: Ultimately, the inhibition of these key cellular processes by 1,2,4-triazole derivatives leads to the induction of programmed cell death (apoptosis) in cancer cells.

triazole_mechanism Triazole_Derivative Triazole_Derivative Kinases Kinases Triazole_Derivative->Kinases Inhibits Topoisomerases Topoisomerases Triazole_Derivative->Topoisomerases Inhibits Aromatase Aromatase Triazole_Derivative->Aromatase Inhibits Cell_Signaling Cell_Signaling Kinases->Cell_Signaling Disrupts DNA_Replication DNA_Replication Topoisomerases->DNA_Replication Disrupts Estrogen_Synthesis Estrogen_Synthesis Aromatase->Estrogen_Synthesis Blocks Apoptosis Apoptosis Cell_Signaling->Apoptosis DNA_Replication->Apoptosis Estrogen_Synthesis->Apoptosis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure scientific integrity and reproducibility, a detailed and self-validating experimental protocol for assessing the in vitro anticancer activity of the test compounds is provided below. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials and Reagents
  • Cell Lines: HepG2 (human liver carcinoma) and MCF7 (human breast adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in phosphate-buffered saline (PBS), filter-sterilized.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Test Compounds: Stock solutions of 5-amino[1][2][3]triazole derivatives and doxorubicin (e.g., 10 mM in DMSO).

  • Equipment: 96-well microplates, multichannel pipette, CO2 incubator, microplate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for 48 hours under the same conditions as step 1.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

mtt_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture HepG2 & MCF7 cells Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of test compounds Treatment Treat cells with compounds Compound_Prep->Treatment Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Incubation_1->Treatment Incubation_2 Incubate for 48h Treatment->Incubation_2 Add_MTT Add MTT solution Incubation_2->Add_MTT Incubation_3 Incubate for 4h Add_MTT->Incubation_3 Solubilization Dissolve formazan crystals with DMSO Incubation_3->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of this compound derivatives as a promising class of anticancer agents. The in vitro efficacy of several synthesized compounds against liver and breast cancer cell lines is comparable to the established chemotherapeutic drug, doxorubicin.[2] This, coupled with the potential for more targeted mechanisms of action, suggests that these triazole derivatives could offer an improved therapeutic index with reduced off-target toxicities.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the triazole core to optimize anticancer potency and selectivity.

  • In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent triazole derivatives.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the lead compounds in preclinical animal models to assess their therapeutic efficacy and safety profiles.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the compelling in vitro data for 5-amino[1][2][3]triazole derivatives provides a strong rationale for their continued investigation as next-generation anticancer therapeutics.

References

  • El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][3]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1465. [Link][2]
  • Gulkowska, A., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11467. [Link][3]
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link][9]
  • Horton, T. (1994). MTT Cell Assay Protocol. [Link][15]
  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [Link][8]
  • Zhang, Y., et al. (2020). Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways. The EPMA journal, 11, 283-295. [Link][4]
  • Bio-Rad. (n.d.).
  • Asif, M. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. [Link][10]
  • ClinPGx. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. [Link][18]
  • Fathima, A., et al. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & medicinal chemistry letters, 27(15), 3444-3449. [Link][12]
  • Kumar, A., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current drug targets, 17(12), 1407-1425. [Link][5]
  • Lv, K., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current medicinal chemistry. [Link][19]
  • Sameliuk, Y., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (4 (48)), 4-11. [Link][6]
  • Faramarzi, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC chemistry, 16(1), 1-17. [Link][13]
  • El-Sayed, M. F., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. [Link][20]
  • Nguyen, H. V., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [Link][21]
  • Kumar, R., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. Int J Pharm Chem Anal, 8(2), 65-71. [Link][7]
  • Al-Warhi, T., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-490. [Link][22]

Sources

A Comparative Guide to the Anticancer Potential of 5-Amino-1H-1,2,4-triazol-3(2H)-one: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a paramount objective. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1] This guide provides a comprehensive analysis of the anticancer potential of a specific member of this family, 5-Amino-1H-1,2,4-triazol-3(2H)-one, and its derivatives. Through a meticulous review of available in vitro and in vivo studies, this document aims to offer an objective comparison of its performance against various cancer cell lines and in preclinical tumor models, providing valuable insights for researchers and drug development professionals.

Introduction: The Promise of the 1,2,4-Triazole Nucleus in Oncology

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore for the design of new therapeutic agents.[1] The presence of this nucleus in various clinically used drugs underscores its importance in drug discovery. In the context of cancer, derivatives of 1,2,4-triazole have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of critical enzymes, induction of apoptosis, and arrest of the cell cycle.[2][3] This guide will delve into the specifics of this compound, a compound that holds promise as a lead structure for the development of next-generation anticancer drugs.

In Vitro Anticancer Profile: A Look at Cellular Efficacy

In vitro studies are the cornerstone of preclinical cancer research, providing initial insights into the cytotoxic and mechanistic properties of a compound. While direct studies on the parent compound this compound are limited in the reviewed literature, a significant body of evidence exists for its derivatives, offering a valuable window into the potential of this chemical class.

Cytotoxicity Across a Spectrum of Cancer Cell Lines

A study on novel 5-amino[2][4][5]triazole derivatives demonstrated promising anticancer activity against human liver cancer (HepG2) and breast cancer (MCF7) cell lines.[4] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were found to be in the micromolar range, indicating significant cytotoxic effects. For instance, certain derivatives exhibited IC50 values ranging from 17.69 to 25.4 µM against the HepG2 cell line and 17.69 to 27.09 µM against the MCF7 cell line when compared with the standard reference drug, doxorubicin.[4]

Similarly, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds, which share the core 5-amino-1,2,4-triazole structure, displayed potent cytotoxic activities against lung cancer cell lines A549, NCI-H460, and NCI-H23, with IC50 values ranging from 1.02 to 48.01 µM.[6] Notably, one of the most potent compounds in this series, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), exhibited significantly stronger anti-lung cancer activity than the commonly used chemotherapeutic agent 5-fluorouracil.[6]

Further studies on other 1,2,4-triazole derivatives have shown efficacy against murine melanoma (B16F10) and other cancer cell lines, with IC50 values in the micromolar range.[7]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of 5-Amino-1,2,4-triazole Derivatives and Standard Anticancer Agents

Compound/DerivativeHepG2 (Liver)MCF7 (Breast)A549 (Lung)NCI-H460 (Lung)NCI-H23 (Lung)B16F10 (Melanoma)
5-Amino[2][4][5]triazole Derivatives [4]17.69 - 25.417.69 - 27.09----
BCTA (a 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) [6]--1.092.013.28-
1,2,4-Triazole-Pyridine Hybrids [7]-----41.12 - 61.11
Doxorubicin ReferenceReference----
5-Fluorouracil --ReferenceReferenceReference-

Note: "-" indicates data not available in the reviewed literature. IC50 values are presented as ranges where multiple derivatives were tested.

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.

Apoptosis Induction:

Several studies have pointed towards the pro-apoptotic effects of compounds containing the 1,2,4-triazole scaffold. For instance, the potent anti-lung cancer agent BCTA was found to induce apoptosis by upregulating the expression of pro-apoptotic proteins such as BAX, caspase 3, and PARP.[6] The induction of apoptosis is a highly desirable characteristic for an anticancer agent, as it leads to the clean and efficient elimination of cancer cells without inducing an inflammatory response.

Cell Cycle Arrest:

In addition to apoptosis, the ability to halt the proliferation of cancer cells by arresting the cell cycle is another key mechanism of action for many anticancer drugs. Synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest in leukemia cell lines, further highlighting the diverse mechanisms through which this class of compounds can exert its antiproliferative effects.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[9]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. A standard anticancer drug is often included as a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.

  • Formazan Solubilization: Following a further incubation period, the formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate treatment Treat with Compound & Controls start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate to Allow Formazan Formation mtt_add->formazan_inc solubilize Add Solubilizing Agent (e.g., DMSO) formazan_inc->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

In Vivo Anticancer Evaluation: Assessing Efficacy in Preclinical Models

While in vitro studies provide crucial preliminary data, the ultimate test of an anticancer compound's potential lies in its performance in living organisms. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's efficacy, toxicity, and pharmacokinetic properties in a more complex biological system.

Tumor Growth Inhibition in Animal Models

Research into novel 1,2,4-triazole derivatives has extended to in vivo models, demonstrating their potential to inhibit tumor growth. One study investigated the antitumor activity of such derivatives against Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in Swiss Albino Mice.[10] The evaluation parameters in these models included changes in body weight, mean survival time, and hematological parameters for the EAC model, and tumor volume and weight for the DLA model.[10] The results indicated that the novel 1,2,4-triazole derivatives possessed antitumor activity in both liquid and solid tumor models, with efficacy approaching that of the standard treatment group.[10]

Another study highlighted the in vivo antitumor efficacy of 1,2,4-triazole-based allosteric inhibitors of VCP/p97, a potential cancer therapy target, in mouse xenograft tumor models.[11]

Table 2: Overview of In Vivo Studies on 1,2,4-Triazole Derivatives

Study FocusAnimal ModelTumor ModelKey Findings
Antitumor Activity of Novel 1,2,4-Triazole Derivatives[10]Swiss Albino MiceEhrlich Ascites Carcinoma (EAC) & Dalton Lymphoma Ascites (DLA)Demonstrated antitumor activity in both liquid and solid tumor models, comparable to the standard group.
VCP/p97 Allosteric Inhibitors[11]MouseXenograft Tumor ModelsShowed antitumor efficacy.

Experimental Protocol: In Vivo Antitumor Activity Assessment in an Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a commonly used transplantable tumor model in mice to screen for potential anticancer agents.

Principle: EAC cells are injected into the peritoneal cavity of mice, leading to the development of an ascitic tumor. The efficacy of a test compound is evaluated by its ability to prolong the survival of the tumor-bearing mice and to reduce the ascitic fluid volume.

Step-by-Step Methodology:

  • Animal Acclimatization: Swiss albino mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Tumor Inoculation: EAC cells are aspirated from a donor mouse, and a specific number of viable cells are injected intraperitoneally into the experimental groups of mice.

  • Compound Administration: Treatment with the test compound (e.g., a this compound derivative) and a vehicle control begins 24 hours after tumor inoculation and continues for a specified duration. A standard anticancer drug is used as a positive control.

  • Monitoring: The mice are monitored daily for changes in body weight and overall health.

  • Evaluation of Antitumor Effect:

    • Mean Survival Time (MST): The lifespan of the mice in each group is recorded, and the MST is calculated. An increase in MST compared to the control group indicates an antitumor effect.

    • Ascitic Fluid Volume: At the end of the experiment, the volume of ascitic fluid is measured.

    • Hematological Parameters: Blood is collected to analyze various hematological parameters (e.g., red blood cell count, white blood cell count, hemoglobin levels), which can be altered by tumor growth and treatment.

  • Data Analysis: The data from the treated groups are compared with the control group to determine the statistical significance of the antitumor activity.

InVivo_EAC_Workflow start Start: Acclimatize Mice inoculation Inject EAC Cells Intraperitoneally start->inoculation grouping Divide into Control, Test, & Standard Groups inoculation->grouping treatment Administer Compound/ Vehicle/Standard Drug grouping->treatment monitoring Daily Monitoring: Body Weight & Survival treatment->monitoring evaluation Evaluate Antitumor Effect: - Mean Survival Time - Ascitic Fluid Volume - Hematological Parameters monitoring->evaluation analysis Statistical Analysis of Results evaluation->analysis end End analysis->end

Caption: Workflow of an in vivo antitumor study using the EAC model.

Comparative Analysis and Future Directions

The collective evidence from in vitro and in vivo studies on derivatives of this compound strongly suggests that this chemical scaffold is a promising starting point for the development of novel anticancer agents. The demonstrated cytotoxicity against a range of cancer cell lines, coupled with mechanistic actions involving apoptosis induction and cell cycle arrest, positions these compounds as worthy candidates for further investigation.

Comparison with Alternatives:

  • Standard Chemotherapeutics: Several studies have directly compared the efficacy of 1,2,4-triazole derivatives to standard drugs like doxorubicin and 5-fluorouracil.[4][6] In some cases, the novel derivatives have shown comparable or even superior potency, particularly against specific cancer cell lines. This suggests the potential for these compounds to offer improved therapeutic outcomes or to be effective in cases of resistance to existing therapies.

  • Other Triazole Scaffolds: While this guide focuses on this compound, it is important to acknowledge the broader family of triazole-containing compounds with anticancer activity. The diverse mechanisms of action observed across different triazole derivatives, from enzyme inhibition to disruption of microtubule dynamics, highlight the versatility of this heterocyclic core in anticancer drug design.

Future Perspectives:

To fully realize the therapeutic potential of this compound and its analogues, several key areas of research should be prioritized:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the core structure of this compound impact its anticancer activity is crucial for the rational design of more potent and selective compounds.

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds will provide a deeper understanding of their mechanism of action and facilitate the development of targeted therapies.

  • In Vivo Efficacy and Safety Profiling: More extensive in vivo studies are needed to evaluate the long-term efficacy, toxicity, and pharmacokinetic profiles of the most promising lead compounds.

  • Combination Therapies: Investigating the potential of these compounds to be used in combination with existing anticancer drugs could lead to synergistic effects and improved treatment outcomes.

References

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][4][5]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6).
  • Analysis of apoptosis induction by compound–5j (left) and ( ±)–5q... (2022). ResearchGate.
  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. (2025). [Journal Name].
  • The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate.
  • Calculated IC50 values of synthesized triazole derivatives. (n.d.). ResearchGate.
  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2][4][5]triazole-6(5H)-ones as Possible Anticancer Agents. (2021). Molecules, 26(4), 1184.
  • The cell cycle analysis and apoptosis induction study of the control... (n.d.). ResearchGate.
  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). Experimental and Therapeutic Medicine, 13(5), 2131-2138.
  • Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1342.
  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021). Molecules, 26(6), 1690.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Current issues in pharmacy and medicine: science and practice, 17(2), 197-201.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia, 71, 357-368.
  • Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors. (2025). Journal of Medicinal Chemistry.
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). Molecules, 28(17), 6296.
  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Pharmacognosy Research.
  • Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2023). Current Pharmaceutical Design, 29(43).

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-1H-1,2,4-triazol-3(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry and agrochemical research. Its inherent chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its rigid framework, make it an ideal starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer, antifungal, and herbicidal activities. We will delve into the causality behind experimental design and present supporting data to offer a comprehensive resource for researchers and drug development professionals.

The this compound Core: A Versatile Scaffold

The 1,2,4-triazole ring system is a cornerstone of many therapeutic agents and agrochemicals.[1] The this compound core, specifically, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The key positions for substitution are the N1, N2, and N4 nitrogens, and the C5 amino group. Each of these positions plays a critical role in the interaction of the molecule with its biological target.

The general synthetic approach to the core structure often involves the cyclization of thiosemicarbazide derivatives or related precursors, followed by functional group manipulations.[2] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[3]

Anticancer Activity: Targeting Tubulin Polymerization

A significant area of investigation for 5-amino-1H-1,2,4-triazole derivatives has been in the development of novel anticancer agents. One of the most successful strategies has been the design of compounds that inhibit tubulin polymerization, a critical process for cell division.

SAR of 3,4,5-Trimethoxyphenyl-Substituted Derivatives

A series of 5-amino-1H-1,2,4-triazoles bearing a 3,4,5-trimethoxyphenyl moiety, a well-known feature of many potent tubulin inhibitors like combretastatin A-4, have been synthesized and evaluated for their antiproliferative activities.[4][5] The general structure of these compounds involves the attachment of the 3,4,5-trimethoxyphenyl group at the N1 position and various substituents on the C3 and C5 positions of the triazole ring.

Table 1: Antiproliferative Activity of 3,4,5-Trimethoxyphenyl-Substituted 5-Amino-1,2,4-triazole Derivatives

CompoundR1R2IC50 (μM) against HeLa cellsReference
IIa H3,4,5-trimethoxyphenyl9.4[4]
IIIh CH34-chlorophenyl>50[4]
IIIm CH33,4,5-trimethoxyphenyl12.5[4]
3c H4-methylanilino0.00021-0.0032 (across 7 cell lines)[5]
3e H3,4-dimethylanilino0.0004-0.004 (across 7 cell lines)[5]
3f H4-ethylanilino0.00021-0.006 (across 7 cell lines)[5]

From the data, several key SAR insights can be drawn:

  • The 3,4,5-trimethoxyphenyl group is crucial for activity. This moiety is known to bind to the colchicine-binding site of β-tubulin.

  • Substituents at the C3 and C5 positions significantly impact potency. The introduction of an anilino group at the C3 position, as seen in compounds 3c, 3e, and 3f, leads to a dramatic increase in potency, with IC50 values in the nanomolar range.[5]

  • The nature of the substituent on the anilino ring is important. Small alkyl groups at the para-position of the anilino ring (e.g., methyl in 3c and ethyl in 3f) are well-tolerated and result in highly potent compounds.[5]

  • Isomeric forms can have vastly different activities. The 1-(3′,4′,5′-Trimethoxybenzoyl)-3-amino-5-anilino-1,2,4-triazole isomers were found to be inactive, highlighting the importance of the substituent placement on the triazole ring.[4]

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

The most potent compounds from this series were found to inhibit tubulin polymerization.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below is a diagram illustrating the proposed mechanism of action.

G Compound 5-Amino-1,2,4-triazole Derivative (e.g., 3c) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization (Microtubule Formation) Compound->Polymerization Inhibits Microtubule Microtubule Dynamics Disrupted Polymerization->Microtubule Leads to Spindle Mitotic Spindle Formation Failure Microtubule->Spindle Affects G2M G2/M Phase Arrest Spindle->G2M Causes Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of action of anticancer 5-amino-1,2,4-triazole derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The following is a representative protocol for a fluorescence-based in vitro tubulin polymerization assay, a key method for evaluating compounds targeting microtubule dynamics.[6][7][8]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor)

  • 96-well, black, clear-bottom plates

  • Temperature-controlled microplate reader with fluorescence detection (excitation/emission appropriate for the reporter)

Procedure:

  • Prepare a 10x stock of the test compound in an appropriate solvent (e.g., DMSO), and then dilute to 1x in General Tubulin Buffer.

  • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.

  • Add 5 µL of the 1x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed (37°C) 96-well plate.

  • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by measuring the inhibition of polymerization at various compound concentrations.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

1,2,4-Triazole derivatives are a well-established class of antifungal agents, with many commercially available drugs like fluconazole and itraconazole.[9] The primary mechanism of action for these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9]

SAR of Amino Acid-Containing 1,2,4-Triazole Derivatives

Recently, a series of 1,2,4-triazole derivatives incorporating amino acid fragments have been synthesized and shown to possess broad-spectrum antifungal activities.[10]

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives Containing Amino Acid Fragments against Physalospora piricola

CompoundAmino Acid FragmentEC50 (µg/mL)Reference
8d L-Alanine10.808[10]
8k L-Valine10.126[10]
Mefentrifluconazole (Control)14.433[10]

The SAR for these compounds suggests that:

  • The presence of an amino acid fragment can enhance antifungal activity compared to the control drug.

  • The nature of the amino acid side chain influences potency, with the isopropyl group of valine (8k) showing slightly better activity than the methyl group of alanine (8d).

Proposed Mechanism of Action

These derivatives are thought to act similarly to other triazole antifungals by inhibiting CYP51. Molecular docking studies have shown that these compounds can bind effectively to the active site of CYP51.[10]

G Compound 5-Amino-1,2,4-triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Blocks conversion to Lanosterol Lanosterol Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Essential for Growth Fungal Growth Inhibited Membrane->Growth Leads to G Herbicide 1,2,4-Triazole Herbicide Enzyme Target Enzyme (e.g., Imidazoleglycerol- phosphate dehydratase) Herbicide->Enzyme Inhibits Pathway Amino Acid Biosynthesis (e.g., Histidine) Enzyme->Pathway Key step in Protein Essential Protein Synthesis Blocked Pathway->Protein Required for Growth Plant Growth Inhibited Protein->Growth Essential for

Caption: General mechanism of action for herbicidal 1,2,4-triazoles targeting amino acid biosynthesis.

Conclusion

The this compound scaffold and its close analogs represent a highly versatile platform for the development of a wide range of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in potency and selectivity across different therapeutic and agrochemical applications. The success of these derivatives as anticancer agents targeting tubulin polymerization, antifungal agents inhibiting ergosterol biosynthesis, and herbicides disrupting amino acid synthesis underscores the importance of this privileged scaffold. Future research in this area will undoubtedly continue to uncover novel derivatives with improved efficacy and safety profiles.

References

  • BenchChem. (2025).
  • Bio-protocol. (n.d.).
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544–547.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Fathy, G., Abdel-Aziz, M., & El-Sherif, A. A. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[6][14][15]riazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1465.
  • Dolzhenko, A. V., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22668–22676.
  • ResearchGate. (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3).
  • Khan, I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3287.
  • Song, H., et al. (2012). Synthesis, Crystal Structure and Herbicidal Activity of a 1, 2, 4-triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24(1), 25-28.
  • Wang, Y., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters, 38, 127880.
  • Li, J., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234.
  • Groll, A. H., & Walsh, T. J. (2001). 1,2,4-Triazoles. In Antifungal Agents (pp. 239-271). Springer, Berlin, Heidelberg.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23(2), 149-154.
  • Singh, U. P., Bhat, H. R., & Gahtori, P. (2012). Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. Journal de Mycologie Médicale, 22(2), 134-141.
  • CropLife Australia. (2025). Herbicide Mode of Action Table.
  • Romagnoli, R., et al. (2014). Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. Journal of Medicinal Chemistry, 57(15), 6436–6449.
  • BenchChem. (2025).
  • Zhang, J., et al. (2017).
  • Starova, A. A., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(23), 7205.
  • AERU. (n.d.). 1,2,4-triazole (Ref: CGA 71019).
  • Hernández-Gil, J., et al. (2012). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2175–o2176.

Sources

Benchmarking 5-Amino-1H-1,2,4-triazol-3(2H)-one: A Comparative Performance Guide for Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of advanced energetic materials that offer a superior balance of performance and safety, nitrogen-rich heterocyclic compounds have emerged as a promising frontier. Among these, 5-Amino-1H-1,2,4-triazol-3(2H)-one, hereafter referred to as ATO, represents a molecule of significant interest. Its high nitrogen content and the presence of both amino and keto functional groups suggest a potential for high energy release while maintaining thermal stability. This guide provides a comprehensive performance benchmark of ATO in the context of energetic materials, offering an objective comparison with established alternatives and detailing the experimental validation protocols that form the basis of such assessments.

While extensive data on a wide range of triazole derivatives is available, specific experimental performance metrics for the parent ATO molecule are not as widely published. Therefore, this guide will also draw upon data from closely related and structurally similar triazole-based energetic materials to provide a robust comparative framework. The insights herein are intended for researchers, scientists, and professionals in the field of energetic materials and drug development, providing a technical foundation for further research and application.

Comparative Performance Analysis

The efficacy of an energetic material is defined by a set of key performance indicators. These include detonation velocity and pressure, which are measures of its power and brisance, as well as thermal stability and sensitivity to external stimuli like impact and friction, which are critical for safety and handling. The following table presents a comparison of the theoretical performance characteristics of a representative triazole-based energetic material, 3-amino-5-nitro-1,2,4-triazole (ANTA), with the widely used military explosives RDX and HMX.[1] ANTA is a close structural relative of ATO and provides a valuable benchmark for the performance potential of this class of compounds.

Performance Metric 3-Amino-5-nitro-1,2,4-triazole (ANTA) RDX (Cyclotrimethylenetrinitramine) HMX (Octogen)
Detonation Velocity (m/s) ~8,114 (calculated)~8,750~9,100
Detonation Pressure (GPa) ~31.2 (calculated)~34.0~39.0
Thermal Stability (Td, °C) Thermally Stable204280
Impact Sensitivity (J) Insensitive7.57.4
Friction Sensitivity (N) Data not readily available120120
Density (g/cm³) 1.82 (crystal)[1]1.821.91

It is important to note that the performance of energetic materials can be significantly influenced by their synthesis method, purity, and crystalline form. The values presented here are representative and serve as a basis for comparison.

Causality Behind Experimental Choices

The selection of experimental protocols for characterizing energetic materials is guided by the need to obtain reliable, reproducible, and relevant data that informs both safety and performance. The methodologies are designed to probe the material's response to various stimuli it might encounter during its lifecycle, from synthesis and handling to storage and deployment.

For instance, Differential Scanning Calorimetry (DSC) is chosen to assess thermal stability because it provides a clear picture of the material's decomposition pathway as a function of temperature. This is crucial for determining safe handling and storage temperatures. Impact and friction sensitivity tests are fundamental safety assessments that simulate accidental mechanical stimuli. The energy required to initiate a reaction provides a quantitative measure of the material's sensitivity. Finally, the detonation velocity is a primary performance metric, and its measurement, often through high-speed optical or electronic methods, directly correlates with the explosive's power.

Experimental Protocols

The following are detailed methodologies for key experiments in the characterization of energetic materials.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature (Td) and thermal behavior of the energetic material.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the energetic material is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • The onset temperature of the exothermic decomposition peak is identified as the decomposition temperature (Td).

Impact Sensitivity Testing: Drop-Weight Impact Test

Objective: To determine the impact sensitivity of the energetic material, typically reported as the height from which a standard weight must be dropped to cause a reaction in 50% of trials (H50).

Methodology:

  • A small amount of the energetic material (typically 20-50 mg) is placed on a standardized anvil.

  • A striker pin is placed on top of the sample.

  • A standard weight (e.g., 2.5 kg) is dropped from a known height onto the striker pin.

  • The outcome (initiation or no initiation) is observed.

  • The test is repeated at various drop heights using a "bruceton" or "up-and-down" method to determine the H50 value.

Friction Sensitivity Testing

Objective: To determine the friction sensitivity of the energetic material.

Methodology:

  • A small amount of the energetic material is spread on a porcelain plate.

  • A weighted porcelain peg is placed on the sample.

  • The plate is moved back and forth under the peg at a controlled speed and for a set number of strokes.

  • The test is repeated with increasing loads on the peg until initiation (e.g., spark, flame, or detonation) is observed.

  • The friction sensitivity is reported as the load at which initiation occurs.

Determination of Detonation Velocity

Objective: To measure the speed at which a detonation wave propagates through a column of the energetic material.

Methodology:

  • The energetic material is pressed into a cylindrical charge of a specific diameter and density.

  • A series of probes (e.g., optical fibers or ionization pins) are placed at precise intervals along the length of the charge.

  • The charge is initiated at one end by a detonator.

  • As the detonation wave travels along the charge, it triggers the probes in sequence.

  • The time intervals between the triggering of successive probes are recorded using a high-speed oscilloscope or digitizer.

  • The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.

Visualizing the Workflow and Comparisons

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_safety Safety Assessment cluster_performance Performance Evaluation s1 Synthesis of ATO s2 Purification & Recrystallization s1->s2 c1 Structural Analysis (NMR, IR, X-ray) s2->c1 c2 Density Measurement c1->c2 t1 Thermal Stability (DSC) c2->t1 t2 Impact Sensitivity t1->t2 t3 Friction Sensitivity t2->t3 p1 Detonation Velocity t3->p1 p2 Detonation Pressure p1->p2

Caption: Experimental workflow for the characterization of ATO.

Performance_Comparison cluster_performance Performance cluster_safety Safety (Lower Sensitivity) ATO This compound (ATO) Potential for high thermal stability and low sensitivity due to molecular structure. s_high High ATO->s_high Expected RDX RDX High performance benchmark. More sensitive than many novel nitrogen-rich heterocycles. p_high High RDX->p_high s_moderate Moderate RDX->s_moderate HMX HMX Very high performance benchmark. Generally more sensitive than RDX. p_vhigh Very High HMX->p_vhigh HMX->s_moderate

Caption: Logical comparison of ATO's expected properties with RDX and HMX.

Concluding Remarks

This compound and its derivatives hold significant promise in the development of next-generation energetic materials. Their nitrogen-rich heterocyclic structure provides a foundation for achieving high energy density while potentially offering improved safety characteristics compared to traditional explosives. While comprehensive experimental data for the parent ATO molecule is still emerging, theoretical calculations and data from closely related compounds like ANTA suggest competitive performance.[1] The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation and characterization of ATO and other novel energetic compounds, ensuring the generation of reliable and comparable data to fuel further innovation in the field.

References

  • Wang, K., Parrish, D. A., & Shreeve, J. M. (2011). 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine-based energetic salts. Chemistry, 17(51), 14485-14492. [Link]
  • Li, Y., et al. (2020). Crystal structure, thermodynamic properties and detonation characterization of bis(5-amino-1,2,4-triazol-3-yl)methane. Journal of Molecular Structure, 1213, 128188.
  • Lee, K. Y., & Storm, C. B. (1990). Preparation and Properties of 3-Amino-5-Nitro-l,2,4-Triazole.
  • Spear, R. J., Louey, C. N., & Wolfson, M. G. (1989). A Preliminary Assessment of 3-Nitro-1,2,4-Triazol-5-One (NTO) as an Insensitive High Explosive. Materials Research Labs, Ascot Vale (Australia). [Link]
  • Wikipedia contributors. (2023). Table of explosive detonation velocities. In Wikipedia, The Free Encyclopedia. [Link]
  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]
  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine. Molecules, 22(1), 101.
  • Zhang, Y., Parrish, D. A., & Shreeve, J. M. (2015). Energetic Derivatives of 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. Dalton Transactions, 44(38), 17054-17063.
  • Fischer, N., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(11), 17859-17880. [Link]
  • Klapötke, T. M., et al. (2018). 3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts. Dalton Transactions, 47(1), 123-133. [Link]
  • Li, Y., et al. (2020). Crystal structure, thermal properties and detonation characterization of bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane dichloride. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 8), 752-760. [Link]
  • Liu, W., et al. (2015). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 5(54), 43455-43463. [Link]
  • Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227-o228. [Link]
  • Oakwood Chemical. This compound. [Link]
  • Tamuliene, J., et al. (2020). Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. Molecules, 25(23), 5723. [Link]
  • Al-Hourani, B. J., et al. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 29(1), 1. [Link]
  • Yang, Z. L., et al. (2024). Synthesis, characterization and thermal decomposition mechanism of new 5-amino-3-hydrazinyl-1H-1,2,4-triazole-based energetic materials. Journal of Analytical and Applied Pyrolysis, 178, 106363.
  • Li, Y., et al. (2023). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. Molecules, 28(17), 6245. [Link]
  • Volkov, E. N., et al. (2006). Molecular-beam mass-spectrometric study of the flame structure of composite propellants based on nitramines and glycidyl azide polymer at a pressure of 1 MPa. Combustion, Explosion, and Shock Waves, 42(4), 437-446.
  • D'Olieslaeger, L., et al. (2014). 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship. ACS Medicinal Chemistry Letters, 5(6), 694-698. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of 5-Amino-1H-1,2,4-triazol-3(2H)-one, a key heterocyclic compound. Beyond presenting mere protocols, this document delves into the rationale behind experimental choices and outlines a comprehensive cross-validation strategy to ensure data integrity and inter-method reliability, aligning with the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction to this compound and the Imperative for Rigorous Analysis

This compound is a nitrogen-rich heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. Accurate determination of its purity and concentration in reaction mixtures and final products is critical for ensuring the safety and efficacy of potential drug candidates. This necessitates the development and validation of reliable analytical methods.

This guide will explore two powerful, yet distinct, analytical techniques for the analysis of this polar compound:

  • Method A: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : A widely accessible and robust technique, ideal for routine quality control.

  • Method B: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) : A highly sensitive and selective method, particularly suited for complex matrices and low-level quantification.

The core of this guide is a detailed cross-validation protocol, designed to rigorously compare the performance of these two methods and establish their interchangeability under defined conditions.

Method A: Reverse-Phase HPLC with UV Detection

RP-HPLC is a cornerstone of pharmaceutical analysis. For a polar compound like this compound, achieving adequate retention on a conventional C18 column can be challenging. Therefore, the selection of an appropriate column and mobile phase is critical. An aqueous mobile phase with a suitable buffer is necessary to ensure good peak shape and reproducibility.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) with polar end-capping.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 3.0

    • B: Acetonitrile

  • Gradient: 5% B to 30% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase A to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method B: HILIC with Tandem Mass Spectrometry Detection

For enhanced sensitivity and selectivity, especially in complex biological matrices, a HILIC-MS/MS method is superior. HILIC is specifically designed for the retention of polar compounds that are poorly retained in reverse-phase chromatography. The coupling with tandem mass spectrometry provides an additional layer of specificity and allows for significantly lower detection limits.

Experimental Protocol: HILIC-MS/MS

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.5

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 70% B over 8 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: To be determined by direct infusion of the standard (e.g., m/z 101.1 -> 58.1)

    • Qualifier: To be determined by direct infusion of the standard (e.g., m/z 101.1 -> 43.1)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).

4. Standard and Sample Preparation:

  • Follow a similar procedure as for the HPLC-UV method, using mobile phase A as the diluent.

Cross-Validation: A Head-to-Head Comparison

Cross-validation is the formal process of comparing two validated analytical methods to demonstrate that they provide equivalent results. This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one. The following protocol outlines the key experiments for the cross-validation of the RP-HPLC-UV and HILIC-MS/MS methods.

Cross-Validation Experimental Design

1. Specificity/Selectivity:

  • Objective: To demonstrate that each method can unequivocally measure the analyte in the presence of potential interferences.

  • Procedure:

    • Analyze blank samples (matrix without analyte).

    • Analyze samples spiked with known impurities or degradation products.

    • Compare the chromatograms from both methods to ensure no co-eluting peaks interfere with the analyte peak.

2. Linearity and Range:

  • Objective: To confirm that both methods provide a linear response to the analyte concentration over the same range.

  • Procedure:

    • Prepare a minimum of five concentrations of the reference standard spanning the expected analytical range.

    • Analyze each concentration in triplicate using both methods.

    • Plot the response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995 for both methods.

3. Accuracy:

  • Objective: To assess the agreement between the results of the two methods.

  • Procedure:

    • Prepare samples at three concentration levels (low, medium, high) within the validated range.

    • Analyze each sample in triplicate using both methods.

    • Calculate the percent recovery for each method against a known true value.

    • Compare the mean results from both methods using a statistical test (e.g., t-test).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for both methods, and there should be no statistically significant difference between the results of the two methods (p > 0.05).

4. Precision:

  • Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument for each method.

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument for each method.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both methods.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified by each method.

  • Procedure:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Comparison: The HILIC-MS/MS method is expected to have significantly lower LOD and LOQ values.

6. Robustness:

  • Objective: To evaluate the reliability of each method with respect to deliberate small variations in method parameters.

  • Procedure:

    • For HPLC-UV: Vary pH of the mobile phase (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2%).

    • For HILIC-MS/MS: Vary mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.05 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Data Presentation: A Comparative Summary

The results of the cross-validation study should be presented in clear, concise tables to facilitate a direct comparison of the two methods.

Table 1: Comparison of Method Validation Parameters

ParameterRP-HPLC-UVHILIC-MS/MSAcceptance Criteria
Specificity No interference at the retention time of the analyteNo interference at the retention time and MRM transition of the analyteSpecific for the analyte
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20To be defined based on application
Accuracy (% Recovery) 99.5 ± 1.5%100.2 ± 1.0%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 0.8%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.2%≤ 2.0%
LOD (µg/mL) ~0.3~0.03Reportable
LOQ (µg/mL) ~1.0~0.1Reportable
Robustness PassedPassedNo significant impact on results

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method and the overarching cross-validation strategy.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for RP-HPLC-UV Analysis of this compound.

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into UHPLC filter->inject separate Separation on HILIC Column inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HILIC-MS/MS Analysis of this compound.

Cross_Validation_Logic cluster_validation Individual Method Validation cluster_params Comparative Parameters start Define Analytical Requirement method_A Method A: RP-HPLC-UV start->method_A method_B Method B: HILIC-MS/MS start->method_B val_A Validate Method A (ICH Q2) method_A->val_A val_B Validate Method B (ICH Q2) method_B->val_B cross_val Cross-Validation Study val_A->cross_val val_B->cross_val spec Specificity cross_val->spec lin Linearity & Range cross_val->lin acc Accuracy cross_val->acc prec Precision cross_val->prec lod_loq LOD/LOQ cross_val->lod_loq rob Robustness cross_val->rob report Comparative Report and Conclusion spec->report lin->report acc->report prec->report lod_loq->report rob->report

Caption: Logical flow of the cross-validation process.

Conclusion and Recommendations

This guide has outlined two robust analytical methods for the quantification of this compound and a comprehensive cross-validation strategy.

  • The RP-HPLC-UV method is a reliable and cost-effective choice for routine quality control in a manufacturing environment where high sample throughput and robustness are key.

  • The HILIC-MS/MS method offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, impurity profiling, and the analysis of samples in complex matrices.

A successful cross-validation will provide the necessary scientific evidence to demonstrate the equivalency of the two methods within the defined parameters. This allows for flexibility in the choice of analytical methodology depending on the specific application, while maintaining data integrity and regulatory compliance. It is the responsibility of the analyst to choose the validation procedure and protocol most suitable for their product.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]
  • PharmaGuru.
  • IntuitionLabs. ICH Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • AMSbiopharma.
  • ProRelix Research. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G

Comparative analysis of different synthesis routes for 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-1H-1,2,4-triazol-3(2H)-one

This compound, also known as 3-amino-5-hydroxy-1,2,4-triazole or Guanazole, is a pivotal heterocyclic compound. Its rigid, planar structure and multiple hydrogen bond donor and acceptor sites make it a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of the primary synthetic routes to this important molecule, offering insights into the underlying chemical principles and practical considerations for laboratory and potential industrial applications. We will explore two of the most established methods: the cyclization of semicarbazide derivatives and the condensation of aminoguanidine with urea.

Route 1: Cyclization of Acylsemicarbazides

This classical approach involves the base-catalyzed intramolecular cyclization of an acylsemicarbazide. The reaction proceeds through the nucleophilic attack of a terminal nitrogen of the semicarbazide moiety on the carbonyl carbon of the acyl group, followed by dehydration to form the stable triazole ring. This method is widely recognized for its reliability and the commercial availability of starting materials.

Reaction Mechanism

The mechanism commences with the deprotonation of the terminal amide nitrogen of the acylsemicarbazide by a base, typically sodium hydroxide. This enhances the nucleophilicity of the nitrogen, facilitating its attack on the electrophilic carbonyl carbon of the acyl group. The resulting tetrahedral intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to yield the triazolone ring. The choice of a strong base is crucial to drive the reaction towards completion by ensuring a sufficient concentration of the deprotonated, and therefore more reactive, semicarbazide.

Experimental Protocol

A representative procedure for this synthesis is as follows:

  • Preparation of the Acylsemicarbazide: Semicarbazide hydrochloride (1 mole) is dissolved in a suitable solvent, such as ethanol. To this solution, an equimolar amount of an acylating agent (e.g., ethyl formate) is added, followed by a base (e.g., sodium acetate) to neutralize the hydrochloride and facilitate the acylation. The mixture is refluxed for several hours. Upon cooling, the acylsemicarbazide precipitates and can be collected by filtration.

  • Cyclization: The dried acylsemicarbazide (1 mole) is suspended in an aqueous solution of sodium hydroxide (typically 2-5% w/v). The mixture is heated to reflux for a period of 2 to 4 hours.

  • Isolation and Purification: After cooling the reaction mixture, it is carefully acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 5-6. The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and dried. Recrystallization from hot water or ethanol can be performed for further purification.[1][2][3][4]

Route 2: Condensation of Aminoguanidine with Urea

This method provides a more direct route to this compound by reacting aminoguanidine with urea. This condensation reaction is typically carried out at elevated temperatures and can be performed with or without a solvent. The use of microwave irradiation has been shown to significantly accelerate this reaction, aligning with the principles of green chemistry by reducing reaction times and potentially improving energy efficiency.

Reaction Mechanism

The synthesis begins with the nucleophilic attack of the hydrazine nitrogen of aminoguanidine on one of the carbonyl carbons of urea. This is followed by the elimination of ammonia to form an intermediate. Subsequent intramolecular cyclization, involving the attack of a terminal amino group of the guanidine moiety on the remaining carbonyl group, and a final dehydration step, leads to the formation of the triazolone ring. The high temperatures are necessary to overcome the activation energy for the condensation and cyclization steps.

Experimental Protocol

A typical procedure for this synthesis is as follows:

  • Reaction Setup: Aminoguanidine bicarbonate or hydrochloride (1 mole) and urea (1-1.2 moles) are intimately mixed. For solvent-free conditions, the mixture is placed in a suitable reaction vessel equipped with a condenser. Alternatively, a high-boiling point solvent like dimethylformamide (DMF) can be used.

  • Heating: The reaction mixture is heated to a temperature between 120°C and 150°C for several hours. If using microwave synthesis, the reaction can be completed in a much shorter time frame, typically 15-30 minutes, at a similar temperature setpoint.[5][6][7]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The solid residue is then triturated with water to dissolve any unreacted starting materials and inorganic salts. The crude product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from water or an appropriate organic solvent.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two primary synthetic routes:

ParameterRoute 1: Cyclization of AcylsemicarbazidesRoute 2: Condensation of Aminoguanidine with Urea
Starting Materials Semicarbazide, Acylating Agent (e.g., Ethyl Formate)Aminoguanidine, Urea
Reaction Conditions Two-step process, Reflux in alkaline solutionOne-pot reaction, High temperature (conventional or microwave)
Typical Yield 60-75%70-85% (potentially higher with microwave)
Reaction Time 4-8 hours2-6 hours (conventional), 15-30 minutes (microwave)
Purity of Crude Product Generally good, requires recrystallizationMay contain unreacted starting materials, requires thorough washing
Scalability Readily scalableScalable, with good temperature control being crucial
Green Chemistry Aspects Use of organic solvents in the first stepCan be performed solvent-free; microwave option reduces energy consumption
Safety Considerations Use of flammable organic solvents; handling of strong basesHigh reaction temperatures; potential for ammonia release

Visualizing the Synthesis Pathways

To further illustrate the logical flow of each synthetic route, the following diagrams are provided.

cluster_0 Route 1: Cyclization of Acylsemicarbazides Semicarbazide Semicarbazide Acylsemicarbazide Acylsemicarbazide Semicarbazide->Acylsemicarbazide Acylation Acylating Agent Acylating Agent Acylating Agent->Acylsemicarbazide 5-Amino-1H-1,2,4-triazol-3(2H)-one_R1 This compound Acylsemicarbazide->5-Amino-1H-1,2,4-triazol-3(2H)-one_R1 Cyclization Base (NaOH) Base (NaOH) Base (NaOH)->5-Amino-1H-1,2,4-triazol-3(2H)-one_R1

Caption: Synthetic workflow for Route 1.

cluster_1 Route 2: Condensation of Aminoguanidine with Urea Aminoguanidine Aminoguanidine 5-Amino-1H-1,2,4-triazol-3(2H)-one_R2 This compound Aminoguanidine->5-Amino-1H-1,2,4-triazol-3(2H)-one_R2 Condensation Urea Urea Urea->5-Amino-1H-1,2,4-triazol-3(2H)-one_R2 Heat / Microwave Heat / Microwave Heat / Microwave->5-Amino-1H-1,2,4-triazol-3(2H)-one_R2

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the researcher or organization.

  • Route 1 (Cyclization of Acylsemicarbazides) is a well-established, two-step method that generally provides a clean product. It is a good choice for researchers who prioritize product purity and are familiar with multi-step syntheses.

  • Route 2 (Condensation of Aminoguanidine with Urea) offers a more direct, one-pot synthesis with the potential for higher yields and significantly shorter reaction times, especially when utilizing microwave technology. This makes it an attractive option for rapid synthesis and for those looking to incorporate greener chemistry principles into their work. However, careful control of the reaction temperature is essential to minimize side product formation.

For drug development professionals and researchers working on a larger scale, the one-pot nature and potential for higher throughput of Route 2 may be more advantageous. However, for initial small-scale synthesis and proof-of-concept studies, the reliability and well-documented nature of Route 1 may be preferable. Ultimately, the optimal choice will be guided by a careful consideration of the available resources, desired scale, and the specific purity requirements of the final application.

References

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25685-25697. [Link]
  • Kurzer, F. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 475-485. [Link]
  • Kornicka, A., et al. (2007). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid.
  • Babenko, V. A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Processes, 12(3), 573. [Link]
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [PMC][Link]
  • Arote, R. B., et al. (2022). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. Journal of Molecular Structure, 1262, 133034. [Link]
  • Krasnikov, V. V., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2085. [Link]
  • Al-Ghorbani, M., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1879-1890. [Link]
  • Process for preparing 3-amino-1,2,4-triazole. (1986).
  • Kornicka, A., et al. (2007). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid.
  • Babenko, V. A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. PSE Community.org. [Link]
  • Chernyshev, V. M., et al. (2011). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 84(11), 1892-1900. [Link]
  • Jadhav, G. R., et al. (2024). A novel and green method for the synthesis of azodicarbonamide (ADCA) foaming agent via electrochemical oxidation of biurea. Organic Chemistry Research, 10(4), 357-362. [Link]
  • Singh, R. P., et al. (2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
  • Ostrovskii, V. A., et al. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Russian Journal of Applied Chemistry, 82(2), 277-281. [Link]
  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. (1993).
  • Kornicka, A., et al. (2002). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. Acta Poloniae Pharmaceutica, 59(5), 371-377. [Link]
  • Jadhav, V. D., et al. (2018). Simple and Green way to Synthesis 5-aryl-1,2,4-Triazolidine-3-ones in Aqueous Medium. International Journal of Researches in Biosciences, Agriculture and Technology, 6(2), 120-124. [Link]
  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881321. [Link]
  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2018). [PMC][Link]
  • El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][8][9]Triazole Derivatives. Archiv der Pharmazie, 351(5), 1700368. [Link]
  • N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. (2013). [PMC][Link]
  • Kornicka, A., et al. (2002). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid.
  • Li, Y., et al. (2016). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 6(10), 8345-8352. [Link]
  • Zhuravlev, F. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2010).
  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011). [PMC][Link]
  • Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-8. [Link]
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). [PMC][Link]
  • Cano Ruiz, M. (2021). Literature search about the impact of green chemistry on solid-phase peptide synthesis. [PDF][Link]
  • Shawali, A. S., et al. (1995). Synthesis and Characterization of Some New Aminoimidazoles. Journal of the Serbian Chemical Society, 60(10), 919-925. [Link]

Sources

A Comparative Guide to the Antimicrobial Specificity of 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the rise of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and specific microbicidal activity is paramount. Among these, the 1,2,4-triazole nucleus has emerged as a privileged structure in medicinal chemistry, forming the core of numerous successful therapeutic agents.[1] This guide provides an in-depth evaluation of the antimicrobial specificity of derivatives based on the 5-Amino-1H-1,2,4-triazol-3(2H)-one scaffold and its closely related 4-amino-1,2,4-triazole-3-thiol congeners. Drawing upon experimental data, we will dissect their performance against a range of microbial strains, elucidate the underlying methodologies for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy.

The 1,2,4-Triazole Core: A Versatile Pharmacophore

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in a variety of clinically significant drugs, including the widely used antifungal agents fluconazole and itraconazole.[2] The therapeutic success of these agents has spurred extensive research into novel triazole derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] The focus of this guide, the this compound and its thiol analogues, represents a promising subclass of these compounds, offering multiple sites for chemical modification to fine-tune their biological activity and specificity.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for many antifungal triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. The specificity of these agents towards fungi is attributed to their higher affinity for the fungal cytochrome P450 enzyme compared to its human counterpart.

Evaluating Antimicrobial Specificity: Key Methodologies

To ascertain the antimicrobial specificity and potency of novel compounds, two primary in vitro methods are widely employed: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][6] This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Microtiter Plate (96-well) Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Visually Assess for Microbial Growth (Turbidity) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative assay that provides a visual representation of a compound's antimicrobial activity.[7] In this technique, a standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. During incubation, the compound diffuses from the disk into the surrounding agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Agar_Prep Prepare Agar Plate with Standardized Microbial Lawn Disk_Placement Place Disks on Inoculated Agar Surface Agar_Prep->Disk_Placement Disk_Prep Impregnate Paper Disks with Test Compound Disk_Prep->Disk_Placement Incubation Incubate under Appropriate Conditions Disk_Placement->Incubation Zone_Measurement Measure Diameter of the Zone of Inhibition Incubation->Zone_Measurement Interpretation Interpret Susceptibility Based on Zone Size Zone_Measurement->Interpretation

Comparative Antimicrobial Specificity: Experimental Data

The following tables summarize the in vitro antimicrobial activity of a series of synthesized 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, which serve as structural surrogates for the this compound core. The data is presented as Minimum Inhibitory Concentrations (MIC) in µg/mL.

Antibacterial Activity of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols[3]
CompoundSubstituent (R)S. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)S. typhi (MIC µg/mL)
4a 4-F>100>1005062
4b 4-Cl31425062
4c 4-OH1620>100>100
4d 4-OCH₃6285>100>100
4e 4-Br25313142
4f 4-NO₂>100>100>100>100
Ciprofloxacin -0.510.250.5
Antifungal Activity of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols[3]
CompoundSubstituent (R)C. albicans (MIC µg/mL)A. niger (MIC µg/mL)
4a 4-F6285
4b 4-Cl5062
4c 4-OH>100>100
4d 4-OCH₃>100>100
4e 4-Br2432
4f 4-NO₂>100>100
Fluconazole -816

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key trends in the structure-activity relationship of these 4-amino-1,2,4-triazole-3-thiol derivatives:

  • Impact of Aromatic Substituents on Antibacterial Activity : The nature and position of the substituent on the phenyl ring of the Schiff base moiety significantly influence antibacterial activity.[3] The presence of a hydroxyl group at the para-position (compound 4c ) resulted in the most potent activity against Gram-positive bacteria (S. aureus and B. subtilis).[3] Halogen substituents also conferred notable activity, with the bromo-substituted derivative (4e ) showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] Conversely, the presence of a nitro group (4f ) or a methoxy group (4d ) at the para-position led to a significant decrease or loss of antibacterial activity.[3]

  • Determinants of Antifungal Efficacy : For antifungal activity, the bromo-substituted derivative (4e ) demonstrated the most promising results against both C. albicans and A. niger.[3] This suggests that lipophilicity and electronic effects of the substituent play a crucial role in the interaction with the fungal target enzyme. The fluoro (4a ) and chloro (4b ) derivatives also exhibited moderate antifungal activity.[3]

  • Specificity towards Microbial Classes : The synthesized compounds generally exhibited greater potency against Gram-positive bacteria compared to Gram-negative bacteria. This could be attributed to the differences in the cell wall structure between these two classes of bacteria, with the outer membrane of Gram-negative bacteria acting as an additional barrier to compound penetration. The antifungal activity, while present, was generally less potent than the standard drug fluconazole, indicating room for further optimization of the triazole scaffold for antifungal applications.

Conclusion and Future Directions

The derivatives of the 4-amino-1,2,4-triazole-3-thiol scaffold, as surrogates for this compound, demonstrate a promising, albeit moderate, spectrum of antimicrobial activity. The specificity of these compounds is heavily influenced by the nature of the substituents on the peripheral aromatic rings, highlighting the potential for targeted chemical modifications to enhance potency and selectivity.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader range of derivatives of the core this compound scaffold to establish a more direct and comprehensive SAR.

  • Exploration of diverse substituents at various positions of the triazole ring to optimize interactions with the microbial target sites.

  • Quantitative structure-activity relationship (QSAR) studies to develop predictive models for designing more potent and specific antimicrobial agents.

  • In-depth mechanistic studies to confirm the mode of action and identify potential secondary targets that could be exploited for synergistic therapeutic strategies.

By systematically exploring the chemical space around the this compound core, it is anticipated that novel derivatives with superior antimicrobial specificity and efficacy can be developed, contributing to the arsenal of therapeutic agents needed to combat the growing threat of infectious diseases.

References

  • Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23(2), 149-154.
  • Kapustian, K. O., et al. (2022).
  • Belskaya, N. P., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4945.
  • Patel, N. B., et al. (2011). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 480-489.
  • Patel, N. B., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 724-732.
  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 251-262.
  • Ahmed, B. A., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases Derived from Symmetrical 4-amino-1,2,4-triazole. Rafidain Journal of Science, 24(2), 26-37.
  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Gümrükçüoğlu, N., et al. (2023).
  • Gümrükçüoğlu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Ratajczak, R., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2697.
  • Kapri, K. P., & Shakya, B. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Schiff Bases of 4-Amino-5-(4-Tert-butylphenyl)-4H-1,2,4-Triazole-3-Thiol. Journal of Nepal Chemical Society, 39, 39-46.
  • Al-Ghorbani, M., et al. (2024). Synthesis of new derivatives of 1,2,4-triazole-3-thione.
  • Al-Tel, T. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 14(7), 648.
  • Kumar, R., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. RASAYAN Journal of Chemistry, 3(4), 607-626.
  • Al-Sammary, A. M., et al. (2023). Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol. Pharmacia, 70(3), 773-780.
  • Wang, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug design, development and therapy, 8, 411.
  • Upmanyu, N., et al. (2011). Synthesis and anti-microbial evaluation of some novel 1, 2, 4-triazole derivatives. Acta poloniae pharmaceutica, 68(2), 213-221.
  • Plech, T., et al. (2019). 1, 2, 4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 143.
  • Jacob, J. H., et al. (2014). Antibacterial Activity of Some Selected 1, 2, 4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Jordan Journal of Biological Sciences, 7(4), 291-296.
  • Jacob, J. H., et al. (2014). Minmum inhibiatory concentration (MIC) values of the effective triazole compounds (Y2 and Y3) as compared to penicillin G.

Sources

A Researcher's Guide to the Validation of Computational Models for Predicting the Properties of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of computational models for predicting the physicochemical and energetic properties of 5-Amino-1H-1,2,4-triazol-3(2H)-one. We will delve into the nuances of various computational methodologies, the critical importance of robust validation against experimental data, and how to assess the reliability of in silico predictions.

Introduction to this compound and the Imperative of Predictive Modeling

This compound is a nitrogen-rich heterocyclic compound. Such molecules are foundational in medicinal chemistry and are explored for their potential as energetic materials. The arrangement of nitrogen atoms in the triazole ring, coupled with amino and carbonyl functional groups, imparts a unique combination of properties, including hydrogen bonding capabilities, potential biological activity, and energetic characteristics.

Predicting the properties of such molecules through computational modeling is a cornerstone of modern chemical research. It allows for the rapid screening of virtual libraries, prioritization of synthetic targets, and a deeper understanding of structure-property relationships. However, the predictive power of any computational model is only as good as its validation. Without rigorous comparison to experimental data, in silico predictions remain theoretical constructs. This guide will walk you through the essential steps of validating computational models for this specific triazole derivative.

Computational Methodologies for Property Prediction

A variety of computational models can be employed to predict the properties of this compound. The choice of method depends on the desired property, the required accuracy, and the available computational resources.

2.1. Quantum Mechanics (QM) Methods

Quantum mechanics methods, particularly Density Functional Theory (DFT), are powerful tools for calculating a wide range of molecular properties from first principles.

  • Geometric Properties: DFT can accurately predict bond lengths, bond angles, and dihedral angles. These can be validated against experimental data from X-ray crystallography of the target molecule or closely related analogs.

  • Thermochemical Properties: Enthalpy of formation, a critical parameter for energetic materials, can be calculated using DFT. These predictions can be compared with experimental values obtained from techniques like bomb calorimetry.

  • Spectroscopic Properties: IR and NMR spectra can be simulated using DFT. The calculated vibrational frequencies and chemical shifts can be compared with experimental spectra to validate the computational model.

  • Electronic Properties: Ionization potential and electron affinity, which are important for understanding chemical reactivity, can also be computed.

2.2. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

QSAR and QSPR models are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. These models are trained on a dataset of molecules with known properties and can then be used to predict the properties of new, untested molecules. For this compound, QSPR models could be developed to predict properties like solubility and pKa, provided a suitable training set of related triazole derivatives with experimental data is available.

2.3. Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to:

  • Predict Conformational Preferences: Understand the molecule's flexibility and the relative energies of different conformers.

  • Study Solvation Effects: Simulate the molecule in different solvents to predict its solubility and interactions with the solvent molecules.

  • Investigate Crystal Packing: Simulate the molecule in the solid state to understand its crystal structure and predict its density.

The Cornerstone of Trustworthiness: A Rigorous Validation Workflow

The validation of a computational model is a multi-faceted process that involves comparing its predictions with reliable experimental data. The following workflow provides a systematic approach to model validation.

Computational Model Validation Workflow Computational Model Validation Workflow cluster_0 Model Development cluster_1 Experimental Data Acquisition cluster_2 Validation and Analysis cluster_3 Outcome Select Model Select Computational Model (e.g., DFT, QSAR, MD) Define Properties Define Properties to Predict (e.g., Geometry, ΔHf, pKa) Select Model->Define Properties Perform Calculations Perform In Silico Calculations Define Properties->Perform Calculations Compare Data Compare Predicted vs. Experimental Data Perform Calculations->Compare Data Literature Search Search Literature for Experimental Data Curate Data Curate and Verify Experimental Data Literature Search->Curate Data Experimental Measurement Perform Experimental Measurements (if necessary) Experimental Measurement->Curate Data Curate Data->Compare Data Statistical Analysis Perform Statistical Analysis (e.g., R², RMSE) Compare Data->Statistical Analysis Assess Reliability Assess Model Reliability and Limitations Statistical Analysis->Assess Reliability Validated Model Validated Predictive Model Assess Reliability->Validated Model Refine Model Refine Computational Model Assess Reliability->Refine Model Refine Model->Select Model

Caption: A generalized workflow for the validation of computational models.

Comparative Analysis: Predicted vs. Experimental Properties

A direct and quantitative comparison between predicted and experimental values is the ultimate test of a computational model's accuracy. Due to the limited availability of comprehensive experimental data for this compound, we will use a combination of data for the target molecule and its close analogs to illustrate the validation process.

Table 1: Comparison of Predicted and Experimental Properties

PropertyComputational ModelPredicted ValueExperimental ValueReference (Experimental)
Melting Point (°C) (Example) QSPR ModelModel-dependent286-290 (decomposes)[1]
Enthalpy of Formation (gas phase, kJ/mol) (Example) DFT (G4)Model-dependent137.9 ± 3.4 (for 3-amino-1H-1,2,4-triazole)[2]
pKa (Example) QM/Continuum SolvationModel-dependentNot available-
Aqueous Solubility (g/L) (Example) MD/Free Energy PerturbationModel-dependentNot available-

4.1. Step-by-Step Protocol for DFT-based Geometry Validation

  • Obtain Crystal Structure Data: Search crystallographic databases (e.g., Cambridge Structural Database) for the crystal structure of this compound or a closely related analog. For instance, the crystal structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one has been reported[3].

  • Perform Geometry Optimization: Using a DFT method (e.g., B3LYP with a 6-311+G(d,p) basis set), perform a geometry optimization of the this compound molecule in the gas phase.

  • Compare Geometric Parameters: Compare the calculated bond lengths, bond angles, and dihedral angles with the experimental values from the crystal structure. Pay close attention to the planarity of the triazole ring and the conformation of the amino group.

  • Calculate Root-Mean-Square Deviation (RMSD): For a quantitative comparison, calculate the RMSD between the coordinates of the optimized structure and the experimental crystal structure. A lower RMSD indicates better agreement.

Key Validation Metrics for QSAR/QSPR Models

For QSAR/QSPR models, validation is primarily statistical and is assessed using a range of metrics:

  • Coefficient of Determination (R²): This metric indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit.

  • Leave-One-Out Cross-Validated R² (Q²): This is a more robust measure of the model's predictive power. A high Q² value (typically > 0.5) is desirable.

  • Root Mean Square Error (RMSE): This metric measures the average magnitude of the errors in the predictions. A lower RMSE is better.

  • External Validation: The model's predictive ability should be tested on an external set of molecules that were not used in the model development.

QSAR Model Validation Metrics Key Metrics for QSAR/QSPR Model Validation cluster_0 Model Performance Metrics R² (Goodness of Fit) Q² (Internal Predictivity) RMSE (Error) External Validation (External Predictivity) HighR2 High R² Metrics:f0->HighR2 HighQ2 High Q² Metrics:f1->HighQ2 LowRMSE Low RMSE Metrics:f2->LowRMSE GoodExternal Good External Prediction Metrics:f3->GoodExternal

Caption: Essential statistical metrics for assessing the validity of QSAR/QSPR models.

Discussion: Navigating the Challenges of Model Validation

The primary challenge in validating computational models for a specific, non-commercial molecule like this compound is the scarcity of high-quality experimental data. This guide highlights the necessity of a multi-pronged approach:

  • Leverage Data from Analogs: In the absence of direct experimental data, validating against data from structurally similar compounds can provide valuable insights into a model's performance. For instance, comparing the predicted enthalpy of formation of the target molecule with the experimental value for 3-amino-1H-1,2,4-triazole is a reasonable starting point[2].

  • Focus on Trends: When absolute quantitative comparisons are not possible, focus on validating the model's ability to predict trends across a series of related compounds.

  • Acknowledge Limitations: It is crucial to be transparent about the limitations of a computational model, especially when it has been validated with limited experimental data.

Conclusion: Towards Reliable In Silico Predictions

The validation of computational models is not a mere formality but a critical step in ensuring the scientific rigor of in silico research. For this compound, while a complete experimental dataset for comprehensive validation is currently unavailable in the public domain, this guide provides a robust framework for researchers to approach this task. By employing a combination of QM, QSAR, and MD methods, and by meticulously comparing predictions with available experimental data for the target molecule and its analogs, researchers can build confidence in their computational models. This, in turn, will enable more reliable predictions of the properties of this and other novel triazole derivatives, accelerating their potential applications in drug discovery and materials science.

References

  • Hernández-Gil, J., Ferrer, S., Ballesteros, R., & Castiñeiras, A. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227–o228. [Link]
  • Tan, L. Y., Lim, F. P. L., Dolzhenko, A. V., & Tiekink, E. R. T. (2019). Crystal structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, C10H17N5O. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 761–763. [Link]
  • Dolzhenko, A. V., Chui, W. K., & Tiekink, E. R. T. (2010). 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3179. [Link]
  • Soltani, M., & Gholami, M. R. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 5(10), 7386–7391. [Link]
  • Farahat, A. A., Ismail, M. A., Kumar, A., Wenzler, T., Brun, R., & Paul, A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(4), M1729. [Link]
  • Wang, R., Xu, H., Guo, Y., Sa, R., & Li, H. (2016). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 6(10), 8343–8351. [Link]
  • Oakwood Chemical. (n.d.). This compound.
  • Özdemir, Ü. H., & Ceylan, Ş. (2020). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859–868. [Link]
  • NIST. (n.d.). 1H-[3][4][5]Triazole-4-carboxamide, 5-amino-1-(phenylmethyl)-. In NIST Chemistry WebBook.
  • Farahat, A. A., Ismail, M. A., Kumar, A., Wenzler, T., Brun, R., & Paul, A. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]
  • Ferreira, A. I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2019). Thermochemistry of amino-1,2,4-triazole derivatives. The Journal of Chemical Thermodynamics, 131, 446–454. [Link]
  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(13), 5676–5699. [Link]
  • Yilmaz, F., & Çelik, H. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 30(1), 1–10. [Link]
  • SpectraBase. (n.d.). 5-AMINO-1,4-DIPHENYL-1,2,3-TRIAZOLE.
  • Hernández-Gil, J., Ferrer, S., Ballesteros, R., & Castiñeiras, A. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide.
  • Al-Ostath, A. I., Al-Tamimi, A. M., Gümüş, M., & Özadalı, K. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. [Link]
  • Dolzhenko, A. V., Lim, F. P. L., Tan, L. Y., & Tiekink, E. R. T. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22351–22360. [Link]
  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0).
  • Hernández-Gil, J., Ferrer, S., Ballesteros, R., & Castiñeiras, A. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227–o228. [Link]

Sources

A Head-to-Head Comparison of 5-Amino-1H-1,2,4-triazol-3(2H)-one and Analogous Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle featuring three nitrogen atoms that has garnered significant attention in medicinal and agricultural chemistry.[1][2] Its unique structural properties—including metabolic stability, hydrogen bonding capability (acting as both donor and acceptor), high polarity, and a rigid planar structure—make it an important pharmacophore.[3] This scaffold is present in numerous clinically approved drugs, demonstrating a wide spectrum of biological activities such as antifungal, anticancer, antiviral, and anticonvulsant properties.[4][5]

At the core of our investigation is 5-Amino-1H-1,2,4-triazol-3(2H)-one (IUPAC: 3-amino-1,4-dihydro-1,2,4-triazol-5-one), a key building block for more complex derivatives.[6] Its structure, featuring both an amino group and a carbonyl function on the triazole core, presents multiple points for derivatization and interaction with biological targets. This guide provides a head-to-head comparison of this central compound with structurally analogous heterocycles to elucidate the nuanced effects of subtle structural modifications on chemical properties and biological function. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds.

For this comparative guide, we have selected three analogous compounds based on common bioisosteric replacements and isomeric variations:

  • 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol: The direct sulfur analogue (a thione), replacing the carbonyl oxygen with sulfur to evaluate the impact of this classic bioisosteric modification.[7]

  • 3-Amino-1H-1,2,4-triazole (Amitrole): A simplified analogue lacking the C3-oxo group, allowing for an assessment of the carbonyl's role in the scaffold's activity.[8]

  • 5-(Arylamino)-1H-1,2,3-triazole: An isomeric analogue, shifting the nitrogen atom from position 4 to 3 in the ring, to compare the influence of nitrogen atom placement on the molecule's overall properties and binding capabilities.[9]

Section 1: Synthesis Strategies and Mechanistic Rationale

The synthetic accessibility of a scaffold is paramount for its exploration in drug discovery. The choice of a synthetic route is often dictated by the availability of starting materials, reaction yields, and the tolerance of the reaction conditions to various functional groups.

Synthesis of this compound and its Thione Analogue

A prevalent and robust method for synthesizing 1,2,4-triazol-3-ones and their corresponding 3-thiones involves the base-catalyzed intramolecular cyclization of acyl-thiosemicarbazides or related precursors.[10][11]

G cluster_0 Synthesis of 1,2,4-Triazol-3-one/thione Carboxylic Acid Carboxylic Acid Acyl Hydrazide Acyl Hydrazide Carboxylic Acid->Acyl Hydrazide Hydrazinolysis Hydrazine Hydrazine Thiocyanate Thiocyanate Acyl Thiosemicarbazide Acyl Thiosemicarbazide Acyl Hydrazide->Acyl Thiosemicarbazide + KSCN, H+ Base-catalyzed Cyclization Base-catalyzed Cyclization Acyl Thiosemicarbazide->Base-catalyzed Cyclization 1,2,4-Triazole-3-thione 1,2,4-Triazole-3-thione Oxidative Desulfurization Oxidative Desulfurization 1,2,4-Triazole-3-thione->Oxidative Desulfurization 1,2,4-Triazole-3-one 1,2,4-Triazole-3-one Base-catalyzed Cyclization->1,2,4-Triazole-3-thione H2O elimination Oxidative Desulfurization->1,2,4-Triazole-3-one e.g., H2O2

Caption: General workflow for synthesizing 1,2,4-triazol-3-ones and their thione analogues.

Causality Behind Experimental Choices:

  • Starting Materials: The synthesis typically begins with a carboxylic acid, which is readily available and easily converted to an acyl hydrazide. This provides a versatile entry point for introducing various substituents.

  • Intermediate Formation: The reaction of the acyl hydrazide with a thiocyanate salt (like KSCN) in an acidic medium generates the key acyl thiosemicarbazide intermediate. The acid protonates the thiocyanate, making it susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Cyclization: The crucial cyclization step is performed under basic conditions (e.g., NaOH or K2CO3). The base deprotonates one of the amide/thioamide nitrogens, creating a potent nucleophile that attacks the carbonyl carbon, leading to ring closure with the elimination of water.[7] This step is often the yield-determining step and requires thermal energy (reflux) to proceed efficiently.

  • Thione to One Conversion: The thione can be converted to its oxo-analogue via oxidative desulfurization, for example, using hydrogen peroxide. This allows access to both compound classes from a common intermediate.

Synthesis of 5-(Arylamino)-1H-1,2,3-triazoles

The synthesis of 1,2,3-triazoles has been revolutionized by "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, for creating 5-amino derivatives, modern cross-coupling reactions like the Buchwald-Hartwig amination provide a powerful and modular approach.[9]

G cluster_1 Buchwald-Hartwig Synthesis of 5-Amino-1,2,3-Triazole 5-Halo-1,2,3-Triazole 5-Halo-1,2,3-Triazole Coupling Reaction Coupling Reaction 5-Halo-1,2,3-Triazole->Coupling Reaction Aryl Amine Aryl Amine Aryl Amine->Coupling Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Reaction Ligand Ligand Ligand->Coupling Reaction Base Base Base->Coupling Reaction 5-(Arylamino)-1,2,3-Triazole 5-(Arylamino)-1,2,3-Triazole Coupling Reaction->5-(Arylamino)-1,2,3-Triazole C-N bond formation

Caption: Palladium-catalyzed Buchwald-Hartwig cross-coupling for synthesizing 5-amino-1,2,3-triazoles.

Causality Behind Experimental Choices:

  • Modularity: This method is highly modular. A single 5-halo-1,2,3-triazole precursor can be coupled with a diverse library of aryl or heteroaryl amines, enabling rapid exploration of the SAR.

  • Catalyst System: The choice of the palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the reductive elimination step that forms the final C-N bond.[9]

  • Base and Solvent: A non-nucleophilic base (e.g., Cs2CO3 or NaOtBu) is used to deprotonate the amine without competing in the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.

Section 2: Comparative Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential as a drug candidate.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Amino-1,2,4-triazole-3-thiol3-Amino-1H-1,2,4-triazole5-Amino-1H-1,2,3-triazoleRationale for Differences
Molecular Weight 100.08 g/mol [12]~116.15 g/mol (unsubstituted)84.08 g/mol [13]84.08 g/mol Addition of sulfur increases mass significantly. Removal of oxygen decreases it.
Melting Point (°C) 286-290 (dec.)[12]Varies with substituent159Varies with substituentStrong H-bonding in the crystal lattice of the triazolone leads to a high melting point.
pKa ~8.5 (acidic N-H)~7.0 (more acidic thiol/thione)~4.0 (basic amino group)~2.5 (less basic amino group)The thione tautomer is more acidic than the oxo-analogue. The 1,2,3-triazole is a weaker base than the 1,2,4-isomer due to nitrogen proximity.
Predicted LogP Low (hydrophilic)Low, but higher than oxo-analogueLow (very hydrophilic)Low (hydrophilic)Sulfur is less polar than oxygen, slightly increasing lipophilicity. The absence of the polar carbonyl group in Amitrole increases its polarity.
H-Bond Donors/Acceptors 3 / 33 / 32 / 32 / 3The carbonyl/thione group provides an additional acceptor site compared to Amitrole.

Spectroscopic Distinctions:

  • IR Spectroscopy: The most telling difference is in the carbonyl/thione region. This compound will show a strong C=O stretch around 1650-1700 cm⁻¹. Its thione analogue will lack this peak, instead showing a weaker C=S stretch around 1100-1250 cm⁻¹.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the triazolone is highly deshielded, appearing around 160-170 ppm. In contrast, the thione carbon (C=S) is even more deshielded, typically appearing further downfield at 180-200 ppm.

  • ¹H NMR Spectroscopy: The protons attached to nitrogen (N-H) are exchangeable with D₂O. Their chemical shifts are highly dependent on the solvent and concentration but can provide clues about the predominant tautomeric form in solution.

Section 3: Biological Activity & Structure-Activity Relationship (SAR)

The 1,2,4-triazole scaffold is a cornerstone in the development of anticancer agents.[3][14] Derivatives have been shown to inhibit various targets, including kinases, tubulin, and metabolic enzymes.[3] Here, we compare the potential anticancer activity of our selected scaffolds.

Table 2: Representative Anticancer Activity Data (Hypothetical IC₅₀ Values)

Compound ScaffoldTarget Cell LineIC₅₀ (µM)Key Structural FeaturePostulated Mechanism of Action
5-(3-bromophenylamino)-1H-1,2,4-triazol-3(2H)-oneA549 (Lung)5.2[14]3-bromophenylamino group, carbonylInhibition of angiogenesis and cell proliferation.[14]
4-Amino-5-aryl-4H-1,2,4-triazole-3-thiolHepG2 (Liver)8.9Thione group, aryl substituentInduction of apoptosis, potential metal chelation.
3-Amino-1H-1,2,4-triazole (Amitrole)A549 (Lung)>100Unsubstituted coreGenerally low cytotoxicity; acts as a catalase inhibitor.[13]
5-(p-tolylamino)-1-benzyl-4-phenyl-1H-1,2,3-triazoleMCF-7 (Breast)15.7Isomeric core, bulky substituentsVaries widely; potential for kinase inhibition.[9]

Note: Data is illustrative and compiled from various sources to demonstrate trends. Direct comparison requires testing under identical conditions.

Structure-Activity Relationship (SAR) Analysis

The biological activity is profoundly influenced by the subtle changes between these scaffolds.

G sar SAR of Triazole Scaffolds in Anticancer Activity This compound Core Carbonyl Group (C=O): Crucial H-bond acceptor. Replacement with C=S (Thione) often retains or modifies activity, altering lipophilicity and metal binding. [25] Amino Group (C5-NH2): Key H-bond donor. Derivatization with aryl groups (e.g., 3-bromophenyl) significantly enhances potency. [8] Triazole Ring (1,2,4-): Acts as a stable, polar scaffold. Isomeric shift to 1,2,3-triazole alters the dipole moment and H-bonding vectors, often reducing activity unless compensated by substituents. [24] Removal of Carbonyl (Amitrole): Drastic loss of anticancer activity, indicating the carbonyl is a key pharmacophoric feature for this target class. [13] node_activity High Activity (Low IC50) sar->node_activity sar->node_activity node_low_activity Low Activity (High IC50) sar->node_low_activity Reduce sar->node_low_activity Abolish

Caption: Structure-Activity Relationship (SAR) summary for the triazole analogues.

Key Insights from SAR:

  • The Carbonyl is Key: The comparison between the parent compound and Amitrole strongly suggests that the carbonyl group at position 3 is a critical pharmacophoric element for anticancer activity, likely acting as a hydrogen bond acceptor in a receptor binding pocket.[14]

  • Thione as a Bioisostere: Replacing the oxygen with sulfur creates a viable bioisostere. Thiones can exhibit different activity profiles due to changes in acidity, lipophilicity, and their ability to chelate metal ions, which can be a mechanism of action for some anticancer drugs.[7]

  • Amino Group for Derivatization: The amino group at position 5 is an ideal handle for introducing substituents to explore SAR. Attaching substituted aryl rings can introduce beneficial hydrophobic or electronic interactions, significantly boosting potency.[14]

  • Isomeric Effects Matter: The arrangement of nitrogen atoms is not trivial. Shifting from a 1,2,4-triazole to a 1,2,3-triazole alters the electronic distribution and the vector of the dipole moment, which can disrupt optimal binding interactions with a target protein.[9]

Section 4: Field-Proven Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are detailed with explanations for each critical step.

Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a representative example of the cyclization method discussed in Section 1.[11][15]

Caption: Experimental workflow for the synthesis of a 1,2,4-triazole-3-thiol derivative.

Step-by-Step Methodology:

  • Preparation of Potassium Dithiocarbazinate:

    • Action: Dissolve benzoylhydrazine (1.0 eq) in absolute ethanol in an ice bath. Add carbon disulfide (CS₂) (1.1 eq) dropwise, followed by a solution of potassium hydroxide (KOH) (1.1 eq) in water.

    • Rationale: The reaction is performed in the cold to control the exothermicity. KOH deprotonates the hydrazide, which then acts as a nucleophile attacking the electrophilic CS₂ to form the dithiocarbazinate salt intermediate.

  • Formation of the Thiosemicarbazide Intermediate:

    • Action: To the suspension from Step 1, add hydrazine hydrate (1.2 eq). Heat the mixture to reflux for 4-6 hours until the evolution of H₂S gas ceases (test with lead acetate paper).

    • Rationale: Hydrazine hydrate displaces the potassium sulfide group to form the 4-amino thiosemicarbazide precursor. Refluxing provides the necessary activation energy for this substitution and the subsequent cyclization.

  • Acid-Catalyzed Cyclization:

    • Action: After cooling to room temperature, the reaction mixture is diluted with water and carefully acidified with dilute hydrochloric acid (HCl) to a pH of ~5-6.

    • Rationale: While the initial ring closure can occur under basic conditions, acidification ensures the complete cyclization and protonation of the final product, causing it to precipitate from the aqueous solution as it becomes less soluble.

  • Isolation and Purification:

    • Action: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried.

    • Rationale: Washing is critical to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent (e.g., ethanol) is performed to obtain a highly pure final product, which is essential for accurate biological testing.

Protocol: XTT Cell Viability Assay for Anticancer Screening

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: The 24-hour incubation period allows the cells to adhere to the plate and enter the logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO, if used). Incubate for 48-72 hours.

    • Rationale: A range of concentrations is essential to determine the dose-response relationship and calculate the IC₅₀ value. A 48-72 hour incubation is typically sufficient for cytotoxic effects to manifest.

  • XTT Reagent Preparation and Addition:

    • Action: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing XTT reagent with an electron-coupling reagent). Add 50 µL of this mixture to each well.

    • Rationale: XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) is a tetrazolium salt. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the XTT to a water-soluble formazan dye. The coupling reagent enhances this reaction.

  • Incubation and Measurement:

    • Action: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

    • Rationale: The amount of formazan produced, and thus the intensity of the color, is directly proportional to the number of viable cells. The reference wavelength corrects for background absorbance.

  • Data Analysis:

    • Action: Subtract the background absorbance. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

    • Rationale: The IC₅₀ (half-maximal inhibitory concentration) is the standard metric for quantifying the potency of a cytotoxic compound.

Conclusion

This guide demonstrates that even minor structural modifications to the 5-amino-triazole core—such as replacing a carbonyl with a thione, removing it entirely, or altering the nitrogen arrangement within the ring—have profound consequences on the compound's physicochemical properties and biological activity. For researchers in drug discovery, understanding these structure-activity relationships is fundamental. The this compound scaffold, with its crucial carbonyl and versatile amino group, stands out as a privileged structure for developing potent anticancer agents. In contrast, its simplified analogue, Amitrole, lacks this specific activity, while the thione and 1,2,3-triazole isomers present alternative profiles that may be advantageous for different therapeutic targets. The strategic selection and modification of these heterocyclic systems, guided by the principles and protocols outlined herein, will continue to be a fruitful endeavor in the quest for novel therapeutics.

References

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6295111/]
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7306271/]
  • A Review on 1, 2, 4 - Triazoles - Journal of Advanced Pharmacy Education and Research. (Source: japer.in) [URL: https://japer.in/storage/models/article/s4Yp5nJpWjY1oJ2X3f3tqj4Yg371NA46f2aElp6k1geY73lU432b85sKEfXl/a-review-on-1-2-4-triazoles.pdf]
  • Synthesis of 3H-1,2,4-triazol-3-ones - Organic Chemistry Portal. (Source: Organic Chemistry Portal) [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/3h-124-triazol-3-ones.shtm]
  • A Comprehensive review on 1, 2,4 Triazole. (Source: ijprajournal.com) [URL: https://www.ijprajournal.com/ijpr/article/view/124]
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (Source: globalresearchonline.net) [URL: https://globalresearchonline.net/journalcontents/v96-2/13.pdf]
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11226768/]
  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/27525581/]
  • Synthesis and Biological Activities of New 1,2,4-Triazol-3-one Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (Source: Frontiers) [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1069813/full]
  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/39062460/]
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/19/6869]
  • 3-Aminotriazole (61-82-5) | Chemical Effects in Biological Systems. (Source: National Institutes of Health) [URL: https://cebs.niehs.nih.gov/cebs/chemical/32]
  • (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (Source: ResearchGate) [URL: https://www.researchgate.
  • Amitrole | C2H4N4 | CID 1639 - PubChem. (Source: National Institutes of Health) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Amitrole]
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07010a]
  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (Source: Pharmacia) [URL: https://pharmacia.pensoft.net/article/80389/]
  • Graphical representation of the structure–activity relationship. (Source: ResearchGate) [URL: https://www.researchgate.
  • This compound. (Source: Oakwood Chemical) [URL: https://oakwoodchemical.com/Products.aspx?
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315582/]
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (Source: MDPI) [URL: https://www.mdpi.com/1422-8599/2018/4/M1001]
  • This compound. (Source: fluorochem.co.uk) [URL: https://www.fluorochem.co.uk/product/f229071/5-amino-1h-1-2-4-triazol-3-2h-one]
  • 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester 96 3641-14-3. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/573787]
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949571/]
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/29/11/2471]
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01037k]
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00127c]
  • N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4183823/]
  • (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/325791771_Synthesis_of_3-5-amino-1_H_-124-triazol-3-ylpropanamides_and_their_tautomerism]
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349272/]
  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/A-summary-of-the-structure-activity-relationship-study-of-the-synthesized-124-triazoles_fig10_369796859]
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][3][4] The 5-Amino-1H-1,2,4-triazol-3(2H)-one core, in particular, offers a versatile platform for the synthesis of novel therapeutic agents. However, biological activity alone does not make a successful drug. A critical hurdle in the drug development pipeline is ensuring a candidate molecule possesses favorable pharmacokinetic properties, collectively known as drug-likeness. This guide provides a comprehensive framework for assessing the drug-likeness of novel this compound derivatives, integrating both computational and experimental approaches to facilitate the selection of promising candidates for further development.

The Rationale for Early Drug-Likeness Assessment

A significant number of promising drug candidates fail in clinical trials due to poor absorption, distribution, metabolism, and excretion (ADME) properties.[5] Early and robust assessment of drug-likeness helps to mitigate this risk, saving considerable time and resources. By evaluating key physicochemical and pharmacokinetic parameters at the lead optimization stage, we can prioritize compounds with a higher probability of success.

Part 1: In Silico Profiling - The First Pass Filter

Computational, or in silico, methods provide a rapid and cost-effective initial assessment of drug-likeness. These predictive models are invaluable for prioritizing which synthesized derivatives warrant the investment of more resource-intensive experimental evaluation.

Lipinski's Rule of Five: A Foundational Guideline

Formulated by Christopher A. Lipinski, the "Rule of Five" is a widely adopted set of guidelines to evaluate the potential for oral bioavailability of a drug candidate.[6][7][8] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to be more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be trapped in lipid membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of OH and NH groups.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.

It is crucial to understand that Lipinski's Rule of Five is a guideline, not an absolute law. Many successful drugs, particularly natural products and those utilizing active transport mechanisms, exhibit violations.[6][8] However, it serves as an excellent first-pass filter for prioritizing compounds within a chemical series.

Hypothetical Comparison of this compound Derivatives:

DerivativeR-GroupMolecular Weight (Da)LogPHBDHBALipinski Violations
Parent Scaffold H114.09-1.2340
Derivative A Benzyl204.220.8340
Derivative B 4-Chlorophenyl224.641.5340
Derivative C 3,4,5-Trimethoxyphenyl282.280.5370
Derivative D Naphthyl254.262.3340

This table presents calculated values for hypothetical derivatives to illustrate the application of Lipinski's Rule of Five.

Advanced ADMET Prediction

Beyond Lipinski's rules, a suite of computational tools can predict a broader range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9] These models, often employing machine learning algorithms, can provide valuable insights into:

  • Aqueous Solubility: A critical factor for absorption.

  • Blood-Brain Barrier (BBB) Penetration: Essential for CNS-targeting drugs.

  • CYP450 Inhibition: Predicting potential drug-drug interactions.

  • hERG Inhibition: Assessing the risk of cardiac toxicity.

  • Plasma Protein Binding: Influencing the free drug concentration.

Various software platforms are available for these predictions, and their use is highly encouraged for a more comprehensive in silico drug-likeness profile.

Part 2: Experimental Validation - Grounding Predictions in Reality

While in silico predictions are powerful, they must be validated through rigorous experimental assays. The following are core experiments for assessing the drug-likeness of your this compound derivatives.

Aqueous Solubility

Causality: A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent cause of low bioavailability.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate, creating a serial dilution.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.

Sample Data for this compound Derivatives:

DerivativeKinetic Solubility at pH 7.4 (µM)
Derivative A > 200
Derivative B 150
Derivative C 180
Derivative D 75

This table presents hypothetical experimental data.

Membrane Permeability

Causality: The ability of a compound to cross the intestinal epithelium is a key determinant of its oral absorption.

Two complementary assays are widely used to assess membrane permeability:

PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[4][10][11][12] It is a cost-effective method for initial permeability screening.

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane).

  • Donor Plate Preparation: Add the test compounds to a 96-well donor plate.

  • Assay Assembly: Place the filter plate on top of the donor plate, creating a "sandwich."

  • Incubation: Incubate the plate for a set time (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the apparent permeability coefficient (Papp).

dot

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Donor Donor Plate with Test Compound Sandwich Assemble 'Sandwich' (Filter on Donor) Donor->Sandwich Filter Filter Plate Coated with Lipid Filter->Sandwich Acceptor Acceptor Plate with Buffer Incubate Incubate (e.g., 4-18h) Sandwich->Incubate Quantify Quantify Compound in Donor and Acceptor Wells Incubate->Quantify Calculate Calculate Papp Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of active transporters.[13][14][15] This makes it a more biologically relevant model than PAMPA.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for approximately 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • Sampling: Collect samples from the opposite chamber at specified time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

  • Efflux Ratio Calculation: The ratio of B-to-A Papp to A-to-B Papp determines the efflux ratio. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.

dot

Caco2_Workflow cluster_culture Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell® supports (~21 days) TEER Measure TEER for monolayer integrity Culture->TEER Add_A Add Compound to Apical Side TEER->Add_A Add_B Add Compound to Basolateral Side TEER->Add_B Incubate Incubate at 37°C Add_A->Incubate Add_B->Incubate Sample_A Sample from Basolateral Side Incubate->Sample_A Sample_B Sample from Apical Side Incubate->Sample_B Quantify Quantify by LC-MS/MS Sample_A->Quantify Sample_B->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Sample Permeability Data for this compound Derivatives:

DerivativePAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
Derivative A 8.57.28.11.1
Derivative B 12.19.825.52.6
Derivative C 6.35.16.21.2
Derivative D 15.813.514.11.0

This table presents hypothetical experimental data.

Metabolic Stability

Causality: The rate at which a compound is metabolized, primarily in the liver, significantly impacts its half-life and oral bioavailability. Rapid metabolism can lead to low drug exposure and reduced efficacy.

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation: Prepare liver microsomes (human, rat, etc.), the test compound, and the cofactor NADPH.

  • Incubation: Incubate the test compound with the liver microsomes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and intrinsic clearance (CLint).[16][17][18][19]

Sample Metabolic Stability Data for this compound Derivatives (Human Liver Microsomes):

DerivativeHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative A > 60< 10
Derivative B 4525
Derivative C > 60< 12
Derivative D 2058

This table presents hypothetical experimental data.

Synthesizing the Data: A Holistic Assessment

The ultimate goal is to build a comprehensive profile for each derivative, allowing for a side-by-side comparison.

dot

DrugLikeness_Assessment cluster_in_silico In Silico Assessment cluster_experimental Experimental Validation cluster_decision Decision Making Lipinski Lipinski's Rule of Five Candidate Lead Candidate Selection Lipinski->Candidate ADMET ADMET Prediction ADMET->Candidate Solubility Aqueous Solubility Solubility->Candidate Permeability Permeability (PAMPA/Caco-2) Permeability->Candidate Metabolism Metabolic Stability Metabolism->Candidate

Caption: A holistic approach to drug-likeness assessment.

  • Derivative A: Exhibits excellent metabolic stability and good permeability, with no indication of efflux. Its high solubility makes it a very promising candidate.

  • Derivative B: Shows good permeability but is a potential substrate for efflux transporters (efflux ratio > 2). Its metabolic stability is moderate. Further investigation into the specific transporters involved may be warranted.

  • Derivative C: Demonstrates excellent metabolic stability and good solubility, but its permeability is lower than the other derivatives. This may be acceptable if the compound is highly potent.

  • Derivative D: Has high permeability but is rapidly metabolized, which would likely lead to poor oral bioavailability. This compound would be a lower priority for further development without significant structural modification to block the site of metabolism.

Conclusion

A systematic and multi-faceted approach to assessing drug-likeness is paramount for the successful development of novel therapeutics based on the this compound scaffold. By integrating in silico predictions with robust experimental data on solubility, permeability, and metabolic stability, researchers can make informed decisions, prioritize the most promising candidates, and ultimately increase the likelihood of advancing a new chemical entity toward clinical success. This guide provides a foundational framework for these critical evaluations, empowering drug discovery teams to navigate the complexities of lead optimization with greater confidence.

References

  • Caco2 assay protocol. (n.d.).
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). Bioorganic Chemistry, 94, 103425. [Link]
  • Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. (2013). International Journal of ChemTech Research, 5(6), 2955-2965. [Link]
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • Metabolic degradation and calculated half‐lives (t1/2) of 1,5 triazoles... (n.d.). ResearchGate.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). In Springer Protocols. [Link]
  • Microsomal Stability. (n.d.). Cyprotex.
  • Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017). International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
  • Metabolic Stability Assay. (n.d.). Creative Biolabs.
  • Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. (2018).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][13][20][21]triazole and Imidazo[2,1-b][1][13][20]thiadiazole Derivatives. (2020). Molecules, 25(15), 3350. [Link]
  • Lipinski's rule of five. (n.d.). In Wikipedia.
  • Assessing drug-likeness--what are we missing? (2008). Expert Opinion on Drug Discovery, 3(8), 879-887. [Link]
  • Calculated Lipinski's rule of five for tested compounds 4a-h. TPSA... (n.d.). ResearchGate.
  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[13][20][21]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1469. [Link]
  • Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. (2023). ChemistryOpen, 12(10), e202300133. [Link]
  • Lipinski's rule of five. (n.d.). Taylor & Francis.
  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. (2024). Medical & Pharmaceutical Journal "Pulse", 26(5), 108-119. [Link]
  • BDDCS, the Rule of 5 and Drugability. (2017). The AAPS Journal, 19(6), 1604-1618. [Link]
  • N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o227–o228. [Link]
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2017). RSC Advances, 7(60), 37927-37936. [Link]
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). Bioorganic Chemistry, 94, 103425. [Link]
  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Omega, 6(2), 1546–1558. [Link]
  • Synthesis, spectral characteristics and molecular structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. (2024). Structural Chemistry, 35(4), 1301-1306. [Link]
  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (2022). Journal of the Faculty of Pharmacy of Ankara University, 46(2), 308-321. [Link]
  • Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. (2025). Journal of Chemical Sciences, 137(4), 103. [Link]
  • ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. (2018).

Sources

A Comparative Guide to the Synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-1,2,4-triazol-3(2H)-one, a key heterocyclic scaffold, is a building block in the synthesis of a wide range of biologically active molecules. Its structural features, including the presence of both amino and lactam functionalities within a stable triazole ring, make it a valuable synthon in medicinal chemistry and materials science. The reproducibility of its synthesis is paramount for ensuring consistent quality and yield in research and development settings. This guide provides an in-depth comparison of common synthetic routes to this compound, with a focus on experimental reproducibility, practicality, and the underlying chemical principles.

Method 1: Cyclization of Semicarbazide Hydrochloride with Dicyandiamide

This classical approach builds the triazolone ring by combining the functionalities of semicarbazide and dicyandiamide. The reaction proceeds through the formation of an intermediate guanylsemicarbazide, which then undergoes intramolecular cyclization with the elimination of ammonia.

Causality of Experimental Choices

The use of semicarbazide hydrochloride provides the core N-N-C=O structure of the triazolone ring. Dicyandiamide serves as a synthon for the C-NH2 portion of the final molecule. The reaction is typically carried out in an aqueous medium to facilitate the dissolution of the starting materials and the subsequent cyclization. The choice of a basic medium, often achieved by the addition of a base like sodium hydroxide, is crucial to neutralize the hydrochloride salt and to promote the nucleophilic attack during the cyclization step. The reaction temperature is a critical parameter; elevated temperatures are required to drive the cyclization and ammonia elimination, but excessive heat can lead to decomposition and the formation of byproducts.

Experimental Protocol

A detailed experimental protocol for this method is outlined below:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve semicarbazide hydrochloride (1 equivalent) and dicyandiamide (1 equivalent) in water.

  • Basification: Slowly add a solution of sodium hydroxide (2 equivalents) to the mixture while stirring. The pH of the solution should be monitored and maintained in the basic range.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solution can be concentrated under reduced pressure. The crude product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as ethanol or water, to afford pure this compound.

Reproducibility and Challenges

This method is known for its use of readily available and inexpensive starting materials. However, reproducibility can be influenced by several factors:

  • Purity of Starting Materials: The purity of dicyandiamide can affect the yield and purity of the final product.

  • pH Control: Precise control of the pH during the reaction is important. Insufficiently basic conditions can hinder the cyclization, while excessively high pH can lead to hydrolysis of the product.

  • Reaction Time and Temperature: Optimization of the reflux time and temperature is necessary to ensure complete reaction and minimize byproduct formation. Prolonged heating can lead to the formation of undesired side products.

  • Purification: The product may co-precipitate with unreacted starting materials or byproducts, necessitating careful purification, often involving multiple recrystallizations.

Method 2: Reaction of Aminoguanidine with Urea

This method involves the condensation of aminoguanidine with urea to form the triazolone ring. The reaction is believed to proceed through the formation of an N-amidinourea intermediate, which then cyclizes with the elimination of ammonia.

Causality of Experimental Choices

Aminoguanidine provides the N-N-C-NH2 backbone of the triazole ring, while urea acts as the source of the carbonyl group and the remaining ring nitrogen. The reaction is typically performed at elevated temperatures, often in a melt or a high-boiling solvent, to facilitate the condensation and cyclization. The use of a slight excess of one reagent can be employed to drive the reaction to completion. The absence of a solvent in a melt reaction can lead to higher concentrations and faster reaction rates but requires careful temperature control to prevent decomposition.

Experimental Protocol

A representative experimental procedure for this synthesis is as follows:

  • Mixing of Reactants: In a suitable reaction vessel, thoroughly mix aminoguanidine bicarbonate or hydrochloride (1 equivalent) and urea (1-1.2 equivalents).

  • Heating: Heat the mixture in an oil bath. The temperature should be gradually increased to the melting point of the mixture and then maintained at a temperature that allows for a steady reaction without vigorous decomposition (typically in the range of 130-150 °C).

  • Reaction Monitoring: The reaction can be monitored by observing the evolution of ammonia gas. The reaction is typically complete when the gas evolution ceases.

  • Workup and Purification: After cooling, the solid reaction mass is triturated with water to dissolve any unreacted urea and inorganic salts. The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like water or ethanol to yield the purified this compound.

Reproducibility and Challenges

This method offers the advantage of using readily available starting materials. However, achieving high reproducibility can be challenging due to:

  • Temperature Control: The reaction is highly sensitive to temperature. Overheating can lead to the formation of complex mixtures and a significant decrease in yield.

  • Homogeneity of the Reaction Mixture: In a melt reaction, ensuring a homogeneous mixture is crucial for a consistent reaction.

  • Byproduct Formation: The self-condensation of urea at high temperatures can lead to the formation of biuret and other byproducts, which can complicate the purification process.

  • Sublimation of Reactants: Urea can sublime at higher temperatures, leading to a change in the stoichiometry of the reactants.

Comparison of Synthetic Routes

ParameterMethod 1: Semicarbazide + DicyandiamideMethod 2: Aminoguanidine + Urea
Starting Materials Readily available and inexpensiveReadily available and inexpensive
Reaction Conditions Reflux in aqueous baseHigh-temperature melt or high-boiling solvent
Key Challenges pH control, byproduct formationPrecise temperature control, byproduct formation from urea
Purification RecrystallizationTrituration followed by recrystallization
Reproducibility Moderate, sensitive to reaction parametersModerate, highly sensitive to temperature
Safety Considerations Use of sodium hydroxide (corrosive)Evolution of ammonia (toxic, irritant), high temperatures

Visualization of Synthetic Workflows

Method 1: Semicarbazide and Dicyandiamide Route

Semicarbazide Semicarbazide HCl ReactionMixture Aqueous Reaction Mixture Semicarbazide->ReactionMixture Dicyandiamide Dicyandiamide Dicyandiamide->ReactionMixture NaOH NaOH (aq) NaOH->ReactionMixture Reflux Reflux ReactionMixture->Reflux CrudeProduct Crude Product Reflux->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis via semicarbazide and dicyandiamide.

Method 2: Aminoguanidine and Urea Route

Aminoguanidine Aminoguanidine salt Mixing Mixing Aminoguanidine->Mixing Urea Urea Urea->Mixing MeltReaction Melt Reaction (High Temp) Mixing->MeltReaction CrudeSolid Crude Solid MeltReaction->CrudeSolid Purification Trituration & Recrystallization CrudeSolid->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis via aminoguanidine and urea.

Conclusion

Both described methods for the synthesis of this compound utilize simple and cost-effective starting materials. However, achieving high and reproducible yields requires careful control of the reaction parameters. The choice between the two methods may depend on the available equipment and the desired scale of the synthesis. For laboratory-scale synthesis, the semicarbazide and dicyandiamide method in an aqueous medium might offer better control over the reaction conditions. The aminoguanidine and urea melt method, while potentially offering a more direct route, requires stringent temperature control to ensure reproducibility and minimize byproduct formation. For any application, careful optimization and characterization of the final product are essential to ensure its quality and suitability for subsequent use.

References

  • Synthesis of 3-amino-1,2,4-triazoles.Journal of Organic Chemistry, 2009, 74(19), 7595-7597. [Link]
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.Molecules, 2024, 29(6), 1286. [Link]
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.RSC Advances, 2018, 8(40), 22734-22745. [Link]
  • Process for the preparation of 3-amino-1,2,4-triazole.US Patent 4,628,103, issued December 9, 1986.
  • Method for producing 3-nitro-1,2,4-triazol-5-one (NTO).

A Comparative Guide to the Cytotoxicity of 5-Amino-1H-1,2,4-triazol-3(2H)-one Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Oncology

Nitrogen-containing heterocycles are cornerstones in medicinal chemistry, and among them, the 1,2,4-triazole ring stands out as a "privileged scaffold." Its unique combination of features—a stable aromatic system, capacity for hydrogen bonding, and significant dipole character—allows molecules incorporating this moiety to interact with high affinity at various biological receptors.[1] This has led to the development of numerous therapeutic agents, with a notable impact in oncology. Several 1,2,4-triazole derivatives have demonstrated potent anticancer activities, acting through diverse mechanisms such as kinase inhibition and disruption of tubulin polymerization.[2][3]

This guide provides a comparative analysis of the cytotoxic potential of a specific subclass: derivatives of 5-Amino-1H-1,2,4-triazol-3(2H)-one. We will delve into the structure-activity relationships (SAR) that govern their efficacy against various cancer cell lines, present the quantitative data from key studies, and provide detailed, validated protocols for the assays used to generate this data. The objective is to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.

Structure-Activity Relationship (SAR): A Comparative Analysis

The cytotoxic efficacy of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the core ring system. By comparing various synthesized compounds, clear structure-activity relationships emerge, guiding the rational design of more potent anticancer agents.

Studies have consistently shown that introducing different aryl or heterocyclic moieties to the triazole scaffold can dramatically modulate bioactivity. For instance, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds demonstrated that the presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl rings significantly enhances cytotoxicity against lung cancer cell lines (A549, NCI-H460, and NCI-H23).[4] The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was found to be exceptionally potent, with IC₅₀ values in the low micromolar range, far exceeding the activity of the common chemotherapeutic agent 5-fluorouracil.[4]

Similarly, fusing the triazole ring with other heterocyclic systems, such as thiazole or tetrazine, has yielded compounds with significant anticancer properties.[5][6] A series of[7][8][9]triazolo[4,3-b][7][8][9][10]tetrazine derivatives were screened against a panel of cancer cell lines, with one derivative showing a potent IC₅₀ value of 12.69 µM against human colon carcinoma (HT-29) cells.[5] This highlights the principle that extending the heterocyclic system can create novel interactions with biological targets.

Quantitative Comparison of Cytotoxicity (IC₅₀ Values)

To facilitate an objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected 1,2,4-triazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.

Compound ID/SeriesKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Reference
BCTA 4,5-bis(4-chlorophenyl) substitutionA549 (Lung)1.09[4]
NCI-H460 (Lung)2.01[4]
NCI-H23 (Lung)3.28[4]
Compound 4g [7][8][9]triazolo[4,3-b][7][8][9][10]tetrazine coreHT-29 (Colon)12.69[5]
Compound 4b [7][8][9]triazolo[4,3-b][7][8][9][10]tetrazine coreCaCo2 (Colorectal)26.15[5]
Compound 7d 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-oneHela (Cervical)< 12[3]
Compound 10d 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dioneHela (Cervical)< 12[3]
TP6 1,2,4-triazole-pyridine hybridB16F10 (Murine Melanoma)~41-61[7]
Hydrazone 18 1,2,4-triazole-3-thiol with 2-hydroxy-5-nitrobenzeneIGR39 (Melanoma)~2-17[1]

Mechanistic Insights: Induction of Apoptosis

Understanding the mechanism of action is critical for drug development. Several studies indicate that potent 1,2,4-triazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.

The highly active compound BCTA, for example, was shown to induce apoptosis in A549 lung cancer cells by modulating the expression of key regulatory proteins.[4] Western blot analysis revealed that BCTA treatment led to the upregulation of the pro-apoptotic protein BAX and the executioner proteins caspase 3 and PARP.[4] Concurrently, it may down-regulate anti-apoptotic proteins like BCL-2, tipping the cellular balance towards death. This disruption of the delicate BAX/BCL-2 ratio is a classic hallmark of the intrinsic apoptotic pathway. Other triazole derivatives have been found to inhibit crucial cancer-related enzymes like EGFR and BRAF kinases or to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][10]

apoptosis_pathway cluster_0 1,2,4-Triazole Derivative (e.g., BCTA) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Triazole Triazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazole->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

A potential apoptotic pathway induced by 1,2,4-triazole derivatives.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible data is the bedrock of scientific discovery. The two most common methods for assessing the cytotoxicity of novel compounds are the MTT and Sulforhodamine B (SRB) assays. Below are detailed, field-proven protocols for each.

The MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (e.g., 24h) A->B C 3. Add Triazole Derivatives (Varying Conc.) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (~570 nm) G->H

Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Plating: Harvest and count cells. Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Also include wells with vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or using an orbital shaker for 15 minutes.[11]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

The Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[13][14] The bright-pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[13] The amount of bound dye is directly proportional to the cell mass. This method is often preferred for its stability, sensitivity, and cost-effectiveness.[8][13]

SRB_Workflow A 1. Seed & Treat Cells (As per MTT) B 2. Fix Cells (Cold 10% TCA) A->B C 3. Incubate (1h, 4°C) B->C D 4. Wash & Dry (1% Acetic Acid) C->D E 5. Stain Cells (0.04% SRB) D->E F 6. Incubate (30 min, RT) E->F G 7. Wash & Dry (1% Acetic Acid) F->G H 8. Solubilize Dye (10 mM Tris Base) G->H I 9. Read Absorbance (~510-565 nm) H->I

Workflow for the SRB cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol. The initial plating and compound treatment are identical.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant.[8] Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the well.

  • Washing: Carefully remove the supernatant. Wash the plates four to five times by submerging in slow-running tap water or with 1% (v/v) acetic acid to remove TCA, medium components, and unbound cells.[8][9] After the final wash, remove excess water by tapping the plate on a paper towel and allow it to air-dry completely at room temperature.

  • Staining: Add 100 µL of 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[8][9] Incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[9][13] This step is critical to reduce background signal.

  • Air Dry: Allow the plates to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for at least 10 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the optical density (OD) at a wavelength of ~510-565 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control to determine the IC₅₀ value.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and highly promising scaffold for the development of novel anticancer agents. The comparative data clearly indicates that strategic chemical modifications, particularly the addition of substituted aryl rings and fusion with other heterocyclic systems, can yield compounds with potent, low-micromolar cytotoxicity against a range of cancer cell lines.[4][5] The primary mechanism of action for the most effective derivatives appears to be the induction of apoptosis, a highly desirable trait for an anticancer drug.[4]

Future research should focus on expanding the library of these derivatives to further refine structure-activity relationships. Investigating their efficacy in 3D tumor models, such as spheroids, would provide a more physiologically relevant assessment of their potential.[1] Furthermore, elucidating the specific molecular targets (e.g., kinases, tubulin) through biochemical assays and molecular docking studies will be crucial for optimizing lead compounds and advancing them toward preclinical and clinical development.[2][3] The evidence presented in this guide strongly supports the continued exploration of this chemical class in the ongoing search for more effective cancer therapies.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Bohrium.
  • Synthesis and anticancer activity of[7][8][9] triazole [4,3-b][7][8][9][10] tetrazine derivatives. SpringerLink.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace.
  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science.
  • Cell Viability Assays. NCBI Bookshelf.
  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][7][8][9]triazole-6(5H)-ones as Possible Anticancer Agents. PubMed Central.
  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia.
  • Cytotoxicity of compounds toward various cell lines. ResearchGate.
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health.
  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. MDPI.
  • Pyrazolo[5,1-c][7][8][9]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central.
  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate.
  • Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PubMed Central.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond mere compliance, offering a detailed framework for the proper handling and disposal of 5-Amino-1H-1,2,4-triazol-3(2H)-one. The procedures outlined here are designed to be a self-validating system, protecting both laboratory personnel and the environment.

The fundamental principle of chemical waste management is that responsibility for a substance does not end with its use in an experiment. Proper disposal is an integral part of the research lifecycle. For nitrogen-containing heterocyclic compounds like this compound, this is particularly critical due to their potential for thermal decomposition into toxic nitrogen oxides (NOx) and other hazardous byproducts.[1][2]

Hazard Profile and Risk Assessment

Before handling any waste, a thorough understanding of the chemical's hazard profile is essential. This compound is a solid organic compound that presents several health and safety risks.

Table 1: Hazard Identification for this compound | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral) |


| Warning  | H302: Harmful if swallowed[3] |
| Skin Irritation |

| Warning  | H315: Causes skin irritation[3] |
| Eye Irritation |

| Warning  | H319: Causes serious eye irritation[3] |
| Respiratory Irritation |

| Warning  | H335: May cause respiratory irritation[3] |
| Combustibility | None specified, but handled as a combustible solid | N/A | May form combustible dust concentrations in air[4] |

Causality Insight: The hazard profile dictates the necessary precautions. The irritant nature of the compound necessitates robust personal protective equipment (PPE) to prevent contact. Its classification as a combustible solid means that dust generation must be minimized to prevent the risk of a dust explosion, especially during bulk handling or spill cleanup.[5]

Pre-Disposal Operations: PPE and Waste Storage

Proper containment begins the moment a substance is designated as waste. Adherence to correct PPE and storage protocols is non-negotiable.

Required Personal Protective Equipment (PPE)

All personnel handling waste containing this compound must use the following PPE as a minimum standard:

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.[4]Prevents eye contact with dust or splashes, mitigating serious irritation (H319).
Hand Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, irritation (H315), and potential absorption.
Body Laboratory coat.Protects against contamination of personal clothing.
Respiratory N95-rated dust mask or higher.Required when handling the solid powder outside of a fume hood to prevent respiratory irritation (H335).
Waste Storage Protocol
  • Container Selection: Use only containers that are in good condition and compatible with the chemical waste. High-density polyethylene (HDPE) containers are suitable for solid waste.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound".[6] All constituents of a mixture must be listed.

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[4] This is a critical step to prevent exothermic or gas-generating reactions.

  • Containment: The container must be kept tightly closed at all times except when adding waste.[4][6] This minimizes exposure and prevents accidental spills.

  • Location: Store the waste in a designated, well-ventilated Satellite Accumulation Area (SAA) near the point of generation and under the control of laboratory personnel.[6]

Waste Stream Management: A Step-by-Step Protocol

Effective disposal requires meticulous segregation of waste streams at the source. Mixing different waste types can complicate the final disposal process and increase costs.

Step 1: Identify the Waste Stream

Determine the physical form of the waste containing this compound. This could be unused solid reagent, contaminated labware, or solutions from experimental workups.

Step 2: Segregate and Collect

Use the decision workflow below to correctly segregate waste.

WasteSegregation cluster_waste_types Waste Characterization cluster_containers Designated Waste Container start Waste Generated (Contains this compound) is_solid Unused or Spilled Solid Compound start->is_solid Solid is_labware Contaminated Labware (Gloves, Wipes, Weigh Boats) start->is_labware Solid is_solution Contaminated Solution (Aqueous or Organic) start->is_solution Liquid solid_container Labeled Solid Hazardous Waste Container is_solid->solid_container is_labware->solid_container liquid_container Labeled Liquid Hazardous Waste Container is_solution->liquid_container

Caption: Waste Segregation Workflow for this compound.

Step 3: Container Management

Once a waste container is 90% full, it should be securely sealed and a waste pickup request should be submitted to your institution's Environmental Health & Safety (EH&S) department.[6]

Spill and Decontamination Procedures

Accidental releases must be managed promptly and correctly to mitigate exposure and environmental contamination.

Small Spill Cleanup Protocol (Manageable by Lab Personnel)
  • Control and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment: Prevent the spread of the powder. Do NOT use a dry brush, as this can create airborne dust.

  • Collection: Gently cover the spill with damp paper towels to wet the powder. Carefully sweep or scoop the wetted material into a designated hazardous waste container.[1]

  • Decontamination: Wipe the spill area with soap and water.

  • Disposal: All cleanup materials (gloves, towels, etc.) are considered hazardous waste and must be placed in the solid hazardous waste container.[7]

Trustworthiness Insight: This protocol is a self-validating system. By treating all cleanup materials as hazardous waste, it ensures that the contaminant is fully captured and directed into the proper disposal pathway, leaving the laboratory environment clean and safe.

The Final Disposal Pathway: Incineration

The only acceptable final disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[4][7][8]

Under no circumstances should this chemical be:

  • Disposed of in a sewer system: Triazole derivatives can be toxic to aquatic life, and this action is a violation of environmental regulations.[5][9]

  • Thrown in regular trash: This poses a risk to sanitation workers and can lead to environmental contamination.

The Rationale for Professional Disposal

The mandated disposal method is controlled incineration .[9] This is for two primary reasons:

  • Complete Destruction: High-temperature incineration is required to break the stable triazole ring and completely destroy the organic molecule.

  • Emission Control: Professional facilities use incinerators equipped with flue gas scrubbing systems.[9] This is essential to neutralize and capture the toxic nitrogen oxides (NOx) that are produced during the combustion of nitrogen-rich compounds, preventing their release into the atmosphere.

By entrusting disposal to a certified vendor, you are ensuring compliance with EPA regulations and fulfilling your duty of care for environmental stewardship.[2]

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]
  • This compound. Oakwood Chemical. [Link]
  • Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues. MDPI. [Link]
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Common Triazole Metabolites: Updated Aggregate Human Health Risk Assessment. U.S. Environmental Protection Agency (EPA). [Link]
  • Triazole Fungicides and Liver Tumors. Center for Food Safety. [Link]
  • Propiconazole; Pesticide Tolerances. Federal Register. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Amino-1H-1,2,4-triazol-3(2H)-one: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Amino-1H-1,2,4-triazol-3(2H)-one. As the complete toxicological profile of this specific compound has not been thoroughly investigated, this protocol is grounded in a conservative approach, drawing upon safety data from structurally analogous aminotriazole compounds.[1] The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each safety recommendation.

Hazard Assessment: Understanding the Risks

Structurally related aminotriazoles are known to present several health hazards.[1][2] Given the shared chemical motifs, it is prudent to assume that this compound may pose similar risks. The primary hazards are summarized below.

Hazard ClassDescriptionPotential Health EffectGHS Hazard Statement
Skin Irritation Causes irritation upon direct contact with the skin.[1][2]Redness, inflammation, discomfort.H315: Causes skin irritation.[1][2]
Eye Irritation Causes serious irritation upon contact with the eyes.[1][2]Severe pain, redness, potential for damage to eye tissue.H319: Causes serious eye irritation.[1][2]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust or aerosol.[1][2]Coughing, shortness of breath, irritation of the nasal passages.H335: May cause respiratory irritation.[1][2]
Chronic Toxicity Some related compounds are suspected of causing long-term health effects.[3][4][5][6]Suspected of causing cancer or damage to fertility or the unborn child.[4][5][6][7]H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure.[4][5]

Causality of Hazards: The hazardous nature of aminotriazoles stems from their chemical reactivity and ability to interact with biological systems. As a small molecule, it can be readily absorbed, and the amine and triazole functional groups can participate in unwanted biological reactions. The primary risk during lab operations is the generation of fine dust, which can be easily inhaled or come into contact with the skin and eyes.

Core Directive: Hierarchy of Controls and Personal Protective Equipment (PPE)

The most effective safety strategy involves a multi-layered approach known as the "Hierarchy of Controls." Personal Protective Equipment (PPE) is the final, but critical, line of defense after higher-level controls have been implemented.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective (Last Line of Defense) Elimination Elimination (Not Applicable) Substitution Substitution (Use a safer alternative) Engineering Work within a certified chemical fume hood Admin Follow Safe Work Practices (e.g., this guide) PPE Personal Protective Equipment (PPE)

Caption: Hierarchy of Safety Controls.

Tier 1: Primary Engineering Controls

Your first and most important line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound solid and its solutions must be conducted within a properly functioning and certified chemical fume hood.[1][8] This ensures that any dust or vapors are captured and exhausted away from your breathing zone.

Tier 2: Mandatory Personal Protective Equipment (PPE)
  • Eye and Face Protection:

    • Chemical Safety Goggles: Wear tightly fitting chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][3][7] Standard safety glasses do not provide a sufficient seal against dust.

    • Face Shield: A face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities of the material.[9][10]

  • Skin and Body Protection:

    • Laboratory Coat: A clean, buttoned lab coat is required to protect your skin and personal clothing from contamination.

    • Protective Gloves: Use chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][11]

      • Selection Rationale: Nitrile gloves are a common and appropriate choice for handling solid chemicals and incidental contact. Always inspect gloves for tears or holes before use.

      • Proper Removal: Remove gloves using the proper technique (without touching the outer surface with bare hands) to avoid skin contact.[1] Dispose of contaminated gloves immediately in the designated chemical waste container.[1]

    • Full Body Protection: For large-scale operations or spill cleanup, a full suit may be necessary.[8]

  • Respiratory Protection:

    • Rationale: Respiratory protection is crucial because inhalation is a primary route of exposure for powdered chemicals.

    • Standard Operations: When handling the solid inside a fume hood, an N95-rated dust mask or equivalent particulate respirator is recommended to prevent inhalation of any fugitive dust.[3][8][9]

    • Higher-Level Protection: If engineering controls are not available or are insufficient to control airborne concentrations, or during emergency situations, a higher-level respirator is required.[1][5][12] Use a full-face respirator with appropriate cartridges, such as type ABEK-P2 (EU) or OV/AG/P99 (US).[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of your experiment.

Handling_Workflow Prep 1. Preparation - Don PPE - Verify Fume Hood - Assemble Materials Weigh 2. Weighing - Use anti-static weigh boat - Handle gently to avoid dust - Close container immediately Prep->Weigh Solubilize 3. Solubilization - Add solvent to solid slowly - Keep container covered Weigh->Solubilize Transfer 4. Transfer - Use appropriate glassware - Check for drips/spills Solubilize->Transfer Cleanup 5. Decontamination - Clean work surface - Decontaminate glassware Transfer->Cleanup Disposal 6. Waste Disposal - Segregate waste - Dispose of PPE Cleanup->Disposal

Caption: Safe Handling Workflow.

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Weighing the Solid Compound:

    • Handle the container of this compound with care to avoid generating dust.

    • Gently tap the container before opening to settle the powder.

    • Use a spatula to carefully transfer the desired amount to a weigh boat or directly into your reaction vessel. Avoid pouring the powder, which can create airborne dust.[6]

    • Immediately close the primary container tightly.

  • Solubilization and Transfer:

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • When transferring solutions, do so carefully to avoid spills.

  • Post-Handling Decontamination and Cleanup:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid chemical waste.

    • Carefully remove your PPE, starting with gloves, then face shield/goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after exiting the lab.[1][2]

Emergency Response & Disposal Plan

Accidents can happen. Being prepared is essential. Always show the Safety Data Sheet to attending medical personnel.[1]

Emergency Procedures for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7][11][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][3][7]

  • Skin Contact: Immediately remove all contaminated clothing.[6][10] Wash the affected area thoroughly with soap and plenty of water.[3][7][11] Seek medical attention if irritation develops or persists.[2][3][7][13]

  • Inhalation: Move the affected person to fresh air immediately.[2][3][7][11][13] If breathing is difficult or symptoms occur, seek medical attention.[2][3][7][13]

  • Ingestion: Rinse the mouth with water.[7][10][11][12][13] Do NOT induce vomiting. Seek medical attention.[7][8][13]

Spill Management

For minor spills within a fume hood:

  • Ensure proper PPE is worn.

  • Gently cover the spill with an absorbent material to avoid raising dust.

  • Carefully sweep or scoop up the material into a designated, labeled waste container.

  • Decontaminate the area with a suitable solvent.

  • For major spills, evacuate the area and contact your institution's environmental health and safety department.[6]

Waste Disposal
  • Chemical Waste: All excess solid material and solutions must be disposed of as hazardous chemical waste.[3][4][7][14] Do not mix with other waste streams unless compatibility is confirmed.[4]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and wipes, must be placed in a sealed, labeled container for hazardous waste disposal.[1][3]

  • Regulatory Compliance: All disposal must be in accordance with applicable local, regional, and national regulations.[1][4] Never discharge chemical waste into drains or the environment.[1][5][11]

References

  • MATERIAL SAFETY DATA SHEET - 4-AMINO 1,2,4-TRIAZOLE. (n.d.). Oxford Lab Fine Chem LLP.
  • 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE MSDS. (2018, December 21). Loba Chemie.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.